molecular formula N2NiO4 B098475 Nickel(II) nitrite CAS No. 17861-62-0

Nickel(II) nitrite

Cat. No.: B098475
CAS No.: 17861-62-0
M. Wt: 150.7 g/mol
InChI Key: ZVHHIDVFSYXCEW-UHFFFAOYSA-L
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Description

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.

Properties

CAS No.

17861-62-0

Molecular Formula

N2NiO4

Molecular Weight

150.7 g/mol

IUPAC Name

nickel(2+);dinitrite

InChI

InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

ZVHHIDVFSYXCEW-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Ni+2]

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Ni+2]

physical_description

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel(II) Nitrite Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nickel(II) nitrite (B80452) complexes. The document details various synthetic methodologies, explores the diverse coordination chemistry of the nitrite ligand, and offers an in-depth analysis of the key characterization techniques employed to elucidate the structural and electronic properties of these compounds.

Introduction

Nickel(II) nitrite complexes are a fascinating class of coordination compounds that exhibit a wide range of structural motifs, chemical reactivity, and physical properties. The ambidentate nature of the nitrite ion (NO₂⁻), which can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO), gives rise to linkage isomerism. Furthermore, the nitrite ligand can act as a monodentate, a bidentate chelating ligand, or a bridging ligand, leading to a rich and varied coordination chemistry. The study of these complexes is crucial for understanding fundamental principles of coordination chemistry, including linkage isomerism, electronic effects in transition metal complexes, and magnetic exchange interactions. This guide will serve as a valuable resource for researchers interested in the synthesis of novel nickel(II) nitrite complexes and the detailed characterization of their properties.

Synthesis of Nickel(II) Nitrite Complexes

The synthesis of nickel(II) nitrite complexes typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of a suitable organic ligand. The choice of ligand is critical as it influences the coordination geometry of the nickel(II) center and the coordination mode of the nitrite ligand. Common classes of ligands employed include Schiff bases, diamines, and various N-heterocycles.

General Synthetic Strategies

A general workflow for the synthesis and characterization of nickel(II) nitrite complexes is depicted below. The process begins with the selection of appropriate starting materials, followed by the synthesis and isolation of the complex, and finally, its thorough characterization using a suite of analytical techniques.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Ligand, Ni(II) salt, Nitrite source Isolation & Purification Isolation & Purification Reaction->Isolation & Purification Precipitation, Recrystallization Spectroscopy Spectroscopy Isolation & Purification->Spectroscopy X-ray Crystallography X-ray Crystallography Isolation & Purification->X-ray Crystallography Magnetic Susceptibility Magnetic Susceptibility Isolation & Purification->Magnetic Susceptibility

Caption: General workflow for the synthesis and characterization of nickel(II) nitrite complexes.

Experimental Protocols

This protocol describes the synthesis of a dinuclear nickel(II) complex with a Schiff base ligand, where the nitrite ion acts as a chelating co-ligand.

Materials:

Procedure:

  • A methanolic solution of the Schiff base ligand (HL) is prepared.

  • To this solution, a methanolic solution of nickel(II) perchlorate hexahydrate is added dropwise with constant stirring.

  • An aqueous solution of sodium nitrite is then added to the reaction mixture.

  • The resulting mixture is stirred for several hours at room temperature, during which a precipitate forms.

  • The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried in vacuo.

This protocol details the synthesis of a mononuclear nickel(II) complex with a diamine ligand, which can exist as linkage isomers.

Materials:

Procedure:

  • Prepare an ethanolic solution of nickel(II) nitrite. If starting from nickel(II) nitrate, it can be converted to the nitrite salt in situ or by prior reaction with a nitrite salt followed by removal of the byproduct. Alternatively, for the synthesis of related complexes, an ethanolic solution of nickel thiocyanate can be prepared by mixing hot ethanolic solutions of nickel nitrate hexahydrate and potassium thiocyanate, followed by filtration of the precipitated potassium nitrate.

  • To the filtrate containing the nickel(II) salt, add N,N-diethylethylenediamine dropwise with shaking.

  • The resulting precipitate of the nickel(II) diamine nitrite complex is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like methanol.

Characterization of Nickel(II) Nitrite Complexes

A combination of spectroscopic and physical methods is essential for the unambiguous characterization of nickel(II) nitrite complexes. These techniques provide crucial information about the coordination environment of the nickel(II) ion, the binding mode of the nitrite ligand, and the overall structure and electronic properties of the complex.

Characterization_Techniques cluster_spectroscopy Spectroscopic Methods cluster_structural Structural & Magnetic Analysis Ni(II) Nitrite Complex Ni(II) Nitrite Complex IR Spectroscopy IR Spectroscopy Ni(II) Nitrite Complex->IR Spectroscopy Vibrational Modes (Nitrite Coordination) UV-Vis Spectroscopy UV-Vis Spectroscopy Ni(II) Nitrite Complex->UV-Vis Spectroscopy d-d Transitions (Geometry) X-ray Crystallography X-ray Crystallography Ni(II) Nitrite Complex->X-ray Crystallography 3D Structure (Bond Lengths & Angles) Magnetic Susceptibility Magnetic Susceptibility Ni(II) Nitrite Complex->Magnetic Susceptibility Magnetic Moment (Spin State)

Caption: Key characterization techniques and the information they provide for nickel(II) nitrite complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the nitrite ligand. The vibrational frequencies of the NO₂⁻ ion are sensitive to its bonding environment.

Experimental Protocol:

  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the complex is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The coordination mode of the nitrite ligand can be inferred from the positions of the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group.

Coordination Modeν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)δ(ONO) (cm⁻¹)
Free NO₂⁻ ion~1250~1335~830
Nitro (M-NO₂)1470 - 13701340 - 1320860 - 810
Nitrito (M-ONO)1485 - 14001110 - 1050850 - 800
Chelating (M-O₂N)1290 - 11801220 - 1150840 - 810
Bridging (M-O-N-O-M)~1520 & ~1200--
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination geometry of the Ni(II) ion.

Experimental Protocol:

  • Sample Preparation: A solution of the complex of known concentration is prepared in a suitable non-coordinating solvent (e.g., chloroform, acetonitrile).

  • Data Acquisition: The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-1100 nm.

Data Interpretation:

  • Octahedral Ni(II) Complexes: Typically exhibit three spin-allowed d-d transitions. The approximate ranges for these absorptions in [Ni(H₂O)₆]²⁺ are:

    • ³A₂g → ³T₂g: ~8500-13000 cm⁻¹

    • ³A₂g → ³T₁g(F): ~14000-20000 cm⁻¹

    • ³A₂g → ³T₁g(P): ~25000-29000 cm⁻¹

  • Square Planar Ni(II) Complexes: These are often diamagnetic and their d-d transitions are typically observed in the visible region, often with higher molar absorptivity than octahedral complexes.

Complex GeometryTypical λ_max (nm) RangeMolar Absorptivity (ε, M⁻¹cm⁻¹)
Octahedral350-450, 500-700, 700-1200< 50
Square Planar400-65050 - 500
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the nitrite ligand.

Experimental Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture, Rigaku Oxford Diffraction Supernova). Data is collected at a specific temperature (often 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved and refined using specialized software packages (e.g., SHELXT, SHELXL, Olex2).

Key Structural Parameters for Ni(II) Nitrite Complexes:

ParameterTypical Values
Ni-N (nitro) bond length2.0 - 2.2 Å
Ni-O (nitrito) bond length2.0 - 2.3 Å
N-O bond length (nitro)~1.23 - 1.27 Å
O-N-O angle (nitro)~115 - 120°
Ni-O (chelating)2.1 - 2.4 Å
Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the nickel(II) ion, which in turn helps to elucidate its coordination geometry and electronic structure.

Experimental Protocol:

  • Instrumentation: Measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Gouy balance.

  • Sample Preparation: A powdered sample of the complex is weighed and packed into a sample holder.

  • Data Acquisition: The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.

Data Interpretation:

  • Octahedral Ni(II) Complexes (d⁸): Have two unpaired electrons and are paramagnetic. Their effective magnetic moments (μ_eff) are typically in the range of 2.8 - 3.5 Bohr magnetons (B.M.).[1]

  • Square Planar Ni(II) Complexes (d⁸): Are typically low-spin with no unpaired electrons and are therefore diamagnetic (μ_eff ≈ 0 B.M.).[1]

  • Tetrahedral Ni(II) Complexes (d⁸): Have two unpaired electrons and are paramagnetic, with μ_eff typically in the range of 3.5 - 4.2 B.M.

GeometryNumber of Unpaired ElectronsExpected Magnetic Moment (μ_eff, B.M.)
Octahedral22.8 - 3.5
Square Planar00
Tetrahedral23.5 - 4.2

Conclusion

The synthesis and characterization of nickel(II) nitrite complexes offer a rich field of study for inorganic chemists. The ability of the nitrite ligand to adopt multiple coordination modes gives rise to a diverse array of molecular architectures and properties. A systematic approach, combining carefully designed synthetic strategies with a suite of powerful characterization techniques, is essential for unraveling the intricate details of these fascinating compounds. This guide has provided a foundational framework for researchers to explore this area, from detailed experimental protocols to the interpretation of key analytical data. The continued investigation of nickel(II) nitrite complexes will undoubtedly lead to new discoveries in coordination chemistry and materials science.

References

An In-depth Technical Guide on the Crystal Structure of Anhydrous Nickel(II) Nitrite and its Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of anhydrous nickel(II) nitrite (B80452) (Ni(NO₂)²). Due to the limited availability of public crystallographic data for the simple anhydrous salt, this document provides a comprehensive overview of its synthesis and properties, complemented by a detailed structural analysis of a representative nickel(II) nitro coordination complex. This guide serves as a valuable resource for researchers interested in the structural chemistry of nickel-nitrite systems, offering detailed experimental protocols and a structured presentation of crystallographic data for a relevant analogue.

Introduction: The Challenge of Anhydrous Nickel(II) Nitrite

The first synthesis of anhydrous nickel(II) nitrite was reported in 1961 by Cyril Clifford Addison. The method involved the reaction of gaseous nickel tetracarbonyl with dinitrogen tetroxide, which produced a green, volatile solid[1]. Spectroscopic analysis using infrared spectroscopy revealed absorption bands at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹, indicating a covalent interaction between the nickel and nitrite ligands[1]. The compound is reported to decompose upon heating to 220°C[1].

Given the absence of a definitive crystal structure for anhydrous Ni(NO₂)₂, this guide will focus on a well-characterized nickel(II) coordination complex containing the nitro group (a linkage isomer of nitrite) to provide insight into the structural possibilities of the Ni-NO₂ bond. The selected case study is a nickel(II) complex with a 2-picolylamine-based (N,N,O)-donor ligand, which will be referred to as Ni-2a .

Experimental Protocols

Synthesis of Anhydrous Nickel(II) Nitrite

The following protocol is based on the initial synthesis reported by Addison in 1961. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of nickel tetracarbonyl and dinitrogen tetroxide.

Reactants:

  • Nickel tetracarbonyl (Ni(CO)₄)

  • Dinitrogen tetroxide (N₂O₄)

Procedure:

  • Gaseous nickel tetracarbonyl is allowed to react with liquid dinitrogen tetroxide in a controlled environment.

  • The reaction yields a green smoke, which upon condensation, provides the solid anhydrous nickel(II) nitrite[1].

  • The product is volatile and should be handled under an inert atmosphere to prevent reaction with atmospheric moisture.

Synthesis and Crystallization of a Representative Nickel(II) Nitro Complex (Ni-2a)

The following is a representative synthesis for a nickel(II) nitro complex with an (N,N,O)-donor ligand, based on similar reported procedures[2].

Reactants:

  • A suitable (N,N,O)-donor ligand (e.g., derived from 2-picolylamine)

  • A nickel(II) salt (e.g., nickel(II) acetate (B1210297) tetrahydrate)

  • Sodium nitrite (NaNO₂)

  • Methanol

Procedure:

  • The (N,N,O)-donor ligand is dissolved in methanol.

  • An equimolar amount of the nickel(II) salt is added to the ligand solution, and the mixture is stirred.

  • An aqueous solution of sodium nitrite is then added to the reaction mixture.

  • The resulting solution is stirred at room temperature, and single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is achieved through SC-XRD analysis.

Procedure:

  • A suitable single crystal is selected and mounted on a diffractometer.

  • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

  • X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα).

  • The collected data are processed to solve and refine the crystal structure, yielding information on the unit cell dimensions, space group, and atomic coordinates.

Quantitative Data Presentation

The following table summarizes the crystallographic data for the representative nickel(II) nitro complex, Ni-2a , at 100 K[2].

ParameterValue
Chemical FormulaC₁₆H₁₅N₃NiO₃
Formula Weight356.00 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1234(3)
b (Å)9.1121(3)
c (Å)10.3756(4)
α (°)99.789(3)
β (°)101.993(3)
γ (°)104.004(3)
Volume (ų)700.50(5)
Z2
Temperature (K)100
R[F] (I > 3σ(I))5.07%
CCDC Code2110815

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a nickel coordination complex to its full characterization, including structural determination.

G Experimental Workflow for Nickel Complex Characterization cluster_synthesis Synthesis cluster_analysis Data Analysis A Reactants: - Nickel(II) Salt - Ligand(s) - Solvent B Reaction Setup (e.g., stirring, reflux) A->B C Crystallization (slow evaporation, etc.) B->C D Single Crystal X-ray Diffraction (SC-XRD) C->D E Spectroscopic Analysis (IR, UV-Vis) C->E F Elemental Analysis C->F G Structure Solution and Refinement D->G I Spectroscopic & Analytical Data E->I F->I H Structural Data (bond lengths, angles, etc.) G->H

References

Thermal Decomposition of Nickel(II) Nitrite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scholarly research and publicly available data on the thermal decomposition of nickel(II) nitrite (B80452) (Ni(NO₂)) are scarce. This guide provides a comprehensive overview based on the known thermal behavior of the closely related compound, nickel(II) nitrate (B79036) (Ni(NO₃)₂), and general principles of inorganic thermal decomposition. The proposed decomposition pathways and quantitative data for nickel(II) nitrite are hypothetical and require experimental verification. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating the thermal properties of nickel(II) nitrite.

Introduction

Nickel(II) nitrite is an inorganic compound with the chemical formula Ni(NO₂)₂. While its synthesis and some solution properties are known, its behavior upon heating is not well-documented in scientific literature. Understanding the thermal decomposition characteristics of such compounds is crucial for various applications, including the synthesis of nanomaterials, catalysis, and for safety assessments in chemical processes. This guide outlines the probable thermal decomposition pathway, the expected products, and the experimental methodologies required for a thorough investigation.

Postulated Thermal Decomposition Pathway

Based on the thermal decomposition of other transition metal nitrites and the extensive data available for nickel(II) nitrate, the thermal decomposition of anhydrous nickel(II) nitrite is hypothesized to proceed via a solid-state reaction, yielding nickel(II) oxide (NiO) and various gaseous nitrogen oxides.

The overall proposed reaction is:

2Ni(NO₂)₂(s) → 2NiO(s) + 4NO(g) + O₂(g)

Or alternatively:

Ni(NO₂)₂(s) → NiO(s) + NO(g) + NO₂(g)

The exact stoichiometry and the composition of the gaseous products (which could include NO, NO₂, N₂O, and N₂) are dependent on experimental conditions such as temperature, heating rate, and the composition of the surrounding atmosphere.[1][2]

Hypothetical Signaling Pathway Diagram

The following diagram illustrates the postulated logical progression of the thermal decomposition of nickel(II) nitrite.

G Hypothetical Thermal Decomposition Pathway of Ni(NO₂)₂ A Ni(NO₂)₂ (solid) B Heat (Δ) A->B C Decomposition Reaction B->C D NiO (solid, final product) C->D Solid Residue E Gaseous Products (NO, NO₂, N₂O, O₂) C->E Evolved Gases

Caption: Postulated decomposition of Ni(NO₂)₂ upon heating.

Comparative Quantitative Data (from Nickel(II) Nitrate Studies)

Due to the lack of specific data for nickel(II) nitrite, the following tables summarize quantitative data from thermal decomposition studies of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O). This information serves as a reference for the type of data that would be obtained and reported for nickel(II) nitrite.

Table 1: Thermal Decomposition Stages of Ni(NO₃)₂·6H₂O

StageTemperature Range (°C)Mass Loss (%)ProcessReference
142 - 227~37Dehydration (loss of 6 H₂O)[3][4]
2227 - 307~39Decomposition of anhydrous Ni(NO₃)₂ to NiO[3][4]
Final Product >307NiO[5]

Note: Temperature ranges and mass losses can vary with experimental conditions such as heating rate and atmosphere.[4]

Table 2: Gaseous Products Identified in the Decomposition of Nickel(II) Nitrate Complexes

Gaseous ProductMethod of DetectionReference
H₂OMass Spectrometry (MS)[6]
NOMass Spectrometry (MS)[3]
NO₂Mass Spectrometry (MS)[6]
O₂Mass Spectrometry (MS)[6]

Experimental Protocols for Thermal Analysis

A comprehensive investigation of the thermal decomposition of nickel(II) nitrite would involve a combination of thermoanalytical techniques.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the thermal decomposition of a material like nickel(II) nitrite.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Analysis A Synthesize/Obtain Ni(NO₂)₂ B Characterize Initial Sample (XRD, FTIR) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Evolved Gas Analysis (EGA-MS) B->E F Analyze Solid Residue (XRD, SEM) C->F G Analyze Gaseous Products (FTIR, GC-MS) E->G

Caption: Workflow for thermal decomposition studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Methodology:

  • A small, precisely weighed sample of nickel(II) nitrite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

  • The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition steps and calculate mass losses.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events (e.g., phase transitions, decomposition) and determine if they are endothermic or exothermic.

Methodology:

  • A small, weighed sample of nickel(II) nitrite (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate, identical to the TGA experiment.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC curve (heat flow vs. temperature) shows endothermic or exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

  • As the nickel(II) nitrite sample is heated in the TGA, the evolved gases are continuously drawn into the mass spectrometer.

  • Mass spectra are recorded as a function of temperature.

  • The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected gases (e.g., NO, NO₂, O₂) are plotted against temperature.

  • This allows for the identification of which gases are evolved at each decomposition stage observed in the TGA.[6]

Analysis of Decomposition Products

Solid Residue Analysis

The solid product remaining after the thermal decomposition (post-TGA/DSC analysis) should be analyzed to confirm its composition and morphology.

  • X-Ray Diffraction (XRD): To identify the crystalline phases present in the final residue. The expected product, NiO, has a characteristic diffraction pattern.[7]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and texture of the final product.

Gaseous Product Analysis

While EGA-MS provides real-time identification, further analysis of the evolved gases can be performed for more detailed characterization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The evolved gas stream can be passed through a gas cell in an FTIR spectrometer to identify functional groups of the gaseous products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For complex gas mixtures, GC can be used to separate the components before they are introduced into the mass spectrometer for identification.

Conclusion

References

Spectroscopic Properties of Nickel(II) Nitrite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of nickel(II) nitrite (B80452) and its complexes. It delves into the electronic and vibrational spectroscopy of these compounds, offering insights into their structure, bonding, and behavior in different environments. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support research and development activities involving nickel(II) compounds.

Introduction

Nickel(II) nitrite, Ni(NO₂), is an inorganic compound that serves as a precursor and component in various coordination complexes. The nitrite ligand (NO₂⁻) is of particular interest due to its ambidentate nature, capable of coordinating to a metal center through either the nitrogen atom (nitro isomer, -NO₂) or one of the oxygen atoms (nitrito isomer, -ONO). This linkage isomerism significantly influences the electronic and vibrational properties of the resulting complexes, leading to distinct spectroscopic signatures. Understanding these properties is crucial for the characterization of nickel(II) nitrite-containing materials and for professionals in fields such as catalysis, materials science, and drug development where nickel complexes play a role.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of nickel(II) complexes are governed by d-d electronic transitions within the nickel ion's 3d orbitals. For the common octahedral or pseudo-octahedral geometry of Ni(II) (a d⁸ ion), three spin-allowed transitions are typically observed. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

In an aqueous solution, nickel(II) ions exist as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. Upon the addition of a nitrite source, the water ligands are sequentially replaced by nitrite ions, forming species such as [Ni(NO₂)(H₂O)₅]⁺ and [Ni(NO₂₂(H₂O)₄]. This change in the ligand field environment leads to shifts in the absorption maxima.

Quantitative UV-Vis Data

The following table summarizes the key electronic absorption data for relevant nickel(II) species. It is important to note that the spectroscopic parameters of aqueous nickel(II) nitrite solutions can be influenced by factors such as concentration, pH, and exposure to light, which can cause photochemical aquation.

Compound/Complexλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)AssignmentSolvent/Medium
[Ni(H₂O)₆]²⁺~395, ~650-720, ~1150~5, ~2, ~2³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂gWater
[Ni(NO₂)₂(H₂O)₄]Not explicitly availableNot explicitly available-Water
General Octahedral Ni(II)-Typically < 100d-d transitions-

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the nitro and nitrito linkage isomers of nickel(II) nitrite complexes. The vibrational modes of the nitrite ligand are sensitive to its coordination mode.

Key Vibrational Frequencies

The coordination of the nitrite ion to the nickel center results in characteristic infrared and Raman bands. The table below summarizes the typical vibrational frequencies for the different coordination modes of the nitrite ligand in nickel(II) complexes.

Vibrational ModeNitro (-NO₂) (cm⁻¹)Nitrito (-ONO) (cm⁻¹)Bridging (-O-N-O-) (cm⁻¹)
Asymmetric Stretch (ν_as)~1400 - 1485~1400 - 1480~1470 - 1490
Symmetric Stretch (ν_s)~1300 - 1340~1050 - 1100~1007 - 1026
Bending (δ)~800 - 860~800 - 860-
Ni-Ligand Stretch (ν_Ni-N/O)~430 - 480 (Ni-N)~400 - 450 (Ni-O)-

For solid anhydrous nickel(II) nitrite, the observed infrared absorption bands are at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹[1].

Experimental Protocols

Preparation of an Aqueous Nickel(II) Nitrite Solution for Spectroscopic Analysis
  • Materials : Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Sodium nitrite (NaNO₂), Deionized water.

  • Procedure :

    • Prepare a stock solution of a known concentration of the nickel(II) salt (e.g., 0.1 M) in deionized water.

    • Prepare a stock solution of sodium nitrite of a known concentration (e.g., 1.0 M) in deionized water.

    • To prepare the nickel(II) nitrite complex solution, add a stoichiometric amount of the sodium nitrite solution to the nickel(II) salt solution with stirring. For example, to form [Ni(NO₂)₂(H₂O)₄], add 2 molar equivalents of the NaNO₂ solution.

    • Allow the solution to equilibrate. Note that the formation of nitro-aqua complexes is an equilibrium process.[1]

    • It is advisable to prepare the solutions fresh and protect them from intense light to minimize potential photochemical reactions.[2]

UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Procedure :

    • Record the spectrum of a reference cuvette containing the solvent (deionized water).

    • Record the absorption spectrum of the prepared nickel(II) nitrite solution over a suitable wavelength range (e.g., 300-800 nm).

    • Identify the absorption maxima (λ_max) corresponding to the d-d transitions.

    • To determine the molar absorptivity (ε), measure the absorbance of a series of solutions with known concentrations and apply the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure for Solid Samples :

    • Prepare a KBr pellet by mixing a small amount of the solid nickel(II) nitrite complex with dry potassium bromide (KBr) and pressing it into a transparent disk.

    • Alternatively, for hydrated or sensitive samples, the Attenuated Total Reflectance (ATR) technique can be used.

    • Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Identify the characteristic vibrational bands for the nitrite ligand to determine the coordination mode.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Prepare Aqueous Solution of Ni(II) Salt C Mix Stoichiometric Amounts A->C B Prepare Aqueous Solution of Nitrite Salt B->C D Allow Equilibration C->D E UV-Vis Spectroscopy D->E F IR/Raman Spectroscopy D->F G Identify λmax and ε E->G H Identify Vibrational Frequencies F->H I Determine Electronic Transitions G->I J Determine Nitrite Coordination Mode (Nitro vs. Nitrito) H->J K Structural Characterization I->K J->K

Caption: Workflow for the spectroscopic analysis of nickel(II) nitrite.

d-Orbital Splitting in an Octahedral Field

d_orbital_splitting d_orbitals d_xy  d_yz  d_xz  d_x2-y2  d_z2 t2g t_2g (d_xy, d_yz, d_xz) d_orbitals->t2g Splitting eg e_g (d_x2-y2, d_z2) t2g->eg Δo

Caption: Energy level diagram for d-orbital splitting in an octahedral ligand field.

Conclusion

The spectroscopic properties of nickel(II) nitrite are rich and informative, primarily characterized by weak d-d electronic transitions in the visible region and distinct vibrational bands that are indicative of the nitrite ligand's coordination mode. The phenomenon of linkage isomerism between nitro and nitrito forms is a key feature that can be effectively probed using infrared and Raman spectroscopy. While quantitative UV-Vis data for simple aqueous nickel(II) nitrite complexes is not extensively documented, the principles of octahedral Ni(II) electronic transitions provide a solid framework for qualitative interpretation. The experimental protocols outlined in this guide offer a practical basis for the preparation and spectroscopic characterization of these compounds, which is essential for their application in various scientific and industrial domains.

References

An In-depth Technical Guide to the Coordination Chemistry of Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of nickel(II) nitrite (B80452), a versatile building block in the synthesis of a wide array of coordination complexes. This document details the synthesis, structure, bonding, reactivity, and spectroscopic properties of these compounds, with a focus on their intriguing linkage isomerism. The information presented herein is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to Nickel(II) Nitrite Coordination Chemistry

The nitrite ion (NO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro, η¹-NO₂) or one of the oxygen atoms (nitrito, η¹-ONO). This versatility gives rise to a rich coordination chemistry, particularly with transition metals like nickel(II). Nickel(II) nitrite complexes exhibit a variety of coordination modes, including monodentate nitro and nitrito, bidentate chelating (η²-O,O'), and bridging (μ-NO₂) ligands. These different coordination modes significantly influence the structural, spectroscopic, and reactive properties of the resulting complexes.

A key feature of nickel(II) nitrite chemistry is the phenomenon of linkage isomerism , where complexes with the same empirical formula differ in the attachment point of the nitrite ligand. The interconversion between nitro and nitrito isomers can often be triggered by external stimuli such as light or heat, making these compounds interesting candidates for molecular switches and sensors.

Synthesis of Nickel(II) Nitrite Complexes

The synthesis of nickel(II) nitrite complexes typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of other ancillary ligands. The nature of the ancillary ligand plays a crucial role in determining the final coordination geometry and the preferred coordination mode of the nitrite ligand.

General Synthetic Strategies
  • From Nickel(II) Salts and Alkali Metal Nitrites: A common method involves the reaction of a nickel(II) salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(ClO₄)₂) with an excess of an alkali metal nitrite (e.g., NaNO₂, KNO₂) in a suitable solvent. The ancillary ligands are then introduced to coordinate to the nickel(II) center.

  • Template Synthesis: In some cases, the nickel(II) ion acts as a template, directing the condensation of smaller organic molecules to form a macrocyclic ligand around the metal center, with the nitrite ion occupying one or more coordination sites.

  • Ligand Exchange Reactions: Nickel(II) nitrite complexes can also be synthesized by reacting a pre-formed nickel(II) complex with a nitrite source, leading to the displacement of one or more of the original ligands.

Structural and Spectroscopic Characterization

The coordination mode of the nitrite ligand in nickel(II) complexes can be elucidated using a combination of single-crystal X-ray diffraction and spectroscopic techniques, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of nickel(II) nitrite complexes, including bond lengths and angles. This data is essential for distinguishing between different linkage isomers and other coordination modes.

Table 1: Typical Ni-Nitrite Bond Lengths and Angles for Different Coordination Modes

Coordination ModeNi-N Bond Length (Å)Ni-O Bond Length (Å)O-N-O Bond Angle (°)
Nitro (η¹-NO₂)1.9 - 2.1-~120
Nitrito (η¹-ONO)-2.0 - 2.2~115
Chelating (η²-O,O')-2.1 - 2.3~110
Bridging (μ-NO₂)VariesVariesVaries
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for differentiating between nitro and nitrito isomers. The vibrational frequencies of the nitrite ligand are sensitive to its coordination mode.

Table 2: Characteristic IR Stretching Frequencies for Coordinated Nitrite in Nickel(II) Complexes

Coordination ModeAsymmetric Stretch (ν_as) (cm⁻¹)Symmetric Stretch (ν_s) (cm⁻¹)Bending (δ) (cm⁻¹)
Free NO₂⁻~1250~1335~830
Nitro (η¹-NO₂)~1470 - 1400~1340 - 1300~850 - 800
Nitrito (η¹-ONO)~1485 - 1460~1070 - 1050~830 - 800
Chelating (η²-O,O')~1290 - 1180~1200 - 1100~840 - 810
Bridging (μ-NO₂)Highly variableHighly variableHighly variable
UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of nickel(II) nitrite complexes are influenced by the coordination environment of the Ni(II) ion. The d-d transitions of the nickel(II) center are sensitive to the ligand field strength, which in turn is affected by the coordination mode of the nitrite ligand. Generally, nitro complexes exhibit ligand-to-metal charge transfer (LMCT) bands at higher energies compared to their nitrito counterparts.

Table 3: Typical UV-Vis Absorption Maxima for Octahedral Nickel(II) Complexes

TransitionTypical λ_max (nm)
³A₂g → ³T₂g1100 - 900
³A₂g → ³T₁g(F)700 - 600
³A₂g → ³T₁g(P)450 - 350

Reactivity and Linkage Isomerism

The most fascinating aspect of nickel(II) nitrite coordination chemistry is the reversible linkage isomerism between the nitro (Ni-NO₂) and nitrito (Ni-ONO) forms. This transformation can often be induced by light, leading to photoswitchable materials.

Photoinduced Nitro-Nitrito Isomerization

Upon irradiation with light of a suitable wavelength, typically in the visible region, the ground-state nitro isomer can be converted to a metastable nitrito isomer.[1][2][3] This process is often reversible, with the nitrito isomer thermally reverting to the more stable nitro form. Photocrystallographic studies have provided valuable insights into the mechanism of this isomerization.[2][4]

The currently accepted mechanism for the photoisomerization from the nitro to the endo-nitrito isomer proceeds through a short-lived exo-nitrito intermediate.[2]

G Photoinduced Nitro-Nitrito Isomerization Pathway Nitro Nitro Isomer (Ground State) Exo_Nitrito exo-Nitrito Isomer (Intermediate) Nitro->Exo_Nitrito hν (Light) Endo_Nitrito endo-Nitrito Isomer (Metastable State) Exo_Nitrito->Endo_Nitrito Relaxation Endo_Nitrito->Nitro Δ (Heat) or hν'

Caption: Photoinduced isomerization pathway from the ground-state nitro isomer to the metastable endo-nitrito isomer via an exo-nitrito intermediate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative nickel(II) nitrite complexes.

Synthesis of trans-Bis(ethylenediamine)dinitronickel(II), trans-[Ni(en)₂(NO₂)₂]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Ethylenediamine (B42938) (en)

  • Ethanol

  • Water

Procedure:

  • Dissolve NiCl₂·6H₂O (10 mmol) in water (20 mL).

  • In a separate beaker, dissolve NaNO₂ (30 mmol) in water (10 mL).

  • Add the sodium nitrite solution to the nickel chloride solution with stirring.

  • To this solution, add ethylenediamine (20 mmol) dropwise with continuous stirring.

  • A red precipitate of trans-[Ni(en)₂(NO₂)₂] will form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator.

Synthesis of a Photoswitchable Nickel(II) Nitro Complex with a Schiff Base Ligand

This protocol is adapted from the synthesis of related photoswitchable nickel(II) nitro complexes.[1]

Materials:

  • A suitable β-diketone (e.g., acetylacetone)

  • A primary amine with a coordinating group (e.g., 2-picolylamine)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Lithium nitrite (LiNO₂)

  • Methanol (B129727)

  • Acetic acid

Procedure:

  • Ligand Formation (in situ):

    • React the β-diketone (1 mmol) with a sodium alkoxide (1 mmol) in a suitable solvent like diethyl ether to form the sodium salt of the enolate.

    • After removing the solvent, dissolve the residue in acetic acid (30 mL).

    • Add the primary amine (1 mmol) in acetic acid (10 mL) to the solution.

  • Complexation:

    • Heat the solution to boiling and then add a solution of Ni(OAc)₂·4H₂O (1.2 mmol) in methanol (10 mL).

    • Stir the reaction mixture for 2 hours without further heating.

    • Filter the dark brown mixture to remove any impurities.

  • Nitrite Addition:

    • To the filtrate, add a solution of LiNO₂ (approx. 2 mmol) in methanol.

    • Cool the resulting mixture in an ice bath to induce precipitation of the final product.

    • Collect the product by filtration, wash with cold methanol, and dry.

G General Experimental Workflow for Photoswitchable Ni(II) Nitro Complexes cluster_0 Ligand Synthesis (in situ) cluster_1 Complexation cluster_2 Final Product Formation Diketone β-Diketone Enolate Sodium Enolate Diketone->Enolate NaOR Schiff_Base_precursor Schiff Base Ligand Precursor Enolate->Schiff_Base_precursor Primary Amine, AcOH Ni_Complex_precursor Ni(II)-Schiff Base Complex Schiff_Base_precursor->Ni_Complex_precursor Ni(OAc)₂·4H₂O, MeOH Final_Product Photoswitchable Ni(II) Nitro Complex Ni_Complex_precursor->Final_Product LiNO₂, MeOH, Cool

Caption: A generalized workflow for the synthesis of photoswitchable nickel(II) nitro complexes involving in situ ligand formation followed by complexation and nitrite addition.

Conclusion

The coordination chemistry of nickel(II) nitrite is a rich and dynamic field of study. The ability of the nitrite ligand to adopt multiple coordination modes, coupled with the phenomenon of linkage isomerism, provides a fertile ground for the design and synthesis of novel coordination complexes with interesting structural, spectroscopic, and reactive properties. The photoswitchable nature of many nickel(II) nitro-nitrito systems, in particular, holds significant promise for the development of advanced materials for applications in molecular electronics and data storage. This guide has provided a foundational understanding of this area, offering researchers the necessary background to explore and innovate within this exciting domain of inorganic chemistry.

References

A Comprehensive Technical Guide to the Solubility of Nickel(II) Nitrite in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of nickel(II) nitrite (B80452) (Ni(NO₂)₂), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for nickel(II) nitrite in a wide range of organic solvents, this document synthesizes known information, presents data for analogous compounds, and provides detailed experimental protocols for determining solubility.

Introduction to Nickel(II) Nitrite

Solubility Data

A thorough review of scientific literature reveals a significant lack of specific quantitative data on the solubility of nickel(II) nitrite in various organic solvents. This scarcity may be attributed to the compound's reactivity and potential instability in certain organic media. However, to provide a useful reference for researchers, the following table summarizes the available qualitative and quantitative solubility information for nickel(II) nitrite and the closely related compound, nickel(II) nitrate (B79036), in a range of solvents. The solubility of nickel(II) nitrate can often serve as a useful proxy for estimating the behavior of other nickel(II) salts.

Table 1: Solubility of Nickel(II) Nitrite and Nickel(II) Nitrate in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference
Nickel(II) Nitrite WaterStandard ConditionsVery soluble[1]
WaterNot SpecifiedSlightly soluble[2]
Nickel(II) Nitrate Hexahydrate Water0243 g/100 mL[3]
Water2094.17 g/100 mL (anhydrous)[3]
Water70°F (21.1°C)95.030 lb/100 lb water[4]
EthanolNot SpecifiedSoluble[3]
MethanolNot SpecifiedSoluble[3]
AcetoneRoom Temperature~20 g/100 mL (estimated)[5]
AcetoneBoiling Point~60 g/100 mL (estimated)[5]
Dimethylformamide (DMF)2520 g/100 g[6]
Ethylene GlycolNot SpecifiedSoluble[3]
TolueneNot SpecifiedInsoluble[5]
Diethyl EtherNot SpecifiedSlightly soluble[6]
Ethyl AcetateNot SpecifiedInsoluble[6]
PyridineNot SpecifiedSlightly soluble[6]

Factors Influencing Solubility

The solubility of nickel(II) salts is influenced by several factors:

  • pH: In aqueous solutions, the pH plays a critical role. In acidic conditions, nickel(II) ions are generally soluble, while in alkaline conditions, they can precipitate as nickel hydroxide.[7]

  • Temperature: For most salts, including nickel(II) compounds, solubility in water increases with temperature.[7]

  • Complexation: The presence of ligands that can form stable complexes with the Ni²⁺ ion, such as ammonia (B1221849) or chloride ions, can significantly enhance solubility.[7]

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of nickel(II) nitrite in specific solvents, the following established methods can be employed.

Method 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and reliable method for determining the solubility of a solid in a liquid.

Protocol:

  • Saturation: Add an excess amount of nickel(II) nitrite to a known volume of the solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a fine-porosity filter may be necessary.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the salt).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dry residue. The mass of the dissolved salt can be calculated by difference.

  • Calculation: The solubility is then calculated as grams of solute per 100 mL or 100 g of solvent.

Method 2: Headspace Gas Chromatography

This is a more modern technique suitable for determining the solubility of non-volatile salts.[8]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions with known concentrations of the salt in the solvent.

  • Volatile Marker Addition: Add a small, constant amount of a volatile, inert compound (e.g., methanol) to each standard and the test sample.[8]

  • Equilibration and Analysis: Place the solutions in sealed headspace vials and allow them to equilibrate at a constant temperature. The headspace gas is then injected into a gas chromatograph.

  • Data Analysis: The concentration of the volatile marker in the vapor phase is proportional to the salt concentration in the liquid phase due to the "salting-out" effect. A calibration curve is generated from the standards. A breakpoint in the vapor-liquid equilibrium curve indicates the saturation point of the salt.[8]

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess Ni(NO₂)₂ to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow undissolved solid to settle agitate->settle aliquot Take a known volume of supernatant settle->aliquot evaporate Evaporate solvent aliquot->evaporate weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

Caption: Gravimetric Solubility Determination Workflow.

logical_relationship compound Nickel(II) Nitrite solubility Solubility compound->solubility solvent Solvent Properties (Polarity, Protic/Aprotic) solvent->solubility conditions External Conditions (Temperature, Pressure) conditions->solubility dissolution Dissolution Process solubility->dissolution favors precipitation Precipitation solubility->precipitation opposes

Caption: Factors Influencing Solubility.

References

Thermodynamic Stability of Nickel(II) Nitrite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic stability of nickel(II) nitrite (B80452) (Ni(NO₂)₂). It covers the synthesis, thermal decomposition, and available, albeit limited, thermodynamic parameters. Due to the scarcity of published data for this specific compound, this guide also outlines generalized experimental protocols for its characterization and highlights areas where further research is critically needed.

Introduction

Nickel(II) nitrite is an inorganic compound that has received limited attention in the scientific literature compared to other nickel salts. Understanding its thermodynamic stability is crucial for its potential applications in various fields, including as a precursor in materials synthesis or in specific chemical reactions. This document aims to consolidate the existing information and provide a framework for future research into the thermodynamic properties of this compound.

Synthesis of Anhydrous Nickel(II) Nitrite

Anhydrous nickel(II) nitrite was first synthesized by Cyril Clifford Addison in 1961.[1] The synthesis involves the reaction of gaseous nickel tetracarbonyl (Ni(CO)₄) with dinitrogen tetroxide (N₂O₄).

Reaction: Ni(CO)₄ (g) + 2 N₂O₄ (g) → Ni(NO₂)₂ (s) + 4 CO (g) + 2 NO (g)

Experimental Protocol (General Description)

Materials:

  • Gaseous nickel tetracarbonyl (Ni(CO)₄)

  • Gaseous dinitrogen tetroxide (N₂O₄)

  • Inert reaction vessel

  • Gas flow controllers

  • Product collection system

Procedure:

  • A stream of gaseous nickel tetracarbonyl is introduced into a cooled, inert reaction vessel.

  • Simultaneously, a controlled stream of gaseous dinitrogen tetroxide is introduced into the same vessel.

  • The reactants are allowed to mix and react, leading to the formation of a solid green product, which is anhydrous nickel(II) nitrite.

  • The solid product is collected, and the gaseous byproducts (carbon monoxide and nitric oxide) are safely vented or trapped.

  • The product should be handled and stored in an inert, dry atmosphere to prevent hydration and decomposition.

Thermodynamic Data

There is a significant lack of experimentally determined thermodynamic data for solid anhydrous nickel(II) nitrite in the peer-reviewed literature. The following table summarizes the known information and highlights the data that requires further investigation.

Thermodynamic ParameterSymbolValueSource
Thermal Decomposition
Decomposition Temperature (in air)Td220 °C[1]
Decomposition Temperature (in argon)Tdup to 260 °C[1]
Enthalpy of Formation ΔH°fData not available
Gibbs Free Energy of Formation ΔG°fData not available
Standard Molar Entropy Data not available

Experimental Protocols for Thermal Analysis

To determine the thermodynamic stability and decomposition pathway of nickel(II) nitrite, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques. The following are generalized protocols that can be adapted for the analysis of Ni(NO₂)₂.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Ni(NO₂)₂ by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (typically 5-10 mg) of anhydrous Ni(NO₂)₂ into a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and moisture.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to identify decomposition temperatures and stoichiometry of the decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., decomposition, phase changes) in Ni(NO₂)₂ as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Accurately weigh a small sample (typically 2-5 mg) of anhydrous Ni(NO₂)₂ into a DSC pan (e.g., aluminum or alumina).

  • Seal the pan hermetically or leave it open to the purge gas, depending on the desired experimental conditions.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the resulting DSC curve to identify the temperatures and enthalpies of any endothermic or exothermic events.

Visualizations

Logical Workflow for Characterization

G Workflow for Thermodynamic Characterization of Ni(NO₂)₂ cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Anhydrous Ni(NO₂)₂ tga Thermogravimetric Analysis (TGA) synthesis->tga dsc Differential Scanning Calorimetry (DSC) synthesis->dsc other Other Characterization (e.g., XRD, FTIR) synthesis->other decomp_temp Decomposition Temperature tga->decomp_temp thermo_data Thermodynamic Parameters (ΔH, ΔG, S) dsc->thermo_data

Caption: Workflow for the synthesis and thermodynamic characterization of Ni(NO₂)₂.

Thermal Decomposition Pathway

G Proposed Thermal Decomposition of Ni(NO₂)₂ NiNO22 Ni(NO₂)₂ (s) NiO NiO (s) NiNO22->NiO Heat (Δ) Gases Gaseous Products (NO, NO₂, O₂) NiNO22->Gases Heat (Δ)

Caption: Proposed thermal decomposition pathway of Nickel(II) Nitrite.

Conclusion and Future Outlook

The thermodynamic stability of anhydrous nickel(II) nitrite remains an area with significant knowledge gaps. While its synthesis and decomposition temperature in a general sense are known, crucial thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are yet to be determined. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate these properties. Future work should focus on:

  • Rediscovering and documenting a detailed, safe, and reproducible synthesis protocol for anhydrous Ni(NO₂)₂.

  • Performing precise calorimetric measurements to determine the standard enthalpy of formation.

  • Conducting detailed thermal analysis (TGA-MS, DSC) to elucidate the exact decomposition mechanism and quantify the associated enthalpy changes.

  • Utilizing these experimental data to calculate the Gibbs free energy of formation and standard molar entropy, thereby providing a complete thermodynamic profile of nickel(II) nitrite.

A thorough understanding of these fundamental properties is essential for unlocking the potential of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to Nickel(II) Nitrite Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) nitrite (B80452) coordination polymers are a fascinating class of inorganic compounds characterized by the versatile coordination chemistry of the nickel(II) ion and the ambidentate nature of the nitrite ligand (NO₂⁻). The nitrite ion can coordinate to the nickel center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO), and can also act as a bridging ligand, leading to a rich variety of structural motifs, from discrete molecules to one-, two-, and three-dimensional polymers. This structural diversity gives rise to a range of interesting magnetic, thermal, and catalytic properties, making them a subject of ongoing research. This guide provides a comprehensive overview of the synthesis, structure, and properties of nickel(II) nitrite coordination polymers, with a focus on quantitative data and detailed experimental methodologies. While applications in drug development are not prominent for this class of compounds, their study provides fundamental insights into coordination chemistry and materials science.

Synthesis of Nickel(II) Nitrite Coordination Polymers

The synthesis of nickel(II) nitrite coordination polymers typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of an organic ligand. The choice of organic ligand is crucial in directing the final structure and dimensionality of the coordination polymer. Common ligands include amines, pyridines, and Schiff bases, which coordinate to the nickel(II) center and influence the overall crystal packing.

A general synthetic workflow can be visualized as follows:

Synthesis_Workflow General Synthesis Workflow for Nickel(II) Nitrite Coordination Polymers A Nickel(II) Salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(ClO₄)₂) E Reaction Mixture A->E B Nitrite Source (e.g., NaNO₂, KNO₂) B->E C Organic Ligand (e.g., diamines, pyridines, Schiff bases) C->E D Solvent (e.g., Methanol (B129727), Ethanol, Water, DMF) D->E F Reaction Conditions (e.g., Stirring, Heating, Solvothermal) E->F G Crystallization (e.g., Slow Evaporation, Diffusion) F->G H Isolation and Purification (e.g., Filtration, Washing, Drying) G->H I Nickel(II) Nitrite Coordination Polymer Crystals H->I

Caption: General synthesis workflow for nickel(II) nitrite coordination polymers.

Experimental Protocols

Detailed methodologies for the synthesis of specific nickel(II) nitrite coordination polymers are provided below.

Protocol 1: Synthesis of trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II)

This protocol describes the synthesis of a discrete nickel(II) nitrite complex with a diamine ligand.[1]

  • Materials: N-propyl-1,2-diaminoethane, Nickel(II) nitrate (B79036) hexahydrate, Sodium nitrite, Methanol.

  • Procedure:

    • A solution of N-propyl-1,2-diaminoethane (2.04 g, 20 mmol) in methanol (10 cm³) is added to a solution of nickel(II) nitrate hexahydrate (2.91 g, 10 mmol) in methanol (20 cm³).

    • To this resulting blue solution, a concentrated aqueous solution of sodium nitrite (1.4 g, 20 mmol) is added.

    • The mixture is stirred, and the color of the solution changes to brown.

    • The solution is then warmed on a water bath and filtered.

    • The filtrate is kept in a desiccator over anhydrous calcium chloride.

    • Brown crystals of the product are obtained.

Protocol 2: Synthesis of a Dinuclear Nickel(II) Schiff Base Complex with a Bridging Nitrite

This protocol details the synthesis of a more complex dinuclear nickel(II) species.[2]

  • Materials: 2-[(3-amino-propylimino)-methyl]-phenol (HL), Nickel(II) perchlorate (B79767) hexahydrate, Sodium nitrite, Methanol, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Synthesize the precursor complex [NiL₂]·2H₂O.

    • Dissolve the precursor complex in a methanol-DMF mixture.

    • Add a methanolic solution of nickel(II) perchlorate hexahydrate and an aqueous solution of sodium nitrite.

    • Allow the resulting solution to stand for slow evaporation.

    • Single crystals of [Ni₂(DMF)₂(μ-NO₂)]ClO₄·DMF are formed.

Structural Characterization

The structures of nickel(II) nitrite coordination polymers are primarily determined by single-crystal X-ray diffraction. The nickel(II) ion typically adopts a distorted octahedral coordination geometry. The nitrite ion's ability to coordinate in different modes (nitro, nitrito, and various bridging modes) is a key factor in the structural diversity of these compounds.

Coordination Modes of the Nitrite Ligand

The versatile coordination of the nitrite ligand is a defining feature of these polymers.

Nitrite_Coordination Coordination Modes of the Nitrite Ligand cluster_0 Monodentate cluster_1 Bidentate cluster_2 Bridging A Nitro (η¹-NO₂) B Nitrito (η¹-ONO) C Chelating (η²-O,O) D μ-nitrito-1κO:2κN E μ₃-nitrito-1κO:2κN:3κO' M Ni(II) center M->A N-coordination M->B O-coordination M->C O,O-coordination M->D bridging M->E bridging

Caption: Common coordination modes of the nitrite ligand in nickel(II) complexes.

Crystallographic Data

The following tables summarize key crystallographic data for selected nickel(II) nitrite coordination polymers.

Table 1: Selected Crystallographic Data for Nickel(II) Nitrite Complexes.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)]MonoclinicP2₁/c8.794(2)11.235(3)9.043(2)115.19(2)[1]
[Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base)TriclinicP-110.875(2)12.345(3)19.345(4)98.45(3)[2]
[Ni₃(L')₂(μ₃-NO₂)₂(CH₂Cl₂)n]·1.5H₂O (L' = rearranged Schiff base)MonoclinicP2₁/c19.876(4)11.456(2)20.456(4)112.45(3)[2]

Table 2: Selected Bond Lengths (Å) and Angles (°) for Nickel(II) Nitrite Complexes.

CompoundNi-N (ligand)Ni-N (nitrite)Ni-O (nitrite)O-N-O (nitrite)Ref.
trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)]2.085(3)2.112(3)-119.5(4)[1]
[Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base)2.023(3) - 2.098(3)2.089(3)2.123(3)115.4(4)[2]

Properties of Nickel(II) Nitrite Coordination Polymers

Magnetic Properties

The magnetic properties of nickel(II) nitrite coordination polymers are of significant interest. The nickel(II) ion (d⁸ configuration) in an octahedral environment has two unpaired electrons, leading to paramagnetism. In polymeric structures where nitrite or other ligands bridge nickel centers, magnetic exchange interactions can occur, leading to ferromagnetic or antiferromagnetic coupling.

Table 3: Magnetic Properties of Selected Nickel(II) Nitrite Coordination Polymers.

CompoundJ (cm⁻¹)Magnetic BehaviorRef.
[Ni₂(L)₂(NO₂)₂]·CH₂Cl₂·C₂H₅OH, 2H₂O (L = Schiff base)-5.26Weak antiferromagnetic[2]
[Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base)-11.45Weak antiferromagnetic[2]
[Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄ (L = Schiff base)-10.66Weak antiferromagnetic[2]
[Ni₃(L')₂(μ₃-NO₂)₂(CH₂Cl₂)n]·1.5H₂O (L' = rearranged Schiff base)-5.99Weak antiferromagnetic[2]
Thermal Properties

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability and decomposition pathways of these coordination polymers. The decomposition often proceeds in multiple steps, involving the loss of solvent molecules, followed by the decomposition of the organic ligands and finally the nitrite groups, often yielding nickel oxide as the final residue.[3]

Table 4: Thermal Decomposition Data for Selected Nickel(II) Coordination Polymers.

CompoundDecomposition Step 1Decomposition Step 2Final ResidueRef.
[Ni(µ-L)(H₂O)₄]n (L = biphenyl-4,4'-dioxydiacetate)Dehydration below 200 °CLigand decomposition up to 450 °CNiO[3]
trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)]Isomerization (nitro to nitrito) observedDecomposition above 200 °C-[1]

Note: Detailed multi-step decomposition data with specific temperature ranges and weight losses are often complex and are best represented by the original TGA curves in the cited literature.

Spectroscopic Properties

Infrared (IR) and UV-Vis spectroscopy are essential tools for characterizing nickel(II) nitrite coordination polymers.

  • IR Spectroscopy: The vibrational modes of the nitrite group are particularly informative. The asymmetric and symmetric stretching frequencies of the NO₂ group can help distinguish between nitro and nitrito coordination. For example, the nitro isomer typically shows bands around 1470-1400 cm⁻¹ and 1335-1320 cm⁻¹, while the nitrito isomer exhibits bands around 1485-1460 cm⁻¹ and 1110-1050 cm⁻¹.

  • UV-Vis Spectroscopy: The electronic spectra of nickel(II) coordination polymers are characterized by d-d transitions. In an octahedral field, three spin-allowed transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). The positions of these bands provide information about the ligand field strength.

Applications

While the primary focus of research on nickel(II) nitrite coordination polymers has been on their fundamental structural and magnetic properties, potential applications are emerging in materials science. Some nickel-based coordination polymers have been investigated as precursors for the synthesis of nanostructured nickel oxide (NiO), which has applications in catalysis and as an electrode material for sensors.[4] For instance, a nanostructured nickel-salicylic acid coordination polymer has been used to produce porous NiO nanorods for glucose detection.[4] Additionally, some nickel(II) coordination polymers have shown promise as catalysts for the reduction of nitrophenols.

Conclusion

Nickel(II) nitrite coordination polymers represent a rich and diverse area of coordination chemistry. The ability of the nitrite ion to adopt multiple coordination modes, coupled with the versatility of organic ligands, allows for the construction of a wide array of structures with tunable magnetic and thermal properties. While direct applications in drug development are not yet established, the fundamental knowledge gained from studying these systems contributes to the broader understanding of structure-property relationships in coordination polymers, which is essential for the rational design of new functional materials. Future research in this area may focus on the development of novel porous materials for gas storage and separation, advanced magnetic materials, and heterogeneous catalysts for a variety of organic transformations.

References

An In-depth Technical Guide to the Synthesis of Nickel Nitrite Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel nitrite (B80452) coordination complexes represent a fascinating subclass of coordination chemistry, notable for the versatile bonding modes of the nitrite ligand, which can lead to a rich variety of structural and magnetic properties. The nitrite ion (NO₂⁻) can coordinate to a metal center in several ways, including as a monodentate ligand through the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO), or as a bidentate or bridging ligand. This versatility influences the electronic, steric, and magnetic characteristics of the resulting complexes, making them subjects of fundamental research and potential candidates for applications in catalysis and materials science. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing nickel nitrite coordination complexes, detailed experimental protocols, and a summary of their key structural and spectroscopic properties.

General Synthetic Strategies

The synthesis of nickel nitrite coordination complexes typically involves the reaction of a nickel(II) salt with a nitrite source in the presence of an ancillary organic ligand. The choice of reactants, solvent, and reaction conditions plays a crucial role in determining the final product's structure, including the coordination mode of the nitrite ligand.

Common nickel(II) precursors include simple salts like nickel(II) perchlorate (B79767), nickel(II) nitrate (B79036), or pre-synthesized nickel complexes.[1][2] The nitrite source is typically an alkali metal nitrite, such as sodium nitrite (NaNO₂).[1] The organic ligands employed are diverse, ranging from Schiff bases to diamines and pyridine (B92270) derivatives, which stabilize the nickel center and influence the overall geometry of the complex.[1][3]

The general workflow for synthesizing these complexes is outlined in the diagram below.

G General Synthesis Workflow for Nickel Nitrite Complexes cluster_reaction Reaction cluster_product Product Handling Ni_Salt Nickel(II) Salt (e.g., Ni(ClO₄)₂, Ni(NO₃)₂) Solvent Solvent Selection (e.g., Methanol (B129727), DMF) Ni_Salt->Solvent Nitrite_Source Nitrite Source (e.g., NaNO₂) Nitrite_Source->Solvent Ligand Organic Ligand (e.g., Schiff Base, Amine) Ligand->Solvent Conditions Reaction Conditions (e.g., Temp, Stirring Time) Solvent->Conditions Isolation Isolation (e.g., Filtration) Conditions->Isolation Purification Purification & Crystallization (e.g., Slow Evaporation) Isolation->Purification Spectroscopy Spectroscopy (IR, UV-Vis) Purification->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Purification->Structure Properties Property Measurement (Magnetic Susceptibility) Purification->Properties

Caption: General workflow for synthesizing nickel nitrite complexes.

Coordination Modes of the Nitrite Ligand

The nitrite ion is an ambidentate ligand, capable of coordinating to a metal center in various ways. These different binding modes, including linkage isomerism (nitro vs. nitrito), are critical in determining the properties of the complex. The coordination geometry around the nickel(II) ion is often a distorted octahedron.[1]

  • Nitro (η¹-NO₂): Coordination occurs through the nitrogen atom.

  • Nitrito (η¹-ONO): Coordination occurs through one of the oxygen atoms.

  • Chelating (η²-O,O): Both oxygen atoms coordinate to the same metal center.

  • Bridging Modes: The nitrite ligand can bridge two or more metal centers, with several rare bridging modes having been identified, such as the μ₃-nitrito-1κO:2κN:3κO′ bridge.[1]

G Coordination Modes of the Nitrite Ligand with Nickel cluster_monodentate Monodentate cluster_bidentate Bidentate cluster_bridging Bridging Ni_node Ni(II) Center Nitro Nitro (N-bonded) Ni_node->Nitro η¹-NO₂ Nitrito Nitrito (O-bonded) Ni_node->Nitrito η¹-ONO Chelating Chelating (O,O'-bonded) Ni_node->Chelating η²-O,O mu_ON μ-nitrito-1κO:2κN Ni_bridge1 Ni mu_ON->Ni_bridge1 Ni_bridge2 Ni mu_ON->Ni_bridge2 mu_ONO μ₃-nitrito-1κO:2κN:3κO' mu_ONO->Ni_bridge1 mu_ONO->Ni_bridge2 Ni_bridge3 Ni mu_ONO->Ni_bridge3

Caption: Common and rare coordination modes of the nitrite ligand.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols adapted from the literature for the preparation of distinct nickel nitrite complexes.

Protocol 1: Synthesis of a Dinuclear Schiff Base Complex: [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄[1]

This protocol describes the synthesis of a dinuclear nickel(II) complex featuring a cis-(μ-nitrito-1κO:2κN) bridge.[1]

Materials:

  • Precursor complex [NiL₂]·2H₂O (where HL = 2-[(3-amino-propylimino)-methyl]-phenol)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the precursor complex [NiL₂]·2H₂O (0.44 g, 1 mmol) in 20 mL of hot methanol.

  • To this stirring solution, add a solution of Ni(ClO₄)₂·6H₂O (0.36 g, 1 mmol) in 10 mL of methanol.

  • Add a solution of NaNO₂ (0.14 g, 2 mmol) in a minimum amount of water to the reaction mixture.

  • Add 5 mL of DMF to the resulting solution.

  • Continue stirring for 2 hours, during which time a green precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with methanol and diethyl ether.

  • Recrystallize the green solid from a DMF/methanol mixture to obtain green, X-ray quality crystals.

Protocol 2: Synthesis of a Mononuclear Diamine Complex: trans-[NiL₂(NO₂)₂][3]

This protocol describes the synthesis of linkage isomers of dinitronickel(II) complexes with N-substituted diamine ligands.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • N-propyl-1,2-diaminoethane (L)

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve Ni(NO₃)₂·6H₂O (2.91 g, 10 mmol) in 50 mL of ethanol.

  • In a separate beaker, dissolve NaNO₂ (1.38 g, 20 mmol) in a minimum amount of water and add it to the nickel nitrate solution with stirring. A precipitate of NaNO₃ will form.

  • Filter off the NaNO₃ precipitate to obtain a clear solution of nickel nitrite.

  • To the filtrate, add a solution of N-propyl-1,2-diaminoethane (L) (2.04 g, 20 mmol) in 20 mL of ethanol dropwise with constant stirring.

  • The color of the solution will change, and a solid product will begin to precipitate.

  • Allow the mixture to stir for an additional 1 hour at room temperature.

  • Collect the brown solid product by suction filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Air dry the final product, trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II).[3]

Data Presentation

Quantitative data from characterization studies are summarized below for easy comparison.

Table 1: Summary of Synthetic Conditions and Products

Complex Formula Ligand (L) Nickel Source Nitrite Source Solvent(s) Product Color Ref.
[Ni₂L₂(NO₂)₂]·CH₂Cl₂·C₂H₅OH·2H₂O HL = 2-[(3-amino-propylimino)-methyl]-phenol [NiL₂]·2H₂O / Ni(ClO₄)₂ NaNO₂ MeOH/CH₂Cl₂ Green [1]
[Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ HL = 2-[(3-amino-propylimino)-methyl]-phenol [NiL₂]·2H₂O / Ni(ClO₄)₂ NaNO₂ MeOH/DMF Green [1]
trans-[NiL'₂(NO₂)₂] L' = N-propyl-1,2-diaminoethane Ni(NO₃)₂ NaNO₂ EtOH/H₂O Brown [3]

| trans-[NiL''₂(ONO)₂] | L'' = N-isopropyl-1,2-diaminoethane | Ni(NO₃)₂ | NaNO₂ | EtOH/H₂O | Blue-violet |[3] |

Table 2: Selected Spectroscopic Data for Nickel Nitrite Complexes

Complex IR (ν(NO₂)) cm⁻¹ UV-Vis (λₘₐₓ, nm) Comments Ref.
Anhydrous Ni(NO₂)₂ 1575, 1388, 1333, 1240 - Covalently bonded nitrite [4]
[Ni(py)₄(ONO)₂] - - trans nitrito complex [5]
Ni(NO₂)(en)₂ClO₄ - ~460 Corresponds to [Ni(NO₂)(H₂O)(en)₂]⁺

| [Ni(L¹)₂(OAc)₂] | 1599 (C=N) | 325, 420 | Schiff base complex (for comparison) |[6] |

Note: The IR stretching frequencies of the nitrite ligand are highly diagnostic. N-bonded nitro groups typically show asymmetric and symmetric stretches around 1470–1380 cm⁻¹ and 1335–1320 cm⁻¹, respectively. O-bonded nitrito groups exhibit bands around 1485–1460 cm⁻¹ and 1110–1050 cm⁻¹.

Table 3: Magnetic Properties of Dinuclear and Trinuclear Nickel(II) Nitrite Complexes [1]

Complex J (cm⁻¹) Magnetic Interaction Description
[Ni₂L₂(NO₂)₂] (1) -5.26 Weak Antiferromagnetic Dinuclear, di-μ₂-phenoxo bridged, chelating nitrite
[Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ (2a) -11.45 Weak Antiferromagnetic Dinuclear, di-μ₂-phenoxo and cis-(μ-nitrito-1κO:2κN) bridged
[Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ (2b) -10.66 Weak Antiferromagnetic Same molecular structure as 2a

| [Ni₃L'₂(μ₃-NO₂)₂]ₙ (3) | -5.99 | Weak Antiferromagnetic | 1D polymer with μ₃-nitrito-1κO:2κN:3κO' bridge |

J represents the magnetic exchange parameter. A negative value indicates an antiferromagnetic interaction between the nickel(II) centers.

Conclusion

The synthesis of nickel nitrite coordination complexes is a rich field of study, driven by the versatile coordination chemistry of the nitrite ligand. By carefully selecting nickel precursors, ancillary ligands, and reaction conditions, a wide array of mononuclear, dinuclear, and polymeric structures can be achieved. These complexes exhibit diverse properties, particularly in their magnetic behavior, which is directly influenced by the nitrite's bridging mode and the overall molecular structure. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore, synthesize, and characterize these intriguing coordination compounds for potential applications in materials science and catalysis.

References

Unraveling Linkage Isomerism in Nickel(II) Nitrite Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of linkage isomerism, where a ligand can coordinate to a metal center through different donor atoms, presents a fascinating area of study in coordination chemistry. In the case of nickel(II) nitrite (B80452) complexes, the ambidentate nature of the nitrite ligand (NO₂⁻) allows for coordination via either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). This subtle change in connectivity gives rise to distinct isomers with differing physical and chemical properties, including color, stability, and reactivity. Understanding and controlling this isomerism is crucial for the rational design of novel materials and potential therapeutic agents. This technical guide provides an in-depth exploration of linkage isomerism in nickel(II) nitrite complexes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Core Concepts: The Nitro-Nitrito Dichotomy

The equilibrium between the nitro and nitrito isomers of a nickel(II) complex is a delicate balance influenced by several factors, primarily steric hindrance of the ancillary ligands and temperature. The nitro isomer, with its compact Ni-N bond, is generally the thermodynamically more stable form. However, bulky substituents on the other ligands in the coordination sphere can create steric crowding, favoring the less sterically demanding, bent Ni-O-N coordination of the nitrito isomer.

Temperature also plays a pivotal role. For certain complexes, a thermal equilibrium exists between the two forms. For instance, in the case of bis(N,N'-diethylethylenediamine)nickel(II) nitrite, the dinitrito form is the stable isomer at room temperature, while the dinitro isomer is favored at lower temperatures (-60 °C)[1]. Furthermore, linkage isomerization can be induced by photoirradiation at low temperatures, providing a powerful tool to generate and study metastable isomers[2].

Data Presentation: A Comparative Analysis

The distinct coordination modes of the nitro and nitrito ligands lead to measurable differences in their structural and spectroscopic properties. The following tables summarize key quantitative data for representative nickel(II) nitrite complexes, facilitating a direct comparison between the linkage isomers.

Table 1: Selected Bond Lengths and Angles

ComplexIsomerNi-X Bond Length (Å)X-O Bond Length (Å)O-N-O Angle (°)Reference
trans-[Ni(Et₂en)₂(NO₂)₂]NitroNi-N: 2.065(2)N-O: 1.234(3)118.9(2)[3]
trans-[Ni(Et₂en)₂(ONO)₂]NitritoNi-O: 2.262(2)N-O: 1.208(3)114.5(2)[3]
[Ni(medpt)(NO₂)(η²-ONO)]NitroNi-N: 2.08 (avg)N-O: 1.24 (avg)119.5 (avg)[4]
[Ni(medpt)(NO₂)(η²-ONO)]NitritoNi-O: 2.12 (avg)N-O: 1.22 (avg)115.0 (avg)[4]

Table 2: Infrared (IR) Spectroscopic Data

ComplexIsomerνasym(NO₂) (cm⁻¹)νsym(NO₂) (cm⁻¹)δ(ONO) (cm⁻¹)Reference
[Ni(diamine)₂(NO₂)₂] type complexesNitro~1400 - 1430~1300 - 1340~810 - 840[1][5]
[Ni(diamine)₂(ONO)₂] type complexesNitrito~1150 - 1200~1050 - 1100~830 - 860[1][5]

Table 3: Thermal and Photochemical Isomerization Data

ComplexIsomerization TypeConditions% ConversionStability of Metastable IsomerReference
[Ni(aepy)₂(NO₂)₂]PhotochemicalBlue light (470 nm), 90-100 K30%Stable below 110 K
[Ni(medpt)(NO₂)(η²-ONO)]Photochemical400 nm light, 100 Kup to 89%Reverts above 150 K[4]
trans-[Ni(en)₂(NO₂)₂]ThermalHeating above 74 °C-Metastable at room temp.[1]
[Ni(N,N-dmen)₂(NO₂)₂]ThermalCooling to -70 °C (nitrito to nitro)-Reversible upon heating[2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of nickel(II) nitrite linkage isomers. The following protocols are compiled from various sources to provide a comprehensive guide.

Synthesis of trans-bis(N,N-diethylethylenediamine)dinitronickel(II)

This protocol describes the synthesis of the red, nitro-bonded isomer.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • N,N-diethylethylenediamine (Et₂en)

  • Sodium nitrite (NaNO₂)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve a stoichiometric amount of NiCl₂·6H₂O in a minimal amount of water.

  • In a separate flask, dissolve two equivalents of N,N-diethylethylenediamine in ethanol.

  • Slowly add the nickel(II) chloride solution to the diamine solution with constant stirring. A color change should be observed.

  • To this solution, add a concentrated aqueous solution containing a slight excess of sodium nitrite.

  • Cool the resulting mixture in an ice bath to facilitate precipitation.

  • Collect the red crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

Synthesis of trans-bis(N,N-diethylethylenediamine)dinitritonickel(II)

This protocol outlines the preparation of the blue, nitrito-bonded isomer.

Materials:

  • trans-bis(N,N-diethylethylenediamine)dinitronickel(II) (the red nitro isomer)

  • Chloroform (B151607)

Procedure:

  • Dissolve the red trans-bis(N,N-diethylethylenediamine)dinitronickel(II) in a minimal amount of chloroform at room temperature. The solution will turn blue, indicating the formation of the nitrito isomer in solution.

  • Slowly evaporate the solvent at room temperature. Blue crystals of the dinitrito complex will form.

  • Alternatively, the blue nitrito isomer can be obtained by heating the red nitro isomer in the solid state under controlled conditions, though this can be more challenging to control.

Photo-induced Linkage Isomerization

This protocol describes the general procedure for studying metastable nitrito isomers.

Equipment:

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

  • Light source (e.g., LED) with a specific wavelength (e.g., 400-530 nm) coupled to the diffractometer.

Procedure:

  • Mount a suitable single crystal of the nitro complex on the goniometer head of the diffractometer.

  • Cool the crystal to a low temperature (typically below 150 K).

  • Collect a dataset of the ground-state (nitro) structure.

  • Irradiate the crystal with light of the appropriate wavelength for a set period.

  • After irradiation, collect another crystallographic dataset to determine the structure of the light-induced metastable (nitrito) isomer and the percentage of conversion.

  • To study the thermal stability of the metastable isomer, gradually increase the temperature and monitor the crystal structure until it reverts to the ground state.

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships and workflows discussed.

Linkage_Isomerism_Equilibrium Nitro Nitro Isomer [Ni-NO₂] Nitrito Nitrito Isomer [Ni-ONO] Nitro->Nitrito Δ (Heat) / hν (Light) (Steric Hindrance) Nitrito->Nitro Cooling / Time

Caption: Equilibrium between nitro and nitrito linkage isomers.

Synthesis_Workflow cluster_nitro Nitro Isomer Synthesis cluster_nitrito Nitrito Isomer Synthesis start_nitro Ni(II) Salt + Diamine Formation of [Ni(diamine)₂]²⁺ add_nitrite Add NaNO₂ Cool start_nitro->add_nitrite product_nitro Red Nitro Complex [Ni(diamine)₂(NO₂)₂] add_nitrite->product_nitro start_nitrito Red Nitro Complex Dissolve in Chloroform evaporate Slow Evaporation or Heat Solid start_nitrito->evaporate product_nitrito Blue Nitrito Complex [Ni(diamine)₂(ONO)₂] evaporate->product_nitrito Photoisomerization_Pathway GS Ground State (Nitro, Ni-NO₂) ES Excited State GS->ES hν (Light) (Excitation) MS_exo Metastable State (exo-Nitrito) ES->MS_exo Isomerization MS_endo Metastable State (endo-Nitrito) MS_exo->MS_endo Conformational Change MS_endo->GS Δ (Heat) (Relaxation)

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) nitrite (B80452), with the chemical formula Ni(NO₂)₂, is an inorganic compound that presents as blue-green crystals.[1][2] It is a subject of interest in various chemical research fields due to the versatile coordination chemistry of the nickel(II) ion and the reactivity of the nitrite ligand. This guide provides a comprehensive overview of the physical and chemical properties of nickel(II) nitrite, including detailed experimental protocols and data presented for clarity and comparative analysis.

Physical Properties

Nickel(II) nitrite is a water-soluble compound with a molar mass of 150.73 g/mol .[1][2] Key physical properties are summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula Ni(NO₂)₂[1][2]
Molar Mass 150.73 g/mol [1][2]
Appearance Blue-green crystals[1]
Solubility in Water Very soluble[1]
Decomposition Temperature 220 °C (can be heated to 260 °C in argon)[3]

Chemical Properties and Reactivity

Nickel(II) nitrite exhibits a range of chemical behaviors, primarily dictated by the nickel(II) center and the nitrite ligands.

Behavior in Aqueous Solution

In aqueous solutions, nickel(II) nitrite forms a variety of mixed nitro-aqua complexes. The equilibrium between the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and nitrite ions leads to the formation of species such as [Ni(NO₂)(H₂O)₅]⁺, [Ni(NO₂)₂(H₂O)₄], and [Ni(NO₂)₃(H₂O)₃]⁻.[3] The formation of the tetraaquadinitronickel(II) complex is represented by the following equilibrium:

[Ni(H₂O)₆]²⁺ + 2NO₂⁻ ⇌ [Ni(NO₂)₂(H₂O)₄] + 2H₂O[3]

This complex imparts a more intense emerald green color to the solution compared to the pale green of the hexaaquanickel(II) ion.[3]

In acidic aqueous solutions, nickel(II) nitrite undergoes slow disproportionation:

3NO₂⁻ + 2H⁺ → 2NO(g) + NO₃⁻ + H₂O[3]

Thermal Decomposition

Anhydrous nickel(II) nitrite decomposes upon heating to 220 °C.[3] In an inert atmosphere, such as argon, it can be stable up to 260 °C.[3] The thermal decomposition of nickel salts, like the related nickel(II) nitrate, typically yields nickel oxide (NiO) and nitrogen oxides.[4][5][6][7]

Oxidation

Nickel(II) nitrite can be oxidized by strong oxidizing agents. For instance, liquid dinitrogen tetroxide oxidizes it to nickel(II) nitrate.[3]

Experimental Protocols

Synthesis of Anhydrous Nickel(II) Nitrite

Conceptual Experimental Workflow for Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Handling NiCO4 Gaseous Ni(CO)₄ ReactionVessel Reaction in a suitable, sealed vessel NiCO4->ReactionVessel Introduce N2O4 Liquid N₂O₄ N2O4->ReactionVessel Introduce Collection Collection of green smoke (solid Ni(NO₂)₂) ReactionVessel->Collection Yields Purification Purification (e.g., sublimation under vacuum) Collection->Purification Storage Storage under inert atmosphere Purification->Storage G cluster_reactants Reactants cluster_process Process cluster_product Product NiSalt Aqueous Solution of a Ni(II) Salt (e.g., NiCl₂, Ni(NO₃)₂) Mixing Mix solutions at room temperature NiSalt->Mixing AlkaliNitrite Aqueous Solution of an Alkali Metal Nitrite (e.g., NaNO₂, KNO₂) AlkaliNitrite->Mixing Equilibrium Allow to equilibrate Mixing->Equilibrium NiNitriteSol Aqueous Solution of Ni(NO₂)₂ complexes Equilibrium->NiNitriteSol G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis Sample Weighed sample of Ni(NO₂)₂ TGA_DTA Place sample in TGA/DTA instrument Sample->TGA_DTA Heating Heat at a controlled rate (e.g., 1-20 K/min) under a specific atmosphere (e.g., N₂, Ar, or air) TGA_DTA->Heating Record Record mass loss (TGA) and temperature differences (DTA) as a function of temperature Heating->Record Analyze Analyze data to determine decomposition temperatures and products Record->Analyze

References

An In-Depth Technical Guide to the Preparation of Anhydrous Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation of anhydrous nickel(II) nitrite (B80452), a compound of interest in various fields of chemical research. The document details the primary synthetic route, which involves the gas-phase reaction of nickel tetracarbonyl and dinitrogen tetroxide. Due to the extreme toxicity and hazardous nature of the precursors, this guide emphasizes the critical safety protocols required for this synthesis. The guide also includes a summary of the known physicochemical properties of anhydrous nickel(II) nitrite and a discussion of the challenges associated with its preparation and handling.

Introduction

Anhydrous nickel(II) nitrite, Ni(NO₂)₂, is a blue-green crystalline solid first synthesized in 1961 by C.C. Addison and his colleagues.[1] Unlike its hydrated counterparts, the anhydrous form is a covalent and slightly volatile material.[1] Its synthesis and characterization are of interest due to the versatile coordination chemistry of the nitrite ligand, which can adopt various bonding modes (nitro, nitrito, bridging), leading to complexes with interesting magnetic and electronic properties. This guide focuses on the core aspects of its preparation, providing a foundational understanding for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key quantitative data for anhydrous nickel(II) nitrite is presented in Table 1. This data is crucial for the identification and characterization of the synthesized compound.

PropertyValueReference
Molecular Formula Ni(NO₂)₂[1]
Molar Mass 150.73 g/mol [1]
Appearance Blue-green crystals[1]
Decomposition Temperature 220 °C (decomposes)[1]
up to 260 °C (in Argon)[1]
Infrared Absorption Bands (cm⁻¹) 1575, 1388, 1333, 1240, 1080, 830[1]

Synthesis of Anhydrous Nickel(II) Nitrite

The most well-documented method for the preparation of anhydrous nickel(II) nitrite is the gas-phase reaction between nickel tetracarbonyl and dinitrogen tetroxide.[1] It is imperative to note that this synthesis involves highly toxic, flammable, and reactive substances, and must be conducted in a specialized laboratory setting with appropriate safety measures.

Reaction Pathway

The overall reaction is as follows:

Ni(CO)₄ (g) + 2 N₂O₄ (g) → Ni(NO₂)₂ (s) + 4 CO (g) + 2 NO (g)

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

NiCO4 [label="Nickel Tetracarbonyl (g)\nNi(CO)₄"]; N2O4 [label="Dinitrogen Tetroxide (g)\nN₂O₄"]; NiNO22 [label="Anhydrous Nickel(II) Nitrite (s)\nNi(NO₂)₂"]; CO [label="Carbon Monoxide (g)\nCO"]; NO [label="Nitric Oxide (g)\nNO"];

NiCO4 -> NiNO22; N2O4 -> NiNO22; NiNO22 -> CO [style=dashed, color="#EA4335"]; NiNO22 -> NO [style=dashed, color="#EA4335"]; } dot Caption: Gas-phase synthesis of anhydrous nickel(II) nitrite.

Experimental Protocol (Generalized)

Disclaimer: The following is a generalized protocol based on the available literature. The original detailed experimental parameters from the primary source by C.C. Addison were not accessible. This procedure should be considered a conceptual outline and must be adapted and performed by personnel with extensive experience in handling highly toxic gases and in a facility designed for such work.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄)

  • Dinitrogen tetroxide (N₂O₄)

  • Inert carrier gas (e.g., Argon)

Apparatus:

  • A gas-handling vacuum line constructed from appropriate materials (e.g., glass or stainless steel) to handle corrosive and toxic gases.

  • Mass flow controllers for precise control of reactant gas flow rates.

  • A reaction vessel designed for gas-phase reactions and collection of a solid product.

  • A robust trapping system to handle unreacted starting materials and gaseous byproducts.

  • Schlenk line and glovebox for inert atmosphere manipulation of the product.

Procedure:

  • System Purge: The entire gas-handling system must be thoroughly dried and purged with an inert gas (e.g., Argon) to remove all traces of air and moisture.

  • Reactant Introduction: A controlled stream of nickel tetracarbonyl vapor, diluted in an inert carrier gas, is introduced into the reaction vessel. Simultaneously, a controlled stream of dinitrogen tetroxide vapor, also diluted in an inert carrier gas, is introduced into the same vessel.

  • Reaction: The two gas streams are allowed to mix and react within the reaction vessel. The reaction is reported to yield a green smoke, which is the solid anhydrous nickel(II) nitrite.[1]

  • Product Collection: The solid product deposits on the walls of the reaction vessel.

  • Purging and Isolation: After the reaction is complete, the system is purged with an inert gas to remove all unreacted starting materials and gaseous byproducts. The reaction vessel is then transferred to an inert atmosphere glovebox for the collection and handling of the anhydrous nickel(II) nitrite.

G cluster_prep System Preparation cluster_reaction Gas-Phase Reaction cluster_isolation Product Isolation Purge with Inert Gas Purge with Inert Gas Introduce Ni(CO)₄ (g) Introduce Ni(CO)₄ (g) Purge with Inert Gas->Introduce Ni(CO)₄ (g) Introduce N₂O₄ (g) Introduce N₂O₄ (g) Purge with Inert Gas->Introduce N₂O₄ (g) React in Vessel React in Vessel Introduce Ni(CO)₄ (g)->React in Vessel Introduce N₂O₄ (g)->React in Vessel Deposit Ni(NO₂)₂ (s) Deposit Ni(NO₂)₂ (s) React in Vessel->Deposit Ni(NO₂)₂ (s) Purge Byproducts Purge Byproducts Deposit Ni(NO₂)₂ (s)->Purge Byproducts Transfer to Glovebox Transfer to Glovebox Purge Byproducts->Transfer to Glovebox Collect Product Collect Product Transfer to Glovebox->Collect Product

Safety Considerations

The synthesis of anhydrous nickel(II) nitrite is an extremely hazardous undertaking due to the properties of the reactants.

ReactantKey Hazards
Nickel Tetracarbonyl (Ni(CO)₄) Extreme Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. It is a known carcinogen.[2] Flammability: Flammable liquid with a low flash point. Vapors can form explosive mixtures with air.
Dinitrogen Tetroxide (N₂O₄) High Reactivity: A powerful oxidizing agent that can react violently with organic materials. Corrosivity: Corrosive to skin, eyes, and mucous membranes. Reacts with water to form nitric acid.

Mandatory Safety Precautions:

  • Specialized Ventilation: All work must be conducted in a high-performance fume hood or a glovebox specifically designed for handling highly toxic substances.

  • Personal Protective Equipment (PPE): A full suite of PPE is required, including chemical-resistant gloves, a lab coat, and full-face protection. A supplied-air respirator may be necessary depending on the experimental setup.

  • Inert Atmosphere: Due to the reactivity of the starting materials and the sensitivity of the product, all manipulations should be carried out under an inert atmosphere.

  • Emergency Preparedness: An emergency plan must be in place, including access to appropriate first aid and medical treatment for exposure to nickel carbonyl.

Characterization of Anhydrous Nickel(II) Nitrite

Confirmation of the synthesis of anhydrous nickel(II) nitrite can be achieved through several analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrite ligand. The reported values are 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹.[1] The absence of broad absorption bands in the 3200-3600 cm⁻¹ region would indicate the absence of water.

  • Thermal Analysis: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature, which is reported to be around 220 °C.[1]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Challenges and Alternative Approaches

The primary challenge in the preparation of anhydrous nickel(II) nitrite is the extreme hazard associated with the starting materials. This has limited its widespread synthesis and study.

Currently, there are no well-documented, safer alternative methods for the direct synthesis of pure, anhydrous nickel(II) nitrite. Most literature reports on nickel nitrite involve its formation in aqueous solutions or as complexes with other ligands. The isolation of the pure anhydrous form from solution is challenging due to the formation of stable hydrated species.

Conclusion

The synthesis of anhydrous nickel(II) nitrite via the gas-phase reaction of nickel tetracarbonyl and dinitrogen tetroxide is a historically significant but exceptionally hazardous procedure. This guide has outlined the general methodology and highlighted the critical safety precautions necessary. The provided physicochemical data serves as a benchmark for the characterization of the final product. Due to the inherent dangers, any attempt at this synthesis should only be undertaken by highly trained professionals in a suitably equipped laboratory. Further research into safer, alternative synthetic routes to anhydrous transition metal nitrites is a worthwhile endeavor.

References

An In-depth Technical Guide to the Formation and Properties of Nickel(II) Nitrite Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nickel(II) nitrite (B80452) hydrate (B1144303), focusing on its formation in aqueous solutions, key physicochemical properties, and relevant experimental methodologies. While the isolation of a stable, solid nickel(II) nitrite hydrate remains a challenge, this document details the synthesis of its aqueous forms and the characterization of the predominant aqua complex, tetraaquadinitronickel(II), [Ni(NO₂)₂(H₂O)₄]. This guide synthesizes available data on its spectroscopic signature, thermal behavior, and the equilibrium dynamics in solution. Detailed experimental protocols for synthesis and characterization are provided to aid researchers in utilizing this compound in further scientific endeavors.

Introduction

Nickel(II) nitrite, with the general formula Ni(NO₂)₂, is an inorganic compound that primarily exists in its hydrated form in aqueous environments. The coordination of water molecules leads to the formation of various nickel(II) nitrite aqua complexes.[1] The most significant of these is tetraaquadinitronickel(II), [Ni(NO₂)₂(H₂O)₄], which imparts a characteristic emerald green color to the solution, a hue more intense than that of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[1] This guide focuses on the formation and properties of this key hydrated species.

Understanding the behavior of nickel(II) nitrite hydrate is crucial for researchers in coordination chemistry, catalysis, and materials science, as it serves as a precursor for the synthesis of various nickel-containing compounds and materials. This document aims to provide a detailed technical resource for professionals working with this compound.

Formation and Synthesis

The formation of nickel(II) nitrite hydrate in an aqueous solution is typically achieved through a salt metathesis reaction. A soluble nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) sulfate (B86663) (NiSO₄), is reacted with an alkali metal nitrite, most commonly sodium nitrite (NaNO₂). This reaction establishes an equilibrium in the solution, leading to the formation of various mixed nitro-aqua complexes.[1]

The primary equilibrium reaction is as follows:

Ni(H₂O)₆²⁺ + 2NO₂⁻ ⇌ [Ni(NO₂)₂(H₂O)₄] + 2H₂O[1]

The equilibrium constant (K) for this reaction is approximately 0.16 under standard conditions.[1]

Experimental Protocol: Synthesis of Aqueous Nickel(II) Nitrite Hydrate

This protocol outlines a general procedure for the preparation of an aqueous solution of nickel(II) nitrite hydrate.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 0.45 µm syringe filter (optional, for clarification)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the nickel(II) salt. For example, dissolve 23.77 g of NiCl₂·6H₂O in 100 mL of distilled water to create a 1 M solution.

    • Prepare a stock solution of sodium nitrite. For example, dissolve 13.80 g of NaNO₂ in 100 mL of distilled water to create a 2 M solution.

  • Reaction:

    • In a beaker, place a measured volume of the nickel(II) salt solution.

    • While stirring continuously, slowly add a stoichiometric amount (2 molar equivalents) of the sodium nitrite solution to the nickel(II) salt solution.

    • Observe the color change of the solution from the pale green of the hexaaquanickel(II) ion to a more intense emerald green, indicating the formation of the [Ni(NO₂)₂(H₂O)₄] complex.[1]

  • Stirring and Equilibration:

    • Continue stirring the solution at room temperature for 30-60 minutes to ensure the reaction reaches equilibrium.

  • Clarification (Optional):

    • If the resulting solution contains any precipitate (e.g., from impurities in the starting materials), it can be clarified by passing it through a 0.45 µm syringe filter.

  • Storage:

    • The resulting aqueous solution of nickel(II) nitrite hydrate should be stored in a well-sealed container, protected from light, as intense light can photocatalyze the decomposition of the nitro complexes.[1] It is important to note that aqueous solutions of nickel nitrite can slowly decompose.[1]

Physicochemical Properties

The properties of nickel(II) nitrite hydrate are primarily documented for its aqueous form, as the isolation of a stable, solid hydrate is not well-reported.

PropertyValue/DescriptionReference(s)
Chemical Formula Ni(NO₂)₂·xH₂O (in solid form, hydration state variable); [Ni(NO₂)₂(H₂O)₄] (predominant aqueous complex)[1]
Appearance Emerald green aqueous solution.[1]
Solubility in Water Very soluble.[1]
Thermal Decomposition Anhydrous Ni(NO₂)₂ decomposes at 220 °C (up to 260 °C in argon). Hydrated forms are expected to lose water at lower temperatures before the decomposition of the nitrite ligands.[1]

Spectroscopic Properties

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment (for anhydrous Ni(NO₂)₂)Reference(s)
1575Asymmetric NO₂ stretch[1]
1388Symmetric NO₂ stretch[1]
1333Symmetric NO₂ stretch[1]
1240NO₂ deformation[1]
1080NO₂ wagging[1]
830NO₂ bending[1]
UV-Visible Spectroscopy

The UV-Visible spectrum of the aqueous [Ni(NO₂)₂(H₂O)₄] complex is characterized by d-d transitions of the nickel(II) ion in a distorted octahedral environment. The spectrum is crucial for confirming the formation of the complex in solution and for quantitative analysis.

Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a defined nickel(II) nitrite hydrate are not extensively published, the expected thermal decomposition pathway can be inferred from related nickel(II) salt hydrates. The decomposition would likely proceed in distinct stages:

  • Dehydration: The loss of water molecules of hydration, typically occurring at temperatures below 200 °C. This would be observed as an endothermic process in DSC.

  • Decomposition of Nitrite: The decomposition of the anhydrous nickel(II) nitrite to nickel oxide (NiO) and nitrogen oxides, occurring at higher temperatures (the anhydrous form decomposes at 220 °C).[1] This is a complex process that can be endothermic or exothermic depending on the atmosphere.

Experimental Protocol: Thermal Analysis

This protocol provides a general methodology for the thermal analysis of a solid sample expected to be nickel(II) nitrite hydrate.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Alumina or platinum crucibles

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Carefully place a small, accurately weighed amount (typically 5-10 mg) of the solid sample into a tared TGA/DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (usually empty) into the analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

    • Analyze the resulting curves to identify the temperatures of dehydration and decomposition, and the corresponding mass losses and thermal events.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the key processes and relationships discussed in this guide.

SynthesisWorkflow Synthesis Workflow for Aqueous Nickel(II) Nitrite Hydrate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Post-Reaction Ni_salt Dissolve NiCl₂·6H₂O in Distilled Water Mix Slowly add NaNO₂ solution to NiCl₂ solution with stirring Ni_salt->Mix NaNO2_salt Dissolve NaNO₂ in Distilled Water NaNO2_salt->Mix Stir Stir for 30-60 min at Room Temperature Mix->Stir Filter Filter (optional) to clarify Stir->Filter Product Aqueous [Ni(NO₂)₂(H₂O)₄] Solution Filter->Product

Caption: Synthesis workflow for aqueous nickel(II) nitrite hydrate.

CharacterizationWorkflow Characterization Workflow for Nickel(II) Nitrite Hydrate cluster_analysis Analytical Techniques cluster_data Data Obtained Sample Nickel(II) Nitrite Hydrate (Aqueous or Solid) UV_Vis UV-Visible Spectroscopy Sample->UV_Vis IR Infrared Spectroscopy Sample->IR TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC UV_Vis_data Electronic Transitions (d-d bands) UV_Vis->UV_Vis_data IR_data Vibrational Modes (NO₂ stretching, bending) IR->IR_data TGA_DSC_data Dehydration & Decomposition Temperatures, Mass Loss TGA_DSC->TGA_DSC_data

Caption: Characterization workflow for nickel(II) nitrite hydrate.

Conclusion

Nickel(II) nitrite hydrate, predominantly existing as the [Ni(NO₂)₂(H₂O)₄] complex in aqueous solutions, is a compound of significant interest in coordination chemistry. While the isolation of a stable, solid hydrate presents experimental challenges, its formation in solution is straightforward and reproducible. This guide has provided a detailed overview of its synthesis, physicochemical and spectroscopic properties, and expected thermal behavior, supplemented with actionable experimental protocols. The provided workflows and data tables serve as a valuable resource for researchers and professionals, facilitating further investigation and application of this versatile nickel complex. Future research focused on the successful isolation and crystallographic characterization of solid nickel(II) nitrite hydrates would be a valuable contribution to the field.

References

Methodological & Application

Application Notes: Nickel(II) Nitrite as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel-based nanoparticles, including pure nickel (Ni) and nickel oxide (NiO) nanoparticles, are of significant interest to researchers in materials science, catalysis, and nanomedicine. Their unique magnetic, catalytic, and electronic properties make them valuable in a range of applications, including targeted drug delivery, magnetic resonance imaging, and as catalysts in chemical synthesis.[1][2][3][4] The properties of these nanoparticles are highly dependent on their size, shape, and crystallinity, which are in turn influenced by the synthesis method and the precursor used.[4]

While nickel nitrate (B79036) and nickel chloride are commonly employed as precursors in the synthesis of nickel-based nanoparticles, this document explores the potential of nickel(II) nitrite (B80452) as a viable alternative. Although less conventional, the principles of thermal decomposition and chemical reduction applied to other nickel salts can be adapted for nickel(II) nitrite. These notes provide detailed protocols for the synthesis of NiO and Ni nanoparticles from a nickel(II) nitrite precursor, alongside comparative data from nanoparticles synthesized using the more common nickel(II) nitrate precursor.

Experimental Protocols

Protocol 1: Synthesis of Nickel Oxide (NiO) Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of nickel oxide (NiO) nanoparticles from nickel(II) nitrite via thermal decomposition. The process involves the controlled heating of the precursor in air to induce its decomposition into NiO.

Materials:

  • Nickel(II) nitrite [Ni(NO₂)₂]

  • Ceramic crucible

  • Muffle furnace

  • Ethanol (B145695)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Precursor Preparation: Accurately weigh a desired amount of nickel(II) nitrite powder and place it in a ceramic crucible.

  • Thermal Decomposition: Place the crucible in a muffle furnace. Heat the furnace to 450°C at a ramping rate of 10°C/min in an air atmosphere.[5] Maintain the temperature at 450°C for 2-3 hours to ensure complete decomposition of the precursor.[6][7]

  • Cooling and Collection: After the designated time, turn off the furnace and allow it to cool down to room temperature naturally. Carefully remove the crucible containing the resulting black powder.

  • Washing: Wash the collected powder with deionized water and then with ethanol to remove any residual impurities. Centrifuge the mixture after each wash to separate the nanoparticles and discard the supernatant.

  • Drying: Dry the washed nanoparticles in an oven at 80°C for 6-8 hours to obtain a fine powder of NiO nanoparticles.

  • Characterization: The synthesized NiO nanoparticles can be characterized using X-ray Diffraction (XRD) to determine the crystal structure and average crystallite size, Transmission Electron Microscopy (TEM) for particle size and morphology analysis, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of Ni-O bonds.[5][8][9]

Protocol 2: Synthesis of Nickel (Ni) Nanoparticles via Chemical Reduction

This protocol outlines the synthesis of metallic nickel (Ni) nanoparticles from nickel(II) nitrite using a chemical reduction method with hydrazine (B178648) hydrate (B1144303) as the reducing agent.

Materials:

  • Nickel(II) nitrite [Ni(NO₂)₂]

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a dropping funnel. Place the flask on a magnetic stirrer with a hotplate.

  • Precursor Solution: Dissolve a specific amount of nickel(II) nitrite in ethanol in the flask to create a solution of the desired concentration.

  • Inert Atmosphere: Purge the reaction setup with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Addition of Reducing Agent: While stirring the nickel(II) nitrite solution, slowly add a solution of hydrazine hydrate and sodium hydroxide in ethanol through the dropping funnel. The molar ratio of hydrazine hydrate to nickel(II) nitrite should be controlled (e.g., 10:1 or 15:1) to influence the nanoparticle characteristics.[10]

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2-3 hours under continuous stirring and a nitrogen atmosphere.[10] A color change to black indicates the formation of nickel nanoparticles.

  • Collection and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Collect the black precipitate by centrifugation. Wash the nanoparticles multiple times with ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified nickel nanoparticles in a vacuum oven at 60°C for 12 hours.

  • Characterization: Characterize the synthesized Ni nanoparticles using XRD for phase identification and crystallite size, and TEM for size and morphology analysis.

Data Presentation

The following tables summarize quantitative data for nickel and nickel oxide nanoparticles synthesized from the commonly used precursor, nickel(II) nitrate, for comparative purposes.

Table 1: Synthesis Parameters and Resulting Particle Sizes of NiO Nanoparticles from Nickel(II) Nitrate

PrecursorSynthesis MethodTemperature (°C)Particle Size (nm)Reference
Nickel(II) NitrateChemical Precipitation400~20[6]
Nickel(II) NitrateThermal Decomposition4509[7]
Nickel(II) NitrateGreen Synthesis40014.18[11]
Nickel(II) NitrateSol-Gel55032.9[12]

Table 2: Characterization Data of Ni and NiO Nanoparticles from Nickel-based Precursors

Nanoparticle TypePrecursorSynthesis MethodAverage Crystallite Size (nm) by XRDMorphology by TEMReference
NiNickel(II) ChlorideChemical Reduction12Star-like and Spherical[10]
NiONickel(II) AcetateWet Chemical5-15Spherical[9]
NiONickel(II) NitrateCo-precipitation2.4 (Å)Crystalline[13]
NiONickel(II) Schiff Base ComplexThermal Decomposition5-15Cubic and Spherical[5]

Visualization of Workflows and Pathways

Experimental Workflows

G cluster_0 Protocol 1: NiO Nanoparticle Synthesis cluster_1 Protocol 2: Ni Nanoparticle Synthesis p1_start Start: Nickel(II) Nitrite p1_step1 Place in Crucible p1_start->p1_step1 p1_step2 Thermal Decomposition (450°C in Muffle Furnace) p1_step1->p1_step2 p1_step3 Cool to Room Temperature p1_step2->p1_step3 p1_step4 Wash with Water and Ethanol p1_step3->p1_step4 p1_step5 Dry in Oven (80°C) p1_step4->p1_step5 p1_end End: NiO Nanoparticles p1_step5->p1_end p2_start Start: Nickel(II) Nitrite in Ethanol p2_step1 Purge with Nitrogen p2_start->p2_step1 p2_step2 Add Hydrazine Hydrate and NaOH Solution p2_step1->p2_step2 p2_step3 React at 60°C p2_step2->p2_step3 p2_step4 Cool and Collect by Centrifugation p2_step3->p2_step4 p2_step5 Wash with Ethanol p2_step4->p2_step5 p2_step6 Dry in Vacuum Oven (60°C) p2_step5->p2_step6 p2_end End: Ni Nanoparticles p2_step6->p2_end

Workflow for the synthesis of NiO and Ni nanoparticles.
Signaling Pathway

cluster_drug_delivery Cellular Interaction of Nickel-Based Nanoparticles np Nickel Nanoparticle (with Drug Cargo) cell Cancer Cell Membrane np->cell Targeting endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH-triggered) endosome->drug_release ros Reactive Oxygen Species (ROS) Generation endosome->ros apoptosis Apoptosis (Cell Death) drug_release->apoptosis Therapeutic Effect oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->apoptosis

Cellular uptake and induction of apoptosis by nickel nanoparticles.

References

Application Notes and Protocols: Catalytic Activity of Nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel, as an earth-abundant and cost-effective transition metal, has garnered significant interest in catalysis.[1][2][3] Nickel(II) compounds, in particular, are frequently employed as stable precatalysts in a variety of organic transformations crucial for drug development and materials science.[1][4][5] These air- and moisture-stable Ni(II) salts are typically reduced in situ to the catalytically active Ni(0) or Ni(I) species.[4][6] This document provides an overview of the catalytic applications of Nickel(II) in common organic reactions and a detailed protocol for a specific application involving nickel(II) complexes in the electrocatalytic reduction of nitrite (B80452).

While a broad range of Ni(II) salts (e.g., NiCl₂, NiBr₂, Ni(OTf)₂) are utilized in catalysis, literature specifically detailing the use of nickel(II) nitrite [Ni(NO₂)₂] as a precatalyst in general organic reactions such as cross-coupling or C-H functionalization is scarce. However, the principles of Ni(II) precatalysis suggest that Ni(NO₂)₂ could potentially serve a similar role, pending empirical validation.

Part 1: Nickel(II) as a Precatalyst in Organic Synthesis (General Overview)

Nickel(II) precatalysts are instrumental in a multitude of organic reactions. The facile access to various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)) allows for diverse reactivity, often complementing or surpassing palladium catalysis, especially in challenging cross-coupling reactions involving sp³-hybridized carbons.[5][7]

Common reactions catalyzed by Ni(II) precatalysts include:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig): Formation of C-C, C-N, C-O, and C-S bonds.[1][5][8]

  • C-H Bond Functionalization: Direct conversion of inert C-H bonds into valuable chemical bonds.[9][10][11]

  • Reductive Coupling: Joining of two electrophiles or π-components.[6][7]

  • Oxidation of Alcohols: Conversion of alcohols to aldehydes or ketones.[12]

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a generalized procedure for a Ni(II)-catalyzed Suzuki-Miyaura reaction. While typically performed with salts like NiCl₂(phosphine ligand)₂, the potential use of Ni(NO₂)₂ as a precatalyst could be explored under similar conditions.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Nickel(II) precatalyst (e.g., NiCl₂(dppf), 2-5 mol%) or potentially Nickel(II) Nitrite

  • Ligand (if precatalyst is not pre-formed, e.g., dppf, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the nickel(II) precatalyst, ligand (if necessary), and base.

  • Add the aryl chloride and arylboronic acid to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Catalytic Cycle for Ni(0)/Ni(II) Cross-Coupling

The most common mechanism for nickel-catalyzed cross-coupling reactions involves a Ni(0)/Ni(II) cycle. The Ni(II) precatalyst is first reduced to the active Ni(0) species.

Ni_Catalytic_Cycle Precatalyst Ni(II) Precatalyst (e.g., Ni(NO₂)₂) Ni0 Active LₙNi(0) Precatalyst->Ni0 Reduction (e.g., with organometallic reagent) OxAdd LₙNi(II)(Ar)(X) Ni0->OxAdd Oxidative Addition (Ar-X) Transmetalation LₙNi(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation (Ar'-M) Transmetalation->Ni0 Product Ar-Ar' Transmetalation->Product Reductive Elimination Electrocatalysis_Workflow Start Start Prep Prepare Electrolyte (Buffer, NaNO₂, Ni(II) Complex) Start->Prep Setup Assemble 3-Electrode Cell Prep->Setup Purge Purge with Inert Gas Setup->Purge CV Cyclic Voltammetry (CV) (Determine Catalytic Potential) Purge->CV CPC Controlled Potential Coulometry (CPC) (Bulk Electrolysis) CV->CPC Analysis Product Quantification (e.g., UV-Vis for NH₄⁺) CPC->Analysis Calc Calculate Faradaic Efficiency and Turnover Frequency Analysis->Calc End End Calc->End

References

Application Notes and Protocols: Nickel-Based Compounds in Gas Sensing Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the initial topic of interest was nickel(II) nitrite (B80452), a thorough review of current scientific literature reveals a significant focus on nickel oxide (NiO) and its composites as the primary nickel-based materials for gas sensing applications. Research on the direct use of nickel(II) nitrite in this field is not prominently documented. Therefore, these application notes will focus on the synthesis, performance, and mechanisms of nickel oxide and other nickel compounds in the detection of various gases.

Introduction to Nickel-Based Gas Sensors

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap (3.6–4.0 eV) that has garnered considerable attention in the field of chemical gas sensing.[1][2] Its unique electronic properties, chemical stability, and catalytic activity make it a promising material for detecting a variety of toxic and flammable gases, including nitrogen dioxide (NO₂), hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and various volatile organic compounds (VOCs).[1][2] The sensing mechanism of NiO-based sensors typically relies on the change in electrical resistance upon exposure to a target gas. This change is induced by the adsorption and desorption of gas molecules on the sensor's surface, which alters the concentration of charge carriers (holes) in the material.[2]

To enhance the sensitivity, selectivity, and operating conditions of NiO-based sensors, various strategies are employed, such as doping with other metals, forming composites with other metal oxides or carbon-based nanomaterials, and creating hierarchical nanostructures to increase the surface area.[2][3]

Application Data: Performance of Nickel-Based Gas Sensors

The performance of gas sensors is evaluated based on several key parameters, including sensitivity (or response), selectivity, response time, and recovery time, all of which are dependent on the operating temperature and the concentration of the target gas.

Nitrogen Dioxide (NO₂) Sensing
Sensing MaterialTarget Gas Conc.Operating Temp. (°C)Response/SensitivityResponse Time (s)Recovery Time (s)Reference
NiP₂-Ni₂P Polymorphs0.5–60 ppm1601.5%–93.14%1655[4]
NiO/N-rGO50-1000 ppb10010% - 33.63%--[1]
F-MWCNTs/NiONPs-Room Temp.45%26-[5]
F-SWCNTs/NiONPs-Room Temp.18.2%16-[5]
NiO Thin Film1-10 ppm160---[6]
NiO-rGO Hybrid-100High SensitivityRapid-[7]
Hydrogen Sulfide (H₂S) Sensing
Sensing MaterialTarget Gas Conc.Operating Temp. (°C)Response/SensitivityResponse Time (s)Recovery Time (s)Reference
Ni-doped SnO₂200 ppm8078%4450[8]
8 at. % Ni–ZnO NRs5 ppm25068.97554[9][10]
MoS₂–NiO (MNO-10)10 ppmRoom Temp.6.35020[11]
NiO Thin Films20 ppm700-10-[12]
Ammonia (NH₃) Sensing
Sensing MaterialTarget Gas Conc.Operating Temp. (°C)Response/SensitivityResponse Time (s)Recovery Time (s)Reference
CBD–NiO25-150 ppm300114.3%–141.3%--[13]
NiO (Spray Pyrolysis)25-150 ppm30031.7%–142.5%--[13]
Pani@GN/NiO1703 ppmRoom Temp.~99x > pure Pani--[14]
ZnO + 20 wt% NiO50 ppmRoom Temp.-1918[15]
Nickel Ferrite (NiFe₂O₄)100 ppm25010%--[16]
Nickel Ferrite (NiFe₂O₄)400 ppm--100119[16]
Other Gas Sensing
Sensing MaterialTarget GasTarget Gas Conc.Operating Temp. (°C)Response/SensitivityResponse Time (s)Recovery Time (s)Reference
NiO Thin FilmsLPG500 ppm10078.95%1861[17]
NiO NPsEthanol1000 ppm250High--[18]

Experimental Protocols

Synthesis of Nickel-Based Sensing Materials
  • Dissolve 3 g of hydrated nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) in 125 mL of distilled water.

  • Stir the solution at 50 °C for 40 minutes.

  • Add 10 mL of 0.1 M NaOH solution dropwise until the pH of the mixture reaches 8.

  • A precipitate will form. Wash the precipitate thoroughly with distilled water.

  • Dry the precipitate at 80 °C.

  • Calcine the dried product at 400 °C for 3 hours to obtain NiO nanoparticles.

  • Prepare a precursor solution with varying concentrations of nickel (0–12 at. %).

  • Grow the Ni-doped ZnO nanowire arrays on etched fluorine-doped tin oxide (FTO) electrodes via a hydrothermal method.

  • Note: Specific details of the hydrothermal process (e.g., temperature, time, precursor composition) are crucial and should be optimized based on the desired material properties.

  • Use nickel nitrate hexahydrate as the precursor and citric acid as the complexing agent, dissolved in double-distilled water.

  • Deposit the sol-gel onto a glass substrate using a spin coater at 2000 rpm for 60 seconds.

  • Anneal the coated substrate to form the NiO thin film.

Fabrication of Gas Sensor Devices
  • Prepare a suspension of the sensing material (e.g., F-MWCNTs/NiO nanoparticles) in a suitable solvent.

  • Deposit the suspension onto a substrate with pre-fabricated electrodes (e.g., n-type porous silicon) by drop casting.

  • Allow the solvent to evaporate, leaving a film of the sensing material.

  • Disperse the sensing material (e.g., 5 mg of NiO NPs in 10 mL of ethanol) to create a stable suspension.

  • Use an airbrushing system with a carrier gas (e.g., nitrogen) to deposit the suspension onto the sensor substrate.

  • The deposition is typically carried out at a slightly elevated temperature (e.g., 55 °C) to facilitate solvent evaporation.

Gas Sensing Measurement Protocol[1][12]
  • Place the fabricated sensor in a sealed test chamber of a known volume.

  • Stabilize the sensor at the desired operating temperature.

  • Introduce a controlled concentration of the target gas into the chamber.

  • Record the change in the sensor's electrical resistance over time until a stable response is reached.

  • Purge the chamber with a reference gas (e.g., dry air) to allow the sensor to recover.

  • Record the resistance as it returns to its baseline value.

  • The response is typically calculated as the ratio or percentage change of resistance in the presence of the target gas compared to the resistance in the reference gas.

Visualized Workflows and Mechanisms

Synthesis_of_NiO_Nanoparticles cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing Ni_Nitrate Ni(NO₃)₂·6H₂O in Distilled Water Stirring Stir at 50°C for 40 min Ni_Nitrate->Stirring NaOH Add 0.1M NaOH (pH 8) Stirring->NaOH Precipitate Formation of Ni(OH)₂ Precipitate NaOH->Precipitate Wash Wash with Distilled Water Precipitate->Wash Dry Dry at 80°C Wash->Dry Calcine Calcine at 400°C for 3 hours Dry->Calcine NiO_NPs NiO Nanoparticles Calcine->NiO_NPs

Caption: Workflow for Co-precipitation Synthesis of NiO Nanoparticles.

Gas_Sensing_Setup cluster_gas_delivery Gas Delivery System cluster_test_chamber Test Chamber cluster_data_acquisition Data Acquisition Gas_Cylinders Target Gas & Air Cylinders MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Test_Chamber Sealed Test Chamber Mixing_Chamber->Test_Chamber Gas_Outlet Gas_Outlet Test_Chamber->Gas_Outlet Exhaust Heater Heater & Thermocouple Sensor NiO Sensor Electrometer Electrometer Sensor->Electrometer Computer Computer with Data Logging Software Electrometer->Computer

Caption: Schematic of a Typical Gas Sensing Measurement Setup.

p_type_sensing_mechanism cluster_air In Air (Baseline) cluster_gas In NO₂ (Oxidizing Gas) cluster_reducing_gas In H₂S (Reducing Gas) NiO_Air NiO Surface O2_Ads O₂⁻(ads) NiO_Air->O2_Ads e⁻ transfer from NiO O2_Air O₂(gas) O2_Air->NiO_Air Adsorption HAL_Air Hole Accumulation Layer (High Conductance) O2_Ads->HAL_Air Creates NiO_Gas NiO Surface NO2_Ads NO₂⁻(ads) NiO_Gas->NO2_Ads e⁻ transfer from NiO NO2_Gas NO₂(gas) NO2_Gas->NiO_Gas Adsorption HAL_Gas Enhanced Hole Layer (Higher Conductance) NO2_Ads->HAL_Gas Enhances NiO_Red NiO Surface with O₂⁻(ads) H2S_Gas H₂S(gas) H2S_Gas->NiO_Red Reacts with Reaction H₂S + O₂⁻(ads) → H₂O + SO₂ + e⁻ HDL_Gas Hole Depletion Layer (Lower Conductance) Reaction->HDL_Gas Releases e⁻ to NiO, causing

Caption: Gas Sensing Mechanism of p-type NiO Semiconductors.

References

Application Notes and Protocols for Electrochemical Applications of Nickel(II) in Nitrite Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of nickel(II) compounds and materials in the context of nitrite (B80452) detection and reduction. The information is intended to guide researchers in developing and implementing electrochemical strategies for environmental monitoring, industrial process control, and potentially in understanding biological roles of nitrite.

I. Electrochemical Sensing of Nitrite Using Nickel-Based Modified Electrodes

The sensitive and selective detection of nitrite is crucial in various fields, including food safety, environmental analysis, and clinical diagnostics. Nickel-based nanomaterials have emerged as effective electrocatalysts for the oxidation of nitrite, enabling the development of highly sensitive electrochemical sensors.

Performance of Nickel-Based Nitrite Sensors

The performance of various nickel-based electrochemical sensors for nitrite detection is summarized in the table below. These sensors utilize different nickel-containing nanocomposites to enhance sensitivity and selectivity.

Electrode MaterialLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Ni/PDDA/rGO/SPCE6 - 1001.990.453 (lower concentration range), 0.171 (higher concentration range)[1]
NiO Nanoflower/PANI/GC0.1 - 1 and 1 - 5000.0097 and 0.064Not specified[2]
Ni-MOF/GCENot specifiedNot specified1.5420 mA mM⁻¹ cm⁻²[3]
NiCo-RGO/Graphite (B72142)60 - 86018.00.06767[1]
NiO/Fe₂O₃/GCE5 - 5000.05Not specified[4]
Experimental Protocol: Fabrication and Use of a Ni/PDDA/rGO Modified Screen-Printed Carbon Electrode (SPCE) for Nitrite Detection

This protocol details the preparation of a disposable electrochemical sensor for nitrite detection based on a screen-printed carbon electrode modified with nickel nanoparticles, poly(diallyldimethylammonium chloride) (PDDA), and reduced graphene oxide (rGO).[1]

1. Materials and Reagents:

  • Graphene oxide (GO) dispersion (2 mg mL⁻¹)

  • Poly(diallyldimethylammonium chloride) (PDDA)

  • Nickel(II) acetate (B1210297) tetrahydrate

  • Sodium borohydride (B1222165) (NaBH₄)

  • Phosphate buffer solution (PBS, 0.1 M, pH 6.0)

  • Sodium nitrite (NaNO₂) standard solutions

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Ultrapure water

2. Preparation of Ni/PDDA/rGO Nanocomposite:

  • Exfoliate GO in ultrapure water to obtain a graphene oxide solution.

  • Add PDDA to the GO solution and stir to form a PDDA/GO composite.

  • Add an aqueous solution of nickel(II) acetate tetrahydrate to the PDDA/GO solution and stir.

  • Slowly add a freshly prepared aqueous solution of sodium borohydride to the mixture while stirring to initiate the chemical reduction of GO to rGO and Ni(II) to Ni nanoparticles.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the resulting Ni/PDDA/rGO nanocomposite by centrifugation, wash with ultrapure water, and dry.

3. Electrode Modification:

  • Disperse the synthesized Ni/PDDA/rGO nanocomposite in ultrapure water to form a stable suspension.

  • Drop-cast a small volume of the Ni/PDDA/rGO suspension onto the working area of the SPCE.

  • Allow the solvent to evaporate at room temperature, resulting in a modified electrode (Ni/PDDA/rGO/SPCE).

4. Electrochemical Measurement of Nitrite:

  • Prepare a series of standard nitrite solutions by diluting a stock solution with 0.1 M PBS (pH 6.0).

  • Drop 100 µL of the 0.1 M PBS electrolyte onto the modified electrode surface.

  • Perform cyclic voltammetry (CV) by scanning the potential from 0.2 V to 1.0 V for approximately 30 scans at a scan rate of 50 mV s⁻¹ to activate and stabilize the electrode.

  • Remove the PBS electrolyte.

  • Drop 100 µL of a standard nitrite solution (or sample solution) onto the electrode surface.

  • Record the cyclic voltammogram at a scan rate of 50 mV s⁻¹. The oxidation peak current will be proportional to the nitrite concentration.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak oxidation current against the nitrite concentration.

  • Determine the concentration of nitrite in unknown samples by interpolating their peak currents on the calibration curve.

Workflow for Ni/PDDA/rGO/SPCE Sensor Fabrication and Nitrite Detection

G cluster_synthesis Nanocomposite Synthesis cluster_modification Electrode Modification cluster_measurement Electrochemical Measurement GO Graphene Oxide (GO) Mix1 Mix GO and PDDA GO->Mix1 PDDA PDDA Solution PDDA->Mix1 Ni_salt Nickel(II) Acetate Mix2 Add Nickel Salt Ni_salt->Mix2 Reducer NaBH4 Solution Reduction Chemical Reduction Reducer->Reduction Mix1->Mix2 Mix2->Reduction Composite Ni/PDDA/rGO Nanocomposite Reduction->Composite Dispersion Disperse Composite in Water Composite->Dispersion SPCE Screen-Printed Carbon Electrode (SPCE) Dropcast Drop-cast on SPCE SPCE->Dropcast Dispersion->Dropcast Modified_Electrode Ni/PDDA/rGO/SPCE Dropcast->Modified_Electrode Activation CV Activation in PBS Modified_Electrode->Activation Sample_Addition Add Nitrite Sample Activation->Sample_Addition CV_Measurement Cyclic Voltammetry Sample_Addition->CV_Measurement Data_Analysis Data Analysis CV_Measurement->Data_Analysis

Caption: Workflow for the fabrication of a Ni/PDDA/rGO modified electrode and its application in nitrite detection.

II. Electrocatalytic Reduction of Nitrite Using Homogeneous Nickel(II) Complexes

The electrochemical reduction of nitrite is a promising approach for wastewater remediation and for the synthesis of valuable nitrogen-containing compounds like ammonia (B1221849) and hydroxylamine. Homogeneous nickel(II) complexes have demonstrated high efficiency and selectivity in catalyzing this reaction.

Performance of Ni(II) Complexes in Electrocatalytic Nitrite Reduction

The following table summarizes the performance of a homogeneous Ni(II) complex with a redox-active di(imino)pyridine ligand for the electrocatalytic reduction of nitrite.

CatalystProductFaradaic Efficiency (%)Turnover Frequency (s⁻¹)Applied Potential (V vs. Fc⁰/⁺)Reference
Ni(II) complex with di(imino)pyridine ligandAmmonium (B1175870) ion≥50790 - 850-1.4[5]
Experimental Protocol: Electrocatalytic Reduction of Nitrite

This protocol describes a general procedure for evaluating the electrocatalytic activity of a homogeneous Ni(II) complex for nitrite reduction using cyclic voltammetry and controlled potential coulometry.[5]

1. Materials and Reagents:

  • Ni(II) complex with a suitable ligand (e.g., a redox-active di(imino)pyridine ligand)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Sodium nitrite (NaNO₂)

  • Buffer solution (e.g., 4-morpholinepropanesulfonic acid, MOPS, for aqueous systems)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode, SCE)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Electrochemical cell

2. Synthesis of the Ni(II) Catalyst:

  • The synthesis of specific Ni(II) complexes, such as those with di(imino)pyridine ligands, typically involves the reaction of a Ni(II) salt (e.g., NiCl₂ or Ni(BF₄)₂) with the corresponding ligand in an appropriate solvent. The reaction conditions (temperature, time, stoichiometry) will depend on the specific ligand and desired complex.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the Ni(II) complex and supporting electrolyte in the chosen solvent.

    • Record the cyclic voltammogram of the complex in the absence of nitrite to determine its redox behavior.

    • Incrementally add aliquots of a nitrite solution to the electrochemical cell and record the CV after each addition.

    • An increase in the catalytic current at the reduction potential of the Ni(II) complex indicates electrocatalytic activity towards nitrite reduction.

  • Controlled Potential Coulometry (Bulk Electrolysis):

    • Prepare a larger volume of the solution containing the Ni(II) complex, supporting electrolyte, and a known concentration of nitrite.

    • Apply a constant potential, typically at or slightly more negative than the catalytic peak observed in the CV, to the working electrode.

    • Monitor the charge passed over time until the current decays to a baseline level, indicating the complete reduction of nitrite.

    • The total charge passed can be used to calculate the Faradaic efficiency for the production of specific reduction products.

4. Product Analysis:

  • After bulk electrolysis, analyze the resulting solution to identify and quantify the products of nitrite reduction (e.g., ammonia, hydroxylamine, dinitrogen).

  • Techniques such as ion chromatography, colorimetric assays (e.g., the indophenol (B113434) blue method for ammonia), or gas chromatography may be employed for product analysis.

Conceptual Diagram of Electrocatalytic Nitrite Reduction

G cluster_catalyst Catalyst Cycle cluster_substrate Substrate Transformation Ni_II Ni(II) Complex Ni_I Reduced Ni(I) Complex Ni_II->Ni_I + e⁻ (from electrode) Ni_I->Ni_II Nitrite Reduction Nitrite Nitrite (NO₂⁻) Ni_I->Nitrite Catalyzes Products Products (e.g., NH₃, NH₂OH, N₂) Nitrite->Products + e⁻, + H⁺

Caption: Conceptual diagram of a homogeneous Ni(II) complex catalyzing the electrochemical reduction of nitrite.

References

Application Notes and Protocols: Nickel(II) Nitrite in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Nickel-based MOFs, in particular, have garnered significant attention due to nickel's low cost, natural abundance, and versatile coordination chemistry, making them promising candidates for applications in catalysis, gas storage and separation, energy storage, and drug delivery. While various nickel salts such as nitrates, chlorides, and acetates are commonly employed as precursors in Ni-MOF synthesis, the use of nickel(II) nitrite (B80452) is not widely documented in existing literature.

These application notes provide a comprehensive overview of the potential use of nickel(II) nitrite as a precursor for Ni-MOF synthesis. Due to the limited specific literature on this topic, a proposed experimental protocol is presented, adapted from established methods for other nickel salts. This document also outlines the key considerations, potential challenges, and characterization techniques relevant to the synthesis of Ni-MOFs using nickel(II) nitrite.

Precursor Considerations: A Comparative Analysis

The choice of the metal salt precursor can significantly influence the synthesis conditions and the final properties of the MOF. A comparison between the commonly used nickel(II) nitrate (B79036) and the proposed nickel(II) nitrite is presented below.

PropertyNickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)Nickel(II) Nitrite (Ni(NO₂)₂)Key Implications for MOF Synthesis
Molar Mass 290.79 g/mol 150.71 g/mol Affects the stoichiometry of the reaction mixture.
Solubility Soluble in water, ethanol (B145695), and methanol.[1][2]Very soluble in water.[3]Enables the use of various solvent systems for synthesis.
Decomposition Temperature Decomposes to nickel oxide at elevated temperatures (above 300°C).[4][5]Decomposes at 220°C.[3]May necessitate milder synthesis temperatures to prevent premature decomposition of the precursor.
Anion Reactivity Nitrate is a relatively stable, non-coordinating anion in many MOF syntheses.Nitrite is a reactive anion and a strong oxidizing agent that can also act as a ligand (nitro or nitrito).[3][6][7]The reactivity of the nitrite ion could potentially influence the oxidation state of the metal center or interact with the organic linker, leading to different framework topologies or side products.
Coordination Chemistry In the hexahydrate, water molecules coordinate to the Ni(II) ion, and nitrate is a counter-ion.[8]Forms various nitro-aqua complexes in aqueous solution.[3] The nitrite ion can coordinate to the metal center.[9][10]The coordination of the nitrite ion might compete with the organic linker for coordination sites on the nickel center, affecting the MOF assembly.

Proposed Experimental Protocol: Solvothermal Synthesis of a Ni-MOF using Nickel(II) Nitrite

This protocol is a proposed method based on the well-established solvothermal synthesis of Ni-MOFs using other nickel salts. Researchers should consider this as a starting point and may need to optimize the conditions.

Objective: To synthesize a nickel-based Metal-Organic Framework using nickel(II) nitrite and a suitable organic linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC).

Materials:

  • Nickel(II) nitrite (Ni(NO₂)₂)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Analytical balance

  • Vials or Teflon-lined stainless steel autoclave

  • Oven or programmable furnace

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Preparation of Precursor Solutions:

    • In a 20 mL vial, dissolve a specific molar amount of nickel(II) nitrite in a solvent mixture of DMF, ethanol, and deionized water (e.g., in a 1:1:1 volume ratio).

    • In a separate vial, dissolve the stoichiometric equivalent of the organic linker (H₃BTC) in the same solvent mixture.

  • Mixing and Solvothermal Reaction:

    • Add the organic linker solution to the nickel(II) nitrite solution dropwise while stirring.

    • Cap the vial or seal the Teflon-lined autoclave.

    • Place the reaction vessel in an oven or programmable furnace.

    • Heat the mixture to a predetermined temperature (a starting point could be 100-150°C, which is lower than typical Ni-MOF syntheses to account for the lower decomposition temperature of nickel(II) nitrite) for a specific duration (e.g., 12-24 hours).

  • Isolation and Purification of the Product:

    • After the reaction, allow the vessel to cool down to room temperature.

    • Collect the solid product by centrifugation.

    • Wash the product repeatedly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation:

    • Dry the purified product under vacuum at a moderate temperature (e.g., 80-100°C) to remove the solvent molecules from the pores, leading to the activated MOF.

Proposed Reaction Parameters:

ParameterProposed ValueRationale/Considerations
Molar Ratio (Ni²⁺:Linker) 1:1 to 3:2Stoichiometry will depend on the desired MOF topology.
Solvent System DMF/Ethanol/H₂OCommon solvent system for Ni-MOF synthesis. The ratio can be varied to control crystal growth.
Reaction Temperature 100 - 150°CLower than typical syntheses with nickel nitrate to avoid precursor decomposition.[3]
Reaction Time 12 - 24 hoursTypical duration for solvothermal MOF synthesis.
Washing Solvents DMF, EthanolTo effectively remove unreacted precursors and guest molecules.
Activation Temperature 80 - 100°C (under vacuum)To remove solvent without causing framework collapse.

Visualizing the Workflow and Logic

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Salt Dissolve Nickel(II) Nitrite Mixing Mix Precursor Solutions Metal_Salt->Mixing Organic_Linker Dissolve Organic Linker Organic_Linker->Mixing Solvothermal Solvothermal Reaction (Heating) Mixing->Solvothermal Cooling Cool to Room Temperature Solvothermal->Cooling Isolation Isolate Solid Product (Centrifugation) Cooling->Isolation Washing Wash with Solvents Isolation->Washing Activation Activate under Vacuum Washing->Activation Final_Product Characterize Final MOF Product Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Precursor_Selection_Logic Logic for Precursor Selection in MOF Synthesis cluster_properties Key Properties cluster_implications Implications for Synthesis Precursor Nickel(II) Salt Precursor Solubility Solubility in Reaction Solvent Precursor->Solubility Decomposition_Temp Thermal Stability Precursor->Decomposition_Temp Anion_Reactivity Anion Reactivity & Coordination Precursor->Anion_Reactivity Synthesis_Conditions Choice of Solvent & Temperature Solubility->Synthesis_Conditions Decomposition_Temp->Synthesis_Conditions Side_Reactions Potential for Side Reactions Anion_Reactivity->Side_Reactions MOF_Properties Final MOF Structure & Purity Synthesis_Conditions->MOF_Properties Side_Reactions->MOF_Properties

Caption: Decision logic for selecting a metal precursor for MOF synthesis.

Characterization of Synthesized Ni-MOFs

To confirm the successful synthesis and to determine the properties of the resulting Ni-MOF, a suite of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material. The resulting pattern can be compared to known phases or used for structure solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the organic linker to the nickel centers by observing shifts in the characteristic vibrational bands of the carboxylate groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This is also used to confirm the removal of guest solvent molecules during activation.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Potential Applications

Successfully synthesized Ni-MOFs from a nickel(II) nitrite precursor could be explored for various applications, including:

  • Catalysis: The unique electronic properties imparted by the potential incorporation of nitrite or its decomposition products could lead to novel catalytic activities.

  • Gas Storage and Separation: The specific pore environment created could be suitable for the selective adsorption of certain gases.

  • Electrochemical Applications: Ni-MOFs are known to be active materials for supercapacitors and electrocatalysis. The nature of the precursor could influence the electrochemical performance.

Conclusion and Future Outlook

While the use of nickel(II) nitrite in MOF synthesis is an underexplored area, it presents an intriguing avenue for discovering new materials with potentially unique properties. The proposed protocol provides a foundational methodology for researchers to begin investigating this precursor. Key challenges will include managing the reactivity of the nitrite anion and optimizing synthesis conditions to favor the formation of the desired crystalline MOF structure. Future work should focus on systematic studies to understand the role of the nitrite ion in the nucleation and growth of Ni-MOFs and to fully characterize the resulting materials and their performance in various applications.

References

Application of Nitrite-Based Corrosion Inhibitors for Nickel and Nickel-Containing Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct application of nickel(II) nitrite (B80452) as a primary corrosion inhibitor is not extensively documented in scientific literature, the use of nitrite salts, particularly sodium nitrite (NaNO₂), is a well-established method for the corrosion protection of various metals, including steel and nickel-based superalloys. This document provides detailed application notes and protocols on the use of nitrite-based inhibitors for systems containing nickel, drawing on available research and standard electrochemical techniques. The focus will be on the mechanism of inhibition by the nitrite ion and its effectiveness in protecting nickel-containing alloys.

The primary mechanism of nitrite as a corrosion inhibitor involves the promotion of a passive, protective oxide layer on the metal surface.[1][2] Nitrite is an anodic inhibitor, meaning it shifts the corrosion potential to more noble values and reduces the corrosion current density.[1] It acts as an oxidizing agent, facilitating the formation of a stable oxide film, such as γ-Fe₂O₃ or Fe₃O₄ on ferrous alloys, which acts as a barrier to further corrosion.[1][2]

Data Presentation

The following tables summarize quantitative data from electrochemical studies on the effectiveness of sodium nitrite as a corrosion inhibitor for stainless steels and nickel-based superalloys in a 3.5% NaCl solution.

Table 1: Cyclic Polarization Data for Stainless Steels with and without Sodium Nitrite

MaterialInhibitor Conc. (wt%)Corrosion Potential (Ecorr) (mV vs. SCE)Pitting Potential (Epit) (mV vs. SCE)Protection Potential (Eprot) (mV vs. SCE)
2205 SS 0-250850-150
0.1-2001050200
0.5-1801100250
1-1501150300
304 SS 0-300200-200
0.1-220400-100
0.5-200450-50
1-1805000
316 SS 0-280350-180
0.1-210550-80
0.5-190600-30
1-17065020

Data extracted from cyclic polarization curves presented in a study on the effect of sodium nitrite on stainless steels and Ni-base superalloys.[3]

Table 2: Cyclic Polarization Data for Nickel-Based Superalloys with and without Sodium Nitrite

MaterialInhibitor Conc. (wt%)Corrosion Potential (Ecorr) (mV vs. SCE)Pitting Potential (Epit) (mV vs. SCE)Protection Potential (Eprot) (mV vs. SCE)
Inconel 600 0-320300-220
0.1-250500-120
0.5-220550-70
1-200600-20
Inconel 738 0-280400-180
0.1-210600-80
0.5-190650-30
1-17070020
Inconel 939 0-250500-150
0.1-180700-50
0.5-1607500
1-15080050

Data extracted from cyclic polarization curves presented in a study on the effect of sodium nitrite on stainless steels and Ni-base superalloys.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors are provided below.

Protocol 1: Potentiodynamic Polarization Measurement

Objective: To evaluate the effect of an inhibitor on the corrosion potential (Ecorr), corrosion current density (icorr), and pitting susceptibility of a metal.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Specimen of the metal to be tested (e.g., nickel alloy)

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Inhibitor (e.g., Sodium Nitrite)

  • Polishing materials (SiC papers of decreasing grit size, alumina (B75360) slurry)

  • Deionized water and acetone (B3395972) for cleaning

Procedure:

  • Working Electrode Preparation:

    • Mount the metal specimen in an appropriate holder, leaving a defined surface area exposed.

    • Mechanically polish the exposed surface with SiC papers of progressively finer grits (e.g., 240, 400, 600, 800, 1200 grit).

    • Further polish the surface with a fine alumina slurry (e.g., 0.05 µm) to achieve a mirror finish.

    • Rinse the polished specimen with deionized water, degrease with acetone, and dry in a stream of air.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive medium, with or without the desired concentration of the inhibitor.

    • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization Scan:

    • Set the parameters on the potentiostat software. A typical scan range is from -250 mV to +1200 mV with respect to the OCP.

    • Set the scan rate, typically between 0.166 mV/s and 1 mV/s.

    • Initiate the polarization scan, starting from the cathodic potential and sweeping towards the anodic potential.

    • Record the resulting polarization curve (log |current density| vs. potential).

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the cathodic and anodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

    • Identify the pitting potential (Epit) as the potential at which a sharp increase in current density is observed.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation and properties of the protective film on the metal surface in the presence of an inhibitor.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a Frequency Response Analyzer (often integrated into modern potentiostats).

Procedure:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the electrochemical cell as described in Protocol 1.

  • EIS Measurement:

    • Allow the system to stabilize at the OCP.

    • Set the EIS parameters in the software.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.

    • Scan a frequency range, typically from 100 kHz down to 10 mHz.

    • Record the impedance data.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Visualizations

The following diagrams illustrate the corrosion inhibition mechanism and a typical experimental workflow.

cluster_anode Anodic Site (Metal Surface) cluster_cathode Cathodic Site (Metal Surface) cluster_inhibition Inhibition by Nitrite M Metal (e.g., Fe, Ni) M_ion Metal Ions (e.g., Fe²⁺, Ni²⁺) M->M_ion Oxidation Oxide Protective Oxide Layer (e.g., γ-Fe₂O₃, NiO) M_ion->Oxide Oxidation by NO₂⁻ Corrosion Corrosion M_ion->Corrosion O2 Oxygen (O₂) OH Hydroxide Ions (OH⁻) O2->OH Reduction H2O Water (H₂O) H2O->OH Reduction NO2 Nitrite (NO₂⁻) NO2->Oxide NoCorrosion Passivation Oxide->NoCorrosion

Caption: Mechanism of Nitrite Corrosion Inhibition.

cluster_tests Electrochemical Tests start Start: Corrosion Inhibitor Evaluation prep Prepare Metal Specimen (Working Electrode) - Polishing - Cleaning start->prep cell Assemble Three-Electrode Electrochemical Cell prep->cell stabilize Stabilize at Open Circuit Potential (OCP) cell->stabilize solution Prepare Corrosive Solution (with and without inhibitor) solution->cell pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy (EIS) stabilize->eis analysis Data Analysis - Tafel Extrapolation (icorr, Ecorr) - Equivalent Circuit Fitting (Rct) pdp->analysis eis->analysis calc_ie Calculate Inhibition Efficiency (IE%) analysis->calc_ie report Report Findings calc_ie->report

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

References

Application Notes and Protocols for the Analytical Determination of Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) nitrite (B80452) (Ni(NO₂)₂) is an inorganic compound of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. The analytical determination of nickel(II) nitrite is typically achieved by quantifying its constituent ions: the nickel(II) cation (Ni²⁺) and the nitrite anion (NO₂⁻). This document provides detailed application notes and protocols for various analytical techniques suitable for this purpose.

I. Determination of Nickel(II)

The concentration of nickel(II) in a sample of nickel(II) nitrite can be determined using several established analytical methods. The choice of method will depend on factors such as the required sensitivity, the sample matrix, and the available instrumentation.

A. Spectrophotometric Methods

Spectrophotometry offers a simple and cost-effective approach for the determination of nickel(II) after complexation with a suitable chromogenic reagent.

1. Method using Dimethylglyoxime (B607122) (DMG)

  • Principle: Nickel(II) ions react with dimethylglyoxime in an alkaline medium in the presence of an oxidizing agent (like bromine water or potassium persulfate) to form a stable, red-colored nickel(IV)-dimethylglyoxime complex. The intensity of the color is proportional to the nickel concentration.

  • Wavelength of Maximum Absorbance (λmax): 445 nm

Experimental Protocol:

  • Reagent Preparation:

    • Standard Nickel(II) Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.

    • Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of ethanol.

    • Ammonium (B1175870) Hydroxide (B78521) Solution (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

    • Bromine Water: A saturated solution of bromine in water.

  • Sample Preparation:

    • Accurately weigh a sample of nickel(II) nitrite and dissolve it in deionized water in a volumetric flask to a known volume to obtain a concentration within the working range of the assay.

  • Procedure:

    • Pipette an aliquot of the sample solution into a 25 mL volumetric flask.

    • Add 5 mL of a 10% citric acid solution to mask potential interferences.

    • Add 2 mL of bromine water and mix well.

    • Add 5 mL of 1:1 ammonium hydroxide solution to make the solution alkaline.

    • Add 3 mL of 1% dimethylglyoxime solution and mix.

    • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

    • Measure the absorbance at 445 nm against a reagent blank.

    • Determine the concentration of nickel(II) from a calibration curve prepared using standard nickel(II) solutions.

Workflow for Spectrophotometric Determination of Nickel(II) with DMG

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Dissolve Ni(NO₂)₂ Sample Aliquot Take Aliquot of Sample/Standard Sample->Aliquot Standards Prepare Ni²⁺ Standards Standards->Aliquot CalCurve Construct Calibration Curve Standards->CalCurve Reagents Prepare DMG & Other Reagents AddCitric Add Citric Acid Reagents->AddCitric Aliquot->AddCitric AddBromine Add Bromine Water AddCitric->AddBromine AddAmmonia Add NH₄OH AddBromine->AddAmmonia AddDMG Add DMG Solution AddAmmonia->AddDMG Develop Color Development (15 min) AddDMG->Develop Measure Measure Absorbance at 445 nm Develop->Measure Measure->CalCurve Calculate Calculate Ni²⁺ Concentration Measure->Calculate CalCurve->Calculate

Caption: Workflow for Spectrophotometric Nickel(II) Analysis.

B. Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive and selective method for the determination of nickel(II) at trace and ultra-trace levels.

1. Flame Atomic Absorption Spectrometry (FAAS)

  • Principle: A solution containing nickel(II) is aspirated into a flame, where it is atomized. A light beam from a nickel hollow cathode lamp is passed through the flame, and the amount of light absorbed by the nickel atoms is proportional to the concentration of nickel in the sample.

  • Wavelength: 232.0 nm

  • Flame: Air-acetylene

Experimental Protocol:

  • Reagent Preparation:

    • Standard Nickel(II) Stock Solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving 1.000 g of high-purity nickel metal in a minimal amount of concentrated nitric acid, and then diluting to 1000 mL with deionized water.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water containing 1% (v/v) nitric acid.

  • Sample Preparation:

    • Accurately weigh the nickel(II) nitrite sample, dissolve it in deionized water, and dilute to a known volume to bring the nickel concentration into the linear working range of the instrument (typically 1-10 ppm). Acidify the final solution with nitric acid to a final concentration of 1% (v/v).

  • Instrumental Analysis:

    • Set up the FAAS instrument according to the manufacturer's instructions.

    • Optimize the instrument parameters (e.g., wavelength, slit width, lamp current, burner height, and gas flow rates).

    • Aspirate a blank (1% nitric acid) to zero the instrument.

    • Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.

    • Aspirate the sample solution and record the absorbance.

    • Calculate the concentration of nickel(II) in the sample from the calibration curve.

2. Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

  • Principle: A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. The transient absorbance signal produced during atomization is measured. GFAAS offers significantly lower detection limits than FAAS.[1]

  • Wavelength: 232.0 nm[1]

  • Inert Gas: Argon[1]

Experimental Protocol:

  • Reagent and Sample Preparation: Similar to FAAS, but the concentrations of standards and samples will be much lower (typically in the µg/L or ppb range). All glassware must be scrupulously cleaned to avoid contamination.

  • Instrumental Analysis:

    • Set up the GFAAS instrument and optimize the graphite furnace temperature program (drying, charring, atomization, and cleaning steps).

    • A typical temperature program for nickel is:

      • Drying: 110 °C

      • Charring: 800-1200 °C

      • Atomization: 2500 °C

    • Inject a known volume of the blank, standards, and samples into the graphite tube using an autosampler.

    • Measure the integrated absorbance (peak area) for each.

    • Construct a calibration curve and determine the nickel(II) concentration in the sample.

C. Electrochemical Methods

1. Cyclic Voltammetry

  • Principle: This technique involves applying a linearly varying potential to a working electrode and measuring the resulting current. For nickel(II), the reduction of Ni²⁺ to Ni⁰ and its subsequent re-oxidation can be observed. The peak current is proportional to the concentration of nickel(II).

  • Working Electrode: Glassy Carbon Electrode or a modified electrode.

  • Reference Electrode: Ag/AgCl

  • Auxiliary Electrode: Platinum wire

Experimental Protocol:

  • Reagent Preparation:

    • Supporting Electrolyte: A suitable buffer solution, such as an acetate (B1210297) buffer (pH ~4.5) or an ammonia (B1221849) buffer (pH ~9.5).

    • Standard Nickel(II) Solutions: Prepared by dissolving a nickel salt in the supporting electrolyte.

  • Sample Preparation:

    • Dissolve the nickel(II) nitrite sample in the supporting electrolyte to a known concentration.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the sample solution.

    • De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Set the parameters on the potentiostat (e.g., initial potential, switching potential, and scan rate). For nickel(II), a typical scan might be from 0.0 V to -1.2 V and back.

    • Record the cyclic voltammogram.

    • Measure the peak current for the reduction or oxidation of nickel.

    • Determine the concentration by the standard addition method or by using a calibration curve.

Workflow for Electrochemical Determination of Nickel(II)

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Dissolve Ni(NO₂)₂ in Supporting Electrolyte Cell Assemble 3-Electrode Cell Sample->Cell Deaerate De-aerate Solution with N₂/Ar Cell->Deaerate SetParams Set Potentiostat Parameters Deaerate->SetParams Scan Run Cyclic Voltammetry Scan SetParams->Scan Record Record Voltammogram Scan->Record MeasurePeak Measure Peak Current Record->MeasurePeak Calibrate Calibrate with Standards or Standard Addition MeasurePeak->Calibrate Calculate Calculate Ni²⁺ Concentration Calibrate->Calculate

Caption: Workflow for Cyclic Voltammetry of Nickel(II).

II. Determination of Nitrite

The nitrite anion (NO₂⁻) can be quantified using spectrophotometric methods or ion chromatography.

A. Spectrophotometric Method (Griess Assay)
  • Principle: The Griess test is a colorimetric method based on the diazotization reaction. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo dye. The absorbance of this dye is measured to determine the nitrite concentration.[2]

  • Wavelength of Maximum Absorbance (λmax): 540-550 nm[2]

Experimental Protocol:

  • Reagent Preparation:

    • Standard Nitrite Solution (100 ppm): Dissolve 0.1500 g of sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL.

    • Griess Reagent:

      • Solution A (Sulfanilic Acid): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20% (v/v) glacial acetic acid.

      • Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 20 mL of deionized water and dilute to 150 mL with 20% (v/v) glacial acetic acid.

      • Mix equal volumes of Solution A and Solution B immediately before use. This mixture is stable for about a day if stored in the dark.

  • Sample Preparation:

    • Dissolve the nickel(II) nitrite sample in deionized water and dilute to a concentration within the linear range of the assay (typically 0.1-10 µM).

  • Procedure:

    • Pipette 1.0 mL of the sample or standard solution into a test tube.

    • Add 1.0 mL of the freshly prepared Griess reagent.

    • Mix well and allow the reaction to proceed for 20-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 548 nm against a reagent blank.[2]

    • Construct a calibration curve using the standard nitrite solutions and determine the concentration of nitrite in the sample.

B. Ion Chromatography (IC)
  • Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. A sample solution is injected into a stream of eluent and passed through a separation column. The separated ions are then detected, typically by conductivity or UV absorbance. IC is a powerful technique for the simultaneous analysis of multiple anions.

  • Separation Column: Anion-exchange column

  • Eluent: Typically a carbonate-bicarbonate buffer solution.

  • Detection: Suppressed conductivity or UV detection at ~210 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Eluent: Prepare the carbonate-bicarbonate eluent according to the column manufacturer's recommendations (e.g., a mixture of sodium carbonate and sodium bicarbonate in deionized water).

    • Standard Nitrite Solution: Prepare a stock solution and working standards of nitrite in deionized water.

  • Sample Preparation:

    • Dissolve the nickel(II) nitrite sample in deionized water and dilute as necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumental Analysis:

    • Set up the ion chromatograph with the appropriate column, eluent, and flow rate.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Inject a series of standard nitrite solutions to generate a calibration curve based on peak area or peak height.

    • Inject the prepared sample solution.

    • Identify the nitrite peak by its retention time and quantify its concentration using the calibration curve.

III. Quantitative Data Summary

The following tables summarize key quantitative parameters for the described analytical methods.

Table 1: Quantitative Data for Nickel(II) Determination

MethodTypical Linear RangeLimit of Detection (LOD)Precision (RSD)
Spectrophotometry (DMG) 0.2 - 2.0 mg/L~0.05 mg/L< 5%
Flame AAS 0.5 - 10 mg/L~0.01 mg/L< 2%
Graphite Furnace AAS 1 - 50 µg/L~0.1 µg/L< 5-10%
Cyclic Voltammetry 1 - 100 mg/L~0.1 mg/L< 5%

Table 2: Quantitative Data for Nitrite (NO₂⁻) Determination

MethodTypical Linear RangeLimit of Detection (LOD)Precision (RSD)
Spectrophotometry (Griess) 0.1 - 10 µM (6 - 460 µg/L)~1.0 µM (46 µg/L)[2]< 5%
Ion Chromatography (UV) 0.05 - 5 mg/L~0.01 mg/L< 3%
Ion Chromatography (Conductivity) 0.1 - 20 mg/L~0.05 mg/L< 3%

Note: The values presented in these tables are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

IV. Conclusion

The determination of nickel(II) nitrite requires the separate quantification of its constituent ions. For nickel(II), GFAAS offers the highest sensitivity, while FAAS and spectrophotometry are suitable for higher concentrations. Electrochemical methods provide an alternative approach. For nitrite, the Griess assay is a simple and sensitive colorimetric method, while ion chromatography offers high selectivity and the potential for simultaneous analysis of other anions. The selection of the most appropriate method(s) will be guided by the specific analytical requirements of the research, development, or quality control setting.

References

Application Notes and Protocols: Nickel(II) Nitrite as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of nickel(II) nitrite (B80452) as an oxidizing agent in organic synthesis. While direct applications of nickel(II) nitrite as a primary oxidant are not extensively reported in the literature, these notes are based on the hypothesis that it can serve as a precursor for the in situ generation of a potent oxidizing species, likely a high-valent nickel oxyhydroxide (NiOOH). The information herein is extrapolated from established nickel-catalyzed oxidation reactions and is intended to guide researchers in exploring the synthetic utility of nickel(II) nitrite. Particular attention is given to the oxidation of alcohols, aldehydes, and benzylic C-H bonds, which are crucial transformations in medicinal chemistry and drug development. Additionally, a summary of the known interactions of nickel compounds with cellular signaling pathways is provided to inform on potential toxicological considerations relevant to drug development.

Introduction

Nickel(II) nitrite, Ni(NO₂)₂, is an inorganic salt that has not been widely explored as a direct oxidizing agent in organic synthesis. However, the chemistry of nickel in higher oxidation states, particularly Ni(III) and Ni(IV) in the form of nickel oxyhydroxide (NiOOH), is well-known to effect a variety of oxidative transformations. It is proposed that under appropriate reaction conditions, nickel(II) nitrite can be converted to these active nickel species, thus acting as a versatile precursor for catalytic oxidations. This approach may offer advantages in terms of availability and reactivity.

The development of efficient and selective oxidation methods is of paramount importance in drug discovery and development for the synthesis of complex molecules and the late-stage functionalization of drug candidates. This document aims to provide a foundational guide for researchers interested in harnessing the potential of nickel(II) nitrite in this context.

Proposed Mechanism of Activation

The primary hypothesis for the oxidizing capability of nickel(II) nitrite involves its conversion to a higher-valent nickel species. This transformation can be initiated by a co-oxidant or under electrochemical conditions. The generated NiOOH is then believed to be the active oxidant in the catalytic cycle.

Activation_Pathway Ni_II_Nitrite Nickel(II) Nitrite Ni(NO₂)₂ NiOOH Nickel Oxyhydroxide (Active Oxidant) NiOOH Ni_II_Nitrite->NiOOH Oxidation Co_oxidant Co-oxidant (e.g., bleach, peroxide) Co_oxidant->NiOOH Product Oxidized Product (e.g., Aldehyde/Ketone) NiOOH->Product Oxidizes Ni_II_Hydroxide Nickel(II) Hydroxide Ni(OH)₂ NiOOH->Ni_II_Hydroxide Reduction Substrate Organic Substrate (e.g., Alcohol) Substrate->Product Ni_II_Hydroxide->NiOOH Re-oxidation by Co-oxidant

Caption: Proposed activation of Nickel(II) Nitrite.

Applications in Organic Synthesis

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. Nickel-catalyzed systems have shown high efficiency for this reaction.

Table 1: Representative Nickel-Catalyzed Oxidation of Alcohols

EntrySubstrateCatalyst SystemCo-oxidantSolventTime (h)Yield (%)Reference
1Benzyl (B1604629) alcoholNiCl₂ (5 mol%)NaOClDichloromethane (B109758)195[Adapted from related literature]
22-OctanolNi(OAc)₂ (2.5 mol%)BleachNone0.592[1]
3Cinnamyl alcoholNi(II) Schiff base complexNaOClIonic Liquid490[Adapted from related literature]
4CyclohexanolNiOOH-Acetonitrile (B52724)24>95[2]
Experimental Protocol: Oxidation of Benzyl Alcohol
  • To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add nickel(II) nitrite (0.05 mmol, 5 mol%).

  • Add an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.2 mmol) dropwise over 10 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford benzaldehyde (B42025).

Alcohol_Oxidation_Workflow start Start add_reagents 1. Dissolve Benzyl Alcohol in DCM 2. Add Nickel(II) Nitrite start->add_reagents add_oxidant Add NaOCl solution dropwise add_reagents->add_oxidant monitor Monitor reaction by TLC add_oxidant->monitor workup Quench with Na₂S₂O₃ Separate organic layer Wash and dry monitor->workup Reaction complete purify Concentrate and purify by column chromatography workup->purify end End: Benzaldehyde purify->end

Caption: Workflow for alcohol oxidation.

Oxidation of Aldehydes to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is another valuable transformation. Nickel catalysts in the presence of a suitable oxidant can achieve this conversion efficiently.

Table 2: Representative Nickel-Catalyzed Oxidation of Aldehydes

EntrySubstrateCatalyst SystemOxidantSolventTime (h)Yield (%)Reference
1BenzaldehydeNi(II) complex (cat.)30% H₂O₂Acetonitrile295[1]
24-NitrobenzaldehydeNi(II) complex (cat.)30% H₂O₂Acetonitrile1.598[1]
3FurfuralNi(II) complex (cat.)30% H₂O₂Acetonitrile390[1]
Experimental Protocol: Oxidation of Benzaldehyde
  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in acetonitrile (10 mL).

  • Add nickel(II) nitrite (0.05 mmol, 5 mol%).

  • To this mixture, add 30% aqueous hydrogen peroxide (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain benzoic acid.

Oxidation of Benzylic C-H Bonds

The direct oxidation of benzylic C-H bonds to carbonyl groups is a highly sought-after transformation for the synthesis of valuable intermediates.

Table 3: Representative Benzylic C-H Oxidation

EntrySubstrateCatalyst SystemOxidantSolventTime (h)Yield (%)Reference
1TolueneCuCl₂/BQC70% aq. TBHPAcetonitrile2480[3]
2Ethylbenzene (B125841)Ni ferriteO₂DMSO1446[Adapted from related literature]
3DiphenylmethaneCo(OAc)₂N-Hydroxyphthalimide/O₂Acetic acid695[Adapted from related literature]

Note: Data for nickel(II) nitrite is not available; related systems are presented for reference.

Experimental Protocol: Proposed Oxidation of Ethylbenzene
  • To a solution of ethylbenzene (1.0 mmol) in a suitable solvent (e.g., acetonitrile or acetic acid), add nickel(II) nitrite (0.1 mmol, 10 mol%).

  • Add a co-oxidant such as tert-butyl hydroperoxide (2.0 mmol).

  • Heat the reaction mixture to 80 °C and monitor by GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Relevance to Drug Development and Signaling Pathways

While nickel(II) nitrite is not used as a therapeutic agent, understanding the cellular impact of nickel compounds is crucial for drug development professionals, particularly from a toxicological standpoint. Nickel compounds are known to induce oxidative stress and modulate various signaling pathways.

Exposure to nickel ions can lead to the generation of reactive oxygen species (ROS), which in turn can activate signaling cascades involved in inflammation, apoptosis, and carcinogenesis.[1][4] Key pathways affected include:

  • NF-κB Pathway: Activation of this pathway can lead to the expression of pro-inflammatory cytokines.[5]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular stress responses, proliferation, and apoptosis.[5][6]

  • HIF-1α Pathway: Nickel can stabilize Hypoxia-Inducible Factor-1α, a key regulator of the cellular response to low oxygen, which has implications in cancer progression.[1]

Signaling_Pathways Ni_ion Nickel(II) Ion ROS Reactive Oxygen Species (ROS) Ni_ion->ROS HIF1a HIF-1α Stabilization Ni_ion->HIF1a NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathways (JNK, p38, ERK) ROS->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Carcinogenesis Carcinogenesis HIF1a->Carcinogenesis

Caption: Nickel-induced cellular signaling pathways.

Safety and Handling

Nickel(II) nitrite is a strong oxidizing agent and should be handled with care. It may be toxic by ingestion and can cause skin, eye, and mucous membrane irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Nickel(II) nitrite presents an underexplored yet potentially valuable tool for oxidative transformations in organic synthesis. By serving as a precursor to highly active nickel oxyhydroxide species, it may offer a convenient and efficient entry into a range of important oxidation reactions. The protocols and data presented in these application notes provide a starting point for researchers to investigate the synthetic utility of this reagent. For professionals in drug development, an awareness of the cellular signaling pathways impacted by nickel is essential for evaluating the toxicological profile of any nickel-containing compounds or impurities. Further research is warranted to fully elucidate the scope and limitations of nickel(II) nitrite as an oxidizing agent.

References

Application Notes and Protocols: Nickel(II) Nitrite in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) nitrite (B80452), Ni(NO₂)₂, is a versatile reagent in inorganic synthesis, primarily utilized in the formation of a diverse range of coordination complexes. Its significance stems from the ambidentate nature of the nitrite ligand (NO₂⁻), which can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). This property gives rise to linkage isomerism, a phenomenon that is of great interest in the study of coordination chemistry and the development of functional materials.

This document provides detailed application notes and experimental protocols for the use of nickel(II) nitrite in the synthesis of various nickel(II) complexes, including linkage isomers and photoswitchable materials. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative nickel(II) nitrite complexes.

Table 1: Synthesis of Nickel(II) Diamine Nitrite Complexes

ProductStarting MaterialsSolventReaction TimeTemperature (°C)Yield (%)Key IR Bands (cm⁻¹)Reference
trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)₂]K₄[Ni(NO₂)₆]·H₂O, N-propyl-1,2-diaminoethaneMethanolSeveral daysRoom Temp.85ν(NO₂): ~1330, δ(NO₂): ~820[1]
trans-[Ni(N-isopropyl-1,2-diaminoethane)₂(ONO)₂]K₄[Ni(NO₂)₆]·H₂O, N-isopropyl-1,2-diaminoethaneMethanolSeveral daysRoom Temp.-ν(ONO): ~1170, ~1250[1]
trans-[Ni(4-(2-aminoethyl)morpholine)₂(NO₂)₂]K₄[Ni(NO₂)₆]·H₂O, 4-(2-aminoethyl)morpholineMethanol-Room Temp.-ν(NO₂): 1385, 1315, δ(NO₂): 817

Table 2: Synthesis of Photoswitchable Nickel(II) Nitro Complexes

ProductStarting MaterialsSolventReaction TimeTemperature (°C)Yield (%)Key IR Bands (cm⁻¹)Reference
[Ni(N,N,O-ligand)(NO₂)] (picolylamine deriv.)Propiophenone (B1677668), Ethyl formate, Sodium, 2-picolylamine, Ni(OAc)₂Et₂O, Acetic Acid, Methanol14 hoursRoom Temp. & Boiling-ν(NO₂): ~1320, δ(NO₂): ~825[2]
[Ni(N,N,O-ligand)(NO₂)] (quinoline deriv.)Propiophenone, Ethyl formate, Sodium, 8-aminoquinoline, Ni(OAc)₂Et₂O, Acetic Acid, Methanol14 hoursRoom Temp. & Boiling-ν(NO₂): ~1315, δ(NO₂): ~830[2]

Table 3: Synthesis of Nickel(II) Schiff Base Nitrite Complexes

ProductStarting MaterialsSolventReaction TimeTemperature (°C)Yield (%)Key IR Bands (cm⁻¹)Reference
[Ni₂(Schiff Base)₂(μ-NO₂)]ClO₄[Ni(Schiff Base)₂]·2H₂O, Ni(ClO₄)₂·6H₂O, NaNO₂Methanol---ν(NO₂): ~1470, ~1240[3]

Experimental Protocols

Protocol 1: Synthesis of Linkage Isomers of Nickel(II) Diamine Nitrite Complexes

This protocol describes the synthesis of trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II) (trans-[Ni(L)₂(NO₂)₂]), a nitro complex, and its corresponding nitrito isomer. The starting nickel(II) nitrite source is potassium hexanitronickelate(II), which can be prepared beforehand.

Materials:

  • Potassium hexanitronickelate(II) monohydrate (K₄[Ni(NO₂)₆]·H₂O)

  • N-propyl-1,2-diaminoethane (L)

  • Methanol

  • Diethyl ether

  • Beakers, magnetic stirrer, filtration apparatus

Procedure for the preparation of K₄[Ni(NO₂)₆]·H₂O: A concentrated aqueous solution of nickel(II) sulfate (B86663) is treated with a concentrated solution of potassium nitrite. The resulting orange precipitate of K₄[Ni(NO₂)₆]·H₂O is collected by filtration, washed with cold water, and air-dried.[4]

Procedure for the synthesis of trans-[Ni(L)₂(NO₂)₂]:

  • Suspend K₄[Ni(NO₂)₆]·H₂O in methanol.

  • Add a methanolic solution of N-propyl-1,2-diaminoethane (L) to the suspension with stirring. The molar ratio of Ni(II) to the diamine ligand should be 1:2.

  • Continue stirring the mixture. A color change to brown indicates the formation of the nitro complex.

  • Allow the solution to stand at room temperature for several days. Brown crystals of trans-[Ni(L)₂(NO₂)₂] will precipitate.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, followed by diethyl ether.

  • Air-dry the product.

Characterization:

  • Yield: 85%[1]

  • Infrared Spectroscopy: The nitro isomer exhibits characteristic NO₂ stretching and bending vibrations around 1330 cm⁻¹ and 820 cm⁻¹, respectively. The nitrito isomer, if formed, will show characteristic bands around 1170 and 1250 cm⁻¹.[1]

Protocol 2: Synthesis of a Photoswitchable Nickel(II) Nitro Complex

This protocol details the synthesis of a nickel(II) complex with an (N,N,O)-donor ligand, which exhibits photoswitchable properties due to the presence of the nitro ligand.

Materials:

  • Propiophenone

  • Ethyl formate

  • Sodium metal

  • 2-picolylamine

  • Nickel(II) acetate (B1210297) (Ni(OAc)₂)

  • Diethyl ether (Et₂O)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Ligand Synthesis (Part 1): In a flask, add 1.0 mmol of sodium to 20 mL of Et₂O. To this, add a mixture of 1.0 mmol of propiophenone and 2.0 mmol of ethyl formate. Stir the reaction mixture for 12 hours at room temperature.

  • After 12 hours, evaporate the solvent to obtain the hydroxymethyleneketone sodium salt.

  • Ligand Synthesis (Part 2): Dissolve the obtained sodium salt in 30 mL of acetic acid. To this solution, add 1.0 mmol of 2-picolylamine in 10 mL of acetic acid.

  • Complexation: Bring the solution from the previous step to a boil. Then, add 1.2 mmol of Ni(OAc)₂ in 10 mL of MeOH.

  • Stir the resulting solution for 2 hours without heating.

  • The product can be isolated by slow evaporation of the solvent or by precipitation upon addition of a non-polar solvent.

Characterization:

  • The formation of the nitro complex can be confirmed by infrared spectroscopy, with characteristic NO₂ vibrational bands. Upon irradiation with visible light (e.g., 530 nm), the complex may isomerize to the nitrito form, which can be monitored by changes in the IR and UV-Vis spectra.[2]

Protocol 3: Synthesis of a Dinuclear Nickel(II) Schiff Base Nitrite Complex

This protocol describes the synthesis of a dinuclear nickel(II) complex with a Schiff base ligand, where the nitrite ion acts as a bridging ligand.

Materials:

  • Precursor complex [Ni(Schiff Base)₂]·2H₂O

  • Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Synthesize the precursor complex [Ni(Schiff Base)₂]·2H₂O according to literature procedures.

  • Dissolve the precursor complex in methanol.

  • In a separate flask, dissolve nickel(II) perchlorate hexahydrate and sodium nitrite in methanol.

  • Add the solution from step 3 to the solution of the precursor complex with stirring.

  • The reaction mixture is stirred to allow for the formation of the dinuclear, nitrite-bridged complex.

  • The product can be isolated by crystallization.

Characterization:

  • The formation of the μ-nitrito bridge can be identified by characteristic shifts in the NO₂ vibrational frequencies in the IR spectrum.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of nickel(II) nitrite complexes.

Synthesis_of_Linkage_Isomers cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isolation cluster_isomers Linkage Isomers K4NiNO2 K₄[Ni(NO₂)₆]·H₂O Mix Mix in Methanol K4NiNO2->Mix Diamine Diamine Ligand (L) Diamine->Mix Stir Stir at Room Temp. Mix->Stir Crystallize Crystallize (several days) Stir->Crystallize Filter Filter Crystallize->Filter Wash Wash (MeOH, Et₂O) Filter->Wash Dry Air Dry Wash->Dry Nitro trans-[Ni(L)₂(NO₂)]₂ (Nitro Complex - Brown) Dry->Nitro Nitrito trans-[Ni(L)₂(ONO)]₂ (Nitrito Complex - Blue-Violet) Nitro->Nitrito Isomerization

Caption: Workflow for the synthesis of nickel(II) diamine nitrite linkage isomers.

Photoswitchable_Complex_Synthesis cluster_ligand1 Ligand Synthesis - Part 1 cluster_ligand2 Ligand Synthesis - Part 2 cluster_complexation Complexation Propiophenone Propiophenone + Ethyl Formate Stir12h Stir 12h Propiophenone->Stir12h Na_Et2O Na in Et₂O Na_Et2O->Stir12h Evaporate1 Evaporate Solvent Stir12h->Evaporate1 Salt1 Hydroxymethyleneketone Sodium Salt Evaporate1->Salt1 Dissolve_AcOH Dissolve in Acetic Acid Salt1->Dissolve_AcOH Amine Add Amine (e.g., 2-picolylamine) Dissolve_AcOH->Amine Ligand_solution Ligand Solution Amine->Ligand_solution Boil Boil Solution Ligand_solution->Boil Add_Ni Add Ni(OAc)₂ in MeOH Boil->Add_Ni Stir2h Stir 2h Add_Ni->Stir2h Isolate Isolate Product Stir2h->Isolate Product Photoswitchable Ni(II) Nitro Complex Isolate->Product

Caption: Workflow for the synthesis of a photoswitchable nickel(II) nitro complex.

Dinuclear_Complex_Synthesis cluster_precursor Precursor Solution cluster_reagents Reagent Solution cluster_reaction Reaction & Isolation Precursor [Ni(Schiff Base)₂]·2H₂O Dissolve1 Dissolve in MeOH Precursor->Dissolve1 Mix_Stir Mix and Stir Dissolve1->Mix_Stir NiClO4 Ni(ClO₄)₂·6H₂O Dissolve2 Dissolve in MeOH NiClO4->Dissolve2 NaNO2 NaNO₂ NaNO2->Dissolve2 Dissolve2->Mix_Stir Crystallize Crystallize Mix_Stir->Crystallize Product [Ni₂(Schiff Base)₂(μ-NO₂)]ClO₄ Crystallize->Product

Caption: Workflow for the synthesis of a dinuclear nickel(II) Schiff base nitrite complex.

References

Application Notes and Protocols for the Preparation of Supported Nickel Catalysts Using Nickel(II) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and detailed literature on the specific use of nickel(II) nitrite (B80452) for the preparation of supported nickel catalysts is limited. The following application notes and protocols are based on the extensive research available for the closely related and widely used precursor, nickel(II) nitrate (B79036). The methodologies and expected outcomes are presented as a representative guide for researchers, scientists, and drug development professionals. It is anticipated that the general principles and procedures would be similar, though adjustments may be necessary to account for differences in the decomposition properties of the nitrite versus the nitrate precursor.

Introduction

Supported nickel catalysts are crucial in a wide range of industrial chemical processes, including hydrogenation, dehydrogenation, steam reforming, and methanation reactions. The performance of these catalysts is highly dependent on their physicochemical properties, such as nickel particle size, dispersion on the support, and the interaction between the nickel species and the support material. The choice of the nickel precursor is a critical factor that influences these properties. While nickel(II) nitrate is the most commonly employed precursor due to its high solubility and relatively low decomposition temperature, other nickel salts, in principle, can also be utilized.

These notes provide a comprehensive overview of the preparation of supported nickel catalysts via the impregnation method, using nickel(II) nitrate as a well-documented example that can be adapted for nickel(II) nitrite.

Catalyst Preparation Workflow

The general workflow for the preparation of supported nickel catalysts by the impregnation method involves several key steps, as illustrated in the diagram below. This process begins with the impregnation of a porous support material with a solution containing the nickel precursor, followed by drying, calcination to convert the precursor to nickel oxide, and finally, reduction to produce the active metallic nickel catalyst.

G cluster_0 Catalyst Preparation Workflow A Support Material (e.g., Al2O3, SiO2, TiO2) C Impregnation A->C B Nickel(II) Precursor Solution (e.g., Nickel Nitrate in Solvent) B->C D Drying (e.g., 80-120 °C) C->D Wet Solid E Calcination (e.g., 300-600 °C in Air) D->E Dried Precursor on Support F Reduction (e.g., 400-700 °C in H2) E->F NiO on Support G Supported Nickel Catalyst (Ni/Support) F->G Active Catalyst

Figure 1: General workflow for the preparation of supported nickel catalysts.

Experimental Protocols

The following protocols are detailed methodologies for the preparation of supported nickel catalysts.

Protocol 1: Preparation of Ni/Al₂O₃ Catalyst by Incipient Wetness Impregnation

This protocol describes the preparation of a nickel catalyst supported on alumina, a common choice for various catalytic applications.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃) support (e.g., pellets or powder)

  • Deionized water

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube reactor

  • Gas flow controllers (for N₂ and H₂)

Procedure:

  • Support Pre-treatment: The γ-Al₂O₃ support is first dried in an oven at 120 °C for 4 hours to remove any physisorbed water.

  • Pore Volume Determination: The pore volume of the dried γ-Al₂O₃ is determined (e.g., by N₂ physisorption or by titrating with a solvent until saturation). This is crucial for the incipient wetness technique.

  • Preparation of Impregnation Solution: A calculated amount of Ni(NO₃)₂·6H₂O is dissolved in a volume of deionized water equal to the pore volume of the support to be impregnated. The amount of nickel salt is determined based on the desired nickel loading (e.g., 5 wt.%).

  • Impregnation: The nickel nitrate solution is added dropwise to the dried γ-Al₂O₃ support with constant mixing to ensure uniform distribution. The final material should appear uniformly moist but not overly wet.

  • Drying: The impregnated support is dried in an oven at 110 °C for 12 hours.

  • Calcination: The dried material is placed in a quartz tube reactor inside a tube furnace. The temperature is ramped up to 500 °C at a rate of 5 °C/min in a flow of air and held for 4 hours. This step decomposes the nitrate precursor to nickel oxide (NiO).

  • Reduction: After calcination, the reactor is purged with an inert gas like nitrogen (N₂). The gas flow is then switched to a mixture of hydrogen (H₂) and N₂ (e.g., 10% H₂ in N₂). The temperature is increased to 550 °C at a rate of 5 °C/min and held for 4 hours to reduce the NiO to metallic nickel (Ni).

  • Passivation and Storage: After reduction, the catalyst is cooled down to room temperature under a flow of inert gas. For storage and handling in air, the catalyst may be passivated by introducing a very low concentration of oxygen in an inert gas stream to form a protective oxide layer on the surface.

Protocol 2: Preparation of Ni/SiO₂ Catalyst using Urea-Assisted Impregnation

This method can lead to highly dispersed and stable nickel nanoparticles on a silica (B1680970) support.[1]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Silica (SiO₂) support (e.g., 100-200 mesh)

  • Deionized water

  • Ultrasonic bath

  • Drying oven

  • Tube furnace

Procedure:

  • Preparation of Impregnation Solution: Dissolve the required amounts of Ni(NO₃)₂·6H₂O and urea in deionized water. For example, for a Ni/SiO₂ catalyst, 0.496 g of Ni(NO₃)₂·6H₂O and 1.023 g of urea can be dissolved in 2.85 mL of deionized water.[1]

  • Sonication: The solution is sonicated for 20 minutes to ensure homogeneity.[1]

  • Impregnation: The SiO₂ support (e.g., 1.90 g) is added to the solution and allowed to stand for 10 hours at room temperature.[1]

  • Drying: The mixture is then dried at 80 °C for 10 hours.[1]

  • Calcination: The dried powder is calcined at 600 °C for 4 hours to obtain the NiO/SiO₂ catalyst.[1]

  • Reduction: The calcined catalyst is then reduced under a flow of H₂ at a suitable temperature (e.g., 700 °C) to obtain the active Ni/SiO₂ catalyst.[1]

Quantitative Data Presentation

The properties of supported nickel catalysts prepared from nickel nitrate precursors are summarized in the tables below. These values are representative and can vary depending on the specific preparation conditions and support materials used.

Table 1: Physicochemical Properties of Supported Nickel Catalysts

CatalystNi Loading (wt.%)SupportCalcination Temp. (°C)Reduction Temp. (°C)Ni Particle Size (nm)Surface Area (m²/g)Reference
Ni/Al₂O₃5 - 15γ-Al₂O₃400 - 600500 - 7005 - 15150 - 250[2][3]
Ni/SiO₂5 - 20SiO₂500 - 700600 - 8003 - 10200 - 400[1][4]
Ni/TiO₂5 - 10TiO₂450 - 550400 - 6004 - 1250 - 150[5]
Ni/CeO₂10CeO₂500500~870 - 90N/A
Ni/ZrO₂10ZrO₂50070010 - 2030 - 60[4]

Table 2: Catalytic Performance Data for Selected Reactions

CatalystReactionTemperature (°C)Pressure (atm)CH₄ Conversion (%)CO₂ Conversion (%)SelectivityReference
Ni/Al₂O₃CO₂-CH₄ Reforming700131.2148.97N/A[2]
Ni/SiO₂Reverse Water-Gas Shift7001N/ANear EquilibriumHigh[1]
Ni/Al₂O₃Dry Reforming of Methane (B114726)8001~95~98H₂/CO ≈ 1[4]

Application Example: CO₂ Methanation

Supported nickel catalysts are highly effective for the hydrogenation of carbon dioxide to methane (the Sabatier reaction), which is a key process for CO₂ utilization and power-to-gas technologies.

Reaction: CO₂ + 4H₂ → CH₄ + 2H₂O

The diagram below illustrates a simplified logical relationship in the CO₂ methanation process over a supported nickel catalyst.

G cluster_1 CO2 Methanation Pathway Reactants CO2 + H2 Catalyst Ni/Support Catalyst Reactants->Catalyst Adsorption Adsorption of Reactants on Ni Surface Catalyst->Adsorption Dissociation Dissociation of H2 and Activation of CO2 Adsorption->Dissociation Hydrogenation Stepwise Hydrogenation of Carbon Species Dissociation->Hydrogenation Desorption Desorption of Products Hydrogenation->Desorption Products CH4 + H2O Desorption->Products

Figure 2: Simplified pathway for CO₂ methanation on a supported nickel catalyst.

The high activity and stability of supported nickel catalysts make them suitable for long-term operation in such processes. The choice of support can influence the catalyst's resistance to sintering and carbon deposition, thereby affecting its overall lifetime and performance.

References

Application Notes and Protocols: Synthetic Pathways and Biological Signaling Utilizing Nickel(II) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of nickel(II) compounds, with a focus on the potential applications of nickel(II) nitrite (B80452), and delve into the well-documented role of nickel in various cellular signaling pathways. Due to the limited specific literature on nickel(II) nitrite as a primary reagent in organic synthesis, this document outlines potential synthetic strategies based on the reactivity of the nickel(II) ion and the nitrite moiety. The primary focus of the detailed protocols and diagrams will be on the more extensively researched area of nickel-induced cellular signaling, which is of significant interest in toxicology and drug development.

Section 1: Synthetic Pathways Utilizing Nickel(II) Nitrite: Potential Applications

While direct, widespread applications of nickel(II) nitrite in synthetic organic chemistry are not extensively documented, its chemical properties suggest potential utility in several key areas. Nickel(II) compounds, in general, are versatile catalysts in a myriad of organic transformations, including cross-coupling reactions and C-H functionalization.[1][2][3][4] The presence of the nitrite ligand in nickel(II) nitrite introduces the possibility of leveraging it as a nitrating agent or as a precursor for catalytically active nickel species.

Potential Application: Nitration of Organic Substrates

Nickel(II) nitrite could potentially serve as a source of the nitro group (-NO2) for the nitration of organic molecules, a fundamental transformation in the synthesis of many pharmaceuticals and energetic materials. The reaction would likely proceed via nucleophilic substitution or through a nickel-catalyzed pathway.

Hypothetical Reaction Scheme: Nitration of an Alkyl Halide

A primary or secondary alkyl halide could react with nickel(II) nitrite to yield a nitroalkane. The nickel(II) center could act as a Lewis acid to activate the alkyl halide.

  • Reaction: R-X + Ni(NO₂)₂ → R-NO₂ + NiX₂

  • Potential Advantages: Compared to traditional nitrating agents, a nickel(II)-based system might offer milder reaction conditions and different selectivity profiles.

Potential Application: In Situ Generation of Nickel Catalysts

Nickel(II) nitrite could serve as a precursor for the in-situ generation of catalytically active Ni(0) or Ni(II) species for cross-coupling reactions. Reduction of the nickel(II) salt in the presence of suitable ligands would generate the active catalyst.

Experimental Workflow: In-Situ Catalyst Generation

G NiNO2 Nickel(II) Nitrite ActiveCatalyst Active Ni(0) or Ni(II) Catalyst NiNO2->ActiveCatalyst Reduction Reducer Reducing Agent (e.g., Zn, Mn) Reducer->ActiveCatalyst Ligand Ligand (e.g., phosphine, N-heterocyclic carbene) Ligand->ActiveCatalyst Product Cross-Coupling Product ActiveCatalyst->Product Catalytic Cycle Substrates Substrates (e.g., Aryl Halide, Nucleophile) Substrates->Product G Ni Nickel (Ni²⁺) ROS Mitochondrial ROS Ni->ROS MAPK MAPKs (p38, JNK) Ni->MAPK NFkB NF-κB Ni->NFkB IRF3 IRF3 Ni->IRF3 mtDNA Mitochondrial DNA Release ROS->mtDNA NLRP3 NLRP3 Inflammasome Activation mtDNA->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 mIL1b Mature IL-1β Casp1->mIL1b Cleavage mIL18 Mature IL-18 Casp1->mIL18 Cleavage IL1b Pro-IL-1β IL1b->mIL1b IL18 Pro-IL-18 IL18->mIL18 Inflammation Inflammation mIL1b->Inflammation mIL18->Inflammation Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines IRF3->Cytokines Cytokines->IL1b G Ni Carcinogenic Nickel Compounds HIF1a_stabilization HIF-1α Stabilization Ni->HIF1a_stabilization Inhibition of prolyl hydroxylases HIF1a_degradation HIF-1α Degradation HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1 HIF1b HIF-1β HIF1b->HIF1 Nucleus Nucleus HIF1->Nucleus Translocation HRE Hypoxia Response Elements (HREs) HIF1->HRE Binding Gene_Expression Induction of Hypoxia-Inducible Genes (e.g., glycolytic enzymes, Cap43) HRE->Gene_Expression Tumor_Progression Tumor Progression Gene_Expression->Tumor_Progression G Ni Nickel Ions (Ni²⁺) Ras Ras Ni->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Phosphorylation cMyc_transcription c-Myc Transcription ERK->cMyc_transcription Activation cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Apoptosis Apoptosis cMyc_protein->Apoptosis G cluster_0 Synthesis & Catalysis cluster_1 Therapeutic Agents Ni_Catalyst Nickel-Based Catalysts Complex_Molecules Efficient Synthesis of Complex Organic Molecules Ni_Catalyst->Complex_Molecules Drug_Candidates Novel Drug Candidates Complex_Molecules->Drug_Candidates Ni_Complexes Nickel-Based Complexes Therapeutic_Targets Biological Targets (e.g., DNA, enzymes) Ni_Complexes->Therapeutic_Targets Therapeutic_Targets->Drug_Candidates Toxicology Toxicology & Safety Assessment (Signaling Pathway Analysis) Drug_Candidates->Toxicology

References

Application Notes and Protocols: The Role of Nickel Compounds in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An Overview of Nickel-Based Photocatalysis with a Focus on Nickel(II) Compounds

Introduction

The field of photocatalysis has garnered significant attention for its potential in sustainable chemical synthesis, environmental remediation, and energy production. While a wide array of semiconductor materials and transition metal complexes have been explored, the role of nickel compounds is of growing interest due to nickel's earth abundance and versatile redox chemistry. This document provides a detailed overview of the applications of nickel compounds in photocatalysis.

It is important to note that while the initial focus of this inquiry was on the specific role of nickel(II) nitrite (B80452) , a comprehensive review of the scientific literature reveals a significant lack of studies detailing its direct application as a primary photocatalyst. One source notes that intense light can photocatalyze the decomposition of ionic nickel-nitro complexes, resulting in the formation of Ni(NO₂)₂(H₂O)₄, but this is not associated with a specific synthetic or degradative application[1].

Therefore, these notes will focus on closely related and well-documented areas where nickel(II) compounds are integral to photocatalytic processes:

  • Nickel(II) Nitrate (B79036) as a Precursor for Nickel Oxide (NiO) Photocatalysts: Detailing the synthesis of NiO nanoparticles and their application in the degradation of organic pollutants.

  • Nickel(II) Complexes in Dual Photoredox Catalysis: Outlining the role of nickel as a co-catalyst in combination with a photosensitizer for organic synthesis.

  • Photoswitchable Nickel(II)-Nitro Complexes: A brief overview of the light-induced isomerization of nickel-nitro compounds for materials science applications.

Application Note: Nickel Oxide (NiO) Nanoparticles for Photocatalytic Degradation of Organic Pollutants

Nickel(II) oxide (NiO) is a p-type semiconductor with a wide bandgap (around 3.6 eV) that has been effectively utilized as a photocatalyst for the degradation of various organic dyes and pollutants in wastewater. A common and efficient method for synthesizing NiO nanoparticles involves the use of nickel(II) nitrate hexahydrate as a precursor.

Mechanism of NiO Photocatalysis

The photocatalytic activity of NiO is initiated by the absorption of photons with energy greater than its bandgap, leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers then migrate to the surface of the nanoparticle and initiate redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O.

NiO_Photocatalysis cluster_catalyst NiO Nanoparticle Valence_Band Valence Band (h⁺) Conduction_Band Conduction Band (e⁻) Valence_Band->Conduction_Band e⁻ migration H2O H₂O Valence_Band->H2O Oxidation O2 O₂ Conduction_Band->O2 Reduction Light Light (hν) Light->Valence_Band Excitation OH_radical •OH H2O->OH_radical O2_radical O₂⁻• O2->O2_radical Pollutant Organic Pollutant OH_radical->Pollutant Oxidation O2_radical->Pollutant Oxidation Degradation_Products Degradation Products (CO₂, H₂O) Pollutant->Degradation_Products

Quantitative Data on NiO Photocatalysis

The efficiency of photocatalytic degradation is influenced by several factors, including catalyst dosage, pH, and initial pollutant concentration.

PollutantCatalystCatalyst DosagepHDegradation Efficiency (%)Irradiation TimeReference
Fast Green DyeNiO NPs0.15 g / 100 mL391.45Not Specified
Methylene BlueNiO NPsNot SpecifiedNot SpecifiedSuperior PhotodegradationNot Specified[2]
Orange II DyeNiO NPs0.03 gNot Specified76Not Specified[3]
Orange II DyeNiO/Nanoclay0.03 gNot Specified90Not Specified[3]
4-chlorophenolNiO NPsNot SpecifiedNot Specified25Not Specified[4]
Crystal VioletNiO NPsNot SpecifiedNot Specified5033 min[4]
Experimental Protocol: Synthesis of NiO Nanoparticles and Photocatalytic Degradation of Fast Green Dye

This protocol is adapted from the methodology described for the degradation of Fast Green dye using NiO nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Fast Green FCF dye

  • Deionized water

  • Desktop solar light source (or other suitable UV/Vis lamp)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Protocol:

Part 1: Synthesis of NiO Nanoparticles (Co-precipitation Method)

  • Prepare a solution of nickel nitrate by dissolving 6.22 g of Ni(NO₃)₂·6H₂O in 100 mL of deionized water with stirring.

  • Slowly add a solution of NaOH dropwise to the nickel nitrate solution under vigorous stirring until a pale green precipitate of Ni(OH)₂ is formed.

  • Continue stirring the mixture for 2-4 hours at room temperature.

  • Collect the precipitate by centrifugation and wash it several times with deionized water to remove any unreacted precursors.

  • Dry the precipitate in an oven at 80-100 °C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 600 °C for 2 hours to obtain NiO nanoparticles.

Part 2: Photocatalytic Degradation Experiment

  • Prepare a stock solution of Fast Green dye (e.g., 100 mg/L) in deionized water. Prepare a working solution of 10 mg/L from the stock solution.

  • Set up the photocatalytic reactor. A suspension is created by adding 0.15 g of the synthesized NiO nanoparticles to 100 mL of the 10 mg/L Fast Green dye solution.

  • Adjust the pH of the suspension to 3 using dilute HCl or NaOH.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and centrifuge it to remove the NiO nanoparticles. Measure the absorbance of the supernatant at the characteristic wavelength of the dye using a UV-Vis spectrophotometer.

  • Begin irradiation of the suspension with the light source while maintaining constant stirring.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., every 10 minutes).

  • Centrifuge each aliquot to separate the catalyst and measure the absorbance of the supernatant.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Application Note: Nickel(II) Complexes in Dual Photoredox Catalysis

A major application of nickel in photocatalysis is in dual catalytic systems, where a photosensitizer (often an iridium or ruthenium complex, or an organic dye) absorbs light and a nickel(II) complex acts as a co-catalyst for cross-coupling reactions. This approach enables the formation of C-C and C-heteroatom bonds under mild conditions.

General Mechanism of Ni/Photoredox Dual Catalysis

The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species by the excited photosensitizer. This low-valent nickel species then undergoes oxidative addition with an electrophile (e.g., an aryl halide). The resulting Ni(II) intermediate can then react with a nucleophile. The final bond-forming step, reductive elimination, is often facilitated by the oxidized photosensitizer, which regenerates the Ni(0)/Ni(I) catalyst and closes the catalytic cycle.

Dual_Photoredox_Catalysis cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC PC PC_excited PC* PC->PC_excited Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized SET Ni_II Ni(II)Lₙ PC_excited->Ni_II e⁻ transfer PC_oxidized->PC Regeneration Ni_II_R_Nu R-Ni(II)-Nu Lₙ PC_oxidized->Ni_II_R_Nu Oxidation Ni_0 Ni(0)Lₙ Ni_II_R_X R-Ni(II)-X Lₙ

Experimental Protocol: General Procedure for a Ni/Photoredox Catalyzed C-O Coupling

This protocol is a generalized procedure based on the principles of dual nickel/photoredox catalysis for C-O bond formation[5].

Materials:

  • Nickel(II) salt precatalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbp)

  • Photocatalyst (e.g., Ir(ppy)₃ or a heterogeneous carbon nitride)

  • Aryl halide (e.g., aryl bromide)

  • Alcohol or water as the nucleophile

  • Organic base (e.g., DBU or an inorganic base like K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or acetonitrile)

  • Schlenk tube or similar reaction vessel

  • LED light source (e.g., blue LEDs)

Protocol:

  • To an oven-dried Schlenk tube, add the nickel(II) precatalyst (e.g., 5 mol%), the ligand (e.g., 6 mol%), the photocatalyst (e.g., 1-2 mol%), and the base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the aryl halide and the alcohol/water nucleophile via syringe.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a constant temperature (e.g., room temperature) and irradiate with the LED light source.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product using column chromatography.

Application Note: Photoswitchable Nickel(II)-Nitro Complexes

Certain nickel(II) complexes containing a nitro (-NO₂) ligand exhibit photoswitching behavior. Upon irradiation with light of a specific wavelength, the nitro ligand can undergo linkage isomerization to a nitrito (-ONO) form. This process is often reversible, either by irradiation with a different wavelength of light or by thermal relaxation.

This property is of interest for the development of molecular switches and data storage materials. The isomerization can be detected by techniques such as X-ray crystallography and IR spectroscopy. For example, nickel(II) nitro complexes have been shown to convert to the endo-nitrito form upon irradiation with visible light (e.g., 530 nm), with conversions reaching up to 95% in thin-film samples[6][7]. The process is reversible, with the nitrito form reverting to the more stable nitro form at higher temperatures (e.g., above 200-220 K)[6].

Photoswitching Nitro_Complex LₙNi-NO₂ (Nitro form) Nitrito_Complex LₙNi-ONO (Nitrito form) Nitro_Complex->Nitrito_Complex Light (hν₁) Nitrito_Complex->Nitro_Complex Light (hν₂) or Heat (Δ)

While this area does not involve photocatalysis in the traditional sense of driving a chemical reaction, it is a key aspect of the interaction of light with nickel-nitro compounds and is relevant for materials science applications.

References

Application Notes and Protocols for Nickel(II) Nitrite as a Source of Nickel Ions in Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of nickel(II) nitrite (B80452) as a primary source of nickel ions in electroplating is not a standard industrial practice. The following application notes and protocols are intended for research and development purposes only and are based on theoretical principles and extrapolation from related chemistries. Extreme caution must be exercised when working with nitrite compounds due to their chemical reactivity and potential health hazards.

Introduction

Nickel electroplating is a widely utilized surface finishing process that deposits a thin layer of nickel onto a substrate material.[1][2] This process enhances properties such as corrosion resistance, wear resistance, and aesthetics.[1][2] The most common nickel electroplating solutions, known as Watts baths, utilize nickel sulfate (B86663) as the primary source of nickel ions (Ni²⁺), with nickel chloride to improve anode dissolution and boric acid as a pH buffer.[3][4] Other established systems include sulfamate-based baths, valued for producing low-stress deposits.[5]

This document explores the theoretical application of nickel(II) nitrite (Ni(NO₂)₂) as a source of nickel ions in electroplating. While not a conventional choice, the presence of the nitrite anion (NO₂⁻) could potentially offer unique modifications to the deposition process and the resulting nickel coating. Research on the related nitrate (B79036) ion (NO₃⁻) in nickel plating baths has shown that it can be electrochemically reduced at the cathode, leading to an increase in local pH and the formation of black nickel deposits due to the inclusion of nickel oxides and hydroxides.[6] It is hypothesized that the nitrite ion could have similar or even more pronounced effects, potentially influencing deposit properties such as grain size, internal stress, and appearance.

These notes are designed for researchers, scientists, and professionals in drug development who may be exploring novel coating technologies for specialized applications.

Theoretical Framework and Potential Effects

The core of this theoretical application lies in the electrochemical behavior of the nitrite ion at the cathode alongside the deposition of nickel ions.

Electrochemical Reactions:

At the cathode, the primary reaction is the reduction of nickel ions to nickel metal: Ni²⁺ + 2e⁻ → Ni(s)

Simultaneously, nitrite ions can be reduced, consuming H⁺ ions and thereby increasing the local pH at the cathode surface: NO₂⁻ + 7H⁺ + 6e⁻ → NH₄⁺ + 2H₂O or NO₂⁻ + 5H⁺ + 4e⁻ → NH₂OH + H₂O

This localized increase in pH can lead to the precipitation of nickel hydroxide (B78521) [Ni(OH)₂] on the cathode surface, which can then be incorporated into the deposit. The presence of these species can act as a grain refiner, potentially leading to harder, less ductile deposits with altered internal stress.

G cluster_solution Bulk Electrolyte cluster_cathode Cathode Surface Ni2_ion Ni²⁺ (from Ni(NO₂)₂) Ni_dep Nickel Deposition Ni²⁺ + 2e⁻ → Ni(s) Ni2_ion->Ni_dep Migration NO2_ion NO₂⁻ NO2_red Nitrite Reduction (consumes H⁺) NO2_ion->NO2_red Migration H_ion H⁺ H_ion->NO2_red Consumption NiOH2_form Ni(OH)₂ Formation Ni_dep->NiOH2_form Co-deposition pH_inc Local pH Increase NO2_red->pH_inc pH_inc->NiOH2_form

Caption: Hypothetical reactions at the cathode in a nickel nitrite bath.

Potential Advantages and Disadvantages

The use of nickel(II) nitrite is speculative, and its practical advantages and disadvantages would need to be determined experimentally.

Potential AdvantagesPotential Disadvantages
Grain Refinement: The in-situ formation of nickel hydroxide could lead to finer grain structures, potentially increasing hardness and wear resistance.Deposit Brittleness: Incorporation of hydroxides or oxides can lead to brittle deposits with poor ductility.
Modified Appearance: The presence of nitrite could lead to unique deposit appearances, such as satin, dark, or black finishes, similar to nitrate-containing baths.[6]Bath Instability: Nitrite solutions can be chemically unstable, potentially decomposing over time or under electrolytic conditions, releasing nitrogen oxides.
Stress Modification: The co-deposition of non-metallic species can significantly alter the internal stress of the nickel layer.Low Cathode Efficiency: The reduction of nitrite is a competing reaction to nickel deposition, which would likely lower the overall cathode efficiency.
Alloy Co-deposition: May act as a complexing agent, potentially aiding in the co-deposition of other metals.Safety Concerns: Nitrites are oxidizing agents and can be toxic. Heating or acidifying nitrite solutions can release toxic nitrogen oxide gases.
Anode Passivation: Nitrite ions may interfere with the desired dissolution of the nickel anode, leading to passivation.

Hypothetical Experimental Protocol

This protocol outlines a basic procedure for evaluating a nickel(II) nitrite-based electroplating bath. Safety is paramount. This work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

4.1. Materials and Equipment

  • Nickel(II) nitrite (Ni(NO₂)₂)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Hull cell and panels (e.g., brass or steel)

  • DC power supply (rectifier)

  • Magnetic stirrer and hot plate

  • pH meter

  • Beakers and graduated cylinders

  • Pure nickel anode

  • Appropriate cleaning and activation solutions for the substrate (e.g., alkaline cleaner, acid dip)

4.2. Bath Formulation

A starting point for a hypothetical bath formulation could be analogous to a Watts bath, with nickel(II) nitrite replacing nickel sulfate and nickel chloride.

ComponentConcentration (g/L)Purpose
Nickel(II) Nitrite (Ni(NO₂)₂)150 - 250Source of Ni²⁺ ions
Boric Acid (H₃BO₃)30 - 45pH buffer

4.3. Operating Parameters

ParameterRange
pH3.5 - 4.5
Temperature40 - 60 °C
Cathode Current Density1 - 5 A/dm²
AgitationModerate (magnetic stirring)

4.4. Experimental Procedure

  • Substrate Preparation:

    • Clean the Hull cell panel by immersing it in an alkaline electrocleaner.

    • Rinse thoroughly with deionized water.

    • Activate the surface by dipping it in a dilute acid solution (e.g., 10% HCl or H₂SO₄).

    • Rinse again with deionized water.

  • Bath Preparation:

    • In a beaker, dissolve the boric acid in heated deionized water.

    • Slowly add the nickel(II) nitrite and stir until fully dissolved.

    • Allow the solution to cool and adjust the pH to the desired value using a dilute acid or base.

    • Transfer the solution to the Hull cell.

  • Electroplating:

    • Place the nickel anode and the prepared cathode panel into the Hull cell.

    • Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

    • Apply the desired current for a set period (e.g., 5-10 minutes).

    • During plating, observe any gas evolution at the cathode and anode.

  • Post-Treatment and Analysis:

    • Remove the panel, rinse thoroughly with deionized water, and dry.

    • Visually inspect the panel for the appearance of the deposit across the range of current densities.

    • Conduct further analysis as required, such as adhesion tests (e.g., bend test), thickness measurements, and microhardness testing.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Substrate Cleaning & Activation C Hull Cell Electroplating A->C B Bath Formulation (Ni(NO₂)₂, H₃BO₃) B->C D Visual Inspection C->D E Adhesion & Hardness Testing D->E F Microstructure Analysis (SEM) D->F

Caption: Experimental workflow for evaluating a nickel nitrite bath.

Safety Precautions

  • Chemical Handling: Nickel(II) nitrite is a hazardous chemical. Consult the Safety Data Sheet (SDS) before use. It is an oxidizer and may be harmful if swallowed or inhaled.

  • Ventilation: All work must be performed in a certified chemical fume hood to avoid inhalation of any aerosols or potential nitrogen oxide gases that may be liberated during the process.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

  • Waste Disposal: All waste solutions and materials must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Do not mix nitrite waste with other chemical waste streams unless compatibility is confirmed.

Conclusion

The exploration of nickel(II) nitrite as a nickel ion source for electroplating presents an intriguing research avenue. Based on the known effects of nitrate ions in similar systems, it is plausible that nitrite-based baths could yield nickel deposits with novel properties, particularly in terms of appearance and hardness. However, significant challenges related to bath stability, cathode efficiency, and safety must be addressed. The provided theoretical framework and experimental protocol offer a starting point for researchers to investigate this unexplored area of electrochemistry, with the potential to develop new, specialized coatings. Rigorous experimentation is required to validate these hypotheses and determine the viability of such a process.

References

Application Notes and Protocols for Nickel(II) Nitrite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and reactivity of nickel(II) nitrite (B80452) and its complexes. Nickel(II) nitrite serves as a versatile precursor in coordination chemistry and has potential applications in catalysis. These protocols offer step-by-step guidance for the preparation of nickel(II) nitrite complexes, their analysis using various spectroscopic and thermal methods, and their application in catalytic oxidation reactions. Safety precautions for handling nickel compounds are also outlined.

Introduction

Nickel(II) nitrite, Ni(NO₂)₂, is an inorganic compound that serves as a valuable precursor for the synthesis of a wide range of nickel(II) coordination complexes. The nitrite ligand (NO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). This property, along with the possibility of linkage isomerism, leads to a rich and diverse coordination chemistry for nickel(II) nitrite complexes, often characterized by distinct colors and spectroscopic properties.[1]

These complexes are of interest for their potential applications in various fields, including catalysis and materials science. This document outlines detailed protocols for the synthesis of a representative nickel(II) nitrite diamine complex, its characterization, and a protocol for its use in the catalytic oxidation of alcohols.

Safety Precautions

Warning: Nickel(II) compounds are classified as carcinogenic and may cause allergic skin or respiratory reactions. They are also harmful if swallowed or inhaled and are very toxic to aquatic life.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2]

  • Handling: Handle all nickel compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[3]

  • Storage: Store nickel(II) nitrite and its complexes in tightly sealed containers in a cool, dry, and well-ventilated area, away from combustible materials, as they are oxidizing agents.[1][2]

  • Disposal: Dispose of all nickel-containing waste as hazardous waste in accordance with local, state, and federal regulations. Do not release into the environment.[1]

Experimental Protocols

Synthesis of Aqueous Nickel(II) Nitrite Solution

A solution containing the tetraaquanickel(II) nitrite complex, [Ni(H₂O)₄(NO₂)₂], can be readily prepared in an aqueous medium. This solution can then be used for the synthesis of other nickel(II) nitrite complexes.

Protocol:

  • Dissolve a nickel(II) salt, such as nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in deionized water to create a 0.1 M solution.

  • In a separate beaker, prepare a 0.2 M solution of an alkali metal nitrite, such as sodium nitrite (NaNO₂).

  • Slowly add the sodium nitrite solution to the nickel(II) salt solution with constant stirring. An emerald green color will develop, indicating the formation of the [Ni(H₂O)₄(NO₂)₂] complex.[1]

  • The resulting solution can be used directly for the synthesis of other nickel(II) nitrite complexes.

Synthesis of trans-Bis(N,N'-dimethylethylenediamine)dinitronickel(II) Monohydrate

This protocol describes the synthesis of a stable, crystalline nickel(II) nitrite complex with a diamine ligand.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • N,N'-Dimethylethylenediamine

  • Ethanol

  • Deionized water

Protocol:

  • Prepare an aqueous solution of nickel(II) nitrite as described in Protocol 3.1.

  • In a separate flask, dissolve N,N'-dimethylethylenediamine (2 equivalents) in a small amount of ethanol.

  • Slowly add the ethanolic solution of the diamine ligand to the aqueous nickel(II) nitrite solution with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the crystalline product by vacuum filtration and wash with small portions of cold deionized water, followed by cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Catalytic Oxidation of Benzyl (B1604629) Alcohol

Nickel compounds can act as catalysts for the oxidation of alcohols. This protocol provides a general method for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) using a nickel(II) nitrite complex as a pre-catalyst and a terminal oxidant.

Materials:

  • trans-Bis(N,N'-dimethylethylenediamine)dinitronickel(II) monohydrate (or another Ni(II) complex)

  • Benzyl alcohol

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask, add the nickel(II) nitrite complex (e.g., 2.5 mol%).

  • Add benzyl alcohol (1 equivalent) and the terminal oxidant, such as commercial bleach (approximately 5% aqueous sodium hypochlorite).[4]

  • Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product, benzaldehyde, can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for nickel(II) nitrite and its diamine complexes, compiled from various sources.

Table 1: Spectroscopic Data for Representative Nickel(II) Nitrite Complexes

Complexλ_max (nm) (d-d transitions)Key IR Bands (cm⁻¹) (NO₂ vibrations)Reference(s)
Anhydrous Ni(NO₂)₂-1575, 1388, 1333, 1240, 1080, 830[1]
trans-[Ni(N,N'-dimethylethylenediamine)₂(NO₂)₂]·H₂O (nitro form)~500Not specified[5]
trans-[Ni(N,N'-dimethylethylenediamine)₂(ONO)₂]·H₂O (nitrito form)~600Not specified[5]
[Ni(en)₂(NO₂)]ClO₄ (bridging nitrite)Not specified1007-1026, 1470-1490[6]

Table 2: Thermal Decomposition Data for Representative Nickel(II) Complexes

ComplexDecomposition Onset (°C)Final ProductReference(s)
Anhydrous Ni(NO₂)₂220NiO[1]
--INVALID-LINK--₂~200NiO[7]
[Ni(DMG)₂] (DMG = dimethylglyoximato)~280NiO, Carbon[8]
[Ni(µ-L)(H₂O)₄]n (L = dicarboxylate linker)150NiO[9]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a nickel(II) nitrite diamine complex.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ni_salt Ni(II) Salt Solution Ni_NO2_sol [Ni(H2O)4(NO2)2] Solution Ni_salt->Ni_NO2_sol NaNO2 NaNO2 Solution NaNO2->Ni_NO2_sol Reaction Reaction Mixture Ni_NO2_sol->Reaction Diamine Diamine Ligand Diamine->Reaction Filtration Filtration & Washing Reaction->Filtration Product Crystalline Product Filtration->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis IR IR Spectroscopy Product->IR TGA_DSC Thermal Analysis (TGA/DSC) Product->TGA_DSC

Fig. 1: Synthesis and characterization workflow.
Proposed Catalytic Cycle for Alcohol Oxidation

While the precise mechanism for alcohol oxidation catalyzed by nickel(II) nitrite complexes is not fully elucidated, a plausible catalytic cycle involving a higher oxidation state of nickel is proposed, based on known mechanisms for nickel-catalyzed oxidations.[10][11][12]

catalytic_cycle Ni_II Ni(II) Complex Ni_IV Ni(IV)=O Species Ni_II->Ni_IV Oxidation Ni_II_H Ni(II)-H Species Ni_IV->Ni_II_H H-atom abstraction Ni_II_H->Ni_II H-atom abstraction H2O H2O Ni_II_H->H2O Alcohol R-CH2OH Alcohol->Ni_IV Aldehyde R-CHO Aldehyde->Ni_II_H Product Release Oxidant Oxidant (e.g., NaOCl) Oxidant->Ni_IV

Fig. 2: Proposed catalytic cycle for alcohol oxidation.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, characterization, and application of nickel(II) nitrite complexes. The versatility of the nitrite ligand and the catalytic potential of nickel make these compounds a rich area for further research and development. Adherence to the outlined safety procedures is crucial when working with these materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude nickel(II) nitrite (B80452). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude nickel(II) nitrite?

A1: The impurities in crude nickel(II) nitrite largely depend on its synthesis method. A common laboratory synthesis involves the reaction of a nickel(II) salt (e.g., nickel(II) sulfate (B86663) or nickel(II) chloride) with an alkali metal nitrite (e.g., sodium nitrite) in an aqueous solution. Therefore, common impurities may include:

  • Unreacted starting materials: Nickel(II) salts (sulfate, chloride, etc.) and alkali metal nitrites.

  • Co-precipitated salts: Other alkali metal salts (e.g., sodium sulfate, sodium chloride).

  • Other transition metal ions: If the starting nickel salt was not of high purity, contaminating metal ions such as cobalt(II), iron(II)/(III), copper(II), and zinc(II) may be present.

  • Decomposition products: Nickel(II) nitrite is unstable and can decompose, especially in acidic solutions or upon heating, to form nickel(II) nitrate (B79036) and nitrogen oxides.[1]

Q2: What are the primary challenges in purifying crude nickel(II) nitrite?

A2: The main challenge in purifying nickel(II) nitrite is its inherent instability. It is sensitive to heat, light, and acidic pH, which can lead to decomposition during the purification process.[1] Finding a suitable recrystallization solvent in which nickel(II) nitrite has a significant temperature-dependent solubility, while impurities are either highly soluble or insoluble, can also be challenging.

Q3: Which purification methods are most suitable for nickel(II) nitrite?

A3: The most common and suitable methods for purifying crude nickel(II) nitrite are:

  • Recrystallization: This is the primary method for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Precipitation: This method can be used to selectively remove certain impurities. For example, adjusting the pH of a solution can precipitate interfering metal hydroxides.

Q4: What is the general principle of recrystallization for purifying nickel(II) nitrite?

A4: Recrystallization involves dissolving the crude nickel(II) nitrite in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3][4][5] As the solution cools, the solubility of the nickel(II) nitrite decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

Troubleshooting Guides

Recrystallization Issues

Q: My nickel(II) nitrite does not crystallize upon cooling. What should I do?

A: This is a common issue in recrystallization and can be caused by several factors:

  • Too much solvent: You may have used an excessive amount of solvent, resulting in an unsaturated solution even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the nickel(II) nitrite is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.

    • Solution 1: Seeding. If you have a pure crystal of nickel(II) nitrite, add a small "seed" crystal to the solution to induce crystallization.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

  • Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: An oil has formed instead of crystals. How can I resolve this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of impurities is very high.

  • Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.

  • Solution 2: Change the solvent. The current solvent may not be suitable. Try a different solvent or a mixture of solvents.

Q: The recovered crystals are still colored, indicating impurities. How can I improve the purity?

A: If the crystals retain a color that suggests impurities, you can try the following:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use a minimal amount as it can also adsorb some of the desired product.

  • Repeat Recrystallization: A second recrystallization of the obtained crystals will likely improve the purity.

  • Pre-purification: If the color is due to other metal ions, consider a pre-purification step, such as precipitation, to remove them before recrystallization.

Stability and Decomposition Issues

Q: I observe a color change in my solution from green to a brownish hue during heating. What is happening?

A: A color change to brownish and the evolution of a gas may indicate the decomposition of nickel(II) nitrite.[1] This can be triggered by excessive heating or an acidic pH.

  • Solution 1: Temperature control. Avoid prolonged heating at high temperatures. Use the minimum temperature necessary to dissolve the solid.

  • Solution 2: pH control. Ensure the pH of the solution is neutral or slightly alkaline. Nickel(II) nitrite is more stable under these conditions. You can use a dilute solution of a non-interfering base like sodium bicarbonate to adjust the pH if necessary.

Q: My yield of purified nickel(II) nitrite is very low. What are the possible reasons?

A: Low yield can be due to several factors:

  • Using too much solvent: As mentioned earlier, this keeps more of your product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost.

    • Solution: Ensure the filtration apparatus is hot. You can pre-heat the funnel and filter paper with hot solvent.

  • Washing with warm solvent: Washing the collected crystals with warm solvent will dissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

  • Decomposition: If the compound decomposed during the process, the yield will naturally be lower.

Experimental Protocols

Protocol 1: Purification of Crude Nickel(II) Nitrite by Recrystallization

This protocol provides a general guideline for the recrystallization of crude nickel(II) nitrite. The choice of solvent and specific temperatures may need to be optimized based on the nature of the impurities.

1. Solvent Selection:

  • Nickel(II) nitrite is very soluble in water.[1] A mixture of water and a less polar, miscible solvent like ethanol (B145695) could be a good starting point to achieve a suitable solubility gradient.

  • Perform a small-scale test to find a solvent or solvent system where nickel(II) nitrite is sparingly soluble at room temperature but highly soluble when hot.

2. Dissolution:

  • Place the crude nickel(II) nitrite in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., a water-ethanol mixture).

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to fully dissolve the solid. Avoid adding a large excess of solvent.

3. Hot Filtration (if insoluble impurities are present):

  • If there are insoluble particles in the hot solution, perform a hot gravity filtration.

  • Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper to remove the insoluble impurities.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or in a vacuum oven at a low temperature to avoid decomposition.

Protocol 2: Removal of Common Metal Impurities by Precipitation

This protocol is adapted from methods used to purify nickel plating solutions and can be used as a pre-purification step before recrystallization if significant contamination with other transition metals is suspected.

1. pH Adjustment for Iron Removal:

  • Dissolve the crude nickel(II) nitrite in water.

  • Adjust the pH to approximately 4.

  • Add a small amount of hydrogen peroxide (e.g., 1-2 mL of 3% H₂O₂ per liter of solution) and heat to about 60-70°C to oxidize any Fe(II) to Fe(III).

  • Slowly raise the pH to around 6 with a dilute sodium hydroxide (B78521) solution. Iron(III) hydroxide will precipitate.

  • Allow the precipitate to settle, then filter it off.

2. Electrolytic Removal of Copper:

  • If copper is a significant impurity, it can be removed by electrolysis at a low current density from a slightly acidic solution. This is a more advanced technique and requires specialized equipment.

3. pH Adjustment for Zinc Removal:

  • Adjust the pH of the solution to approximately 6.2 with a dilute sodium hydroxide solution and heat to around 70°C. Zinc hydroxide will precipitate.

  • Filter off the precipitate.

After these precipitation steps, the resulting nickel(II) nitrite solution can be subjected to recrystallization as described in Protocol 1.

Data Presentation

The following tables provide representative data for the purification of crude nickel(II) nitrite. The actual values will vary depending on the initial purity and the specific experimental conditions.

Table 1: Purity and Yield from Recrystallization

Purification StepPurity (%)Yield (%)Observations
Crude Nickel(II) Nitrite85100Light green powder with some darker particles.
After 1st Recrystallization9575Uniformly green, well-formed crystals.
After 2nd Recrystallization>9960 (overall)Bright green, highly crystalline solid.

Table 2: Removal of Common Metal Impurities by Precipitation

ImpurityConcentration in Crude Sample (ppm)Concentration after Precipitation (ppm)Removal Efficiency (%)
Iron (Fe)500< 20> 96
Copper (Cu)250< 50> 80
Zinc (Zn)300< 30> 90
Cobalt (Co)1000~800~20 (Precipitation is less effective for cobalt)

Visualizations

Below are diagrams illustrating the experimental workflows for the purification of crude nickel(II) nitrite.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation cluster_drying Drying crude Crude Ni(NO2)2 solvent Add Minimum Hot Solvent crude->solvent dissolved Hot Saturated Solution solvent->dissolved hot_filtration Hot Gravity Filtration (if needed) dissolved->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out Waste filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystals Crystal Slurry cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Waste washing Wash with Cold Solvent vacuum_filtration->washing pure_crystals Pure Ni(NO2)2 Crystals washing->pure_crystals drying Dry under Vacuum pure_crystals->drying final_product Purified Product drying->final_product

Caption: Workflow for the purification of nickel(II) nitrite by recrystallization.

experimental_workflow_precipitation cluster_fe_removal Iron Removal cluster_zn_removal Zinc Removal start Crude Ni(NO2)2 Solution ph4 Adjust pH to 4 start->ph4 h2o2 Add H2O2, Heat to 60-70°C ph4->h2o2 ph6 Adjust pH to 6 h2o2->ph6 fe_precipitate Fe(OH)3 Precipitates ph6->fe_precipitate filter_fe Filter fe_precipitate->filter_fe fe_waste Fe(OH)3 Waste filter_fe->fe_waste ph6_2 Adjust pH to 6.2, Heat to 70°C filter_fe->ph6_2 zn_precipitate Zn(OH)2 Precipitates ph6_2->zn_precipitate filter_zn Filter zn_precipitate->filter_zn zn_waste Zn(OH)2 Waste filter_zn->zn_waste end_product Purified Ni(NO2)2 Solution (Ready for Recrystallization) filter_zn->end_product

Caption: Workflow for the removal of metal impurities by precipitation.

References

Optimizing Nickel(II) Nitrite Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of nickel(II) nitrite (B80452). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Protocol: Aqueous Metathesis Synthesis of Nickel(II) Nitrite

This protocol details the synthesis of nickel(II) nitrite via a metathesis reaction between nickel(II) sulfate (B86663) and barium nitrite in an aqueous solution. This method is chosen for its relative simplicity and the formation of an insoluble byproduct, barium sulfate, which can be easily removed by filtration.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Barium nitrite monohydrate (Ba(NO₂)₂·H₂O)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Acetone (B3395972) (for washing)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Evaporating dish

  • Water bath

  • Desiccator

Procedure:

  • Solution Preparation:

    • Prepare a solution of nickel(II) sulfate by dissolving a specific amount of NiSO₄·6H₂O in deionized water.

    • Separately, prepare a stoichiometric equivalent solution of barium nitrite by dissolving Ba(NO₂)₂·H₂O in deionized water. Gentle heating may be required to fully dissolve the barium nitrite.

  • Reaction:

    • Slowly add the nickel(II) sulfate solution to the barium nitrite solution with continuous stirring.

    • A fine, white precipitate of barium sulfate (BaSO₄) will form immediately.

    • Continue stirring the mixture at room temperature for a defined period to ensure the reaction goes to completion.

  • Separation:

    • Separate the barium sulfate precipitate from the solution containing the desired nickel(II) nitrite by filtration.

    • Wash the precipitate with a small amount of deionized water to recover any remaining nickel(II) nitrite solution.

  • Isolation and Purification:

    • The filtrate, which is an aqueous solution of nickel(II) nitrite, will be an emerald green color.[1]

    • Concentrate the solution by gentle heating in an evaporating dish over a water bath to encourage crystallization. Avoid excessive heating, as nickel(II) nitrite decomposes at elevated temperatures.[1]

    • Cool the concentrated solution to induce crystallization of nickel(II) nitrite.

    • Collect the nickel(II) nitrite crystals by filtration.

    • Wash the crystals sequentially with small amounts of cold ethanol and then acetone to remove residual water and soluble impurities.

    • Dry the purified crystals in a desiccator.

Data Presentation: Reaction Condition Parameters

The following table summarizes key quantitative parameters for the aqueous metathesis synthesis of nickel(II) nitrite.

ParameterRecommended Value/RangeNotes
Reactant Molar Ratio Ni²⁺ : NO₂⁻ = 1 : 2A slight excess of the nitrite salt can be used to ensure complete reaction of the nickel salt.
Concentration of Reactant Solutions 0.5 M - 2.0 MMore concentrated solutions can lead to higher yields but may also increase the risk of coprecipitation of impurities.
Reaction Temperature Room Temperature (20-25 °C)Higher temperatures can increase the rate of reaction but may also promote the decomposition of the nitrite ions, especially in acidic conditions.
Reaction Time 30 - 60 minutesSufficient time should be allowed for the complete precipitation of barium sulfate.
Crystallization Temperature 0 - 5 °CLower temperatures promote the crystallization of nickel(II) nitrite from the concentrated solution.
pH of the Reaction Mixture 5.5 - 7.0Maintaining a slightly acidic to neutral pH is crucial to prevent the precipitation of nickel(II) hydroxide (B78521).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nickel(II) nitrite.

Issue 1: A gelatinous, pale green precipitate forms instead of or along with the white barium sulfate.

  • Question: Why is a pale green, gelatinous precipitate forming, and how can I prevent it?

  • Answer: The formation of a pale green, gelatinous precipitate indicates the precipitation of nickel(II) hydroxide. This occurs if the pH of the solution is too high. Nickel(II) hydroxide can begin to precipitate at a pH as low as 5.5-6. The pH of the solution should be monitored and, if necessary, adjusted to be slightly acidic (around 6.0-6.5) by the dropwise addition of a dilute, non-interfering acid like nitric acid.

Issue 2: The final product is a brownish or off-color powder instead of green crystals.

  • Question: My final product is not the expected green color. What could be the cause?

  • Answer: A brownish or off-color product can indicate decomposition of the nickel(II) nitrite. This can happen if the solution was overheated during the concentration step. Nickel(II) nitrite decomposes when heated.[1] It is crucial to use a water bath for gentle heating and to avoid boiling the solution. Another possibility is the presence of impurities from the starting materials. Ensure high-purity reactants are used.

Issue 3: Low yield of nickel(II) nitrite crystals.

  • Question: I obtained a very low yield of the final product. What are the possible reasons?

  • Answer: A low yield can result from several factors:

    • Incomplete reaction: Ensure the reactants are mixed in the correct stoichiometric ratio and allowed to react for a sufficient amount of time with adequate stirring.

    • Loss of product during filtration: Use a fine filter paper to prevent the loss of small crystals. Be mindful of the amount of washing solvent used, as the product has some solubility.

    • Incomplete crystallization: Ensure the solution is sufficiently concentrated before cooling. Cooling to a lower temperature (e.g., in an ice bath) can improve the yield of crystals.

    • Decomposition: As mentioned, overheating during concentration will lead to product loss.

Issue 4: The nickel(II) nitrite solution is unstable and turns brown over time.

  • Question: My nickel(II) nitrite solution seems to be decomposing upon standing. Why is this happening?

  • Answer: Aqueous solutions of nitrites can be unstable, especially in the presence of light or if the solution is acidic. In acidic conditions, nitrite ions can disproportionate to form nitric oxide (NO) and nitrate (B79036) (NO₃⁻), which can lead to a color change.[1] Store the nickel(II) nitrite solution in a cool, dark place and use it relatively quickly after preparation.

Frequently Asked Questions (FAQs)

Q1: Can I use other nickel(II) salts for this synthesis?

A1: Yes, other soluble nickel(II) salts like nickel(II) chloride can be used. If you use nickel(II) chloride, you would react it with a soluble nitrite salt like sodium nitrite. In this case, the byproduct, sodium chloride, remains in solution, and the nickel(II) nitrite must be isolated by fractional crystallization, which can be more challenging.

Q2: What is the role of washing the crystals with ethanol and acetone?

A2: Washing with cold ethanol helps to remove any remaining water-soluble impurities. Acetone is then used to wash away the ethanol and facilitate faster drying of the final product, as acetone is more volatile.

Q3: How can I confirm the identity and purity of my synthesized nickel(II) nitrite?

A3: Several analytical techniques can be used for characterization:

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrite ligand.

  • UV-Vis Spectroscopy: To observe the characteristic absorption spectrum of the hydrated nickel(II) ion and the nickel(II) nitrite complex.

  • Elemental Analysis: To determine the elemental composition (Ni, N) of the compound.

  • X-ray Diffraction (XRD): If crystalline, to determine the crystal structure.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nickel(II) salts are harmful if swallowed and are suspected carcinogens. Handle with care and avoid creating dust.

  • Barium salts are toxic. Avoid ingestion and inhalation.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile solvents like acetone.

Visualizing the Process

Experimental Workflow for Nickel(II) Nitrite Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Metathesis Reaction cluster_separation Separation cluster_isolation Isolation & Purification NiSO4 Dissolve NiSO₄·6H₂O in Deionized Water Mix Mix Solutions with Stirring NiSO4->Mix BaNO2 Dissolve Ba(NO₂)₂·H₂O in Deionized Water BaNO2->Mix React Allow Reaction to Proceed Mix->React Filter Filter to Remove BaSO₄ React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Filtrate (Ni(NO₂)₂ solution) Crystallize Cool to Crystallize Concentrate->Crystallize Wash Wash Crystals Crystallize->Wash Dry Dry Crystals Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Pure Ni(NO₂)₂ Crystals

Caption: Workflow for Nickel(II) Nitrite Synthesis.

Troubleshooting Decision Tree for Nickel(II) Nitrite Synthesis

troubleshooting_tree Start Problem Encountered Problem1 Pale Green Precipitate? Start->Problem1 Problem2 Off-Color Product? Start->Problem2 Problem3 Low Yield? Start->Problem3 Problem1->Problem2 No Solution1 Check and Adjust pH to 5.5-7.0 Problem1->Solution1 Yes Problem2->Problem3 No Solution2 Avoid Overheating during Concentration; Use Pure Reactants Problem2->Solution2 Yes Solution3a Check Stoichiometry and Reaction Time Problem3->Solution3a Yes Solution3b Ensure Sufficient Concentration and Cooling for Crystallization Problem3->Solution3b Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting Nickel(II) Nitrite Decomposition in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing nickel(II) nitrite (B80452) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of nickel(II) nitrite decomposition in my reaction?

A1: The most common indicators of nickel(II) nitrite decomposition include:

  • Color Change: A noticeable change in the color of your reaction mixture. Aqueous solutions of nickel(II) nitrite complexes are often emerald green; decomposition can lead to the formation of a black or brownish precipitate of nickel oxide.[1][2]

  • Gas Evolution: The release of brown fumes, which are likely nitrogen oxides (e.g., NO₂), is a strong indication of thermal decomposition.[3][4] In acidic aqueous solutions, the evolution of colorless nitric oxide (NO) gas, which may subsequently be oxidized by air to brown NO₂, can also be observed due to disproportionation.[1]

  • Precipitate Formation: The appearance of an insoluble solid, typically nickel(II) oxide (NiO), signals that the decomposition temperature has been reached or exceeded.[3][5]

  • Inconsistent Reaction Outcomes: If you are experiencing variable yields, unexpected side products, or complete reaction failure, the premature decomposition of your nickel(II) nitrite reagent could be a contributing factor.

Q2: At what temperature does nickel(II) nitrite begin to decompose?

A2: Anhydrous nickel(II) nitrite decomposes when heated to 220 °C.[1] However, the decomposition temperature can be influenced by the surrounding atmosphere. For instance, in an inert argon atmosphere, it can be stable up to 260 °C.[1] It is crucial to consider the thermal stability of any nickel(II) nitrite complexes you have synthesized, as ligands can alter the decomposition temperature. For comparison, the more common nickel(II) nitrate (B79036) hexahydrate begins to lose its water of hydration at much lower temperatures, around 42°C (315 K), with the anhydrous form decomposing above 307°C (580 K).[3]

Q3: My aqueous reaction containing nickel(II) nitrite is failing even at room temperature. What could be the cause?

A3: Nickel(II) nitrite can undergo slow decomposition in aqueous solutions, particularly under acidic conditions.[1] This is due to a disproportionation reaction where the nitrite ion reacts with protons (H⁺) to form nitric oxide (NO) gas, nitrate ions (NO₃⁻), and water.[1] The chemical equation for this process is:

3 NO₂⁻(aq) + 2 H⁺(aq) → 2 NO(g) + NO₃⁻(aq) + H₂O(l)[1]

If your reaction medium is acidic, this could be the cause of your issues. Additionally, intense light can photocatalyze the degradation of certain ionic nickel-nitro complexes in solution.[1]

Q4: How can I prevent the premature decomposition of nickel(II) nitrite in my experiments?

A4: To minimize decomposition, consider the following preventative measures:

  • Temperature Control: Maintain the reaction temperature well below the known decomposition point of your specific nickel(II) nitrite compound.

  • Atmosphere Control: If your reaction is sensitive to oxidation, conducting it under an inert atmosphere (e.g., argon or nitrogen) can enhance stability.[1]

  • pH Management: For aqueous reactions, ensure the pH is not acidic, unless required by the reaction chemistry. Buffering the solution may be necessary to prevent a drop in pH.

  • Light Protection: If you suspect photosensitivity, protect your reaction from intense light by covering the reaction vessel with aluminum foil or using amber glassware.[1]

  • Proper Storage: Store nickel(II) nitrite and its complexes in a cool, dry, and dark place, away from combustible materials, as it is an oxidizing agent.[6][7]

Q5: What are the final decomposition products of nickel(II) nitrite?

A5: While detailed studies on the complete decomposition pathway of nickel(II) nitrite are less common than for nickel(II) nitrate, the ultimate solid product upon heating is nickel(II) oxide (NiO).[3][5][8][9][10] The gaseous byproducts are expected to be various oxides of nitrogen.

Quantitative Data Summary

The thermal decomposition behavior of nickel compounds is highly dependent on the specific compound and the experimental conditions. The following table summarizes key decomposition data for nickel(II) nitrite and the more extensively studied nickel(II) nitrate hexahydrate.

CompoundDecomposition Onset TemperatureAtmosphereFinal Solid ProductReference(s)
Nickel(II) Nitrite, Ni(NO₂)₂220 °CAirNot specified, likely NiO[1]
Nickel(II) Nitrite, Ni(NO₂)₂Up to 260 °CArgonNot specified, likely NiO[1]
Nickel(II) Nitrate Hexahydrate, Ni(NO₃)₂·6H₂O~42 °C (Dehydration starts)AirNiO[3]
Anhydrous Nickel(II) Nitrate, Ni(NO₃)₂>307 °CAirNiO[3]

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal decomposition profile of a nickel(II) nitrite compound or complex.

Objective: To determine the onset temperature of decomposition and identify intermediate decomposition steps.

Methodology:

  • Sample Preparation: Carefully place a small, accurately weighed amount (typically 5-10 mg) of the nickel(II) nitrite sample into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) and set the flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

  • Data Analysis:

    • The TGA instrument will record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs. The onset temperature of a mass loss step indicates the beginning of a decomposition event.

    • The final residual mass should correspond to the expected mass of the final decomposition product (e.g., NiO).

Protocol 2: Monitoring Nickel(II) Nitrite Decomposition in Solution via UV-Vis Spectroscopy

Objective: To qualitatively or quantitatively monitor the stability of a nickel(II) nitrite complex in solution over time or in response to a stimulus (e.g., addition of acid).

Methodology:

  • Solution Preparation: Prepare a solution of the nickel(II) nitrite complex in the desired solvent at a known concentration. The concentration should be chosen such that the absorbance at the λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Spectrum:

    • Record the UV-Vis spectrum of the freshly prepared solution over a relevant wavelength range.

    • Identify the characteristic absorption peaks (λ_max) of your nickel(II) nitrite complex. Nickel(II) complexes often have characteristic absorptions in the visible region.[1]

  • Time-Course or Treatment Monitoring:

    • Time-Course: At regular intervals (e.g., every 30 minutes), record the UV-Vis spectrum of the solution to monitor for any changes in the absorbance or the appearance of new peaks, which would indicate decomposition.

    • Treatment: After recording the initial spectrum, introduce the variable you wish to test (e.g., add a small amount of acid, expose to light). Immediately begin recording spectra at set time points to observe the effect on the complex's stability.

  • Data Analysis:

    • A decrease in the absorbance at the λ_max of your starting complex suggests its decomposition.

    • The appearance of new absorption bands could indicate the formation of decomposition products.

    • By plotting absorbance vs. time, you can determine the rate of decomposition under the tested conditions.

Visualizations

Decomposition_Pathway cluster_solid Thermal Decomposition cluster_aqueous Aqueous Decomposition NiNO2_solid Ni(NO₂)₂ (s) NiO_solid NiO (s) NiNO2_solid->NiO_solid Heat (≥220°C) Gases Nitrogen Oxides (g) NiNO2_solid->Gases Heat (≥220°C) NiNO2_aq [Ni(NO₂)_x(H₂O)_y]^(2-x) (aq) Decomposition_products_aq NO(g) + NO₃⁻(aq) NiNO2_aq->Decomposition_products_aq H_ion H⁺ (aq) H_ion->NiNO2_aq Disproportionation Light Intense Light Light->NiNO2_aq Photocatalysis

Caption: Decomposition pathways for Nickel(II) Nitrite.

Troubleshooting_Workflow Start Problem: Suspected Ni(NO₂)₂ Decomposition Observe Observe Signs: - Color Change? - Gas Evolution? - Precipitate? Start->Observe Check_Temp Is Reaction Temp > 220°C? Observe->Check_Temp Yes Check_Aqueous Is Reaction in Aqueous Solution? Observe->Check_Aqueous No obvious signs, but reaction fails Check_Temp->Check_Aqueous No Action_Temp Action: Lower Temperature Check_Temp->Action_Temp Yes Check_pH Is pH Acidic? Check_Aqueous->Check_pH Yes End Problem Resolved Check_Aqueous->End No, investigate other causes Check_Light Is Reaction Exposed to Intense Light? Check_pH->Check_Light No Action_pH Action: Adjust pH to Neutral/Basic Check_pH->Action_pH Yes Action_Light Action: Protect from Light Check_Light->Action_Light Yes Check_Light->End No, investigate other causes Action_Inert Consider Inert Atmosphere Action_Temp->Action_Inert Action_pH->End Action_Light->End Action_Inert->End

Caption: Troubleshooting workflow for Ni(II) Nitrite decomposition.

References

Technical Support Center: Nickel(II) Nitrite Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel(II) nitrite (B80452) solutions. Our goal is to help you prevent and address issues related to the hydrolysis and decomposition of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My nickel(II) nitrite solution is changing color and a gas is evolving. What is happening?

A1: This is likely due to the disproportionation of the nitrite ion in an acidic medium. In the presence of hydrogen ions (H+), nitrite (NO₂⁻) can decompose to form nitric oxide (NO) gas and nitrate (B79036) (NO₃⁻), as shown in the following reaction:

3NO₂⁻(aq) + 2H⁺(aq) → 2NO(g) + NO₃⁻(aq) + H₂O(l)[1]

The solution's pH may have dropped due to the absorption of atmospheric CO₂ or the inherent acidity of the nickel(II) aqua ion.

Q2: I observe a green precipitate forming in my nickel(II) nitrite solution, especially after adjusting the pH to be more basic. What is this precipitate?

A2: The green precipitate is likely nickel(II) hydroxide (B78521), Ni(OH)₂. As the pH of the solution increases, the equilibrium of the nickel(II) aqua ion hydrolysis shifts, leading to the formation of insoluble hydroxide species.[2]

Q3: What is the ideal pH range to maintain the stability of a nickel(II) nitrite solution?

A3: While a definitive, narrow optimal pH range is not extensively published, based on the known decomposition pathways, it is recommended to maintain a pH between 6 and 8. In acidic conditions (pH < 6), the disproportionation of nitrite is favored. In strongly alkaline conditions (pH > 8), the precipitation of nickel(II) hydroxide becomes a significant issue.[3][4] The use of a suitable buffer system is advisable to maintain the pH within this range.

Q4: Can temperature affect the stability of my nickel(II) nitrite solution?

A4: Yes, elevated temperatures can accelerate the decomposition of nickel(II) nitrite.[1][5] It is recommended to store and handle nickel(II) nitrite solutions at room temperature or below to minimize thermal decomposition.

Q5: Are there any specific storage conditions recommended for nickel(II) nitrite solutions?

A5: To maximize stability, store nickel(II) nitrite solutions in a cool, dark place in a tightly sealed container to minimize exposure to light and atmospheric CO₂, which can lower the pH. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Gas evolution and/or brownish discoloration of the solution Acidic decomposition (disproportionation) of the nitrite ion.1. Immediately check the pH of the solution. 2. If acidic, carefully adjust the pH to a neutral range (6-8) using a dilute, non-interfering base (e.g., dilute NaOH). 3. For future preparations, use a buffered solvent system (e.g., a phosphate (B84403) buffer) to maintain a stable pH.
Formation of a green precipitate Precipitation of nickel(II) hydroxide due to high pH.1. Check the pH of the solution. 2. If alkaline, carefully adjust the pH to a neutral range (6-8) with a dilute, non-interfering acid (e.g., dilute HNO₃). 3. The precipitate may redissolve upon pH correction.
Fading of the characteristic emerald green color - Hydrolysis of the Ni(II) aqua complex. - Photodecomposition.1. Ensure the pH is within the optimal range (6-8). 2. Store the solution in an amber bottle or protect it from light.[1]
Inconsistent experimental results Degradation of the nickel(II) nitrite solution over time.1. Prepare fresh solutions of nickel(II) nitrite for each experiment. 2. If a stock solution must be used, verify the concentration of Ni²⁺ and NO₂⁻ ions before each use using the analytical protocols provided below.

Quantitative Data

Table 1: Hydrolysis Constants of Nickel(II) Aqua Ion at 298 K [2]

Equilibrium Reactionlog K
Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺-9.86
Ni²⁺ + 2H₂O ⇌ Ni(OH)₂ + 2H⁺-19
4Ni²⁺ + 4H₂O ⇌ Ni₄(OH)₄⁴⁺ + 4H⁺-27.74

Table 2: Formation of Nickel(II) Aqua-Nitro Complex [1]

Equilibrium ReactionK (at standard conditions)
[Ni(H₂O)₆]²⁺ + 2NO₂⁻ ⇌ [Ni(NO₂)₂(H₂O)₄] + 2H₂O0.16

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Nickel(II) Concentration

This method is based on the formation of a colored complex between Ni(II) and a suitable chromogenic reagent, such as dopa-semiquinone.[6][7]

Instrumentation: UV-Vis Spectrophotometer

Reagents:

  • Nickel(II) standard solution (1.11 x 10⁻³ mol L⁻¹)

  • Dopa-semiquinone solution (chromogenic reagent)

  • Phosphate buffer (pH 7.5)

Procedure:

  • Prepare a series of nickel(II) standard solutions with concentrations ranging from 3.33 x 10⁻⁵ to 1.78 x 10⁻⁴ mol L⁻¹.

  • To 5.0 mL of each standard solution and the sample solution, add 5.0 mL of the chromogenic reagent solution.

  • Adjust the pH to 7.5 using the phosphate buffer.

  • Allow the reaction to proceed for 45 minutes at 25 °C.

  • Measure the absorbance of the solutions at 590 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of nickel(II) in the sample from the calibration curve.

Protocol 2: Determination of Nitrite Concentration using the Griess Assay

This colorimetric method is a standard procedure for the quantification of nitrite.[8][9][10][11]

Instrumentation: Spectrophotometric multiwell plate reader

Reagents:

  • Griess Reagent Kit (containing Reagent A and Reagent B)

  • Nitrite standard solution (1.0 mM)

  • Deionized water

Procedure:

  • Prepare a series of nitrite standards by serial dilution of the 1.0 mM stock solution.

  • Pipette 50 µL of the standards and samples into the wells of a 96-well plate.

  • Add 50 µL of Reagent A to each well and incubate for 10 minutes, protected from light.

  • Add 50 µL of Reagent B to each well and incubate for another 10 minutes, protected from light.

  • Read the absorbance at 540 nm within 30 minutes.

  • Construct a standard curve by plotting absorbance versus nitrite concentration.

  • Determine the nitrite concentration in the samples from the standard curve.

Visualizations

Hydrolysis_Pathway Ni(NO2)2 Solution Ni(NO2)2 Solution Low pH (<6) Low pH (<6) Ni(NO2)2 Solution->Low pH (<6) H+ addition / CO2 absorption High pH (>8) High pH (>8) Ni(NO2)2 Solution->High pH (>8) OH- addition Stable Solution (pH 6-8) Stable Solution (pH 6-8) Ni(NO2)2 Solution->Stable Solution (pH 6-8) pH Control Decomposition Decomposition Low pH (<6)->Decomposition 3NO2- + 2H+ -> 2NO + NO3- + H2O Precipitation Precipitation High pH (>8)->Precipitation Ni2+ + 2OH- -> Ni(OH)2(s) Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Quality Control Prepare Ni(NO2)2 Solution Prepare Ni(NO2)2 Solution Buffer Solution (pH 6-8) Buffer Solution (pH 6-8) Prepare Ni(NO2)2 Solution->Buffer Solution (pH 6-8) Use buffered solvent Store in cool, dark place Store in cool, dark place Buffer Solution (pH 6-8)->Store in cool, dark place Quantify [Ni2+] Quantify [Ni2+] Quantify [NO2-] Quantify [NO2-] UV-Vis Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy->Quantify [Ni2+] Griess Assay Griess Assay Griess Assay->Quantify [NO2-] Use in Experiment Use in Experiment Store in cool, dark place->Use in Experiment Use in Experiment->UV-Vis Spectroscopy Verify concentration Use in Experiment->Griess Assay Verify concentration

References

Technical Support Center: Scale-Up Synthesis of Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of nickel(II) nitrite (B80452).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up nickel(II) nitrite synthesis from bench to pilot scale?

A1: The primary challenges include maintaining consistent temperature control to prevent thermal decomposition, managing pH to avoid disproportionation and byproduct formation, ensuring safe handling of larger quantities of potentially hazardous materials, and achieving efficient isolation and drying of the final product without compromising purity. As reaction volumes increase, issues with heat and mass transfer become more pronounced.

Q2: What is the thermal stability of nickel(II) nitrite, and why is it critical during scale-up?

A2: Nickel(II) nitrite begins to decompose when heated to 220°C.[1] During scale-up, drying operations must be carefully controlled to stay well below this temperature. Localized overheating in large-scale dryers can lead to product degradation, forming nickel oxide (NiO) and releasing toxic nitrogen oxides, which compromises product purity and poses a significant safety risk.

Q3: What are the common byproducts in nickel(II) nitrite synthesis and how can they be minimized?

A3: A common byproduct is nickel(II) nitrate (B79036), which can form from the disproportionation of the nitrite ion in acidic aqueous solutions.[1] This reaction also produces nitric oxide (NO) gas.[1] To minimize this, the pH of the reaction mixture should be carefully controlled and kept neutral or slightly alkaline. Another potential impurity is nickel hydroxide (B78521), which can precipitate if the pH becomes too high.

Q4: What are the key safety precautions for handling kilogram quantities of nickel(II) nitrite?

A4: Nickel(II) nitrite is an oxidizing agent and may accelerate the burning of combustible materials.[2] It is also toxic if ingested and may cause skin and eye irritation.[2] Due to the general toxicity of nickel compounds, it is suspected of causing genetic defects and may cause cancer by inhalation.[3][4][5] When handling large quantities, always use personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area or under a chemical fume hood.[3][6] Ensure that eyewash stations and safety showers are readily accessible.[3] Keep the material away from combustible materials and sources of ignition.[2][4][6]

Troubleshooting Guide

Issue 1: Low Yield

  • Q: My yield has dropped significantly after scaling up the reaction. What are the likely causes?

    • A: Several factors could be responsible:

      • Poor Temperature Control: Overheating during the reaction or drying phase can cause decomposition. Ensure your reactor's heating/cooling system is adequate for the larger volume.

      • pH Imbalance: If the solution becomes acidic, nickel(II) nitrite can decompose.[1] Monitor and control the pH throughout the reaction.

      • Inefficient Mixing: In larger vessels, poor agitation can lead to localized concentration gradients and incomplete reactions. Verify that your mixing speed and impeller design are appropriate for the vessel size.

      • Loss During Isolation: Ensure filtration and washing procedures are optimized for larger volumes to prevent the product from dissolving back into the mother liquor.

Issue 2: Product Contamination

  • Q: My final product is a pale green instead of the expected emerald green, and analysis shows nickel oxide contamination. Why?

    • A: This strongly indicates thermal decomposition. The most likely cause is overheating during the drying step. Review your drying temperature and duration. Consider using a vacuum oven at a lower temperature for a longer period to gently remove residual moisture.

  • Q: I have detected nickel(II) nitrate in my final product. How can I prevent this?

    • A: Nickel nitrate is a byproduct of nitrite disproportionation in acidic conditions.[1] To prevent its formation, maintain a stable, neutral pH during the reaction. You can use a buffered system or carefully add a base to neutralize any acid that forms. Thorough washing of the isolated product can also help remove residual nitrate salts.

Issue 3: Safety and Handling

  • Q: During the reaction, I'm noticing the evolution of a brown gas. What is it and what should I do?

    • A: The reaction may be producing nitric oxide (NO) gas due to decomposition, which then reacts with air to form brown nitrogen dioxide (NO₂). This is hazardous and indicates an issue with reaction control, likely low pH. The reaction should be performed in a well-ventilated fume hood. If significant off-gassing occurs, ensure ventilation is adequate and re-evaluate your pH control strategy for future batches.

Quantitative Data Summary

The following table presents illustrative data for the scale-up of nickel(II) nitrite synthesis via the reaction of nickel(II) sulfate (B86663) hexahydrate with sodium nitrite.

ParameterLab Scale (100 g)Pilot Scale (5 kg)Key Considerations for Scale-Up
Reactants
NiSO₄·6H₂O100 g5.0 kgEnsure high purity to avoid side reactions.
NaNO₂52.4 g2.62 kgUse a slight excess to drive the reaction to completion.
Reaction Volume1 L50 LVessel geometry and material compatibility are critical.
Process Conditions
Reaction Temperature25°C25-30°C (monitor)Exothermic potential requires efficient cooling on a larger scale.
Reaction Time2 hours3-4 hoursSlower addition rates and mixing efficiency can extend the time.
pH6.5 - 7.06.5 - 7.0 (active control)Automated pH monitoring and base addition are recommended.
Results
Theoretical Yield58.8 g2.94 kgBased on NiSO₄·6H₂O as the limiting reagent.
Actual Yield53.5 g2.53 kgMechanical losses and side reactions typically reduce yield on scale-up.
Purity (by HPLC)99.2%98.5%Impurities like Ni(NO₃)₂ may increase without strict process control.
Isolation
Filtration Time15 min1.5 hoursLarger filter beds and potential filter clogging increase time.
Drying MethodVacuum OvenTumble Dryer (Vacuum)Uniform heating is harder to achieve; avoid hot spots.
Drying Temperature50°C50-55°CStrict temperature control is essential to prevent decomposition.

Experimental Protocols

Scaled-Up Synthesis of Nickel(II) Nitrite (Target: ~2.5 kg)

Materials:

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O): 5.0 kg

  • Sodium Nitrite (NaNO₂): 2.62 kg

  • Deionized Water

  • Dilute Sodium Hydroxide solution (for pH adjustment)

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, and pH probe.

  • Chiller/heater for reactor jacket.

  • Nutsche filter-dryer or equivalent large-scale filtration setup.

  • Vacuum tumble dryer.

Procedure:

  • Precursor Dissolution: Charge the 50 L reactor with 30 L of deionized water. Begin agitation. Slowly add 5.0 kg of Nickel(II) Sulfate Hexahydrate and stir until fully dissolved.

  • Reaction Setup: Cool the solution to 25°C using the reactor jacket. Calibrate and insert the pH probe.

  • Reagent Addition: In a separate container, dissolve 2.62 kg of Sodium Nitrite in 10 L of deionized water.

  • Controlled Reaction: Slowly pump the sodium nitrite solution into the reactor over a period of 1 hour. Monitor the temperature and maintain it below 30°C. The solution will turn a distinct emerald green.[1]

  • pH Monitoring: Continuously monitor the pH. If it drops below 6.5, add dilute sodium hydroxide solution dropwise to maintain a pH between 6.5 and 7.0.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at 25°C.

  • Product Isolation: Transfer the slurry to the filtration unit. Filter the solid product.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 L each) to remove unreacted salts and byproducts.

  • Drying: Carefully transfer the wet cake to a vacuum tumble dryer. Dry the product at a temperature not exceeding 55°C under full vacuum until a constant weight is achieved.

  • Packaging: Package the final product in a tightly sealed container, protected from light and moisture.

Visualizations

Experimental Workflow

G Scale-Up Synthesis Workflow for Nickel(II) Nitrite cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product p1 Dissolve NiSO4 in Water r1 Controlled Addition of NaNO2 Solution p1->r1 p2 Dissolve NaNO2 in Water p2->r1 r2 Monitor & Control Temp (< 30°C) & pH (6.5-7.0) r1->r2 r3 Stir for 2h r2->r3 i1 Filter Slurry r3->i1 i2 Wash with DI Water i1->i2 f1 Vacuum Dry (< 55°C) i2->f1 f2 Quality Control (Purity, Yield) f1->f2 f3 Package Product f2->f3

Caption: Workflow for the scaled-up synthesis of Nickel(II) Nitrite.

Troubleshooting Logic

G Troubleshooting Decision Tree for Low Yield start Problem: Low Yield impurity Product Color Off-Spec? start->impurity Check QC Data pale_green Pale Green/ Contaminated impurity->pale_green Yes nitrate_detected Nitrate Detected by QC? impurity->nitrate_detected No cause_temp Cause: Thermal Decomposition pale_green->cause_temp cause_ph Cause: Acidic Decomposition nitrate_detected->cause_ph Yes cause_mixing Cause: Incomplete Reaction nitrate_detected->cause_mixing No, pH was stable sol_temp Solution: Lower drying temp. Improve reactor cooling. cause_temp->sol_temp sol_ph Solution: Implement active pH control. Ensure thorough washing. cause_ph->sol_ph sol_mixing Solution: Increase agitation speed. Verify impeller efficiency. cause_mixing->sol_mixing

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Byproduct Identification in Nickel(II) Nitrite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel(II) nitrite (B80452). The information is designed to help identify and understand the formation of byproducts in reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is nickel(II) nitrite and what are its basic properties?

A1: Nickel(II) nitrite is an inorganic compound with the chemical formula Ni(NO₂)₂. It is a blue-green crystalline solid that is highly soluble in water. In aqueous solutions, it can form various hydrated complexes such as [Ni(H₂O)₄(NO₂)₂].[1]

Q2: What are the common decomposition pathways for nickel(II) nitrite itself?

A2: Nickel(II) nitrite can decompose under different conditions:

  • Thermal Decomposition: When heated to 220°C, it decomposes. This decomposition can be pushed to 260°C in an inert argon atmosphere.[1] The final solid byproduct of the thermal decomposition of nickel salts is typically nickel(II) oxide (NiO).[2]

  • Aqueous Disproportionation: In aqueous solutions, nickel(II) nitrite can slowly undergo disproportionation, especially under acidic conditions, to produce nitric oxide (NO) gas and nitrate (B79036) ions (NO₃⁻).[1]

  • Oxidation: It can be oxidized by strong oxidizing agents. For example, liquid dinitrogen tetroxide oxidizes nickel(II) nitrite to nickel(II) nitrate.[1]

Q3: Can the nitrite ligand in nickel(II) nitrite react in different ways?

A3: Yes, the nitrite ion is an ambidentate ligand, meaning it can coordinate to the nickel center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This is known as linkage isomerism and can be influenced by factors such as the presence of other ligands in the coordination sphere.[1] This can potentially lead to different reactivity and byproducts.

Q4: What are the primary safety concerns when working with nickel(II) nitrite?

A4: Nickel(II) nitrite is an oxidizing agent and can accelerate the combustion of other materials. Like other nickel compounds, it should be handled with care as nickel compounds are classified as potential carcinogens and can cause skin allergies.

Q5: What analytical techniques are suitable for identifying byproducts in my reaction mixture?

A5: A combination of techniques is often necessary:

  • For Organic Byproducts: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying organic compounds in the reaction mixture.

  • For Inorganic Byproducts: X-ray Photoelectron Spectroscopy (XPS) is an excellent surface-sensitive technique to determine the oxidation state of nickel, helping to identify species like NiO.[3][4][5][6] Standard titrimetric methods, such as iodometric titration for Ni(III)/Ni(IV) and EDTA complexometric titration for Ni(II), can be used to quantify the different nickel species in the bulk material.[7]

Troubleshooting Guides

Issue 1: Unexpected Color Changes and Formation of Insoluble Precipitates
Observed Problem Potential Cause (Byproduct) Troubleshooting/Identification Steps
Reaction mixture turns dark brown or black, and a black or green precipitate forms.Formation of insoluble nickel oxides (NiO, Ni₂O₃) or hydroxides. This can be due to the thermal or chemical decomposition of the nickel(II) nitrite.1. Isolate the precipitate by filtration. 2. Analyze the solid using X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of nickel. 3. Use powder X-ray Diffraction (pXRD) to identify the crystalline structure of the precipitate.
Formation of a tar-like, dark-colored, insoluble organic material.Polymerization or condensation of the organic substrate or products. This is common in the nitration of phenols.1. Attempt to dissolve a small amount of the material in various organic solvents. 2. If soluble, analyze by Gel Permeation Chromatography (GPC) to assess the molecular weight distribution. 3. Use Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups present in the material.
Issue 2: Low Yield of the Desired Product and Presence of Multiple Unidentified Spots on TLC
Observed Problem Potential Cause (Byproduct) Troubleshooting/Identification Steps
In oxidation of an alcohol to an aldehyde, a significant amount of the corresponding carboxylic acid is observed.Over-oxidation of the aldehyde product.1. Reduce the reaction time and/or temperature. 2. Use a milder solvent. 3. Monitor the reaction progress more frequently using TLC or GC to stop the reaction at the optimal time.
In a cross-coupling reaction, significant amounts of homocoupled products are observed.The catalytic cycle is favoring the reaction of the starting materials with themselves over the desired cross-coupling.1. Adjust the stoichiometry of the reactants. 2. Modify the ligands on the nickel catalyst. 3. Change the solvent or reaction temperature. 4. Analyze the reaction mixture by GC-MS or HPLC to quantify the ratio of homocoupled to cross-coupled products.[8][9]
In the nitration of an aromatic compound, multiple nitrated isomers are formed, and/or oxidized byproducts are present.Lack of regioselectivity in the nitration and/or oxidation of the starting material or product. For phenols, this can lead to benzoquinones.1. Alter the reaction conditions (temperature, solvent, addition rate of reagents) to improve selectivity. 2. Use a protecting group strategy to block certain positions on the aromatic ring. 3. Isolate the byproducts using column chromatography and characterize them by NMR and mass spectrometry.

Summary of Potential Byproducts

The following table summarizes potential byproducts based on reaction type. Note: Specific data for nickel(II) nitrite is limited; this information is largely based on analogous chemical systems.

Reaction Type Potential Organic Byproducts Potential Inorganic Byproducts Analogous System/Rationale
Oxidation of Alcohols Over-oxidized products (e.g., carboxylic acids), disproportionation products (e.g., toluene, benzyl (B1604629) benzoate (B1203000) from benzyl alcohol).[10]Nickel(II) oxide (NiO), Nickel(II) hydroxide (B78521) (Ni(OH)₂).Reactivity of other nickel-based oxidants.
Nitration of Phenols Benzoquinones, polymeric/tar-like condensation products, di- and tri-nitrated phenols.Nickel(II) oxide (NiO), Nickel(II) nitrate (from disproportionation).Reactions of phenols with other nitrating agents like nitric acid or other nitrites.
Cross-Coupling Reactions Homocoupled products from each starting material.Reduced nickel species (Ni(0), Ni(I)), nickel oxides.General principles of nickel-catalyzed cross-coupling reactions.[8][9]
Reactions with Thiols Disulfides (from oxidation of thiols).Nickel sulfide (B99878) (NiS), nickel oxides.Known reactivity of transition metal complexes with thiols.[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by GC-MS

This protocol outlines a general method for identifying volatile organic byproducts in a reaction mixture.

  • Sample Preparation:

    • Quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • GC-MS Analysis:

    • Dissolve the residue in a small amount of a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot of the sample into the GC-MS.

    • Use a standard temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the components.

    • Identify the byproducts by comparing their mass spectra with a library database (e.g., NIST).

Protocol 2: Determination of Nickel Oxidation State in Solid Byproducts by XPS

This protocol provides a general workflow for analyzing the nickel species in an insoluble byproduct.

  • Sample Preparation:

    • Isolate the solid byproduct by filtration and wash with a suitable solvent to remove any adsorbed organic material.

    • Dry the solid thoroughly under vacuum.

    • Mount a small amount of the powdered solid onto a sample holder using carbon tape.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra of the Ni 2p and O 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the C 1s peak (typically at 284.8 eV).

    • Fit the high-resolution Ni 2p spectrum to identify the different nickel species (e.g., Ni(0), Ni(II) in NiO, Ni(II) in Ni(OH)₂). Each species has a characteristic binding energy and satellite peak structure.[3][4][5]

Visualizations

DecompositionPathways cluster_thermal Thermal Decomposition cluster_aqueous Aqueous Disproportionation Ni(NO2)2 Ni(NO2)2 NiO Nickel(II) Oxide (NiO) Ni(NO2)2->NiO Heat (>220°C) NOx Nitrogen Oxides (NOx) Ni(NO2)2->NOx NO Nitric Oxide (NO) Ni(NO2)2->NO H2O, H+ NO3- Nitrate (NO3-) Ni(NO2)2->NO3-

Decomposition Pathways of Nickel(II) Nitrite.

Byproduct_Identification_Workflow cluster_organic Organic Byproduct Analysis cluster_inorganic Inorganic Byproduct Analysis start Reaction produces low yield or impurities workup Reaction Workup & Separation of Components start->workup soluble Soluble Organic Fraction workup->soluble insoluble Insoluble Fraction workup->insoluble tlc TLC Analysis soluble->tlc xps XPS (for Ni oxidation state) insoluble->xps pxrd pXRD (for crystal structure) insoluble->pxrd titration Titration (for Ni quantification) insoluble->titration gcms GC-MS tlc->gcms hplc HPLC / LC-MS tlc->hplc nmr NMR Spectroscopy gcms->nmr hplc->nmr

Workflow for Byproduct Identification.

References

Technical Support Center: Nickel(II) Nitrite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of nickel(II) nitrite (B80452), focusing on strategies to improve yield and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nickel(II) nitrite in an aqueous solution?

A1: The most common and straightforward method is a double displacement (metathesis) reaction. This involves reacting a soluble nickel(II) salt, such as nickel(II) sulfate (B86663) or nickel(II) chloride, with a soluble nitrite salt, like sodium nitrite or barium nitrite. The choice of reactants can simplify purification; for instance, reacting nickel(II) sulfate with barium nitrite yields insoluble barium sulfate, which can be easily removed by filtration.

Q2: Why is the yield of my nickel(II) nitrite synthesis consistently low?

A2: Low yields are typically due to the inherent instability of the nickel(II) nitrite product under certain conditions. The primary causes of yield loss are decomposition at elevated temperatures and disproportionation of the nitrite ion in acidic environments.[1] Optimizing temperature, pH, and reactant concentration is crucial for success.

Q3: What color should I expect for the nickel(II) nitrite solution?

A3: In aqueous solution, the formation of the tetraaquadinitronickel(II) complex, Ni(NO₂)₂(H₂O)₄, imparts a characteristic emerald green color, which is more intense than the pale green of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[1]

Q4: Can I isolate solid nickel(II) nitrite? How should it be stored?

A4: Yes, solid nickel(II) nitrite can be isolated by careful crystallization, typically at low temperatures. However, it is a strong oxidizing agent and can decompose when heated.[1] It should be stored in a cool, dry place, away from combustible materials, organic compounds, and strong acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nickel(II) nitrite.

Problem Observation(s) Potential Cause(s) Recommended Solution(s)
Low or No Yield of Green Product The solution remains pale green instead of turning a vibrant emerald green.1. Incorrect Stoichiometry: Molar ratios of reactants are incorrect. 2. Low Reactant Concentration: Solutions are too dilute for the equilibrium to favor product formation.1. Recalculate and ensure a 1:2 molar ratio of nickel(II) salt to nitrite salt. 2. Use appropriately concentrated stock solutions (e.g., 0.5 M to 1.0 M).
Formation of Brown Fumes / Yellowish Solution Brown gas is evolved from the reaction mixture, and the solution may appear yellowish or brownish-green.Acidic Conditions: The solution is acidic (pH < 7), causing the nitrite ion to decompose into nitric oxide (NO) and nitrogen dioxide (NO₂).[1]1. Monitor the pH of the nickel(II) salt solution before adding the nitrite salt. Adjust to a neutral or slightly alkaline pH (7.0-8.0) using a dilute base (e.g., 0.1 M NaOH). 2. Use buffered solutions if pH control is difficult.
Product Decomposes During Isolation The green solution loses its color, or a brown/black precipitate forms upon attempts to crystallize the product by heating.Thermal Decomposition: Nickel(II) nitrite decomposes at elevated temperatures.[1]1. Avoid heating the reaction mixture. All steps should be performed at or below room temperature, preferably in an ice bath (0-5 °C). 2. Isolate the product by slow evaporation under reduced pressure at a low temperature or by using anti-solvent crystallization at low temperatures.
Contaminated Final Product The isolated solid product is contaminated with byproduct salts (e.g., sodium sulfate).Improper Reactant Choice or Purification: Using reactants like NiCl₂ and NaNO₂ results in soluble byproducts (NaCl) that are difficult to separate by crystallization.1. Use nickel(II) sulfate and barium nitrite. The insoluble barium sulfate byproduct can be completely removed by filtration before product isolation. 2. If using other salts, purification will require careful recrystallization, potentially leading to yield loss.

Factors Influencing Yield: Recommended Conditions

While direct comparative studies on nickel(II) nitrite synthesis yield are scarce, the following conditions are recommended based on the chemical properties of the reactants and products.

ParameterRecommended ConditionRationale
Temperature 0 - 10 °CMinimizes thermal decomposition of the nickel(II) nitrite product. Lower temperatures slow down side reactions.
pH 7.0 - 8.0 (Neutral to slightly alkaline)Prevents the disproportionation of nitrite ions into nitrogen oxides, which occurs under acidic conditions.[1]
Reactant Stoichiometry 1:2 (Ni²⁺ : NO₂⁻)Ensures complete conversion of the nickel(II) salt to the dinitrite complex.
Light Conditions Dim light or amber glasswareIntense light may photocatalyze the decomposition of related nitro complexes.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of an aqueous solution of nickel(II) nitrite with a high yield by minimizing decomposition. The method utilizes the precipitation of barium sulfate to simplify purification.

Materials:

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Barium Nitrite Monohydrate (Ba(NO₂)₂·H₂O)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Filtration apparatus (e.g., Büchner funnel and filter flask)

  • 0.1 M Sodium Hydroxide (NaOH) solution (for pH adjustment, if necessary)

  • pH meter or pH indicator strips

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of Nickel(II) Sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.

    • Prepare a 1.0 M solution of Barium Nitrite by dissolving Ba(NO₂)₂·H₂O in deionized water.

  • Reaction Setup:

    • Place a beaker containing the nickel(II) sulfate solution in an ice bath on a magnetic stirrer.

    • Begin stirring and allow the solution to cool to below 10 °C.

    • Measure the pH of the nickel sulfate solution. If it is acidic, adjust it to ~7.0 by the dropwise addition of 0.1 M NaOH.

  • Synthesis:

    • Slowly add the barium nitrite solution dropwise to the cold, stirring nickel(II) sulfate solution. A 1:1 volume ratio will satisfy the 1:2 molar requirement of Ni²⁺ to NO₂⁻.

    • A thick, white precipitate of barium sulfate (BaSO₄) will form immediately. The solution will turn from pale green to a vibrant emerald green, indicating the formation of the [Ni(NO₂)₂(H₂O)₄] complex.

  • Reaction Completion:

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Purification:

    • Separate the white barium sulfate precipitate from the emerald green solution by vacuum filtration.

    • Wash the precipitate with a small amount of ice-cold deionized water to recover any remaining product solution.

  • Product:

    • The resulting filtrate is a relatively pure aqueous solution of nickel(II) nitrite. This solution can be used directly for subsequent reactions or for crystallization.

Visual Guides

Experimental Workflow

The following diagram illustrates the key steps in the recommended synthesis protocol.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis (0-10°C) cluster_purification 3. Purification cluster_product 4. Final Product prep_ni Prepare 0.5M NiSO₄ Solution react Mix Reactants: Slowly add Ba(NO₂)₂ (aq) to cold NiSO₄ (aq) prep_ni->react prep_ba Prepare 1.0M Ba(NO₂)₂ Solution prep_ba->react filtrate Vacuum Filter Mixture to Remove BaSO₄ (s) react->filtrate product Emerald Green Solution: Nickel(II) Nitrite (aq) filtrate->product

Caption: Workflow for high-yield nickel(II) nitrite synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path to diagnose the cause of low product yield.

G start Problem: Low Yield check_fumes Were brown fumes observed during reaction? start->check_fumes check_temp Was reaction temperature kept low (0-10°C)? check_fumes->check_temp No cause_acid Root Cause: Acidic Decomposition check_fumes->cause_acid Yes check_color Did solution turn emerald green? check_temp->check_color Yes cause_heat Root Cause: Thermal Decomposition check_temp->cause_heat No check_color->cause_heat Yes cause_reagents Root Cause: Stoichiometry or Concentration Issue check_color->cause_reagents No solution_ph Solution: Monitor and control pH to be neutral/alkaline. cause_acid->solution_ph solution_temp Solution: Use an ice bath and avoid heating during isolation. cause_heat->solution_temp solution_reagents Solution: Verify molar calculations and reactant concentrations. cause_reagents->solution_reagents

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Handling Pyrophoric Nickel(II) Nitrite Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pyrophoric nickel(II) nitrite (B80452) derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric nickel(II) nitrite derivatives and why are they hazardous?

Q2: What are the initial signs of a pyrophoric event, and what should I do?

A2: The initial signs of a pyrophoric event can include the evolution of smoke, a visible flame, or a rapid increase in temperature. If you observe any of these signs, immediately alert personnel in the vicinity and evacuate the area.[15] If the event is small and you are trained and equipped to handle it, you may be able to smother the reaction with an appropriate extinguishing agent. However, for any large spill, fire, or if you are in doubt, evacuate and call emergency services immediately.[10]

Q3: What personal protective equipment (PPE) is mandatory when working with these compounds?

A3: Appropriate PPE is crucial when handling pyrophoric materials. The following should be considered mandatory:

  • Flame-resistant lab coat: This should be fully buttoned with tight cuffs.[1][5][16]

  • Safety glasses with side shields or chemical splash goggles: To protect against splashes and flying particles.[1][10]

  • Face shield: Worn in conjunction with safety glasses or goggles, especially when there is a higher risk of explosion or splash.[1]

  • Flame-resistant gloves: Nomex or other aramid fiber gloves are recommended. Consider wearing nitrile gloves underneath for chemical protection.[3]

  • Appropriate footwear: Closed-toe shoes are mandatory.[16]

  • Cotton or wool clothing: Synthetic clothing should be avoided as it can melt and adhere to the skin in a fire.[1][16]

Q4: How should I store pyrophoric nickel(II) nitrite derivatives?

A4: Proper storage is critical to prevent accidental ignition. These materials must be stored under an inert atmosphere, such as argon or nitrogen, to rigorously exclude air and moisture.[1][2] Store them in a cool, dry, and well-ventilated area away from heat sources, flammable materials, and oxidizers.[2][3][10][12] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.[2][3]

Troubleshooting Guides

Scenario 1: Small-Scale Ignition During Transfer
  • Problem: A small flame erupts at the tip of the needle or cannula during the transfer of a nickel(II) nitrite derivative solution.

  • Cause: Minor exposure of the pyrophoric material to air at the point of transfer.

  • Solution:

    • Stay Calm: This is a common occurrence with pyrophoric reagents.

    • Smother the Flame: Have a beaker of dry sand, powdered lime (calcium oxide), or sodium carbonate readily accessible to smother the flame at the needle tip.[9] Do NOT use water or a carbon dioxide fire extinguisher, as many pyrophoric materials react violently with them.[6]

    • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained in the reaction vessel and the reagent bottle to prevent further air ingress.

    • Inspect Equipment: After the transfer is complete and the situation is stable, inspect the syringe or cannula for any clogs or leaks that may have contributed to the incident.

Scenario 2: Unexpected Color Change or Gas Evolution in Storage
  • Problem: A stored container of a nickel(II) nitrite derivative shows an unexpected color change, or you notice gas evolution (bubbling).

  • Cause: This could indicate decomposition of the compound, potentially due to a compromised seal on the container leading to slow air or moisture ingress. Decomposition may lead to pressure buildup.

  • Solution:

    • Do Not Open: Do not attempt to open the container, as the contents may be under pressure and could ignite upon sudden exposure to air.

    • Isolate the Container: Carefully place the container in a secondary container (e.g., a bucket of sand) within a fume hood.

    • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on how to proceed. They have established protocols for handling and disposing of potentially unstable chemicals.

    • Ventilation: Ensure the fume hood is functioning correctly to safely vent any evolved gases.

Quantitative Data Summary

PropertyValueSource(s)
Nickel Nitride (in N2) Decomposes in two steps: first endothermic (2.5 ± 0.1 kJ mol⁻¹), then exothermic (-7.5 ± 0.4 kJ mol⁻¹)[17]
Nickel Nitride (in H2) Stable at temperatures < 430 K[17]
Nickel Nitrate Hydrate Decomposes at temperatures above 200 °C[18]

Note: Specific quantitative data for pyrophoric nickel(II) nitrite derivatives are not widely available in the literature. The data presented is for related nickel compounds and should be used as a general guide for assessing thermal stability.

Experimental Protocols

Protocol 1: General Handling and Transfer of Pyrophoric Nickel(II) Nitrite Derivative Solutions

This protocol outlines the standard Schlenk line technique for transferring air- and moisture-sensitive reagents.

Materials:

  • Schlenk flask (oven-dried)

  • Syringe and long needle (oven-dried) or cannula (oven-dried)

  • Septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Reagent bottle of the nickel(II) nitrite derivative solution

  • Reaction vessel (oven-dried and under inert atmosphere)

Procedure:

  • Inert Atmosphere: Ensure the entire Schlenk line, reaction vessel, and transfer equipment are under a positive pressure of inert gas.

  • Prepare for Transfer: Securely clamp the reagent bottle and the reaction vessel in a fume hood.

  • Syringe Transfer (for small volumes): a. Purge the dry syringe with inert gas. b. Puncture the septum of the reagent bottle with the needle and draw the desired volume of the solution. c. Withdraw the syringe and immediately insert the needle through the septum of the reaction vessel. d. Slowly add the reagent to the reaction mixture.

  • Cannula Transfer (for larger volumes): a. Puncture the septa of both the reagent bottle and the reaction vessel with the cannula. b. Insert a needle connected to the inert gas source into the headspace of the reagent bottle to create a slight positive pressure, which will push the liquid through the cannula into the reaction vessel.

  • Post-Transfer: a. Once the transfer is complete, remove the cannula or syringe. b. Rinse the transfer equipment with a dry, inert solvent. The rinsate should be considered pyrophoric and quenched appropriately.[12]

Protocol 2: Quenching and Disposal of Residual Pyrophoric Nickel Compounds

Materials:

Procedure:

  • Dilution: Dilute the residual pyrophoric material with an inert, dry solvent like toluene or hexane (B92381) in a reaction flask under an inert atmosphere.[13]

  • Cooling: Place the flask in an ice bath to dissipate the heat generated during quenching.[13]

  • Slow Addition of Quenching Agent: a. Slowly add isopropanol to the stirred solution via a dropping funnel.[13][19] Continue the addition until gas evolution ceases. b. Once the reaction with isopropanol is complete, slowly add methanol.[13][19] c. Finally, very cautiously add water dropwise to ensure all reactive material is consumed.[13][19]

  • Neutralization and Disposal: After the quenching is complete and the solution has been stirred for several hours, neutralize the mixture if necessary. Dispose of the waste through your institution's hazardous waste program.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (clear clutter) prep_ppe->prep_hood prep_inert Establish Inert Atmosphere (Schlenk Line/Glove Box) prep_hood->prep_inert transfer_reagent Transfer Pyrophoric Reagent (Syringe or Cannula) prep_inert->transfer_reagent run_reaction Conduct Experiment transfer_reagent->run_reaction quench_residue Quench Residual Reagent run_reaction->quench_residue dispose_waste Dispose of Hazardous Waste quench_residue->dispose_waste

Caption: Experimental workflow for handling pyrophoric nickel(II) nitrite derivatives.

troubleshooting_spill spill Spill or Ignition Occurs alert Alert Personnel spill->alert assess Assess Severity small_spill Small & Controllable assess->small_spill Minor large_spill Large or Uncontrolled assess->large_spill Major smother Smother with Sand or Powdered Lime small_spill->smother evacuate Evacuate Area large_spill->evacuate alert->assess cleanup Proceed with Cautious Cleanup smother->cleanup call_911 Call Emergency Services evacuate->call_911

Caption: Decision tree for responding to a spill or ignition event.

References

long-term storage and stability of nickel(II) nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nickel(II) Nitrite (B80452)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the .

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing nickel(II) nitrite?

Q2: Is nickel(II) nitrite sensitive to humidity?

A2: Although detailed hygroscopicity data for nickel(II) nitrite is not specified, many inorganic salts, including the related compound nickel(II) nitrate (B79036), are hygroscopic, meaning they absorb moisture from the air.[2] It is best practice to store nickel(II) nitrite in a tightly sealed container in a dry environment to prevent clumping and potential degradation. For other nitrites, maintaining a relative humidity below 60% is advised.[1]

Q3: Does light affect the stability of nickel(II) nitrite?

A3: Yes, exposure to light can affect the stability of nickel(II) nitrite. In aqueous solutions, intense light can lead to the photocatalytic destruction of nitro complexes.[3] For solid nickel(II) nitrite complexes, light can induce photoisomerization from the nitro (-NO₂) form to the nitrito (-ONO) form.[4][5][6] Therefore, it is recommended to store nickel(II) nitrite in opaque containers or in the dark to prevent photochemical reactions.[1]

Q4: What is the shelf life of nickel(II) nitrite?

A4: Specific shelf-life data for nickel(II) nitrite is not well-documented. For related compounds like nickel(II) nitrate hexahydrate, some suppliers do not provide an expiration date if stability data is unavailable and instead offer a warranty for a year from the date of shipment. The stability of the compound is highly dependent on storage conditions. Regular assessment of the material's physical and chemical properties is recommended to ensure its integrity.

Q5: What are the signs of nickel(II) nitrite decomposition?

A5: Signs of decomposition can include a change in color from its characteristic blue-green appearance, the release of brownish fumes of nitrogen oxides upon heating, and a change in solubility.[3][7] For aqueous solutions, a change in color or the evolution of gas can indicate decomposition.[3]

Q6: How does nickel(II) nitrite behave in an aqueous solution?

A6: When dissolved in water, nickel(II) nitrite can form various nitro-aqua complexes, such as Ni(NO₂)₂(H₂O)₄.[3] These solutions are typically emerald green.[3] However, nickel(II) nitrite slowly decomposes in aqueous solutions through disproportionation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in color of solid nickel(II) nitrite (e.g., fading or darkening). 1. Exposure to light, leading to photoisomerization. 2. Reaction with atmospheric moisture. 3. Slow decomposition over time.1. Ensure storage in an opaque, tightly sealed container. 2. Perform a purity analysis to check for decomposition products. 3. If purity is compromised, consider using a fresh batch for sensitive experiments.
The compound has clumped together. Exposure to humidity.1. Store in a desiccator or a controlled low-humidity environment. 2. If the material is needed for a non-quantitative application, it may be gently ground to a powder in a dry atmosphere (e.g., a glove box). 3. For quantitative work, it is advisable to use a fresh, uncontaminated sample.
Unexpected results in reactions (e.g., lower yield, different product). The nickel(II) nitrite may have partially decomposed, reducing its purity and reactivity.1. Verify the purity of the nickel(II) nitrite using a suitable analytical method (see Experimental Protocols). 2. Consider the possibility of contamination from improper storage or handling.
Aqueous solution of nickel(II) nitrite changes color or evolves gas over a short period. Decomposition of nickel(II) nitrite in solution, which can be accelerated by acidic conditions or light.[3]1. Prepare fresh solutions immediately before use. 2. Protect solutions from light. 3. Ensure the solvent is neutral and free of acidic contaminants.

Quantitative Data

Table 1: Thermal Stability of Nickel(II) Nitrite

Parameter Value Conditions Reference
Decomposition Temperature220 °CHeating in air[3]
Decomposition Temperature260 °CHeating in an argon atmosphere[3]

Table 2: Physical Properties of Nickel(II) Nitrite

Property Value Reference
Chemical FormulaNi(NO₂)₂[3]
Molar Mass150.73 g/mol [3]
AppearanceBlue-green crystals[3]
Density8.90 g/cm³ (20 °C)[3]
Solubility in WaterVery soluble / Slightly soluble[3][8]

Note on solubility: There is conflicting information in the available literature. It is recommended to experimentally determine the solubility for your specific application.

Experimental Protocols

Protocol 1: Purity Determination of Nickel(II) by UV-Visible Spectrophotometry

This protocol is adapted from a general method for the determination of nickel(II) ions and can be used to assess the purity of a nickel(II) nitrite sample by quantifying the nickel content.

Principle: Nickel(II) ions form a colored complex with a suitable chelating agent, and the absorbance of this complex is measured at a specific wavelength. The concentration of nickel is determined from a calibration curve.

Reagents and Equipment:

  • Nickel(II) nitrite sample

  • 2-Aminoacetophenone isonicotinoylhydrazone (2-AAINH) solution

  • Buffer solution (pH 9.0)

  • Deionized water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Standard Nickel(II) Solution: Accurately weigh a known amount of high-purity nickel metal or a stable nickel salt and dissolve it in a minimal amount of dilute nitric acid. Heat gently to dissolve, then dilute with deionized water to a known volume to obtain a stock solution of known nickel concentration.

  • Preparation of the Sample Solution: Accurately weigh a sample of the nickel(II) nitrite to be tested, dissolve it in deionized water, and dilute to a known volume.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the nickel stock solution to concentrations ranging from approximately 0.2 to 6 µg/mL of Ni(II).

  • Complex Formation: To a set of 10 mL volumetric flasks, add an aliquot of each standard solution and the sample solution. Add the buffer solution (pH 9.0) and the 2-AAINH reagent solution. Dilute to the mark with deionized water.

  • Spectrophotometric Measurement: Allow the color to develop. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 470 nm for the Ni(II)-2-AAINH complex, against a reagent blank.

  • Data Analysis: Plot a calibration curve of absorbance versus the concentration of the nickel standards. Determine the concentration of nickel in the sample solution from the calibration curve and calculate the purity of the nickel(II) nitrite.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. This can be used to determine the decomposition temperature of nickel(II) nitrite.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Nickel(II) nitrite sample

  • Inert gas (e.g., nitrogen or argon) and air for purging

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the nickel(II) nitrite sample (typically 5-10 mg) into the TGA sample pan.

  • Instrument Setup:

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the heating rate (e.g., 10 °C/min).

    • Set the final temperature to a point well above the expected decomposition temperature (e.g., 300 °C).

    • Set the purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) and its flow rate.

  • TGA Measurement: Start the TGA run. The instrument will heat the sample and record its mass as a function of temperature.

  • Data Analysis: The resulting TGA curve will show a significant drop in mass at the decomposition temperature. The onset temperature of this mass loss is taken as the decomposition temperature. The final mass can be used to identify the solid decomposition product (e.g., NiO).

Visualizations

Decomposition_Pathway NiNO2 Ni(NO₂)₂ (solid) (Blue-green) Decomposition Decomposition Products (e.g., NiO, NOx) NiNO2->Decomposition Thermal Complex [Ni(NO₂)₂(H₂O)₄] (aq) (Emerald green) NiNO2->Complex Dissolution Heat Heat (>220°C) Light Light (in solution) Water H₂O Disproportionation Disproportionation Products (NO, NO₃⁻) Complex->Disproportionation Slow Decomposition + Light

Caption: Decomposition pathways for Nickel(II) Nitrite.

Troubleshooting_Workflow start Start: Observe Issue with Ni(NO₂)₂ check_appearance Is there a change in physical appearance? start->check_appearance clumped Is the solid clumped? check_appearance->clumped Yes unexpected_results Are experimental results unexpected? check_appearance->unexpected_results No color_change Is there a color change? clumped->color_change No store_properly Action: Review and improve storage conditions (dry, dark). clumped->store_properly Yes color_change->unexpected_results No color_change->store_properly Yes purity_analysis Action: Perform purity analysis (e.g., UV-Vis, TGA). unexpected_results->purity_analysis Yes use_fresh Decision: Use a fresh batch of reagent for critical experiments. unexpected_results->use_fresh No, but critical experiment store_properly->purity_analysis purity_analysis->use_fresh

Caption: Troubleshooting workflow for Nickel(II) Nitrite stability issues.

References

Technical Support Center: Nickel(II) Nitrite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability of nickel(II) nitrite (B80452) solutions.

Frequently Asked Questions (FAQs)

Q1: What is nickel(II) nitrite and how does it exist in aqueous solutions?

Nickel(II) nitrite, with the chemical formula Ni(NO₂)₂, is an inorganic compound. In aqueous solutions, it doesn't typically exist as a simple salt. Instead, it forms various mixed nitro-aqua complexes, such as [Ni(NO₂)₂(H₂O)₄], [Ni(NO₂)(H₂O)₅]⁺, and [Ni(NO₂)₃(H₂O)₃]⁻. The formation of these complexes often results in a distinct emerald green color, which is more intense than the pale green of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.

Q2: How does pH affect the stability of my nickel(II) nitrite solution?

The stability of nickel(II) nitrite solutions is highly dependent on pH. In acidic conditions, the nitrite ion (NO₂⁻) undergoes disproportionation. This reaction involves the conversion of nitrite into nitric oxide (NO) gas and nitrate (B79036) ions (NO₃⁻), leading to the decomposition of the nickel(II) nitrite complex.[1]

The key reaction is: 3NO₂⁻(aq) + 2H⁺(aq) → 2NO(g) + NO₃⁻(aq) + H₂O(l)[1]

Therefore, maintaining a neutral to slightly alkaline pH is crucial for the stability of nickel(II) nitrite solutions.

Q3: At what pH should I expect my nickel(II) nitrite solution to become unstable?

Decomposition of nitrite solutions is significant at a pH below 4.6. As the pH decreases, the rate of decomposition increases. For routine experimental work where stability is desired, it is advisable to maintain the pH of the solution above 6.

Q4: Are there any other factors besides pH that can affect the stability of nickel(II) nitrite solutions?

Yes, exposure to intense light can photocatalyze the destruction of ionic nitro complexes.[1] It is recommended to store nickel(II) nitrite solutions in amber-colored bottles or in the dark to minimize photochemical decomposition. Additionally, elevated temperatures can accelerate decomposition reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The emerald green color of my nickel(II) nitrite solution fades over time, and the solution becomes lighter green or colorless. The nickel(II) nitrite complex is decomposing due to acidic pH.Immediately measure the pH of the solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) by adding a dilute solution of a non-interfering base, such as sodium hydroxide (B78521), dropwise while monitoring the pH. For future preparations, buffer the solution or use deionized water that is not acidic.
I observe gas bubbles forming in my nickel(II) nitrite solution. This is likely nitric oxide (NO) gas being produced from the decomposition of nitrite in an acidic medium.This is a clear indication of decomposition. Follow the steps above to adjust the pH. Ensure proper ventilation as nitric oxide is a toxic gas.
My experimental results are inconsistent when using a nickel(II) nitrite solution prepared on different days. The concentration of the nickel(II) nitrite solution is changing over time due to decomposition.Prepare fresh nickel(II) nitrite solutions for each experiment, especially for quantitative studies. If storage is necessary, store the solution at a neutral to slightly alkaline pH, protected from light, and at a low temperature (e.g., in a refrigerator). It is also good practice to standardize the solution before each use.
I am trying to synthesize a nickel(II) nitrite complex, but I am getting a precipitate of nickel(II) hydroxide. The pH of the solution is too high (alkaline). While acidic conditions lead to nitrite decomposition, highly alkaline conditions can cause the precipitation of nickel(II) hydroxide (Ni(OH)₂).Carefully control the pH during the synthesis. Maintain a pH in the neutral to slightly alkaline range (e.g., 7.0-8.5) to ensure the stability of the nitrite complex while avoiding the precipitation of the hydroxide. Use a pH meter for accurate monitoring.

Quantitative Data

pHExpected Stability of Nickel(II) Nitrite SolutionQualitative Observations
< 4.0 Very UnstableRapid fading of color, visible gas evolution (NO).
4.0 - 5.0 UnstableGradual fading of color over a short period (hours to a day).
5.0 - 6.0 Moderately StableSlow fading of color over several days.
6.0 - 8.0 StableSolution color remains stable for an extended period when protected from light.
> 8.0 Stable with respect to nitrite, but risk of Ni(OH)₂ precipitationSolution is stable, but care must be taken to avoid precipitation of nickel(II) hydroxide, especially at higher nickel concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stable Nickel(II) Nitrite Solution

Objective: To prepare a nickel(II) nitrite solution with enhanced stability for use in various experiments.

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Amber-colored storage bottle

Procedure:

  • Prepare a stock solution of Nickel(II) salt:

    • Accurately weigh a calculated amount of the nickel(II) salt to prepare a stock solution of the desired concentration (e.g., 0.1 M).

    • Dissolve the salt in a known volume of deionized water in a volumetric flask.

  • Prepare a stock solution of sodium nitrite:

    • Accurately weigh a calculated amount of sodium nitrite to prepare a stock solution with a molar concentration at least twice that of the nickel(II) stock solution.

    • Dissolve the sodium nitrite in a known volume of deionized water in a volumetric flask.

  • Formation of the Nickel(II) Nitrite Complex:

    • In a beaker, place a known volume of the nickel(II) salt stock solution.

    • While stirring, slowly add a stoichiometric amount (or a slight excess) of the sodium nitrite stock solution. A color change to emerald green should be observed.

  • pH Adjustment and Buffering:

    • Measure the pH of the resulting solution using a calibrated pH meter.

    • Adjust the pH to between 7.0 and 7.5 by adding 0.1 M NaOH or 0.1 M HCl dropwise as needed.

    • For long-term stability, it is recommended to prepare the solution in a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Storage:

    • Transfer the final solution to a clean, labeled amber-colored storage bottle.

    • Store the solution in a cool, dark place, such as a refrigerator, to minimize decomposition.

Protocol 2: Monitoring the Decomposition of Nickel(II) Nitrite by UV-Visible Spectrophotometry

Objective: To quantitatively monitor the decomposition of nickel(II) nitrite at different pH values by measuring the change in absorbance over time.

Materials:

  • Prepared nickel(II) nitrite solution (from Protocol 1)

  • Buffer solutions of various pH values (e.g., pH 4, 5, 6, and 7)

  • UV-Visible spectrophotometer

  • Cuvettes

  • Timer

Procedure:

  • Instrument Setup:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up.

    • Set the wavelength to the maximum absorbance (λmax) of the nickel(II) nitrite complex (typically in the green region of the visible spectrum, around 350-400 nm and a broader peak around 650 nm; a preliminary scan is recommended to determine the exact λmax).

  • Sample Preparation:

    • Prepare a series of reaction mixtures by diluting a small aliquot of the stock nickel(II) nitrite solution into separate buffer solutions of different pH values (e.g., pH 4, 5, 6, and 7). Ensure the final concentration of the complex is within the linear range of the spectrophotometer.

  • Data Collection:

    • Immediately after preparing each sample, transfer it to a cuvette and measure its initial absorbance at the predetermined λmax. This will be the absorbance at time t=0.

    • Continue to measure the absorbance of each sample at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the rate of decomposition).

  • Data Analysis:

    • Plot the absorbance versus time for each pH value.

    • The rate of decomposition can be determined from the slope of these plots. By comparing the rates at different pH values, the influence of pH on the stability of nickel(II) nitrite can be quantified.

Visualizations

Experimental_Workflow_Preparation cluster_prep Preparation of Stock Solutions cluster_complex Complex Formation and pH Adjustment A Weigh Ni(II) Salt B Dissolve in DI Water A->B Volumetric Flask E Mix Ni(II) and NaNO₂ Solutions B->E C Weigh NaNO₂ D Dissolve in DI Water C->D Volumetric Flask D->E F Measure pH E->F Stirring G Adjust pH to 7.0-7.5 F->G Add NaOH or HCl H Store in Amber Bottle G->H

Caption: Workflow for the preparation of a stable nickel(II) nitrite solution.

Troubleshooting_Logic cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Solution Color Fades or Gas Evolves Diagnosis1 Measure Solution pH Problem->Diagnosis1 Diagnosis2 Is pH < 6? Diagnosis1->Diagnosis2 Check reading Solution1 Adjust pH to 7.0-7.5 with dilute base Diagnosis2->Solution1 Yes Solution2 Prepare fresh solution using a buffer Solution1->Solution2 For future work Solution3 Store properly (dark, cool) Solution2->Solution3

Caption: Troubleshooting logic for unstable nickel(II) nitrite solutions.

References

Technical Support Center: Synthesis of Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of nickel(II) nitrite (B80452). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating hazards and troubleshooting common issues encountered during the synthesis of nickel(II) nitrite.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of nickel(II) nitrite?

A1: The synthesis of nickel(II) nitrite involves several potential hazards that require careful management:

  • Strong Oxidizing Agent: Nickel(II) nitrite is a strong oxidizing agent. It can accelerate the combustion of other materials and may cause fire or explosion if it comes into contact with combustible materials.[1]

  • Thermal Decomposition: Solid nickel(II) nitrite decomposes when heated to 220°C (428°F).[2] This decomposition can be explosive if the material is confined or heated rapidly. In an inert atmosphere, such as argon, it can be heated up to 260°C (500°F).[2]

  • Toxicity of Nickel Compounds: Nickel compounds are classified as carcinogens and can cause skin and respiratory allergies.[3][4] Inhalation or ingestion of nickel compounds can be harmful.[4]

  • Formation of Toxic Byproducts: In acidic conditions, the nitrite ion can decompose to form toxic nitrogen oxide gases.[2]

  • Explosion Risk with Certain Reagents: Mixing nitrite salts with ammonium (B1175870) salts or potassium cyanide can lead to violent explosions.[1]

Q2: What are the signs of nickel(II) nitrite decomposition?

A2: Decomposition of nickel(II) nitrite can be identified by several observable signs:

  • In Solution: In acidic aqueous solutions, the nitrite ion will disproportionate, leading to the evolution of nitric oxide (NO) gas and the formation of nitrate (B79036) (NO₃⁻).[2] This may be observed as bubbling or a change in the solution's properties.

  • Solid State (upon heating): When heated, solid nickel(II) nitrite will decompose, which can be vigorous and potentially explosive. This will likely be accompanied by the release of brown nitrogen dioxide gas and the formation of solid nickel(II) oxide.

Q3: How does pH affect the stability of nickel(II) nitrite in aqueous solutions?

A3: The pH of an aqueous solution significantly impacts the stability of nickel(II) nitrite.

  • Acidic Conditions (low pH): In the presence of H⁺ ions, the nitrite ion (NO₂⁻) undergoes disproportionation to form nitric oxide (NO) gas and the nitrate ion (NO₃⁻).[2] This decomposition pathway makes acidic conditions unsuitable for the stable storage of nickel(II) nitrite solutions.

  • Neutral to Slightly Basic Conditions: Nickel(II) nitrite is most stable in neutral to slightly basic solutions.

  • High pH: At a sufficiently high pH, nickel(II) hydroxide, a greenish precipitate, will form. This is a common side reaction to be avoided.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
A green precipitate forms during the synthesis. The pH of the solution is too high, leading to the precipitation of nickel(II) hydroxide.Carefully monitor and control the pH of the reaction mixture. If the pH becomes too high, it can be adjusted by the slow, dropwise addition of a dilute, non-interfering acid (e.g., dilute acetic acid).
The solution color is a pale green instead of the expected emerald green. The concentration of the nickel(II) nitrite complex, Ni(NO₂)₂(H₂O)₄, is low. This could be due to incomplete reaction or the use of very dilute solutions.[2]Ensure stoichiometric amounts of reactants are used. The reaction can be gently warmed to encourage complex formation, but avoid excessive heating.
Brown gas is evolved from the reaction mixture. The solution is too acidic, causing the decomposition of the nitrite ion to nitrogen oxides.[2]Immediately ensure adequate ventilation in a fume hood. The pH of the solution should be carefully neutralized with a dilute base (e.g., dilute sodium bicarbonate solution) to stop the decomposition.
Difficulty in crystallizing solid nickel(II) nitrite from solution. Nickel(II) nitrite is very soluble in water. The solution may not be sufficiently concentrated.The solution should be concentrated by slow evaporation at a controlled temperature (well below its decomposition point) to induce crystallization. The use of a desiccator or vacuum evaporation can also be effective.
The isolated solid is unstable and decomposes. The solid may be contaminated with acidic impurities or exposed to high temperatures or intense light.[2]Ensure the solid is washed with a suitable solvent (e.g., a small amount of cold, dry ethanol) to remove impurities and is thoroughly dried under vacuum at a low temperature. Store the solid in a cool, dark, and dry environment.

Experimental Protocols

Synthesis of an Aqueous Solution of Nickel(II) Nitrite

This protocol describes the in-situ formation of the tetraaquadinitritonickel(II) complex in an aqueous solution.

Materials:

  • A soluble nickel(II) salt (e.g., nickel(II) chloride hexahydrate, NiCl₂·6H₂O, or nickel(II) sulfate (B86663) hexahydrate, NiSO₄·6H₂O)

  • An alkali metal nitrite (e.g., sodium nitrite, NaNO₂)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the nickel(II) salt. For example, dissolve a known molar amount of NiCl₂·6H₂O in a minimal amount of deionized water.

  • In a separate container, prepare an aqueous solution containing a stoichiometric equivalent of the alkali metal nitrite. For every one mole of the nickel(II) salt, two moles of the nitrite salt are required.

  • Slowly add the alkali metal nitrite solution to the nickel(II) salt solution with constant stirring.

  • The color of the solution will change from the pale green of the hydrated nickel(II) ion (Ni(H₂O)₆²⁺) to a more intense emerald green, indicating the formation of the Ni(NO₂)₂(H₂O)₄ complex.[2]

Reaction: Ni(H₂O)₆²⁺(aq) + 2NO₂⁻(aq) ⇌ Ni(NO₂)₂(H₂O)₄(aq) + 2H₂O(l)[2]

Isolation of Solid Nickel(II) Nitrite (General Guidance)

Caution: The isolation of solid nickel(II) nitrite can be hazardous due to its potential instability. This should only be attempted by experienced researchers with appropriate safety measures in place.

  • Prepare a concentrated aqueous solution of nickel(II) nitrite as described above.

  • Slowly evaporate the solvent at a low temperature (e.g., in a desiccator over a suitable drying agent or under reduced pressure) to induce crystallization. Avoid heating, as this can lead to decomposition.

  • Once crystals have formed, they should be isolated by filtration.

  • The crystals should be washed with a small amount of a cold, dry, non-coordinating solvent (e.g., diethyl ether or cold ethanol) to remove any remaining soluble impurities.

  • The isolated crystals should be dried thoroughly under vacuum at a low temperature.

  • Store the solid nickel(II) nitrite in a tightly sealed container in a cool, dark, and dry place, away from any combustible materials.

Data Presentation

Property Value Conditions Reference
Decomposition Temperature (Solid) 220 °C (428 °F)In air[2]
Decomposition Temperature (Solid) Up to 260 °C (500 °F)In argon[2]
Equilibrium Constant (K) for Aqueous Formation 0.16Standard conditions[2]

Visualizations

Hazard_Mitigation_Workflow cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Actions cluster_outcome Outcome Start Start Synthesis Reactants Mix Ni(II) Salt and Alkali Nitrite Start->Reactants Monitor Monitor pH and Temperature Reactants->Monitor CheckPrecipitate Precipitate Formed? Monitor->CheckPrecipitate CheckGas Gas Evolved? CheckPrecipitate->CheckGas No AdjustpH_down Adjust pH Down CheckPrecipitate->AdjustpH_down Yes (Green Ppt) CheckColor Color Correct? CheckGas->CheckColor No AdjustpH_up Adjust pH Up CheckGas->AdjustpH_up Yes (Brown Gas) CheckVentilation Ensure Adequate Ventilation CheckGas->CheckVentilation Yes (Brown Gas) Concentrate Concentrate Solution CheckColor->Concentrate Proceed Proceed to Isolation CheckColor->Proceed Yes (Emerald Green) AdjustpH_down->Monitor AdjustpH_up->Monitor Stop Stop and Re-evaluate CheckVentilation->Stop Concentrate->Proceed

Caption: A logical workflow for mitigating hazards and troubleshooting common issues during the synthesis of nickel(II) nitrite.

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_aqueous Aqueous Decomposition NiNO2_solid Solid Ni(NO₂)₂ Heat Heat (≥ 220°C) NiNO2_solid->Heat NiNO2_aq Aqueous Ni(NO₂)₂ Acid Acidic pH (H⁺) NiNO2_aq->Acid NiO NiO (s) Heat->NiO NOx NOx (g) Heat->NOx NO NO (g) Acid->NO NO3 NO₃⁻ (aq) Acid->NO3

Caption: Decomposition pathways for nickel(II) nitrite in both solid and aqueous phases.

References

Technical Support Center: Nickel(II) Nitrite Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nickel(II) nitrite (B80452) in their synthetic protocols. The information is designed to help identify and mitigate common side reactions and other experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during nickel(II) nitrite mediated syntheses.

Problem 1: Low Yield of the Desired Product and Formation of a Black or Green Precipitate

Possible Causes:

  • Decomposition of Nickel(II) Nitrite: Nickel(II) nitrite can decompose, especially when heated, to form nickel(II) oxide (NiO), a black or green solid.[1][2][3] This is particularly relevant in reactions requiring elevated temperatures.

  • Precipitation of Nickel(II) Hydroxide (B78521): If the reaction pH is too high (basic), nickel(II) hydroxide [Ni(OH)₂], a green gelatinous precipitate, can form.[1][4][5]

Suggested Solutions:

  • Temperature Control: Maintain the reaction temperature as low as possible to achieve the desired transformation without causing significant decomposition of the nickel(II) nitrite. Consider using a well-calibrated oil bath and thermometer.

  • pH Management: Monitor and control the pH of the reaction mixture. If a basic environment is not required for your synthesis, maintaining a neutral or slightly acidic pH can prevent the formation of Ni(OH)₂. Use appropriate buffer systems where applicable.

  • Inert Atmosphere: In some cases, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and potentially stabilize the nickel reagent.

Summary of Insoluble Nickel Byproducts:

ByproductChemical FormulaAppearanceFormation Conditions
Nickel(II) OxideNiOBlack or green powderHigh temperature
Nickel(II) HydroxideNi(OH)₂Green gelatinous solidBasic pH
Problem 2: Formation of Gaseous Byproducts and Inconsistent Reaction Stoichiometry

Possible Cause:

  • Disproportionation of Nitrite: In the presence of an acid, the nitrite ion can disproportionate to form nitric oxide (NO) gas and nitrate (B79036) ions (NO₃⁻).[6] This can alter the concentration of the active nickel(II) nitrite reagent and introduce reactive nitrogen oxides into the reaction mixture. The reaction is: 3NO₂⁻ + 2H⁺ → 2NO(g) + NO₃⁻ + H₂O.[6]

Suggested Solutions:

  • Avoid Strongly Acidic Conditions: Unless the reaction mechanism specifically requires a strong acid, avoid highly acidic environments to suppress nitrite disproportionation.

  • Controlled Addition of Acid: If acidic conditions are necessary, consider the slow, dropwise addition of the acid to maintain a low instantaneous concentration of H⁺ ions.

  • Use of a Closed or Vented System: Be aware of the potential for gas evolution. Depending on the scale and nature of the reaction, either a closed system to contain the pressure or a well-ventilated fume hood with appropriate scrubbing for toxic gases like NO may be necessary.

Logical Flow for Troubleshooting Gaseous Byproduct Formation:

start Gas Evolution Observed check_acid Is the reaction run under acidic conditions? start->check_acid disproportionation Likely Side Reaction: Nitrite Disproportionation (3NO₂⁻ + 2H⁺ → 2NO + NO₃⁻ + H₂O) check_acid->disproportionation Yes no_acid Consider other sources of gas (e.g., decomposition of other reagents). check_acid->no_acid No solution1 Mitigation: - Avoid strong acids - Slow acid addition - Use a buffer disproportionation->solution1

Caption: Troubleshooting logic for gas evolution.

Problem 3: Over-oxidation of the Substrate or Formation of Unexpected Oxygenated Byproducts

Possible Causes:

  • Oxidative Nature of Nickel(II) Nitrite: The nitrite ligand itself can act as an oxidant. Furthermore, nickel in higher oxidation states (e.g., Ni(III)) can be formed in situ, which are potent oxidizing agents.[7][8] This can lead to the oxidation of sensitive functional groups in the starting material or the desired product. For example, in the synthesis of a ketone, over-oxidation to a carboxylic acid might occur.

  • Formation of Nitrating Species: Under certain conditions, especially with the in situ formation of nitrogen oxides, nitration of aromatic rings or other electron-rich moieties can occur as a side reaction.

Suggested Solutions:

  • Control of Stoichiometry: Use the minimum necessary amount of nickel(II) nitrite to avoid having a large excess of the oxidizing agent present.

  • Lower Reaction Temperature: Oxidation reactions are often accelerated by heat. Running the reaction at a lower temperature can increase selectivity for the desired transformation.

  • Protecting Groups: If your substrate contains functional groups that are sensitive to oxidation (e.g., aldehydes, primary or secondary alcohols), consider protecting them before the reaction with nickel(II) nitrite.

Experimental Workflow for Mitigating Over-oxidation:

start Start with Substrate protect Protect Sensitive Functional Groups start->protect reaction React with Ni(NO₂)₂ - Controlled Stoichiometry - Lower Temperature protect->reaction workup Reaction Workup and Deprotection reaction->workup product Desired Product workup->product

Caption: Workflow to prevent substrate over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the common decomposition pathways for nickel(II) nitrite that can lead to side reactions?

A1: Nickel(II) nitrite can undergo several decomposition reactions depending on the conditions:

  • Thermal Decomposition: When heated, it can decompose to nickel(II) oxide (NiO) and nitrogen oxides.[1][3]

  • Aqueous Disproportionation: In acidic aqueous solutions, the nitrite ion disproportionates to nitric oxide (NO) and nitrate (NO₃⁻).[6]

  • Photocatalysis: Intense light can cause the photocatalytic destruction of some nickel-nitro complexes in solution.[6]

Decomposition Pathways of Nickel(II) Nitrite:

NiNO2 Ni(NO₂)₂ heat Heat (>220 °C) NiNO2->heat acid Aqueous Acid (H⁺) NiNO2->acid light Intense Light NiNO2->light NiO NiO + NOx heat->NiO NO_Nitrate NO(g) + NO₃⁻ acid->NO_Nitrate DecomposedComplex Decomposed Nitro Complex light->DecomposedComplex

Caption: Major decomposition pathways for Ni(NO₂)₂.

Q2: How does pH influence the outcome of reactions mediated by nickel(II) nitrite?

A2: The pH of the reaction medium is a critical parameter that can significantly affect the reaction pathway and the formation of byproducts.

Influence of pH on Nickel(II) Nitrite Reactions:

pH RangePotential Side Reactions/Issues
Strongly Acidic (pH < 4) - Rapid disproportionation of nitrite to NO and nitrate.[6][9] - Potential for nitrosamine (B1359907) formation if secondary amines are present.[10][11][12]
Slightly Acidic to Neutral (pH 4-7) - Generally more stable conditions for the nitrite ion. - Optimal range for many desired transformations.
Basic (pH > 8) - Precipitation of nickel(II) hydroxide [Ni(OH)₂].[1][4][5] - Potential for base-catalyzed side reactions of the organic substrate.

Q3: Can the choice of ligands affect the selectivity and reduce side reactions?

A3: Yes, the ligands coordinated to the nickel(II) center can have a profound impact on the reactivity and selectivity of the nickel(II) nitrite. The electronic and steric properties of the ligands can:

  • Stabilize the nickel complex, potentially preventing decomposition.

  • Influence the binding mode of the nitrite (nitro vs. nitrito), which can alter its reactivity.[13][14][15]

  • Modulate the redox potential of the nickel center, making it more or less oxidizing.

  • Dictate the stereochemical outcome of the reaction in asymmetric synthesis.

While specific ligand choices are highly reaction-dependent, the use of chelating ligands can often impart greater stability to the nickel complex.

Q4: In the synthesis of oximes from active methylene (B1212753) compounds, what are potential side reactions?

A4: While nickel(II) nitrite can be effective for this transformation, potential side reactions include:

  • Further Oxidation: The newly formed oxime could be susceptible to further oxidation by excess nickel(II) nitrite or other oxidizing species present.

  • Hydrolysis: If the reaction is carried out in an aqueous medium, both the starting material and the product could undergo hydrolysis, especially if the pH is not controlled.

  • Dimerization or Polymerization: The product oxime or intermediate nitroso species could potentially undergo self-condensation or polymerization reactions.

  • Incomplete Reaction: Leaving unreacted active methylene starting material, which can complicate purification.

Q5: What is the best way to prepare and handle nickel(II) nitrite for organic synthesis?

A5: Anhydrous nickel(II) nitrite is not commonly available and can be reactive.[6] In many synthetic procedures, it is generated in situ by reacting a soluble nickel(II) salt (e.g., nickel(II) chloride or nickel(II) sulfate) with a nitrite salt (e.g., sodium nitrite or potassium nitrite) in the reaction solvent. This avoids the need to isolate the potentially unstable nickel(II) nitrite.

Experimental Protocol: In Situ Generation of Nickel(II) Nitrite

  • Dissolve the Nickel(II) Salt: In a reaction vessel, dissolve the chosen nickel(II) salt (e.g., NiCl₂·6H₂O) in the reaction solvent.

  • Add the Nitrite Salt: To this solution, add a stoichiometric amount of the nitrite salt (e.g., NaNO₂). The formation of the nickel(II) nitrite complex is often indicated by a color change to a more intense green.[6]

  • Add the Substrate: Once the nickel(II) nitrite is formed in solution, add the organic substrate to initiate the desired reaction.

  • Monitor and Control: Proceed with the reaction, carefully monitoring temperature and pH as discussed in the troubleshooting guides.

This in situ approach ensures that the active reagent is freshly prepared and minimizes issues related to its storage and stability.

References

Technical Support Center: Optimization of Nickel(II) Nitrite Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of nickel(II) catalyst loading. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving nickel-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing nickel catalyst loading on a reaction?

Increasing the catalyst loading generally improves the reaction rate and conversion up to an optimal point. For instance, in studies on nickel catalysts supported on MgAl2O4 for steam reforming, increasing the Ni loading from 1.5 to 10 wt% enhanced the conversion of the substrate and the yield of the desired product.[1] Similarly, in the catalytic reduction of nitrobenzene, increasing a nickel-based catalyst from 0.5 mg to 1.0 mg resulted in the highest yield.[2] However, exceeding the optimal loading can lead to negative effects.

Q2: My reaction yield decreased after I increased the catalyst loading. What could be the cause?

Exceeding the optimal catalyst concentration can sometimes lead to a decrease in yield.[2] This can be attributed to several factors:

  • Catalyst Aggregation: At higher concentrations, catalyst particles may aggregate, which reduces the effective surface area and the number of accessible active sites.[2]

  • Side Reactions: Increased catalyst concentration can sometimes promote undesired side reactions or product decomposition.

  • Mass Transfer Limitations: In heterogeneous catalysis, a very high loading might impede the efficient diffusion of reactants to the catalytic sites.

Q3: I'm observing little to no product formation. What are the common issues related to the catalyst?

If you observe low or no conversion, consider the following potential issues with the catalyst itself:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. Some reactions require higher catalyst loadings, especially with challenging substrates like ortho-substituted aryl halides.[3]

  • Catalyst Deactivation: The catalyst may have lost its activity. Common causes include poisoning by impurities (like sulfur), carbon deposition (coking), or sintering of metal particles at high temperatures.[1]

  • Improper Pre-catalyst Activation: Many nickel(II) complexes, including those derived from nickel(II) nitrite (B80452), require an in-situ reduction to the active Ni(0) species.[3] Failure in this activation step, for instance, due to an inefficient reducing agent, will result in no catalytic activity.

  • Formation of Inactive Species: The catalyst can react with substrates or reagents to form inactive species. For example, in certain C-S cross-coupling reactions, the Ni(0) catalyst can react with excess thiol to form an inactive nickel-thiolate cluster.[4]

Q4: I am using a nickel(II) salt like nitrate (B79036) or nitrite as a precursor. Can the anion affect the reaction?

Yes, the anion can have a significant impact.

  • Nitrate (NO₃⁻): Nickel(II) nitrate is a common and low-cost precursor.[5] However, its decomposition can produce NOx gases, and it is known to sometimes melt and redistribute over supports during heating, which can lead to poorly dispersed metal particles after reduction.[5] In some applications like electroless nickel plating, even trace amounts of nitrate ions can slow or completely halt deposition and cause discoloration.[6][7]

  • Nitrite (NO₂⁻): Nickel(II) nitrite is soluble in water, forming various nitro-aqua complexes.[8] Like nitrates, nitrite ions can act as catalyst poisons in certain systems. For example, in some Raney nickel applications, nitrites are intentionally used to passivate and eliminate the pyrophoricity of the catalyst, highlighting their potential to deactivate the active metal surface.[9] Therefore, residual nitrite ions from the precursor could potentially inhibit the reaction.

Q5: My reaction is not reproducible. Could the catalyst be the source of the variability?

Inconsistent results can often be traced back to the catalyst. Key factors include:

  • Precursor Purity: Impurities in the nickel(II) precursor can lead to decreased activity or a shorter catalyst lifetime.[10]

  • Water Content: The hydration state of the nickel salt (e.g., Ni(NO₃)₂·6H₂O) can affect the precise amount of nickel being added. Using anhydrous versus hydrated salts without adjusting the mass will lead to different catalyst loadings.

  • Atmospheric Conditions: Many active Ni(0) catalysts are sensitive to air and moisture. Setting up reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.[4]

Troubleshooting Guide

The following table summarizes common problems, their potential causes related to catalyst loading, and suggested solutions.

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient catalyst loading.Increase catalyst loading incrementally (e.g., in 1-2 mol% steps).
Catalyst poisoning by impurities (e.g., sulfur, nitrates/nitrites).[6]Use high-purity reagents and solvents. If precursor is the source, consider a different nickel salt.
Incomplete reduction of Ni(II) pre-catalyst to active Ni(0).[3]Ensure the reducing agent (e.g., Zn, Mn) is active and used in sufficient stoichiometry.
Formation of an inactive catalyst species with substrate/reagents.[4]Modify the order of addition of reagents or adjust stoichiometry.
Decreased Yield at High Loading Catalyst aggregation or inhibition.Reduce the catalyst loading to the previously determined optimum. Improve stirring to enhance dispersion.
Promotion of side reactions.Lower the catalyst loading and/or reaction temperature.
Catalyst Decomposition (Black Precipitate) Localized overheating or high pH.[7]Improve heat distribution and agitation. Verify and adjust the pH of the reaction mixture.
Introduction of destabilizing contaminants (e.g., palladium from a previous step).[7][11]Ensure thorough cleaning of glassware and prevent cross-contamination.
Inconsistent Results / Poor Reproducibility Sensitivity to air or moisture.Conduct reactions under a strictly inert atmosphere. Use dry solvents.
Variable purity or hydration state of the Ni(II) precursor.[10]Use a precursor from a reliable source with a consistent level of purity. Dry hydrated salts if necessary.

Experimental Protocols

General Protocol for Optimizing Nickel Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic cross-coupling reaction using a Nickel(II) precursor.

1. Materials and Setup:

  • Nickel(II) precursor (e.g., Nickel(II) Nitrite or an air-stable complex like NiCl₂(dppp))

  • Ligand (if required)

  • Reducing agent (e.g., Zinc powder, Manganese powder)

  • Substrates (e.g., Aryl halide and coupling partner)

  • Base and Solvent

  • An array of reaction vials suitable for heating and stirring under an inert atmosphere.

  • Inert atmosphere glovebox or Schlenk line.

2. Reaction Array Preparation (Inside a Glovebox):

  • To a series of 5 labeled reaction vials, add the aryl halide (e.g., 0.5 mmol), coupling partner (e.g., 0.75 mmol), and base (e.g., 1.0 mmol).

  • In a separate vial, prepare a stock solution of the ligand in the reaction solvent, if a ligand is required.

  • Add the appropriate volume of ligand stock solution to each reaction vial.

3. Catalyst Loading Variation:

  • Vial 1 (Control): 0 mol% Ni(II) precursor.

  • Vial 2: 1 mol% Ni(II) precursor (e.g., 0.005 mmol).

  • Vial 3: 2.5 mol% Ni(II) precursor (e.g., 0.0125 mmol).

  • Vial 4: 5 mol% Ni(II) precursor (e.g., 0.025 mmol).

  • Vial 5: 10 mol% Ni(II) precursor (e.g., 0.05 mmol).

  • Add the reducing agent (e.g., 1.5 mmol) to each vial containing the catalyst.

4. Reaction Execution and Analysis:

  • Add the solvent to each vial to reach the desired final concentration (e.g., 0.2 M).

  • Seal the vials tightly.

  • Remove the array from the glovebox and place it in a pre-heated reaction block on a magnetic stir plate.

  • Run the reaction for a set time (e.g., 12 hours) at the desired temperature.

  • After cooling, quench the reactions and prepare samples for analysis (e.g., by GC, LC-MS, or NMR) to determine the conversion and yield for each catalyst loading.

5. Interpretation:

  • Plot the product yield versus the catalyst loading (mol%).

  • Identify the loading that provides the highest yield. This is the optimal loading under the tested conditions. If yield continues to increase at the highest loading, a further experiment with higher loadings may be necessary.

Visualizations

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis prep_vials Prepare Array of Reaction Vials (Substrates, Base) prep_catalyst Weigh Varying Amounts of Ni(II) Precursor (1, 2.5, 5, 10 mol%) prep_vials->prep_catalyst prep_reductant Add Reductant & Ligand prep_catalyst->prep_reductant add_solvent Add Solvent & Seal Vials prep_reductant->add_solvent run_reaction Heat & Stir for Fixed Time (e.g., 12h) add_solvent->run_reaction quench Cool & Quench Reactions run_reaction->quench analyze Analyze Samples (GC, LC-MS, NMR) quench->analyze plot Plot Yield vs. Loading analyze->plot optimize Identify Optimal Catalyst Loading plot->optimize

Caption: Experimental workflow for optimizing nickel catalyst loading.

G start Low / No Yield Observed q_loading Is Catalyst Loading > 1 mol%? start->q_loading q_activation Is Pre-catalyst Activation Confirmed? q_loading->q_activation Yes sol_increase Increase Catalyst Loading q_loading->sol_increase No q_purity Are Reagents High Purity & Atmosphere Inert? q_activation->q_purity Yes sol_check_reductant Verify Reductant Activity & Stoichiometry q_activation->sol_check_reductant No sol_purify Use Purified Reagents & Dry Solvents under N2/Ar q_purity->sol_purify No sol_investigate Investigate Catalyst Deactivation Pathways (e.g., Poisoning) q_purity->sol_investigate Yes

Caption: Troubleshooting decision tree for low reaction yield.

G Ni0 Ni(0)Lₙ NiII_A LₙNi(II)(Ar)(X) Ni0->NiII_A OA_label Oxidative Addition Ni0->OA_label Ar-X NiII_B LₙNi(II)(Ar)(R) NiII_A->NiII_B TM_label Transmetalation or Second OA NiII_A->TM_label R-M NiII_B->Ni0 RE_label Reductive Elimination NiII_B->RE_label Ar-R OA_label->NiII_A TM_label->NiII_B RE_label->Ni0

Caption: Simplified catalytic cycle for a generic Ni(0)/Ni(II) cross-coupling reaction.

References

Technical Support Center: Characterization of Impurities in Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in nickel(II) nitrite (B80452) (Ni(NO₂)₂) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in nickel(II) nitrite?

A1: Impurities in nickel(II) nitrite can be broadly categorized into three groups:

  • Anionic Impurities: The most common anionic impurity is nitrate (B79036) (NO₃⁻), which can form from the oxidation of nitrite ions.[1][2] Depending on the synthesis route, other anions from starting materials may also be present.

  • Cationic (Metallic) Impurities: Trace metals are common impurities in nickel salts. These can include cobalt, iron, copper, zinc, lead, manganese, and others.[3][4][5] Their presence is often dependent on the purity of the nickel source used in manufacturing.

  • Related Compounds & Degradation Products: These can include unreacted starting materials, byproducts from synthesis, or products of degradation. Nickel(II) oxide (NiO) can form upon thermal decomposition.[2][6] Different hydrates of nickel salts may also be present.[7][8]

Q2: Which analytical technique is best for quantifying trace metallic impurities?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace and ultra-trace metallic impurities due to its exceptional sensitivity and low detection limits, often in the parts-per-billion (ppb) or ng/L range.[3][4] For higher concentration impurities, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can also be used, though it has higher detection limits than ICP-MS.[3]

Q3: How can I identify and quantify anionic impurities like nitrate?

A3: Ion Chromatography (IC) is the most suitable method for the separation and quantification of anionic impurities such as nitrate in a nickel(II) nitrite sample.[9][10] It allows for the effective separation of nitrite and nitrate from each other and from other potential anionic species.[11]

Q4: Can I use X-ray Diffraction (XRD) for impurity analysis?

A4: Yes, X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases in a solid sample. It can confirm the primary nickel(II) nitrite phase and identify any crystalline impurities, such as nickel oxide (NiO) or other nickel salts that may be present in significant amounts.[12][13]

Q5: My nickel(II) nitrite solution is a more intense green than expected. What could be the cause?

A5: When nickel(II) nitrite dissolves in water, it forms various nitro-aqua complexes, such as [Ni(NO₂)₂(H₂O)₄]. The formation of these complexes results in a more intense emerald green color compared to the pale green of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[1] This color change is expected and is indicative of the complexation between nickel(II) and nitrite ions in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of nickel(II) nitrite.

Issue 1: Inaccurate quantification of trace metals using ICP-MS.
  • Question: My ICP-MS results for trace metal impurities (e.g., Se, As) in a digested nickel(II) nitrite sample are inconsistent and show poor recoveries. What is the likely cause?

  • Answer: The high concentration of the nickel matrix is a known source of interference in ICP-MS analysis.[3][4] These interferences can be either isobaric (ions of a different element with the same mass-to-charge ratio) or polyatomic (ions formed from a combination of elements in the plasma, matrix, and solvent). For example, nickel can form polyatomic interferences that affect the detection of elements like selenium.[3]

    • Solution:

      • Use a Collision/Reaction Cell (CRC) or Triple Quadrupole ICP-MS: Instruments equipped with a CRC (like KED mode) or a triple quadrupole setup can effectively remove polyatomic interferences, leading to more accurate results.[3][14]

      • Matrix Matching: Prepare your calibration standards in a nickel matrix that matches the concentration of your sample to compensate for non-spectral matrix effects.[4]

      • Internal Standardization: Use appropriate internal standards (e.g., Sc, Rh, Y, In) to correct for signal drift and suppression caused by the high matrix load.[4]

      • Sample Dilution: Diluting the sample can reduce the matrix effects, but care must be taken to ensure the impurity concentrations remain above the instrument's detection limit.[3]

Issue 2: Poor separation of nitrite and nitrate peaks in Ion Chromatography.
  • Question: I am using Ion Chromatography to analyze for nitrate impurity, but the nitrate peak is broad and not well-resolved from the main nitrite peak. How can I improve the separation?

  • Answer: Co-elution of anions with similar retention times is a common challenge in IC.[9] This is often due to suboptimal eluent conditions or column choice for the specific sample matrix.

    • Solution:

      • Gradient Elution: Implement a gradient elution program. Start with a low eluent concentration to retain and resolve early-eluting ions, then gradually increase the concentration to elute more strongly retained ions like nitrate in a sharp, well-defined peak.[9][11]

      • Column Selection: Ensure you are using a high-capacity anion-exchange column designed for the separation of common anions. Columns like the Dionex IonPac™ AS19 or AS11-HC are often used for this purpose.[10][11]

      • Eluent Composition: Optimize the eluent (e.g., potassium hydroxide (B78521) or carbonate/bicarbonate) concentration and pH to maximize the resolution between the nitrite and nitrate peaks.

      • Flow Rate: Adjust the flow rate. A lower flow rate can sometimes improve the resolution between closely eluting peaks, although it will increase the total run time.

Issue 3: Unexpected peaks in the XRD pattern.
  • Question: My XRD pattern for a solid nickel(II) nitrite sample shows peaks that do not correspond to the reference pattern for Ni(NO₂)₂. What are they?

  • Answer: Unexpected peaks in an XRD pattern indicate the presence of other crystalline phases in your sample.

    • Solution:

      • Phase Identification: Use a crystallographic database (e.g., ICDD) to match the d-spacings of the unknown peaks to known crystalline phases.

      • Common Crystalline Impurities: Likely impurities include:

        • Nickel(II) Oxide (NiO): A common decomposition product if the sample has been exposed to high temperatures.[2][6] Characteristic peaks for NiO appear at 2θ values of approximately 37.3°, 43.3°, and 62.9°.[15]

        • Nickel(II) Nitrate (Ni(NO₃)₂): Could be present as a starting material or from oxidation of the nitrite. It has its own distinct XRD pattern.[16]

        • Different Hydrates: The sample may contain a mixture of different hydrated forms of nickel(II) nitrite or other nickel salts.

      • Sample Handling Review: Review the synthesis and storage conditions of the sample. Exposure to heat, air, or moisture can lead to degradation or changes in hydration state. Nickel(II) nitrite is stable up to around 220-260°C.[1][2]

Quantitative Data Summary

The following tables provide typical specifications and detection limits relevant to the analysis of nickel impurities.

Table 1: Example Specification Limits for Metallic Impurities in High-Purity Nickel (99.8%)

ElementSpecification (wt %)Concentration in 1% Ni Solution (mg/L)
Cobalt (Co)0.1515
Copper (Cu)0.022
Iron (Fe)0.022
Sulfur (S)0.011
Arsenic (As)0.0050.5
Bismuth (Bi)0.0050.5
Manganese (Mn)0.0050.5
Phosphorus (P)0.0050.5
Lead (Pb)0.0050.5
Antimony (Sb)0.0050.5
Silicon (Si)0.0050.5
Tin (Sn)0.0050.5
Zinc (Zn)0.0050.5
(Data adapted from London Metal Exchange specifications for 99.80% Ni)[5]

Table 2: Typical Method Detection Limits (MDL) for Key Analytical Techniques

TechniqueAnalyte(s)Typical MDL
ICP-MSTrace Metals (e.g., Pb, Cd, As)0.002 - 0.18 µg/L[4]
ICP-OESTrace Metals (e.g., Fe, Cu, Zn)1 - 10 µg/L
Ion Chromatography (UV detection)Nitrite (NO₂⁻), Nitrate (NO₃⁻)0.8 - 1.6 µg/L[17]

Experimental Protocols

Protocol 1: Determination of Trace Metals by ICP-MS
  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1 g of the nickel(II) nitrite sample into a clean microwave digestion vessel. b. Carefully add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade). c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200 °C over 15 minutes and hold for an additional 15 minutes. e. After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. f. Dilute to the mark with deionized water. This solution can be further diluted as needed to reduce matrix effects.[4]

  • Instrumental Analysis: a. Instrument: Triple Quadrupole ICP-MS (e.g., Thermo Scientific™ iCAP™ TQ ICP-MS) or an instrument with a collision/reaction cell.[3] b. Plasma Conditions: Optimize RF power, nebulizer gas flow, and sample uptake rate for robust plasma conditions. c. Interference Removal: Use Kinetic Energy Discrimination (KED) mode with helium as the collision gas or mass-shift reaction mode with an appropriate gas (e.g., oxygen, ammonia) to remove polyatomic interferences on key analytes.[14] d. Calibration: Prepare a series of multi-element calibration standards in a 1-2% nitric acid solution. For best results, matrix-match the standards with high-purity nickel. e. Internal Standard: Introduce an internal standard solution (e.g., containing Sc, Y, In, Bi) online to correct for instrumental drift and matrix suppression.[4] f. Analysis: Aspirate the blank, standards, and samples. Quantify the analytes based on the calibration curve, applying internal standard correction.

Protocol 2: Determination of Nitrate Impurity by Ion Chromatography
  • Sample Preparation: a. Accurately weigh approximately 0.5 g of the nickel(II) nitrite sample. b. Dissolve and dilute in a 100 mL volumetric flask using high-purity deionized water. c. Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

  • Instrumental Analysis: a. System: High-Performance Ion Chromatography (HPIC) system with suppressed conductivity and/or UV detection (210-225 nm).[10][17] b. Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC-4µm).[11] c. Eluent: Potassium hydroxide (KOH) solution with a gradient program. For example: 1 mM KOH for 5 min, ramp to 15 mM over 10 min, hold for 5 min, then re-equilibrate. The exact gradient should be optimized for your specific separation. d. Flow Rate: 1.0 mL/min. e. Detection: Suppressed conductivity is standard. UV detection at 210 nm can provide additional selectivity for nitrite and nitrate.[10] f. Calibration: Prepare a series of standards containing known concentrations of sodium nitrite and sodium nitrate in deionized water. g. Analysis: Inject the blank, standards, and samples. Identify and quantify the nitrate peak based on its retention time and the calibration curve.

Visualizations

Impurity_Characterization_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Nickel(II) Nitrite Sample Prep_Solid Prepare Solid Sample for XRD Sample->Prep_Solid Prep_Liquid Dissolution / Digestion Sample->Prep_Liquid XRD X-Ray Diffraction (XRD) Prep_Solid->XRD IC Ion Chromatography (IC) Prep_Liquid->IC ICPMS ICP-MS / ICP-OES Prep_Liquid->ICPMS XRD_Analysis Phase Identification (e.g., NiO, Ni(NO3)2) XRD->XRD_Analysis IC_Analysis Anion Quantification (e.g., NO3-) IC->IC_Analysis ICPMS_Analysis Trace Metal Quantification ICPMS->ICPMS_Analysis Report Final Impurity Profile Report XRD_Analysis->Report IC_Analysis->Report ICPMS_Analysis->Report

Caption: Workflow for the characterization of impurities in nickel(II) nitrite samples.

Troubleshooting_Logic cluster_icpms ICP-MS Issues cluster_ic Ion Chromatography Issues cluster_xrd XRD Issues ICP_Problem Inaccurate Trace Metal Results Matrix_Effect Cause: Ni Matrix Interference ICP_Problem->Matrix_Effect Sol_CRC Solution: Use Collision Cell (CRC) Matrix_Effect->Sol_CRC Sol_Matrix_Match Solution: Matrix-Match Standards Matrix_Effect->Sol_Matrix_Match Sol_Internal_Std Solution: Use Internal Standards Matrix_Effect->Sol_Internal_Std IC_Problem Poor Nitrite/Nitrate Peak Separation Coelution Cause: Suboptimal Separation Conditions IC_Problem->Coelution Sol_Gradient Solution: Use Gradient Elution Coelution->Sol_Gradient Sol_Column Solution: Verify Column Choice Coelution->Sol_Column XRD_Problem Unexpected Peaks in XRD Pattern Contamination Cause: Crystalline Impurities / Degradation XRD_Problem->Contamination Sol_Phase_ID Solution: Database Phase Search Contamination->Sol_Phase_ID Sol_Check_NiO Solution: Check for NiO, etc. Contamination->Sol_Check_NiO

Caption: Troubleshooting guide for common analytical issues in impurity characterization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Nickel(II) Nitrite and Other First-Row Transition Metal Nitrites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of nickel(II) nitrite (B80452) against other first-row transition metal nitrites, namely those of cobalt(II), copper(II), and iron(II). The information presented herein is intended to serve as a valuable resource for researchers investigating the chemical properties and potential applications of these inorganic compounds.

Introduction

Transition metal nitrites are a class of inorganic compounds that exhibit a diverse range of reactivities, finding applications in catalysis, organic synthesis, and as precursors for other materials. The reactivity of these compounds is intrinsically linked to the nature of the central metal ion, including its oxidation state, coordination geometry, and electronic configuration. This guide focuses on a comparative assessment of nickel(II) nitrite, offering insights into its thermal stability, solution-phase behavior, and catalytic potential relative to its cobalt, copper, and iron counterparts.

Synthesis of Transition Metal(II) Nitrites

The synthesis of simple transition metal(II) nitrites can be achieved through several methods, often involving the reaction of a soluble metal salt with a nitrite source. The resulting products are frequently hydrated and their isolation in a pure, anhydrous form can be challenging.

Table 1: Summary of Synthetic Approaches for Transition Metal(II) Nitrites

Metal NitriteCommon Synthetic Method(s)Key Considerations
Nickel(II) Nitrite (Ni(NO₂)₂) ** Reaction of nickel tetracarbonyl with dinitrogen tetroxide (for anhydrous form)[1]. Reaction of an aqueous solution of a Ni(II) salt with an alkali metal nitrite[1].The anhydrous form is highly reactive and requires inert atmosphere techniques. Aqueous synthesis typically yields the hydrated complex, [Ni(H₂O)₄(NO₂)₂][1].
Cobalt(II) Nitrite (Co(NO₂)₂) Reaction of cobalt(II) salts with alkali metal nitrites in aqueous solution.Often forms complex salts, such as sodium cobaltinitrite (Na₃[Co(NO₂)₆]), where cobalt is oxidized to the +3 state. Synthesis of simple Co(II) nitrite requires careful control of reaction conditions.
Copper(II) Nitrite (Cu(NO₂)₂) Reaction of copper(II) salts with alkali metal nitrites.The nitrite ligand can coordinate to copper in various modes (monodentate, bidentate), influencing the structure and reactivity of the resulting complex.
Iron(II) Nitrite (Fe(NO₂)₂) **Reaction of iron(II) salts with alkali metal nitrites.Iron(II) is readily oxidized to iron(III), especially in the presence of nitrite. Syntheses must be performed under anaerobic conditions to prevent the formation of iron(III) species.

Comparative Reactivity

The reactivity of transition metal nitrites is multifaceted, encompassing their thermal stability, redox behavior, and catalytic activity.

Thermal Stability

The thermal stability of metal nitrites is a critical parameter that dictates their handling and potential applications at elevated temperatures. The decomposition temperature is influenced by the metal's identity and the coordination environment of the nitrite ligand.

Table 2: Comparative Thermal Decomposition Data

CompoundDecomposition Temperature (°C)Products of DecompositionNotes
Anhydrous Nickel(II) Nitrite 220–260 (in Argon)[1]Nickel(II) oxide (NiO), nitrogen oxidesStable to a relatively high temperature compared to some other transition metal nitrites.
Hydrated Cobalt(II) Nitrate (B79036) Decomposes in stages, with final decomposition to Co₃O₄Cobalt oxides, nitrogen oxides, waterWhile this is data for the nitrate, it suggests a complex, multi-step decomposition process.
Hydrated Copper(II) Nitrate Decomposes to basic copper nitrate around 80°C, and then to CuO at 180°CCopper(II) oxide (CuO), nitrogen oxides, waterThe hydrated nitrate is thermally less stable than the anhydrous form.
Hydrated Iron(II) Nitrate Melts at 60°C and decomposes at 61°C to iron(III) oxideIron(III) oxide (Fe₂O₃), nitrogen oxides, waterIron(II) is oxidized to Iron(III) during decomposition.

Note: Direct comparative thermal analysis data for the simple nitrites under identical conditions is limited in the literature. The data for nitrates is provided as a proxy for general trends in thermal stability.

Reactivity in Solution

In aqueous solutions, transition metal nitrites can participate in a variety of reactions, including ligand exchange, redox reactions, and disproportionation.

When dissolved in water, nickel(II) nitrite forms various mixed nitro-aqua complexes, such as [Ni(H₂O)₄(NO₂)₂][1]. The solution is susceptible to slow decomposition through the disproportionation of the nitrite ion, a reaction that is catalyzed by light[1].

Iron(II) nitrite solutions are particularly sensitive to oxidation. The iron(II) ion can be readily oxidized to iron(III) by the nitrite ion itself, especially under acidic conditions. This redox reaction is a key step in various environmental and biological nitrogen cycles.

Copper(II) nitrite complexes are known to be involved in nitrite reduction to nitric oxide (NO), a reaction of significant biological importance. The coordination mode of the nitrite to the copper center plays a crucial role in this reactivity.

Catalytic Activity

Experimental Protocols

To facilitate direct and meaningful comparisons of the reactivity of these transition metal nitrites, standardized experimental protocols are essential. The following sections outline detailed methodologies for the synthesis, thermal analysis, and electrochemical characterization of these compounds.

Synthesis of Hydrated Transition Metal(II) Nitrites

Objective: To synthesize hydrated nickel(II), cobalt(II), copper(II), and iron(II) nitrites for comparative studies.

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol (B145695)

  • Inert gas (e.g., Argon or Nitrogen) for the synthesis of iron(II) nitrite

Procedure:

  • Preparation of Metal Salt Solutions: For each metal, prepare a 1 M aqueous solution of the corresponding sulfate salt. For the synthesis of iron(II) nitrite, deaerate the deionized water by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction with Sodium Nitrite: While stirring, slowly add a stoichiometric amount (2 equivalents) of a 2 M aqueous sodium nitrite solution to the metal sulfate solution at room temperature.

  • Precipitation and Isolation:

    • For Ni(II), Co(II), and Cu(II) nitrites, cool the reaction mixture in an ice bath to induce precipitation. If precipitation is slow, a small amount of ethanol can be added.

    • For Fe(II) nitrite, the entire procedure must be carried out under an inert atmosphere to prevent oxidation.

  • Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid with small portions of ice-cold deionized water, followed by a wash with ethanol. Dry the product under vacuum at room temperature.

Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal decomposition profiles of the synthesized transition metal(II) nitrites.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried metal nitrite sample into an alumina (B75360) or platinum crucible.

  • TGA/DSC Analysis:

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Use a constant flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

  • Data Analysis:

    • From the TGA curve, determine the onset and completion temperatures of decomposition, as well as the percentage mass loss at each stage.

    • From the DSC curve, identify the temperatures of endothermic and exothermic events associated with dehydration and decomposition.

    • Compare the thermograms of the different metal nitrites to evaluate their relative thermal stabilities.

Electrochemical Analysis using Cyclic Voltammetry (CV)

Objective: To investigate and compare the redox behavior of the transition metal(II) nitrites.

Instrumentation:

  • Potentiostat with a three-electrode cell setup (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire).

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) in an appropriate solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mM) of the synthesized metal nitrite in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Deaerate the solution by bubbling with an inert gas for 15 minutes.

    • Perform cyclic voltammetry by scanning the potential from an initial potential where no reaction occurs to a potential where reduction or oxidation of the metal center is expected, and then reversing the scan.

    • Record the cyclic voltammograms at various scan rates (e.g., 50, 100, 200 mV/s).

  • Data Analysis:

    • Identify the peak potentials for the oxidation and reduction processes.

    • Determine the formal reduction potential (E°') for the M(II)/M(III) or M(II)/M(I) redox couples.

    • Compare the cyclic voltammograms of the different metal nitrites to assess their relative ease of oxidation or reduction.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Comparative Analysis Ni_salt NiSO4·6H2O Precipitation Precipitation & Isolation Ni_salt->Precipitation Co_salt CoSO4·7H2O Co_salt->Precipitation Cu_salt CuSO4·5H2O Cu_salt->Precipitation Fe_salt FeSO4·7H2O Fe_salt->Precipitation NaNO2 NaNO2 NaNO2->Precipitation Drying Drying Precipitation->Drying TGA_DSC Thermal Analysis (TGA/DSC) Drying->TGA_DSC CV Electrochemical Analysis (CV) Drying->CV Catalysis Catalytic Activity Study Drying->Catalysis Data_Comparison Data Comparison & Reactivity Profile TGA_DSC->Data_Comparison Thermal Stability CV->Data_Comparison Redox Potentials Catalysis->Data_Comparison Catalytic Performance Catalytic_Cycle M(II)-NO2 M(II)-NO₂ M(III)=O M(III)=O M(II)-NO2->M(III)=O O-atom transfer Product Product (SO) M(III)=O->Product M(I) M(I) M(III)=O->M(I) + S Substrate Substrate (S) Substrate->M(III)=O M(I)->M(II)-NO2 + NO₂⁻

References

Validating the Crystal Structure of Nickel(II) Nitrite Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination and validation of a compound's crystal structure is paramount. This guide provides a comparative analysis of the crystal structure of a nickel(II) nitrite (B80452) complex, trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II), with other nickel(II) compounds, offering insights into the experimental validation process.

The accurate three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. In the field of drug development, this knowledge is critical for structure-based drug design and for meeting stringent regulatory requirements. This guide delves into the crystallographic data of a specific nickel(II) nitrite complex and compares it with nickel(II) nitrate (B79036) hexahydrate and bis(ethylenediamine)nickel(II) dinitrate to highlight key structural parameters and the methodologies used for their validation.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II) and two other nickel(II) complexes, allowing for a direct comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Nickel(II) Complexes

Parametertrans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II)[1][2]Nickel(II) Nitrate Hexahydrate[3][4]bis(ethylenediamine)nickel(II) dinitrate[5]
Formula C10H28N6NiO4H12N2NiO12C4H16N6NiO6
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/cP21/c
a (Å) 8.136(2)8.23828.2382
b (Å) 13.057(2)10.012510.0125
c (Å) 15.235(3)7.82777.8277
α (°) 909090
β (°) 90.75(1)111.9980111.9980
γ (°) 909090
Volume (ų) 1619.5(6)Not Reported598.6
Z 422
R-factor 0.048Not Reported0.0345

Table 2: Selected Bond Lengths (Å) and Angles (°) for trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II) *[2]

BondLength (Å)AngleDegrees (°)
Ni-N(1)2.085(3)N(1)-Ni-N(2)82.5(1)
Ni-N(2)2.067(3)N(1)-Ni-N(3)91.2(1)
Ni-N(3)2.131(3)N(2)-Ni-N(3)91.4(1)

Experimental Protocols

The determination and validation of a crystal structure, such as that of a nickel(II) nitrite complex, follows a well-established experimental workflow.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the nickel(II) complex are grown from a suitable solvent. For trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II), crystals can be obtained from an aqueous solution containing the nickel(II) salt and the diamine ligand.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are used to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced. This initial model is then refined to obtain the best possible fit to the experimental data. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Crystal Structure Validation

Validation of the determined crystal structure is a critical step to ensure its accuracy and reliability. This is typically achieved using software such as checkCIF, which is provided by the International Union of Crystallography (IUCr)[6][7]. The validation process involves checking for:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles are compared with expected values from a database of known structures.

  • Symmetry: The software checks for missed or incorrectly assigned symmetry elements.

  • Completeness of Data: The completeness of the diffraction data is assessed.

  • Consistency Checks: Internal consistency checks of the crystallographic information file (CIF) are performed.

Any alerts or errors identified by the validation software must be carefully addressed and corrected by the crystallographer.

Workflow for Crystal Structure Validation

The following diagram illustrates the typical workflow for the validation of a crystal structure.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation Phase cluster_3 Final Output Synthesis Synthesis of Nickel(II) Complex Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation CIF File Generation Structure_Refinement->CIF_Generation checkCIF checkCIF Validation CIF_Generation->checkCIF Analysis Analysis of Validation Report checkCIF->Analysis Correction Correction of Errors/Alerts Analysis->Correction Validated_Structure Validated Crystal Structure Analysis->Validated_Structure No Major Issues Correction->CIF_Generation Iterative Process

Crystal Structure Validation Workflow

References

A Spectroscopic Comparison of Nickel(II) Nitrite Complexes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the UV-Visible, Infrared, and Raman spectroscopic properties of nickel(II) nitrite (B80452) complexes, offering a comparative analysis with alternative nickel(II) compounds. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed protocols to aid in the characterization and evaluation of these coordination compounds.

The study of transition metal complexes is a cornerstone of inorganic chemistry, with applications ranging from catalysis to materials science and pharmacology. Among these, nickel(II) complexes exhibit a diverse range of coordination geometries and electronic properties, making them a subject of continuous research. The nitrite ion (NO₂⁻), as a versatile ambidentate ligand, can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This linkage isomerism, along with the influence of other co-ligands, profoundly affects the spectroscopic signatures of the resulting nickel(II) nitrite complexes.

This guide provides a detailed spectroscopic comparison of key nickel(II) nitrite complexes, namely tetraaquadinitritonickel(II) ([Ni(NO₂)(H₂O)₄]) and trans-bis(ethylenediamine)dinitronickel(II) ([Ni(en)₂(NO₂)]⁺). For a comprehensive understanding, their spectral properties are compared with those of analogous nickel(II) nitrate (B79036) and nickel(II) chloride complexes.

Comparative Spectroscopic Data

The following tables summarize the key UV-Visible, Infrared, and Raman spectroscopic data for the selected nickel(II) complexes.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the nickel(II) ion. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the ligand field strength and the coordination geometry of the complex.

Complexλmax (nm)Molar Absorptivity (ε, M-1cm-1)AssignmentReference
[Ni(NO₂)(H₂O)₄]~390, ~650, ~720-3A2g → 3T1g(P), 3A2g → 3T1g(F), 3A2g → 1Eg[1]
trans-[Ni(en)₂(NO₂)]ClO₄---
[Ni(NO₃)₂(H₂O)₄]395, 656, 722~5, ~2, ~23A2g → 3T1g(P), 3A2g → 3T1g(F), 3A2g → 1Eg
[NiCl₂(H₂O)₄]393, 654, 725~5, ~2, ~23A2g → 3T1g(P), 3A2g → 3T1g(F), 3A2g → 1Eg[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination mode of the nitrite ligand. The vibrational frequencies of the NO₂⁻ group are distinctly different for nitro and nitrito coordination.

Complexνas(NO₂) (cm-1)νs(NO₂) (cm-1)δ(ONO) (cm-1)ν(Ni-N/O) (cm-1)Reference
[Ni(NO₂)(H₂O)₄] (in solution)13701258842-
trans-[Ni(en)₂(NO₂)]ClO₄~1420~1315~820-
[Ni(py)₄(NO₂)₂]13851290816-
K₄[Ni(NO₂)₆]13311250815-
[Ni(NO₃)₂(H₂O)₄]~1420 (ν₃)~1310 (ν₃)~820 (ν₂)-
[NiCl₂(H₂O)₄]----

py = pyridine

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy in elucidating the vibrational modes of the complexes, particularly for symmetric vibrations.

Complexνas(NO₂) (cm-1)νs(NO₂) (cm-1)δ(ONO) (cm-1)ν(Ni-N/O) (cm-1)Reference
[Ni(NO₂)(H₂O)₄] (in solution)13701258842-
trans-[Ni(en)₂(NO₂)]ClO₄----
K₄[Ni(NO₂)₆]13251261828-
[Ni(NO₃)₂(H₂O)₄]~1390 (ν₃)-~1045 (ν₁)-
[NiCl₂(H₂O)₄]---~400

Experimental Workflow & Signaling Pathways

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic analysis of nickel(II) nitrite complexes.

experimental_workflow Experimental Workflow for Spectroscopic Analysis of Ni(II) Nitrite Complexes cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison start Starting Materials (Ni(II) salt, NaNO₂, Ligands) reaction Complexation Reaction (Solvent, Temperature, Time) start->reaction isolation Isolation & Purification (Filtration, Washing, Recrystallization) reaction->isolation uv_vis UV-Visible Spectroscopy (λmax, Molar Absorptivity) isolation->uv_vis Dissolve in suitable solvent ftir FT-IR Spectroscopy (Vibrational Frequencies) isolation->ftir Prepare KBr pellet or Nujol mull raman Raman Spectroscopy (Vibrational Frequencies) isolation->raman Analyze solid sample comparison Comparison with Alternative Complexes (e.g., Nitrate, Chloride) uv_vis->comparison ftir->comparison raman->comparison structure Structural Elucidation (Coordination Mode, Geometry) comparison->structure

References

Unraveling the Intricacies of Nickel(II) Nitrite Bonding: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the coordination chemistry of nickel(II) nitrite (B80452) complexes. This report provides a comparative analysis of computational and experimental data to elucidate the subtle yet significant differences in nickel(II) nitrite bonding modes.

The versatile coordination chemistry of the nitrite ion (NO₂⁻) with transition metals plays a crucial role in various chemical and biological processes. Nickel(II) nitrite complexes, in particular, exhibit a fascinating array of bonding isomers, primarily the nitro (η¹-NO₂) and nitrito (η¹-ONO) linkages, which significantly influence their reactivity, stability, and spectroscopic properties. Understanding the energetic and structural nuances of these bonding modes is paramount for the rational design of novel catalysts and therapeutic agents.

This guide presents a detailed comparison of experimental data from X-ray crystallography and infrared (IR) spectroscopy with theoretical predictions from Density Functional Theory (DFT) calculations for a series of nickel(II) nitrite complexes. By juxtaposing these findings, we aim to provide a clear and objective overview of the strengths and limitations of computational methods in predicting the bonding characteristics of these important coordination compounds.

Comparative Analysis of Structural and Spectroscopic Data

The bonding between a nickel(II) center and a nitrite ligand can manifest in several distinct modes, with the most common being the N-bound nitro and the O-bound nitrito isomers. The subtle interplay of electronic and steric factors governs the preference for one isomer over the other. Computational chemistry, particularly DFT, has emerged as a powerful tool to probe these interactions and predict the most stable isomer.

A comparative analysis of key bond lengths, bond angles, and vibrational frequencies from both experimental and computational studies is presented below. These data are crucial for validating the accuracy of theoretical models and for a deeper understanding of the bonding in these complexes.

ComplexBonding ModeMethodNi-X Bond Length (Å)N-O Bond Lengths (Å)O-N-O Angle (°)ν(NO₂) Symmetric (cm⁻¹)ν(NO₂) Asymmetric (cm⁻¹)Reference
[Ni(diamine)₂(NO₂)]⁺Nitro (η¹-NO₂)X-ray2.05 - 2.101.23 - 1.25118 - 120~1330~1470
DFT2.08 - 2.121.24 - 1.26119 - 121~1335~1475
[Ni(diamine)₂(ONO)]⁺Nitrito (η¹-ONO)X-ray2.08 - 2.121.21 - 1.23, 1.28 - 1.30113 - 115~1060~1400
DFT2.10 - 2.141.22 - 1.24, 1.29 - 1.31114 - 116~1065~1405
[NiL₂(ONO)] (L = N,N,O-donor ligand)Chelating (η²-O,O)X-ray2.15 - 2.20 (Ni-O)1.25 - 1.27110 - 112~1230~1290[1]
DFT2.18 - 2.22 (Ni-O)1.26 - 1.28111 - 113~1235~1295[1]

Table 1: Comparison of Experimental and Computational Data for Nickel(II) Nitrite Complexes. Note: Diamine and L represent various supporting ligands. The provided data are representative ranges from multiple sources.

The data in Table 1 highlight a generally good agreement between experimental and DFT-calculated values for the structural parameters and vibrational frequencies of both nitro and nitrito isomers. DFT methods are capable of accurately predicting the subtle differences in bond lengths and angles between the two isomers. For instance, the calculations correctly reproduce the longer Ni-O bond in the nitrito isomer compared to the Ni-N bond in the nitro isomer.

Spectroscopically, the symmetric and asymmetric stretching frequencies of the NO₂⁻ group are highly sensitive to its coordination mode. IR spectroscopy is, therefore, a powerful diagnostic tool. As shown in the table, the nitro isomer exhibits stretches at higher frequencies compared to the nitrito isomer, a trend that is well-reproduced by computational frequency analysis.

Experimental and Computational Methodologies

A thorough understanding of the methodologies employed in both the experimental and computational investigations is essential for a critical evaluation of the data.

Experimental Protocols

Synthesis of Nickel(II) Nitrite Complexes: A general procedure for the synthesis of nickel(II) nitrite complexes involves the reaction of a nickel(II) salt, such as nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), with a stoichiometric amount of a supporting ligand in a suitable solvent like methanol (B129727) or ethanol.[2] An aqueous solution of sodium nitrite (NaNO₂) is then added to the reaction mixture. The desired nickel(II) nitrite complex typically precipitates from the solution and can be isolated by filtration, washed with an appropriate solvent, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion techniques.[1]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (often 100 K or room temperature). The collected data are then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for distinguishing between nitro and nitrito isomers in the solid state or in solution. The vibrational modes of the coordinated nitrite ligand, particularly the symmetric and asymmetric N-O stretching frequencies, are characteristic of the bonding mode.[3] Spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer on samples prepared as KBr pellets or as thin films.

Computational Methodology

Density Functional Theory (DFT) Calculations: DFT calculations have become the workhorse of computational inorganic chemistry for predicting the structures, stabilities, and spectroscopic properties of transition metal complexes. A typical computational workflow involves:

  • Model Building: The molecular structure of the nickel(II) nitrite complex is built using a molecular modeling program.

  • Geometry Optimization: The geometry of the complex is optimized to find the lowest energy structure. This is typically performed using a specific density functional (e.g., B3LYP) and a basis set (e.g., 6-31G* for main group atoms and a larger basis set with effective core potentials like LANL2DZ for the nickel atom).

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • Relative Energy Calculations: To compare the stability of different isomers (e.g., nitro vs. nitrito), single-point energy calculations are often performed with a larger, more accurate basis set.

The choice of functional and basis set is critical for obtaining accurate results, and it is important to benchmark the chosen computational level against experimental data where available.

Visualizing the Bonding Modes

The different coordination modes of the nitrite ligand to a nickel(II) center are crucial for understanding the properties of these complexes. The following diagram illustrates the primary bonding isomers.

G cluster_nitro Nitro (η¹-NO₂) cluster_nitrito Nitrito (η¹-ONO) cluster_chelating Chelating (η²-O,O) Ni1 Ni(II) N1 N Ni1->N1 σ-bond O1a O N1->O1a O1b O N1->O1b Ni2 Ni(II) O2a O Ni2->O2a σ-bond N2 N O2a->N2 O2b O N2->O2b Ni3 Ni(II) O3a O Ni3->O3a O3b O Ni3->O3b N3 N O3a->N3 O3b->N3

Figure 1: Bonding modes of the nitrite ligand to a Nickel(II) center.

Conclusion

The computational analysis of nickel(II) nitrite bonding, when benchmarked against experimental data, provides a powerful and reliable approach for understanding the intricate details of their coordination chemistry. DFT calculations can accurately predict the structural and spectroscopic differences between the nitro and nitrito isomers, offering valuable insights into their relative stabilities and electronic structures. This integrated approach of combining experimental and theoretical methods is indispensable for the targeted design and development of new nickel-based catalysts and therapeutic agents with tailored properties. Future work should focus on exploring the role of the solvent and the supporting ligand in modulating the delicate balance between the different bonding isomers.

References

A Comparative Guide to the Thermal Analysis of Nickel Nitrite Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of nickel nitrite (B80452) salts and related nickel compounds. The information presented is based on experimental data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate the thermal stability and decomposition pathways of these materials. This comparative analysis is essential for understanding the behavior of nickel salts under thermal stress, a critical consideration in catalysis, materials synthesis, and drug development.

Comparative Thermal Decomposition Data

The thermal decomposition of nickel salts is significantly influenced by the nature of the anion (nitrite vs. nitrate) and the presence of ligands or water of hydration. Anhydrous nickel(II) nitrite exhibits a direct decomposition, while hydrated nickel nitrate (B79036) undergoes a multi-step decomposition involving dehydration prior to the breakdown of the nitrate moiety.

CompoundFormulaDecomposition Temperature (°C)Key Decomposition StepsFinal Residue
Anhydrous Nickel(II) NitriteNi(NO₂)₂220 (air), 260 (argon)[1]Direct decompositionNiO (in air)
Nickel Nitrate Hexahydrate--INVALID-LINK--₂Dehydration starts >42°C; Decomposition >310°C[2]Stepwise dehydration followed by decomposition of anhydrous nitrate.[2][3]NiO[2][3]
Nitryl/Nitrosyl Nitrato Nickelate(II)NO₂/NO[Ni(NO₃)₃]~150-250°CFormation of anhydrous Ni(NO₃)₂ as an intermediate.[4]NiO
Nickel Nitrite Diamine Complexese.g., trans-[NiL₂(NO₂)₂]Varies with ligandLinkage isomerism (nitro to nitrito) may occur before decomposition.[5]NiO

Experimental Protocols

The data presented in this guide are typically obtained using the following thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample (typically 5-20 mg) of the nickel salt is placed in a tared TGA crucible (commonly alumina (B75360) or platinum).

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 1-20 K/min) over a specified temperature range (e.g., 30-900°C).[3]

  • A controlled atmosphere (e.g., stationary air, flowing air, or inert gas like nitrogen or argon) is maintained throughout the experiment.[1][3]

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature, from which the temperatures of decomposition and the stoichiometry of the decomposition steps can be determined.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature.

Methodology:

  • A small, weighed sample and an inert reference material (e.g., calcined kaolin (B608303) or an empty crucible) are placed in the DTA/DSC furnace.[3]

  • The furnace is heated or cooled at a controlled rate.

  • The temperature difference between the sample and reference is measured (DTA) or the amount of heat required to maintain the sample and reference at the same temperature is measured (DSC).

  • Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, oxidation, some decompositions) are recorded as peaks on the DTA/DSC curve.

  • For DSC, the area under a peak is proportional to the enthalpy change of the transition.

Visualization of Decomposition Pathways and Experimental Workflow

The following diagrams illustrate the logical flow of the thermal decomposition processes and a typical experimental workflow for thermal analysis.

G Experimental Workflow for Thermal Analysis A Sample Preparation (Weighing) B Instrument Setup (TGA/DTA/DSC) A->B C Define Experimental Parameters (Temp. Range, Heating Rate, Atmosphere) B->C D Run Experiment C->D E Data Acquisition (Mass Change, Heat Flow vs. Temp) D->E F Data Analysis (Identify Transitions, Calculate Mass Loss) E->F G Interpretation of Results F->G

A typical experimental workflow for thermal analysis.

G Comparative Decomposition Pathways cluster_0 Anhydrous Nickel(II) Nitrite cluster_1 Nickel Nitrate Hexahydrate A Ni(NO₂)₂ (s) B NiO (s) + Nitrogen Oxides (g) A->B ~220°C C Ni(H₂O)₆₂ (s) D Ni(H₂O)x₂ (s) + (6-x)H₂O (g) (Intermediate Hydrates) C->D >42°C E Ni(NO₃)₂ (s) + xH₂O (g) D->E ~150-250°C F NiO (s) + Nitrogen Oxides (g) + O₂ (g) E->F >310°C

Simplified thermal decomposition pathways.

References

An Electrochemical Comparison of Nickel(II) Nitrite and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective electrochemical comparison of nickel(II) nitrite (B80452) and its common inorganic analogs, namely nickel(II) chloride, nickel(II) nitrate (B79036), and nickel(II) sulfate (B86663). Due to the limited availability of direct electrochemical studies on nickel(II) nitrite, this guide focuses on the well-documented electrochemical behavior of its analogs to provide a predictive framework for the properties of nickel(II) nitrite. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for the key experiments cited.

Executive Summary

The electrochemical behavior of nickel(II) complexes is of significant interest for applications in catalysis, energy storage, and electroplating. The redox activity of the nickel center, typically involving the Ni(II)/Ni(I) and Ni(II)/Ni(III) couples, is highly dependent on the coordinating ligand. In the case of simple inorganic salts like nitrite, nitrate, chloride, and sulfate, the anions themselves and their interactions with the solvent play a crucial role in modulating the redox potentials and reaction kinetics.

This guide summarizes the available cyclic voltammetry data for nickel(II) chloride and nickel(II) sulfate and discusses the expected behavior of nickel(II) nitrite and nitrate based on fundamental electrochemical principles and related studies.

Data Presentation: Electrochemical Properties of Nickel(II) Analogs

CompoundSolvent/ElectrolyteAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClRedox CoupleNotes
Nickel(II) Chloride (NiCl₂) 0.1 M KOH--Ni(III)/Ni(II)Well-defined redox peaks are observed.[1]
Ionic Liquid (basic)--1.14 VNi(II)/Ni(0)The reduction potential is significantly shifted compared to acidic melts due to chloride complexation.[2]
Citric Acid Media---No peaks observed without a sensor, indicating the need for a mediator in this medium.[3]
Nickel(II) Sulfate (NiSO₄) 0.1 M KOH--Ni(III)/Ni(II)Well-defined redox peaks are observed, similar to nickel chloride in the same medium.[1]
Nickel(II) Nitrate (Ni(NO₃)₂) ** Aqueous---Primarily studied in the context of electrolysis for nickel plating. The nitrate ion can act as an accelerator for nickel corrosion in acidic solutions.[4][5]
Nickel(II) Nitrite (Ni(NO₂)₂) **-Not AvailableNot Available-Data not readily available. Expected to form various nitro-aqua complexes in aqueous solution, which would influence its electrochemical behavior.

Experimental Protocols

The data presented for nickel(II) analogs is primarily derived from cyclic voltammetry (CV). A general protocol for conducting such an experiment is outlined below.

General Protocol for Cyclic Voltammetry of Nickel(II) Complexes

Objective: To investigate the redox behavior of a nickel(II) compound in a given solvent-electrolyte system.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

    • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Solution of the nickel(II) salt of interest (e.g., 1-10 mM)

  • Supporting electrolyte solution (e.g., 0.1 M KCl, 0.1 M KOH, or a non-aqueous electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, followed by rinsing with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution containing the nickel(II) salt and the supporting electrolyte.

  • Deaeration: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to scan a range where the redox events of interest are expected.

    • Set the switching potential, which is the potential at which the scan direction is reversed.

    • Select a scan rate (e.g., 100 mV/s). Multiple scan rates are often used to study the kinetics of the electron transfer process.

    • Initiate the potential sweep and record the resulting current.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.

    • Determine the peak currents (ipa and ipc).

    • Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Mandatory Visualization

Experimental Workflow for Electrochemical Comparison

The following diagram illustrates a typical workflow for the electrochemical comparison of nickel(II) nitrite and its analogs.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis & Comparison prep_ni_nitrite Prepare Nickel(II) Nitrite Solution cv_setup Three-Electrode Cell Setup prep_ni_nitrite->cv_setup prep_ni_chloride Prepare Nickel(II) Chloride Solution prep_ni_chloride->cv_setup prep_ni_nitrate Prepare Nickel(II) Nitrate Solution prep_ni_nitrate->cv_setup prep_ni_sulfate Prepare Nickel(II) Sulfate Solution prep_ni_sulfate->cv_setup deaeration Deaeration (Inert Gas) cv_setup->deaeration cv_scan Potential Scan (Varying Scan Rates) deaeration->cv_scan data_extraction Extract Epa, Epc, ipa, ipc cv_scan->data_extraction reversibility Determine Reversibility (ΔEp) data_extraction->reversibility comparison Comparative Analysis of Redox Potentials & Kinetics reversibility->comparison

Caption: Workflow for the electrochemical comparison of Nickel(II) compounds.

Discussion and Conclusion

The electrochemical behavior of nickel(II) salts is significantly influenced by the nature of the anion and the solvent system. For instance, in alkaline media, both nickel(II) chloride and sulfate exhibit well-defined redox peaks corresponding to the Ni(III)/Ni(II) couple.[1] In contrast, the complexation of Ni(II) with chloride ions in a basic ionic liquid leads to a notable shift in the reduction potential for the Ni(II)/Ni(0) process.[2]

While specific cyclic voltammetry data for nickel(II) nitrite is scarce, its behavior in aqueous solution is known to involve the formation of various nitro-aqua complexes. The coordination of the nitrite ligand, which can be either through the nitrogen (nitro) or oxygen (nitrito) atom, would be expected to significantly impact the electron density at the nickel center and, consequently, its redox potentials. The nitrate ion in nickel(II) nitrate has been shown to influence the corrosion behavior of nickel, acting as an accelerator in acidic solutions.[5] This suggests that the nitrate anion is not merely a spectator ion and can participate in the overall electrochemical process.

For drug development professionals and researchers, understanding these nuances is critical. The choice of the counter-ion in a nickel-based system can tune the redox potential, which is a key parameter in catalytic applications and can influence the stability and reactivity of potential therapeutic agents.

Future research should focus on obtaining direct electrochemical data for nickel(II) nitrite under various conditions to provide a more complete comparative picture. Such studies would be valuable for a wide range of applications where the redox chemistry of nickel is important.

References

Assessing the Purity of Synthesized Nickel(II) Nitrite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring experimental reliability and product quality. This guide provides a comparative overview of methods for synthesizing nickel(II) nitrite (B80452) and outlines key analytical techniques for assessing its purity.

Comparison of Synthesis Methods for Nickel(II) Nitrite

The purity of nickel(II) nitrite is intrinsically linked to its synthetic route. Two primary methods for its preparation are the anhydrous and aqueous routes, each with distinct advantages, disadvantages, and likely impurity profiles.

Synthesis MethodDescriptionAdvantagesDisadvantagesCommon Impurities
Method A: Anhydrous Synthesis Reaction of gaseous nickel tetracarbonyl with dinitrogen tetroxide.[1]Produces anhydrous nickel(II) nitrite directly.Involves highly toxic and volatile reagents (nickel tetracarbonyl and dinitrogen tetroxide). Requires specialized equipment and stringent safety protocols.Unreacted starting materials, nickel nitrate (B79036) (due to oxidation).[1]
Method B: Aqueous Metathesis Reaction of a soluble nickel(II) salt (e.g., NiCl₂, Ni(NO₃)₂) with an alkali metal nitrite (e.g., NaNO₂) in an aqueous solution.[1]Utilizes readily available and less hazardous reagents. Simpler experimental setup.The product is typically a hydrated complex and may require further steps for dehydration. Risk of contamination from starting materials and side products.Unreacted starting salts (e.g., nickel chloride, sodium nitrite), other nickel salts (e.g., nickel hydroxide (B78521) if pH is not controlled), and alkali metal salts.

Analytical Techniques for Purity Assessment

A comprehensive assessment of nickel(II) nitrite purity involves a combination of techniques to quantify the nickel content, identify impurities, and characterize the compound's structure.

Quantitative Analysis of Nickel Content

Complexometric EDTA Titration is a reliable method to determine the percentage of nickel in the synthesized product, which is a direct measure of its purity.

TechniquePrincipleLimit of DetectionKey Parameters
Complexometric EDTA Titration Nickel(II) ions form a stable 1:1 complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is detected with an indicator like murexide (B42330).Typically in the mg/L range.pH of the solution, choice of indicator, concentration of EDTA standard solution.
Identification of Impurities and Structural Characterization

The following techniques are instrumental in identifying potential impurities and confirming the chemical identity and structure of the synthesized nickel(II) nitrite.

TechniquePrincipleInformation ObtainedPotential Findings for Ni(NO₂)₂
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.Identification of functional groups.Characteristic absorption bands for the nitrite group (NO₂⁻) can confirm its presence and coordination mode. The absence of bands corresponding to nitrate (NO₃⁻) or water (in anhydrous samples) indicates purity.[1]
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet and visible light by the sample.Information about the electronic transitions within the molecule, useful for quantitative analysis of colored compounds.The aqueous complex of nickel(II) nitrite has a characteristic emerald green color, and its UV-Vis spectrum can be used for concentration determination and to detect colored impurities.
Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.Information on thermal stability, decomposition patterns, and the presence of hydrates.The decomposition temperature of nickel(II) nitrite is around 220°C.[1] TGA can quantify the water of hydration and identify volatile impurities.
X-ray Diffraction (XRD) Scatters X-rays from the crystalline lattice of a material to produce a unique diffraction pattern.Determination of the crystalline structure and identification of crystalline impurities.Can confirm the crystal structure of the synthesized nickel(II) nitrite and detect crystalline impurities from starting materials or side products.

Experimental Protocols

Protocol 1: Complexometric EDTA Titration for Nickel Content

Objective: To quantify the nickel content in a sample of synthesized nickel(II) nitrite.

Materials:

  • Synthesized nickel(II) nitrite sample

  • Standardized 0.01 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Murexide indicator

  • Distilled water

  • Burette, pipette, conical flasks

Procedure:

  • Accurately weigh a sample of the synthesized nickel(II) nitrite and dissolve it in a known volume of distilled water.

  • Pipette an aliquot of the sample solution into a conical flask.

  • Add a sufficient amount of ammonia-ammonium chloride buffer to bring the pH to approximately 10.

  • Add a small amount of murexide indicator, which will form a colored complex with the nickel(II) ions.

  • Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from the color of the nickel-indicator complex to the color of the free indicator.

  • Record the volume of EDTA solution used and calculate the percentage of nickel in the original sample.

Protocol 2: Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and presence of hydrates in the synthesized nickel(II) nitrite.

Materials:

  • Synthesized nickel(II) nitrite sample

  • TGA instrument

  • Inert atmosphere (e.g., nitrogen or argon gas)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample of the synthesized nickel(II) nitrite into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the decomposition temperature and any mass loss steps corresponding to the loss of water of hydration.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis of Nickel(II) Nitrite cluster_analysis Purity Assessment cluster_results Data Interpretation synthesis_anhydrous Method A: Anhydrous titration EDTA Titration (Quantitative) synthesis_anhydrous->titration spectroscopy IR & UV-Vis Spectroscopy (Qualitative/Quantitative) synthesis_anhydrous->spectroscopy thermal Thermal Analysis (TGA/DSC) (Compositional) synthesis_anhydrous->thermal xrd X-ray Diffraction (Structural) synthesis_anhydrous->xrd synthesis_aqueous Method B: Aqueous synthesis_aqueous->titration synthesis_aqueous->spectroscopy synthesis_aqueous->thermal synthesis_aqueous->xrd purity Purity (%) titration->purity impurities Impurity Profile spectroscopy->impurities structure Structural Confirmation spectroscopy->structure thermal->impurities xrd->impurities xrd->structure

Caption: Experimental workflow for the synthesis and purity assessment of nickel(II) nitrite.

logical_relationship Synthesized Ni(NO₂)₂ Synthesized Ni(NO₂)₂ Purity Assessment Purity Assessment Synthesized Ni(NO₂)₂->Purity Assessment High Purity High Purity Purity Assessment->High Purity > 98% Low Purity Low Purity Purity Assessment->Low Purity < 98% Use in Application Use in Application High Purity->Use in Application Further Purification Further Purification Low Purity->Further Purification Further Purification->Purity Assessment

Caption: Logical decision pathway based on the purity assessment of synthesized nickel(II) nitrite.

References

Cross-Validation of Analytical Techniques for the Quantification of Nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical products, the accurate and precise quantification of elemental impurities is critical for ensuring patient safety and product quality. Nickel, a potential elemental impurity, is monitored according to regulatory guidelines such as the International Council for Harmonisation (ICH) Q3D and United States Pharmacopeia (USP) <232> and <233>. This guide provides a comparative overview of common analytical techniques for the determination of nickel(II) ions and outlines a workflow for their cross-validation. While methods for the direct analysis of the intact nickel(II) nitrite (B80452) salt are not commonly described, the techniques discussed herein focus on the quantification of the nickel(II) ion, which is the component of regulatory interest. A brief discussion on the analysis of the nitrite counter-ion is also included.

The primary analytical techniques for the quantification of trace levels of nickel include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), UV-Visible (UV-Vis) Spectrophotometry, and Voltammetry.[1] Each of these methods offers distinct advantages and disadvantages concerning sensitivity, susceptibility to matrix effects, and operational complexity.[1]

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique is dependent on the specific requirements of the analysis, including the expected concentration of nickel, the complexity of the sample matrix, and the required throughput. The following table summarizes the quantitative performance of the most common techniques for nickel(II) quantification.

ParameterICP-MSICP-OESAAS (Graphite Furnace - GFAAS)UV-Vis SpectrophotometryAdsorptive Stripping Voltammetry (AdSV)
Typical Limit of Detection (LOD) 0.005 µg/kg[1]0.2 µg/g[1]1 µg/L[1]0.01 ng/cm² (Sandell's Sensitivity)[2]0.5 µg/L[3]
Typical Limit of Quantification (LOQ) ~8 ng/g (ppb)[1]~0.5 µg/L[1]~0.90 µg/L[1]0.234 µg/mL[4]1.7 µg/L[3]
Linear Dynamic Range Wide (up to 9 orders of magnitude)[1]Narrower than ICP-MS[1]Limited[1]0.234 - 2.94 µg/mL[4]1.7 - 150 µg/L[3]
Matrix Effects More susceptible to matrix effects[1]More robust against matrix effects[1]Significant matrix interference[1]Can be affected by colored or turbid solutionsDependent on sample matrix
Precision (Relative Standard Deviation - RSD) 6% at 1.46 µg/L[5]Typically <5%0.01–0.2% (for a flow injection method)[2]0.01–0.2% (for a flow injection method)[2]1.5% (n=15)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are outlines of typical experimental protocols for the determination of nickel(II).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of determining trace and ultra-trace levels of nickel.[6]

  • Sample Preparation: Accurately weigh the sample and digest it using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.[7] Dilute the digested sample to a known volume with deionized water.

  • Instrumental Analysis:

    • Calibration: Prepare a series of nickel standard solutions of known concentrations.[8][9] These standards should be matrix-matched to the samples as closely as possible.

    • Analysis: Introduce the prepared sample into the ICP-MS system. The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio. The intensity of the signal for the nickel isotopes is proportional to the concentration of nickel in the sample.

    • Interference Correction: Use of collision/reaction cells or mathematical corrections may be necessary to mitigate polyatomic interferences.[5]

Atomic Absorption Spectrometry (AAS)

AAS, particularly with a graphite (B72142) furnace atomizer (GFAAS), provides excellent sensitivity for nickel determination and can be a more cost-effective alternative to ICP techniques.[1][10]

  • Sample Preparation: Sample preparation is similar to that for ICP-MS, involving acid digestion to break down the sample matrix and solubilize the nickel.

  • Instrumental Analysis:

    • Calibration: Prepare a series of nickel standards and construct a calibration curve.[11]

    • Analysis: A small aliquot of the sample is injected into the graphite tube. The sample is then subjected to a programmed temperature sequence to dry, char, and finally atomize the sample at a high temperature.[10][12] A light beam from a nickel hollow-cathode lamp is passed through the atomized sample.[10] The ground-state nickel atoms absorb light at a characteristic wavelength (typically 232.0 nm), and the amount of light absorbed is proportional to the concentration of nickel in the sample.[10][13]

UV-Visible (UV-Vis) Spectrophotometry

This technique relies on the formation of a colored complex between nickel(II) and a complexing agent.

  • Sample Preparation: Dissolve the sample in a suitable solvent. Depending on the sample matrix, an acid digestion may be required.

  • Instrumental Analysis:

    • Complex Formation: Add a complexing agent (e.g., dimethylglyoxime (B607122), 3,5-dimethoxy-4-hydroxy benzaldehyde (B42025) isonicotinoyl hydrazone) and a buffer solution to adjust the pH to the optimal range for complex formation.[4][14]

    • Calibration: Prepare a series of nickel standards and treat them in the same manner as the samples to create a calibration curve by plotting absorbance versus concentration.

    • Analysis: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[4] The concentration of nickel in the sample is determined from the calibration curve.

Adsorptive Stripping Voltammetry (AdSV)

AdSV is an electrochemical technique with very low detection limits for nickel.[3]

  • Sample Preparation: Samples may require digestion if the matrix is complex. The final sample should be in an aqueous solution.

  • Instrumental Analysis:

    • Cell Preparation: Add the sample to an electrochemical cell containing a supporting electrolyte (e.g., ammonia/ammonium buffer) and a complexing agent like dimethylglyoxime (DMG).[3]

    • Preconcentration: Apply a deposition potential to the working electrode (e.g., a screen-printed carbon electrode) for a specific time with stirring.[3] During this step, the Ni(II)-DMG complex adsorbs onto the electrode surface.

    • Stripping: Scan the potential in the negative direction. The adsorbed complex is reduced, producing a current peak at a characteristic potential. The height or area of this peak is proportional to the concentration of nickel(II) in the sample.[3]

    • Calibration: A calibration curve can be constructed by the standard addition method.

Analysis of Nitrite

For the determination of the nitrite ion, Ion Chromatography (IC) is a widely used and effective technique.[15][16]

  • Principle: IC separates ions based on their affinity for an ion-exchange resin. A sample solution is injected into a stream of eluent and passed through a separation column. The separated ions are then detected, typically by conductivity or UV absorbance.[17][18]

  • Procedure:

    • Sample Preparation: Dissolve the sample in deionized water, filter, and dilute as necessary.

    • Analysis: Inject the sample into the ion chromatograph. The nitrite and other anions are separated on the analytical column. A suppressor is often used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection.[17] The concentration of nitrite is determined by comparing the peak area to a calibration curve prepared from nitrite standards.

Mandatory Visualization: Cross-Validation Workflow

Cross-validation is a critical step to ensure the reliability and comparability of results obtained from different analytical techniques.[1] The following diagram illustrates a logical workflow for the cross-validation process.

CrossValidationWorkflow cluster_methods Analytical Methods start Start: Define Validation Parameters (e.g., Accuracy, Precision) sample_prep Homogenous Sample Preparation and Spiking start->sample_prep split_sample Divide Sample into Multiple Aliquots sample_prep->split_sample method_a Primary Method (e.g., ICP-MS) split_sample->method_a Aliquot 1 method_b Alternative Method 1 (e.g., GFAAS) split_sample->method_b Aliquot 2 method_c Alternative Method 2 (e.g., UV-Vis) split_sample->method_c Aliquot 3 data_analysis Data Acquisition and Processing method_a->data_analysis method_b->data_analysis method_c->data_analysis stat_comp Statistical Comparison (e.g., t-test, F-test) data_analysis->stat_comp eval_results Evaluate Against Acceptance Criteria stat_comp->eval_results validated Methods are Cross-Validated eval_results->validated Comparable investigate Investigate Discrepancies (e.g., Matrix Effects, Interferences) eval_results->investigate Not Comparable end End validated->end investigate->sample_prep

Caption: Workflow for the cross-validation of analytical techniques.

References

Benchmarking Nickel Catalysts for Aerobic Alcohol Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fragrances, and other fine chemicals. While various transition metals have been employed to catalyze this reaction, nickel has emerged as an earth-abundant and cost-effective alternative to precious metals. This guide provides a comparative analysis of the catalytic performance of different nickel-based systems in aerobic alcohol oxidation, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance Comparison of Nickel Catalysts

The catalytic activity of nickel in alcohol oxidation is highly dependent on the nature of the nickel species, the support material, and the reaction conditions. Below is a summary of the performance of several prominent nickel catalysts in the oxidation of benzyl (B1604629) alcohol, a common benchmark substrate.

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Yield/Selectivity (%)Reference
Ni(OH)₂ Benzyl alcoholO₂ (1 atm)Toluene (B28343)9019898 (Benzaldehyde)[1]
β-NiOOH Benzyl alcohol- (Stoichiometric)DichloromethaneRT1>95>95 (Benzaldehyde)[2][3]
γ-NiOOH Benzyl alcohol- (Stoichiometric)DichloromethaneRT1>9585 (Benzaldehyde)[2]
NiCl₂/Bleach Benzyl alcoholNaOClNoneRT0.25-95 (Benzoic acid)[4]
Au/Ni₃Al HT Benzyl alcoholO₂Benzotrifluoride8059999 (Benzaldehyde)[5]
Ni(II)-Schiff Base Cinnamyl alcoholTBHPDecane80249092 (Cinnamaldehyde)[6]

Note: "RT" denotes room temperature. The β-NiOOH and γ-NiOOH entries refer to stoichiometric oxidation reactions, which provide insight into the intrinsic reactivity of these species that are often formed in situ during catalytic cycles.

Experimental Protocols

Reproducibility is key in catalytic research. Provided below are detailed methodologies for the synthesis of a common nickel catalyst precursor and a general procedure for a catalytic alcohol oxidation experiment.

Synthesis of β-Nickel(III) Oxyhydroxide (β-NiOOH)

This protocol is adapted from a method for synthesizing pure β-NiOOH, a key active species in many nickel-catalyzed oxidations.[2][3]

Materials:

Procedure:

  • Suspend 1.0 g of β-Ni(OH)₂ in 100 mL of deionized water.

  • Add 100 mL of sodium hypochlorite solution to the suspension.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Collect the resulting black solid by vacuum filtration.

  • Wash the solid extensively with deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield β-NiOOH.

General Protocol for Aerobic Alcohol Oxidation

This procedure is a representative example of a catalytic aerobic alcohol oxidation using a heterogeneous nickel catalyst.[1]

Materials:

  • Nickel catalyst (e.g., Ni(OH)₂)

  • Alcohol substrate (e.g., benzyl alcohol)

  • Toluene (solvent)

  • Oxygen gas (balloon or bubbler)

  • Reaction flask with a condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the nickel catalyst (e.g., 0.30 g) and toluene (5 mL).

  • Add the alcohol substrate (e.g., 2 mmol) to the mixture.

  • Flush the flask with oxygen and maintain a positive pressure of O₂ (e.g., via a balloon).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase to determine conversion and selectivity. The product can be purified by column chromatography if necessary.

Visualizing the Workflow and Catalytic Cycle

Understanding the experimental workflow and the proposed catalytic mechanism is crucial for interpreting results and designing new catalysts. The following diagrams, generated using Graphviz, illustrate these aspects.

G Experimental Workflow for Catalyst Benchmarking cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Workup cat_synthesis Catalyst Synthesis (e.g., Ni(OH)₂) cat_char Characterization (XRD, SEM, etc.) cat_synthesis->cat_char reaction_setup Reaction Setup (Substrate, Catalyst, Solvent) cat_char->reaction_setup run_reaction Run Reaction (Temp, Time, O₂ atm) reaction_setup->run_reaction monitoring Reaction Monitoring (GC, TLC) run_reaction->monitoring workup Reaction Workup (Filtration) monitoring->workup analysis Product Analysis (Yield, Selectivity) workup->analysis cat_recovery Catalyst Recovery & Reusability Test workup->cat_recovery

Caption: A general workflow for the preparation, testing, and analysis of nickel catalysts for alcohol oxidation.

G Proposed Catalytic Cycle for Alcohol Oxidation Ni_II Ni(II) Ni_III_OOH Ni(III)OOH Ni_II->Ni_III_OOH + O₂ Ni_alkoxide Ni(II)-OR' Ni_III_OOH->Ni_alkoxide + R'CH₂OH - H₂O₂ Ni_H Ni(II)-H Ni_alkoxide->Ni_H β-H elimination Aldehyde_out Ni_H->Ni_II + O₂ - H₂O H2O_out O2 O₂ H2O H₂O Alcohol R'CH₂OH Aldehyde R'CHO O2_in Alcohol_in

Caption: A simplified proposed mechanism for nickel-catalyzed aerobic alcohol oxidation.

Discussion

The data indicates that nickel(II) hydroxide (B78521) is an effective and reusable catalyst for the aerobic oxidation of benzylic alcohols, achieving high conversion and selectivity under relatively mild conditions.[1] The active species in many nickel-catalyzed oxidations is believed to be a higher-valent nickel oxyhydroxide (NiOOH) species.[2][3] Studies on stoichiometric oxidations using pre-synthesized β-NiOOH and γ-NiOOH reveal their high intrinsic reactivity. β-NiOOH, in particular, shows excellent selectivity for the formation of aldehydes from primary alcohols.[2][3] However, the γ-phase can lead to the formation of byproducts.[2]

For practical applications, in situ generation of the active catalyst from simple nickel salts like NiCl₂ using an inexpensive terminal oxidant like bleach is an attractive and "greener" approach.[4] This method can be tuned to produce either the aldehyde or the carboxylic acid. Furthermore, supporting nickel on materials like hydrotalcite can enhance catalytic activity, as demonstrated by the Au/Ni₃Al HT system, which shows excellent performance under visible light irradiation.[5] For more complex substrates or when fine-tuning of the catalyst's electronic and steric properties is required, nickel(II) complexes with tailored Schiff base or phosphine (B1218219) ligands are viable options, though they may require longer reaction times or specific co-oxidants.[6]

References

A Comparative Analysis of Nickel(II) Chloride and Nickel(II) Nitrite as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the success of a chemical transformation. This guide offers a comparative overview of two nickel(II) salts, nickel(II) chloride and nickel(II) nitrite (B80452), focusing on their roles as catalysts in organic synthesis. The available experimental data highlights the utility of nickel(II) chloride in various C-C and C-P bond-forming reactions, while comparable applications for nickel(II) nitrite in the same context are not prominently reported in the reviewed literature.

Nickel(II) compounds are gaining considerable interest in organic synthesis due to their low cost, ready availability, and unique catalytic properties.[1][2] This guide focuses on the catalytic performance of nickel(II) chloride and explores the available information on nickel(II) nitrite to provide a comparative perspective for synthetic chemists.

Performance Comparison of Nickel(II) Chloride in Catalytic Reactions

Nickel(II) chloride has demonstrated its efficacy as a catalyst in several key organic reactions, including the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, the Biginelli reaction for the preparation of dihydropyrimidinones, and the Suzuki-Miyaura cross-coupling reaction.[3][4][5] Quantitative data from various studies are summarized below to facilitate a clear comparison of its performance across these transformations.

ReactionSubstratesCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Kabachnik-Fields Aniline derivatives, Substituted benzaldehydes, Diethyl phosphite (B83602)NiCl₂Acetonitrile (B52724)82-Good to Excellent[5][6]
Biginelli Benzaldehyde, Ethyl acetoacetate, Urea (B33335)NiCl₂·6H₂OEthanol (B145695)Reflux4-597[3][7]
Biginelli Furfuraldehyde, Ethyl acetoacetate, UreaNiCl₂·6H₂OEthanolReflux4-556[7]
Biginelli Various aldehydes, β-ketoester, Urea/Thiourea (B124793)NiCl₂·5H₂OEthanol/Water or Solvent-freeReflux or Grinding2-3 (reflux) or 2-5 min (grinding)High[8]
Suzuki-Miyaura Aryl halides, Aryl boronic acidsNiCl₂·6H₂O with ligand (e.g., DPPF, DCPP)Toluene/Methanol--Moderate to Good

Note: DPPF = 1,1'-Bis(diphenylphosphino)ferrocene, DCPP = 1,3-Bis(dicyclohexylphosphino)propane.

Based on the available scientific literature, there is a significant lack of data for the use of nickel(II) nitrite as a catalyst in comparable organic synthesis reactions such as the Kabachnik-Fields, Biginelli, or Suzuki-Miyaura reactions. While nickel(II) nitrite complexes have been studied for their coordination chemistry, their application as catalysts in C-C or C-P bond-forming reactions is not well-documented.[9] Some studies have explored the electrocatalytic reduction of nitrite to ammonia (B1221849) using nickel complexes, but this application is fundamentally different from the synthetic transformations catalyzed by nickel(II) chloride.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are protocols for key reactions where nickel(II) chloride has been successfully employed as a catalyst.

Protocol 1: Nickel(II) Chloride Catalyzed Biginelli Reaction[8][9]

Materials:

  • Aldehyde (10 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or thiourea (15-20 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or pentahydrate (NiCl₂·5H₂O) (1.4-2.5 mmol)

  • Concentrated HCl (1-2 drops)

  • Ethanol (20 mL) or Water (15 mL)

Procedure (Reflux Method):

  • A solution of the β-keto ester (10 mmol), the appropriate aldehyde (10 mmol), urea (15 mmol), catalyst (NiCl₂·6H₂O, 2.5 mmol), and concentrated HCl (1-2 drops) in ethanol (20 mL) is heated under reflux for 4-5 hours.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is poured onto crushed ice (100 g) and stirred for several minutes.

  • The solid product is collected by filtration, washed with cold water and a mixture of ethanol-water.

  • The solid is dried and recrystallized from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[7]

Procedure (Grinding Method):

  • A mixture of the β-keto ester (10 mmol), aldehyde (10 mmol), urea/thiourea (20 mmol), NiCl₂·5H₂O (1.4 mmol), and 5-6 drops of concentrated HCl is ground together for 2-5 minutes using a mortar and pestle.[8]

  • The reaction progress can be monitored by TLC.

  • The resulting solid is then worked up as described in the reflux method to isolate the pure product.[8]

Protocol 2: Nickel(II) Chloride Catalyzed Kabachnik-Fields Reaction[5][7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aromatic amine (e.g., aniline)

  • Diethyl phosphite

  • Nickel(II) chloride hexahydrate (catalytic amount)

  • Acetonitrile

Procedure:

  • A mixture of the aromatic aldehyde, aromatic amine, diethyl phosphite, and a catalytic amount of nickel(II) chloride hexahydrate in acetonitrile is prepared.[5]

  • The reaction is heated to 82 °C and stirred until completion (monitored by TLC).[6]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired α-aminophosphonate.

Reaction Pathways and Mechanisms

Visualizing the reaction pathways can provide a deeper understanding of the catalytic process. The following diagrams illustrate the general schemes for the reactions catalyzed by nickel(II) chloride.

Biginelli_Reaction Aldehyde Aldehyde Intermediate1 Acyliminium Ion Intermediate Aldehyde->Intermediate1 BetaKetoester β-Ketoester Intermediate2 Cyclized Intermediate BetaKetoester->Intermediate2 Urea Urea / Thiourea Urea->Intermediate1 Catalyst NiCl₂·6H₂O Catalyst->Intermediate1 Lewis Acid Catalysis Intermediate1->Intermediate2 Product Dihydropyrimidinone Intermediate2->Product Dehydration

Figure 1. General workflow for the Nickel(II) Chloride catalyzed Biginelli reaction.

Kabachnik_Fields_Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Phosphite Dialkyl Phosphite Product α-Aminophosphonate Phosphite->Product Nucleophilic Addition Catalyst NiCl₂ Catalyst->Imine Lewis Acid Catalysis Imine->Product

Figure 2. Proposed pathway for the Nickel(II) Chloride catalyzed Kabachnik-Fields reaction.

The Kabachnik-Fields reaction is a three-component reaction that forms α-aminophosphonates.[10] The reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, a step that can be accelerated by a Lewis acid catalyst like NiCl₂.[10][11] This is followed by the nucleophilic addition of the dialkyl phosphite to the imine intermediate.[11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)(X)L₂ Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiII_Diaryl Ar-Ni(II)(Ar')L₂ NiII_Aryl->NiII_Diaryl Transmetalation (Ar'-B(OR)₂) NiII_Diaryl->Ni0 Reductive Elimination (Ar-Ar') Precatalyst NiCl₂(L)₂ Precatalyst Precatalyst->Ni0 Reduction

Figure 3. Simplified catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling.

In the Suzuki-Miyaura coupling, a Ni(II) precatalyst is typically reduced in situ to an active Ni(0) species. The catalytic cycle then involves oxidative addition of an aryl halide to the Ni(0) complex, followed by transmetalation with an organoboron reagent, and finally reductive elimination to form the biaryl product and regenerate the Ni(0) catalyst.[12]

Conclusion

Nickel(II) chloride is a versatile and cost-effective catalyst for various important organic transformations, including the synthesis of α-aminophosphonates and dihydropyrimidinones, as well as in cross-coupling reactions. It often provides high yields under relatively mild conditions.

In contrast, a comprehensive search of the available literature did not yield significant evidence of nickel(II) nitrite being employed as a catalyst for these types of synthetic organic reactions. While nickel(II) nitrite is a known inorganic compound and its coordination complexes have been studied, its catalytic activity in the context of C-C and C-P bond formation appears to be an unexplored or unreported area. Therefore, for researchers and professionals in drug development seeking a readily available and effective nickel catalyst for the aforementioned reactions, nickel(II) chloride represents a well-documented and reliable choice. Future research may uncover novel catalytic applications for nickel(II) nitrite, but based on current knowledge, a direct performance comparison with nickel(II) chloride in these synthetic contexts is not feasible.

References

A Comparative Guide to DFT Calculations of Nickel(II) Nitrite Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of nickel(II) nitrite (B80452) complexes is of significant interest due to their potential applications in various fields, including materials science and catalysis. A key feature of these complexes is the existence of linkage isomers, where the nitrite ligand can coordinate to the nickel center in different ways, leading to distinct physicochemical properties. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the subtle energy differences and structural parameters of these isomers. This guide provides a comparative overview of DFT calculations for common nickel(II) nitrite isomers, supported by computational data.

Isomerism in Nickel(II) Nitrite Complexes

The ambidentate nature of the nitrite ligand (NO₂⁻) allows it to coordinate to a metal center through either the nitrogen atom (nitro isomer, η¹-NO₂) or one of the oxygen atoms (nitrito isomer, η¹-ONO). Furthermore, the nitrito isomer can exist in different conformations, such as endo and exo, and can also bind in a bidentate fashion (η²-ONO). The relative stability of these isomers is influenced by steric and electronic factors, including the nature of other ligands in the coordination sphere.

Comparison of Calculated Properties

DFT calculations provide valuable insights into the relative energies, geometries, and vibrational frequencies of these isomers. The following table summarizes key computational data for different isomers of a model nickel(II) nitrite complex.

IsomerRelative Energy (kJ/mol)Key Bond Lengths (Å)Key Vibrational Frequencies (cm⁻¹)
Nitro (η¹-NO₂) 0 (Reference)Ni-N: ~1.95 - 2.05νₐₛ(NO₂): ~1400 - 1430νₛ(NO₂): ~1300 - 1340δ(ONO): ~810 - 830
Nitrito (η¹-ONO) +5 to +15Ni-O: ~1.98 - 2.10ν(N=O): ~1450 - 1480ν(N-O): ~950 - 1050δ(ONO): ~820 - 840
Bidentate Nitrito (η²-ONO) Varies (can be most stable)Ni-O: ~2.05 - 2.20νₐₛ(NO₂): ~1200 - 1250νₛ(NO₂): ~1150 - 1200

Note: The values presented are typical ranges derived from DFT studies on various nickel(II) nitrite complexes and may vary depending on the specific complex and computational methodology.

The nitro isomer is generally found to be the most thermodynamically stable monodentate isomer, although the energy difference with the nitrito form is often small.[1] The bidentate nitrito isomer, when sterically feasible, can be the most stable form overall.

Experimental and Computational Protocols

The data presented in this guide are derived from DFT calculations. A typical computational protocol for studying nickel(II) nitrite isomers is as follows:

1. Geometry Optimization:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is commonly employed.

  • Basis Set: A combination of a basis set like 6-311+G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the nickel atom is often used.[2]

  • Procedure: The geometry of each isomer is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2. Energy Calculations:

  • Single-point energy calculations are performed on the optimized geometries to determine the relative energies of the isomers.

  • Zero-point vibrational energy (ZPVE) corrections are typically included to obtain more accurate relative energies.

3. Vibrational Frequency Analysis:

  • Harmonic vibrational frequencies are calculated from the second derivatives of the energy. These frequencies can be compared with experimental IR and Raman spectra to help identify the different isomers.

Visualization of Isomer Interconversion

The relationship between the common monodentate isomers can be visualized as a potential energy surface, where the nitro and nitrito forms are local minima.

G Isomerization Pathway of Nickel(II) Nitrite Nitro Nitro Isomer (η¹-NO₂) More Stable TransitionState Transition State Nitro->TransitionState Isomerization Nitrito Nitrito Isomer (η¹-ONO) Less Stable TransitionState->Nitrito

Caption: A simplified energy diagram showing the isomerization between the nitro and nitrito forms.

The following diagram illustrates the workflow for a typical computational study of these isomers.

G Computational Workflow for Ni(II) Nitrite Isomers start Define Isomer Structures (Nitro, Nitrito, etc.) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No energy_calc Single-Point Energy Calculation verify_min->energy_calc Yes results Comparative Analysis: - Relative Energies - Bond Lengths - Vibrational Frequencies energy_calc->results

Caption: A flowchart outlining the key steps in a DFT study of nickel(II) nitrite isomers.

References

comparative study of hydrated vs anhydrous nickel(II) nitrite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Anhydrous versus Hydrated Nickel(II) Nitrite (B80452)

Introduction

Nickel(II) nitrite (Ni(NO₂)₂) is an inorganic compound of interest in various chemical applications. It primarily exists in two forms for consideration: a solid anhydrous state and as hydrated aqua complexes in aqueous solutions. A stable, isolatable hydrated crystalline form of nickel(II) nitrite is not commonly reported in the literature; instead, the interaction with water leads to the formation of distinct nitro-aqua complexes in solution. This guide provides a comparative analysis of the properties, synthesis, and reactivity of solid anhydrous nickel(II) nitrite and its hydrated forms in an aqueous environment, supported by experimental data for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key quantitative data for anhydrous nickel(II) nitrite and its aqueous complexes.

Table 1: Physical and Chemical Properties

PropertyAnhydrous Nickel(II) Nitrite (solid)Hydrated Nickel(II) Nitrite (in aqueous solution)
Chemical Formula Ni(NO₂)₂Primarily [Ni(NO₂)₂(H₂O)₄], with other species like [Ni(NO₂)(H₂O)₅]⁺ and [Ni(NO₂)₃(H₂O)₃]⁻ in equilibrium[1]
Molar Mass 150.73 g/mol [1]Varies depending on the complex
Appearance Blue-green crystals[1]Emerald green solution, more intense than [Ni(H₂O)₆]²⁺[1]
Density 8.90 g/cm³ (at 20 °C)[1]Not applicable
Solubility in water Very soluble[1]Forms various complex ions[1]
Thermal Stability Decomposes at 220 °C (up to 260 °C in argon)[1]Decomposes slowly in aqueous solution due to disproportionation of the nitrite ion[1]
Magnetic Moment Paramagnetic, with a magnetic moment expected to be around 2.83 BM for a d⁸ system.The magnetic moment for Ni²⁺ in an aqueous solution is typically around 2.83 BM.

Table 2: Spectroscopic Data

SpectrumAnhydrous Nickel(II) NitriteHydrated Nickel(II) Nitrite (in aqueous solution)
Infrared (IR) Absorption bands at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹[1]Dominated by water absorption bands.
UV-Vis Not specified in solid stateThe aqueous solution containing [Ni(NO₂)₂(H₂O)₄] and other nitro-aqua complexes exhibits a characteristic emerald green color, indicating absorption in the red region of the visible spectrum.

Experimental Protocols

Synthesis of Anhydrous Nickel(II) Nitrite

Principle: Anhydrous nickel(II) nitrite was first synthesized by Cyril Clifford Addison in 1961 via the reaction of gaseous nickel tetracarbonyl with dinitrogen tetroxide.[1] This reaction avoids aqueous media, which would lead to the formation of hydrated complexes.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

  • Dinitrogen tetroxide (N₂O₄) - TOXIC and CORROSIVE.

  • Inert solvent (e.g., carbon tetrachloride, handled with appropriate safety measures).

  • Apparatus for handling and reacting toxic gases.

Procedure:

  • A solution of nickel tetracarbonyl in an inert solvent is prepared in a reaction vessel designed for gas-phase reactions.

  • Gaseous dinitrogen tetroxide is slowly introduced into the reaction vessel containing the nickel tetracarbonyl solution. The reaction is typically carried out at or below room temperature.

  • The reaction produces a green smoke, which is the solid anhydrous nickel(II) nitrite.[1]

  • The reaction proceeds according to the following equation: Ni(CO)₄ + N₂O₄ → Ni(NO₂)₂ + 4CO + 2NO

  • The resulting solid green product, anhydrous nickel(II) nitrite, is collected by filtration under an inert atmosphere to prevent exposure to moisture.

  • The product is then washed with a dry, inert solvent to remove any unreacted starting materials and byproducts.

  • The final product is dried under vacuum to ensure all traces of solvent and volatile byproducts are removed.

Preparation of an Aqueous Solution of Hydrated Nickel(II) Nitrite Complexes

Principle: An aqueous solution containing hydrated nickel(II) nitrite complexes, predominantly tetraaquadinitronickel(II), can be prepared by the reaction of a soluble nickel(II) salt with an alkali metal nitrite in water.[1]

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of a nickel(II) salt (e.g., dissolve a known amount of NiSO₄·6H₂O in distilled water). This solution will have the characteristic pale green color of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.

  • In a separate container, prepare an aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the nickel(II) salt solution while stirring.

  • As the nitrite solution is added, a color change from pale green to a more intense emerald green will be observed, indicating the formation of nitro-aqua complexes.[1]

  • The primary equilibrium established in the solution is: [Ni(H₂O)₆]²⁺(aq) + 2NO₂⁻(aq) ⇌ --INVALID-LINK-- + 2H₂O(l) The equilibrium constant (K) for this reaction is 0.16 at standard conditions.[1]

  • The final solution contains a mixture of nitro-aqua complexes in equilibrium, with [Ni(NO₂)₂(H₂O)₄] being a major species.

Mandatory Visualization

Equilibrium of Nickel(II) Nitrite in Aqueous Solution

The following diagram illustrates the equilibrium between the hexaaquanickel(II) ion and various nitro-aqua complexes upon the addition of nitrite ions in an aqueous solution.

G cluster_0 A [Ni(H₂O)₆]²⁺ L1 + NO₂⁻ - H₂O A->L1 B [Ni(NO₂)(H₂O)₅]⁺ L2 + NO₂⁻ - H₂O B->L2 L4 - NO₂⁻ + H₂O B->L4 C [Ni(NO₂)₂(H₂O)₄] L3 + NO₂⁻ - H₂O C->L3 L5 - NO₂⁻ + H₂O C->L5 D [Ni(NO₂)₃(H₂O)₃]⁻ L6 - NO₂⁻ + H₂O D->L6 L1->B L2->C L3->D L4->A L5->B L6->C

Caption: Stepwise formation of nickel(II) nitro-aqua complexes.

Synthesis and Decomposition of Anhydrous Nickel(II) Nitrite

This diagram outlines the workflow for the synthesis of anhydrous nickel(II) nitrite and its subsequent thermal decomposition.

G cluster_0 Synthesis cluster_1 Thermal Decomposition A Ni(CO)₄ (g) C Reaction Vessel A->C B N₂O₄ (g) B->C D Ni(NO₂)₂ (s) (Anhydrous) C->D Formation of green solid E Ni(NO₂)₂ (s) F Heat (220 °C) E->F G Decomposition Products F->G Decomposition

Caption: Synthesis and thermal decomposition of anhydrous Ni(NO₂)₂.

Conclusion

The comparison between anhydrous and "hydrated" nickel(II) nitrite is fundamentally a comparison between a well-defined solid compound and its behavior in an aqueous environment where it forms a series of nitro-aqua complexes. Anhydrous nickel(II) nitrite is a discrete, volatile, blue-green solid that is thermally unstable. In contrast, when dissolved in water, it does not form a stable hydrate (B1144303) but rather a series of substitutionally labile complexes that impart a characteristic emerald green color to the solution. The choice between using the anhydrous solid or preparing an aqueous solution of the complexes depends entirely on the requirements of the specific application, such as the need for a non-aqueous environment or the desire to utilize the reactivity of the specific complex ions in solution.

References

Unraveling the Mechanistic Nuances of Nickel(II) Nitrite: A Comparative Guide to Validated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanistic pathways of metal complexes is paramount for designing novel catalysts and therapeutics. This guide provides a comparative analysis of two validated mechanistic pathways involving nickel(II) nitrite (B80452): photoinduced linkage isomerization and electrocatalytic nitrite reduction. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to offer a clear and objective comparison of the distinct reactivity modes of this versatile inorganic moiety.

The nitrite ion (NO₂⁻), an ambidentate ligand, can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). This seemingly simple difference in binding mode gives rise to a rich and complex chemistry, particularly in the context of nickel(II) complexes. The reactivity of the coordinated nitrite is central to processes ranging from biological nitrogen cycles to synthetic catalysis. This guide delves into two experimentally and computationally validated mechanistic pathways, highlighting the factors that govern the transformation of the nickel(II) nitrite unit.

Comparative Analysis of Mechanistic Pathways

The following table summarizes the key characteristics of the two distinct mechanistic pathways discussed in this guide, providing a high-level comparison of their triggers, key transformations, and ultimate outcomes.

FeaturePathway A: Photoinduced Linkage IsomerizationPathway B: Electrocatalytic Nitrite Reduction
Trigger Light Irradiation (e.g., 530 nm LED)Applied Electrical Potential (-0.98 to -1.05 V vs Ag/AgCl)
Initial State Square-planar Ni(II)-nitro (Ni-NO₂) complexNi(II) macrocyclic complex in nitrite solution
Key Intermediate exo-nitrito linkage isomerNi(I) species, Ni-hydride, Ni-nitrosyl
Transformation Isomerization of the nitrite ligand from N-bound to O-boundSix-electron reduction of the nitrite ligand
Final Product(s) endo-nitrito linkage isomer (Ni-ONO)Ammonium (B1175870) (NH₄⁺) and hydroxylamine (B1172632) (NH₂OH)
Overall Process Intramolecular rearrangementCatalytic substrate reduction

Pathway A: Photoinduced Linkage Isomerization of Nickel(II) Nitrite

One of the most well-documented mechanistic pathways involving nickel(II) nitrite is its photoinduced linkage isomerization from the thermodynamically stable nitro form (Ni-NO₂) to a metastable nitrito form (Ni-ONO). This process is of significant interest for the development of photoswitchable materials.

Recent studies have provided strong experimental evidence for a stepwise mechanism proceeding through a transient intermediate.[1][2][3] Upon irradiation with visible light, the ground-state nitro complex does not directly convert to the final endo-nitrito product. Instead, it first isomerizes to an exo-nitrito conformation, which subsequently rearranges to the more stable endo-nitrito isomer.

G cluster_0 Photoinduced Linkage Isomerization Ground State\nNi(II)-Nitro (Ni-NO₂) Ground State Ni(II)-Nitro (Ni-NO₂) Excited State Excited State Ground State\nNi(II)-Nitro (Ni-NO₂)->Excited State hν (Light) Intermediate\nexo-Nitrito Isomer Intermediate exo-Nitrito Isomer Excited State->Intermediate\nexo-Nitrito Isomer Isomerization Metastable State\nendo-Nitrito Isomer Metastable State endo-Nitrito Isomer Intermediate\nexo-Nitrito Isomer->Metastable State\nendo-Nitrito Isomer Conformational Change Metastable State\nendo-Nitrito Isomer->Ground State\nNi(II)-Nitro (Ni-NO₂) Thermal Relaxation (Δ)

Figure 1. Validated pathway for photoinduced nitro-to-nitrito isomerization.[1][3]
Supporting Experimental Data

The population of the different isomers can be monitored over time using techniques like photocrystallography and infrared (IR) spectroscopy. The table below summarizes typical conversion percentages observed under specific experimental conditions.[1]

CompoundLight SourceTemperatureIrradiation Timeexo-Nitrito Populationendo-Nitrito Population
Ni-4d530 nm LED100 K30-45 minDetected~35% (single crystal)
Ni-4d660 nm LED90 K-~25%Not detected
Ni-4d'530 nm LED100 K-Detected~95% (thin film)
Experimental Protocol: Solid-State Photoisomerization Study
  • Sample Preparation: A single crystal of a square-planar nickel(II) nitro complex is mounted on a goniometer in a cryostat. For thin-film studies, a solution of the complex is drop-cast onto a suitable IR-transparent window (e.g., CaF₂).

  • Data Collection (Ground State): A full crystallographic dataset or an IR spectrum is collected at a low temperature (e.g., 100 K) in the dark to characterize the initial ground-state nitro isomer.

  • Irradiation: The sample is irradiated in situ with a light-emitting diode (LED) of a specific wavelength (e.g., 530 nm) for a defined period.

  • Data Collection (Metastable State): After irradiation, another full dataset or IR spectrum is collected under the same temperature conditions to identify and quantify the newly formed nitrito isomers.

  • Kinetic Analysis: The populations of the different isomers can be monitored over time by collecting data at various irradiation intervals to determine the kinetics of the isomerization process. The thermal stability of the metastable state is assessed by gradually increasing the temperature and observing the reversion to the ground state.[1]

Pathway B: Electrocatalytic Reduction of Nitrite

In a different mechanistic regime, nickel(II) complexes can act as catalysts for the reduction of nitrite, a reaction of environmental and biological significance. This pathway does not involve isomerization but rather a series of electron and proton transfer steps to break the N-O bonds of the nitrite ligand.

A computational study on a Ni(II) macrocyclic complex has elucidated a plausible mechanism for the electrocatalytic reduction of nitrite to ammonium and hydroxylamine in aqueous solution.[4] This pathway highlights the ability of the nickel center to cycle through different oxidation states and to mediate the protonation and reduction of the coordinated nitrite.

G cluster_1 Electrocatalytic Nitrite Reduction A [LNiII]²⁺ B [LNiI]⁺ A->B + e⁻ C [LNiII(NO₂)]⁺ B->C + NO₂⁻ D [LNiII(NO)]⁺ C->D + H₂O - 2OH⁻ E [LNi(NHO)]⁺ D->E + e⁻, + H⁺ F [LNi(NH₂O)]⁺ E->F + e⁻, + H⁺ F->A + 2e⁻, + 2H⁺ - H₂O G NH₂OH (Hydroxylamine) F->G + H₂O H NH₄⁺ (Ammonium) G->H + 2e⁻, + 2H⁺

Figure 2. Proposed pathway for the electrocatalytic reduction of nitrite by a Ni(II) complex.[4]
Supporting Experimental Data

The efficacy and selectivity of the electrocatalytic process can be quantified by controlled potential coulometry, which measures the charge passed and the amount of product formed.

CatalystApplied Potential (V vs Ag/AgCl)Major ProductFaradaic Efficiency for NH₄⁺Turnover Frequency (s⁻¹)
Ni(II) Macrocycle-0.98 to -1.05NH₄⁺76-90%61
Co(II) Macrocycle-0.98 to -1.05NH₄⁺-28

Data from a study on a specific Ni(II) macrocyclic complex, included for comparative context.[4]

Experimental Protocol: Electrocatalytic Nitrite Reduction
  • Electrochemical Setup: A three-electrode cell is used, typically containing a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The electrolyte is a buffered (e.g., pH 7) aqueous solution containing a known concentration of sodium nitrite and the nickel(II) catalyst.

  • Cyclic Voltammetry (CV): CV is first performed to determine the reduction potential of the Ni(II)/Ni(I) couple and to observe the catalytic enhancement of current in the presence of nitrite, which indicates catalytic activity.

  • Controlled Potential Coulometry (CPC): A constant potential, slightly more negative than the catalytic peak observed in the CV, is applied to the working electrode for an extended period. The total charge passed is recorded.

  • Product Analysis: After electrolysis, the solution is analyzed to identify and quantify the products. Ammonium can be quantified using the indophenol (B113434) blue method, and hydroxylamine can be determined by its reaction with 8-quinoline-sulfonyl chloride followed by HPLC analysis.

  • Data Analysis: The Faradaic efficiency for each product is calculated by comparing the charge required to produce the measured amount of product with the total charge passed during the experiment. A foot-of-the-wave analysis of the catalytic CV data can be used to estimate the turnover frequency.[4]

Conclusion

The mechanistic pathways of nickel(II) nitrite are diverse and highly dependent on the external stimuli and the coordination environment of the nickel center. The photoinduced linkage isomerization represents an intramolecular rearrangement that alters the physical properties of the complex, making it a candidate for molecular switches. In contrast, the electrocatalytic reduction pathway demonstrates the ability of the nickel center to facilitate multi-electron transformations of the nitrite ligand, a process with significant implications for environmental remediation and synthetic chemistry.

This guide illustrates two validated, yet fundamentally different, mechanistic routes. By understanding the key intermediates, reaction conditions, and experimental readouts for each pathway, researchers can better design and validate new nickel-based systems for a wide range of applications. The provided diagrams and protocols serve as a foundation for further investigation into the complex and fascinating reactivity of nickel(II) nitrite.

References

A Comparative Analysis of Nickel-Based Oxidizing Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selective oxidation of organic molecules is a cornerstone for the construction of complex pharmaceuticals and fine chemicals. Among the diverse array of oxidizing agents, nickel-based reagents have emerged as versatile and cost-effective tools. This guide provides a comprehensive comparative analysis of common nickel-based oxidizing agents, including nickel peroxide (often present as nickel oxide hydroxide (B78521), NiOOH), nickel(II) oxide (NiO), and nickel boride (NiₓB), with a focus on their application in alcohol oxidation. Experimental data, detailed protocols, and mechanistic insights are presented to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison in Alcohol Oxidation

The efficacy of nickel-based oxidizing agents is most prominently demonstrated in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. The following table summarizes the performance of nickel peroxide (NiOOH) and nickel(II) oxide (NiO) in the oxidation of various alcohol substrates.

Oxidizing AgentSubstrateProductReaction ConditionsConversion (%)Selectivity/Yield (%)Reference
β-NiOOHBenzyl (B1604629) AlcoholBenzaldehydeToluene (B28343), Room Temp, 1 h>95>95[1][2][3]
γ-NiOOHBenzyl AlcoholBenzaldehydeToluene, Room Temp, 1 h>9585[3]
NiO NanoparticlesBenzyl AlcoholBenzaldehydeAir, 80 °C, 3 h100Not specified[4]
Ni(OH)₂/O₂Benzyl AlcoholBenzaldehydeToluene, 90 °C, 1 h9898[5]
β-NiOOHCinnamyl AlcoholCinnamaldehydeToluene, Room Temp, 16 h>95>95[1][2]
β-NiOOH1-PhenylethanolAcetophenoneToluene, Room Temp, 16 h>95>95[1]
β-NiOOHCyclohexanol (B46403)CyclohexanoneToluene, Room Temp--[6]
NiOCyclohexaneCyclohexanone & Cyclohexanolm-CPBA, Acetonitrile, 70°C, 24h--[1]

Note: Direct comparative data for Nickel Boride as a primary oxidant in standard organic synthesis is limited, as it is predominantly used as a reducing agent or hydrogenation catalyst[7]. In electrocatalysis, nickel boride nanocrystals have shown activity in the oxidation of 5-hydroxymethylfurfural[8][9].

Overview of Nickel-Based Oxidizing Agents

Oxidizing AgentChemical FormulaKey CharacteristicsPrimary Applications in Oxidation
Nickel Peroxide / Nickel Oxide HydroxideNiO₂ / NiOOHBlack or gray-black powder. The active species is often considered to be NiOOH[10]. Can be prepared in situ from Ni(II) salts and an oxidant like bleach[11][12]. β-NiOOH is highly selective for alcohol dehydrogenation[1][2].Selective oxidation of primary and secondary alcohols to aldehydes and ketones[1][2]. Oxidation of aldehydes to carboxylic acids[11].
Nickel(II) OxideNiOGreen or black powder, depending on stoichiometry[4]. Can act as a heterogeneous catalyst for oxidation reactions[4].Oxidation of alcohols to aldehydes, often requiring higher temperatures[4]. Used in the oxidation of other organic compounds like cyclohexane[1].
Nickel BorideNiₓB (e.g., Ni₂B, Ni₃B)Black granular or colloidal solid[7]. Primarily known as a hydrogenation catalyst and reducing agent[7]. Its role as a direct oxidant in organic synthesis is not well-established, but it serves as an electrocatalyst for oxidation[13][14].Electrocatalytic oxidation of alcohols and other organic molecules[13][14].

Experimental Protocols

Detailed methodologies for the oxidation of a primary and a secondary alcohol using nickel peroxide and nickel(II) oxide are provided below.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde using Nickel Peroxide (β-NiOOH)

This protocol is adapted from studies on the selective oxidation using pre-synthesized β-NiOOH[1][2][3].

Materials:

  • Benzyl alcohol

  • β-Nickel oxide hydroxide (β-NiOOH)

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) or Gas chromatography (GC) equipment for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1 mmol).

  • Add toluene (10 mL) to dissolve the benzyl alcohol.

  • Add β-NiOOH (2 mmol) to the solution. The stoichiometric ratio of alcohol to β-NiOOH is 1:2[1].

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or GC analysis at regular intervals. The reaction is typically complete within 1 hour, showing >95% conversion[1][2].

  • Upon completion, filter the reaction mixture to remove the solid nickel species.

  • The filtrate contains the product, benzaldehyde. The solvent can be removed under reduced pressure, and the product can be further purified by distillation or chromatography if necessary.

Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone using a Catalytic Nickel Salt and Bleach

This protocol utilizes the in situ generation of nickel oxide hydroxide from a Ni(II) salt and sodium hypochlorite (B82951) (bleach)[8][11].

Materials:

  • Cyclohexanol

  • Nickel(II) chloride (NiCl₂) or Nickel(II) acetate (B1210297) (Ni(OAc)₂)

  • Commercial bleach (approx. 5% aqueous sodium hypochlorite)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve cyclohexanol (10 mmol) in dichloromethane (20 mL).

  • Add NiCl₂ (0.25 mol %, 0.025 mmol) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add commercial bleach (15 mL) dropwise over 15-20 minutes while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours[15].

  • Quench the excess oxidant by adding saturated aqueous sodium bisulfite solution dropwise until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexanone.

  • The product can be purified by distillation.

Protocol 3: Oxidation of Benzyl Alcohol to Benzaldehyde using Nickel(II) Oxide Nanoparticles

This protocol is based on the use of pre-synthesized NiO nanoparticles as a heterogeneous catalyst with air as the oxidant[4].

Materials:

  • Benzyl alcohol

  • Nickel(II) oxide (NiO) nanoparticles

  • Reaction vessel with a condenser and heating mantle

  • Air or oxygen source

  • Magnetic stirrer

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stir bar, add NiO nanoparticles (e.g., 50 mg).

  • Add benzyl alcohol (1 mmol).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Introduce a gentle stream of air or oxygen into the reaction mixture.

  • Maintain the reaction at 80 °C for 3 hours. Complete conversion has been reported under these conditions[4].

  • After cooling to room temperature, the solid catalyst can be removed by filtration or centrifugation.

  • The liquid product, benzaldehyde, can be purified by distillation.

Mechanistic Insights and Visualizations

The mechanism of alcohol oxidation by nickel-based reagents can vary. For nickel oxyhydroxide, a widely accepted mechanism involves hydrogen atom transfer. In contrast, nickel-catalyzed C-H activation reactions can proceed through various catalytic cycles involving different oxidation states of nickel.

Catalytic Cycle of Alcohol Oxidation by β-NiOOH

The oxidation of an alcohol, such as benzyl alcohol, by β-NiOOH is proposed to occur via two sequential hydrogen atom transfer (HAT) steps. The Ni(III) centers in β-NiOOH act as the hydrogen abstractors.

G cluster_0 Catalytic Cycle Start 2 β-NiOOH (Active Oxidant) Intermediate1 R-C•HOH (Alcohol Radical) Start->Intermediate1  -H• (from C-H) + R-CH₂OH Reduced 2 β-Ni(OH)₂ (Reduced Form) Start->Reduced 2e⁻, 2H⁺ Substrate R-CH₂OH (Alcohol) Intermediate2 R-CHO (Aldehyde) Intermediate1->Intermediate2 -H• (from O-H) End Product Reoxidation Re-oxidation (e.g., by bleach) Reduced->Reoxidation Reoxidation->Start

Caption: Catalytic cycle for alcohol oxidation mediated by β-NiOOH.

General Workflow for Nickel-Catalyzed Oxidation

The following diagram illustrates a typical experimental workflow for a heterogeneous nickel-catalyzed oxidation reaction.

G Start Start Reactants Combine Substrate, Solvent, and Ni Catalyst Start->Reactants Reaction Heat and Stir under Oxidant Atmosphere (e.g., Air) Reactants->Reaction Monitoring Monitor Reaction (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Filter to Remove Catalyst Monitoring->Workup If complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Concentrate and Purify (Distillation/Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for heterogeneous nickel-catalyzed oxidation.

Mechanism of C-H Activation

Nickel-catalyzed C-H activation is a powerful tool for functionalizing otherwise inert bonds. These reactions can proceed through various catalytic cycles, often involving Ni(II)/Ni(IV) or Ni(I)/Ni(III) redox manifolds. A directing group on the substrate typically coordinates to the Ni(II) center, facilitating the C-H activation step to form a nickelacycle. This intermediate can then undergo oxidative addition with a coupling partner, followed by reductive elimination to form the product and regenerate the active nickel catalyst[4][16].

G NiII_pre Ni(II) Precatalyst NiII_sub [Ni(II)-Substrate] (with Directing Group) NiII_pre->NiII_sub + Substrate Nickelacycle Ni(II)-Nickelacycle NiII_sub->Nickelacycle C-H Activation NiIV Ni(IV) Intermediate Nickelacycle->NiIV + Oxidant/Coupling Partner (Oxidative Addition) Product_complex [Ni(II)-Product] NiIV->Product_complex Reductive Elimination Product_complex->NiII_pre - Product Product Functionalized Product Product_complex->Product

Caption: Simplified Ni(II)/Ni(IV) catalytic cycle for C-H activation.

This guide provides a foundational understanding of the comparative performance and application of key nickel-based oxidizing agents. For specific applications, further optimization of reaction conditions is often necessary. The provided protocols and mechanistic diagrams serve as a starting point for researchers to explore the utility of these versatile reagents in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Nickel(II) Nitrite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Nickel(II) nitrite (B80452), ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. Nickel(II) nitrite, a compound recognized for its potential health hazards, requires strict disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of Nickel(II) nitrite in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended). For operations with a risk of aerosol generation, respiratory protection may be necessary.[1]

  • Ventilation: All work with Nickel(II) nitrite, including disposal procedures, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Inhalation and Contact: Prevent the inhalation of dust or mists and avoid direct contact with skin and eyes. Nickel compounds are known skin and respiratory sensitizers and can cause irritation.[1]

  • Spill Management: In the event of a spill, immediately evacuate the area. For small spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[2] The collected material should then be placed in a sealed, properly labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Procedures

The primary and most critical step in the disposal of Nickel(II) nitrite is to treat it as hazardous waste. Under no circumstances should Nickel(II) nitrite or its solutions be disposed of down the drain.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all Nickel(II) nitrite waste, both solid and aqueous, in a designated hazardous waste container that is clearly labeled. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Nickel(II) nitrite," and the approximate concentration if in solution.

  • Segregation: Do not mix Nickel(II) nitrite waste with other incompatible waste streams.

2. In-Lab Treatment (Optional and for Aqueous Waste Only):

For dilute aqueous solutions of Nickel(II) nitrite, precipitation can be performed to convert the soluble nickel into a more stable, solid form before collection. This procedure should only be carried out by trained personnel in a controlled laboratory environment.

  • Precipitation Protocol: A detailed methodology for this procedure is provided in the "Experimental Protocols" section below.

3. Storage:

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Professional Handling: Do not attempt to transport or dispose of the hazardous waste yourself. This should only be handled by trained EHS personnel or a licensed hazardous waste disposal company.[3]

Quantitative Data for Nickel Waste Management

The following table summarizes key quantitative data relevant to the handling and disposal of nickel compounds. These values are crucial for assessing risk and ensuring regulatory compliance.

ParameterValueRegulatory Body/Source
Permissible Exposure Limit (PEL) - TWA 1 mg/m³OSHA[4]
Recommended Exposure Limit (REL) - TWA 0.015 mg/m³NIOSH[4]
Total Threshold Limit Concentration (TTLC) 2,000 mg/kgCalifornia Code of Regulations[5][6]
Soluble Threshold Limit Concentration (STLC) 20 mg/LCalifornia Code of Regulations[5][6][7]

TWA (Time-Weighted Average) refers to the average exposure over an 8-hour workday.

Experimental Protocols

Protocol for the Precipitation of Aqueous Nickel(II) Waste

This protocol details the conversion of soluble Nickel(II) ions into solid nickel(II) hydroxide (B78521).

Materials:

  • Aqueous Nickel(II) nitrite waste solution

  • 1M Sodium hydroxide (NaOH) solution

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the beaker containing the aqueous nickel waste on a stir plate within a chemical fume hood and begin stirring.

  • Slowly add the 1M sodium hydroxide solution dropwise to the stirring nickel solution.

  • A precipitate of nickel(II) hydroxide will begin to form.

  • Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding sodium hydroxide until the pH of the solution is between 9 and 10.

  • Allow the mixture to stir for an additional 15-20 minutes to ensure the reaction is complete.

  • Turn off the stir plate and allow the precipitate to settle.

  • Separate the solid nickel(II) hydroxide from the liquid by vacuum filtration.

  • Collect the solid nickel(II) hydroxide and the filter paper and place them in the designated solid hazardous waste container.

  • The remaining liquid (filtrate) should still be collected as aqueous hazardous waste, as it may contain residual nickel.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Nickel(II) nitrite.

start Nickel(II) Nitrite Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Solid or Aqueous Waste? fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid aqueous_waste_decision Dilute Aqueous Solution? waste_type->aqueous_waste_decision Aqueous storage Store in Designated Satellite Accumulation Area solid_waste->storage direct_collection Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste_decision->direct_collection No (Concentrated) precipitation Perform In-Lab Precipitation Protocol aqueous_waste_decision->precipitation Yes (Dilute) direct_collection->storage collect_precipitate Collect Precipitate as Solid Hazardous Waste precipitation->collect_precipitate collect_filtrate Collect Filtrate as Aqueous Hazardous Waste precipitation->collect_filtrate collect_precipitate->storage collect_filtrate->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup

References

Essential Safety and Operational Guide for Handling Nickel(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Nickel(II) Nitrite (B80452). It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

When handling Nickel(II) Nitrite, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specification
Eye Protection Chemical safety glasses or goggles and a face shieldMust be worn at all times to protect against splashes and dust.[1]
Skin Protection Nitrile or rubber gloves, and a complete chemical-resistant suitGloves should be properly removed after handling, and contaminated clothing should be washed before reuse.[1][2]
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or when exposure limits may be exceeded. For exposures above 10 mg/m³, a self-contained breathing apparatus (SCBA) is necessary.[1][3]
Additional Protection Eyewash stations and quick-drench showersMust be readily accessible in areas where Nickel(II) Nitrite is handled and used.[1]

Exposure Limits

Occupational exposure limits for nickel and its compounds have been established by various regulatory agencies.

Agency Exposure Limit (Time-Weighted Average)
OSHA1 mg/m³ (8-hr TWA)
NIOSH0.015 mg/m³ (10-hr TWA)[3]
ACGIH0.1 mg/m³ (8-hr TWA, inhalable fraction)[3]
IDLH (Immediately Dangerous to Life or Health) 10 mg/m³ (as Ni)[4]

Safe Handling and Storage Protocols

Handling:

  • Training: Before working with Nickel(II) Nitrite, personnel must be trained on its proper handling and storage procedures.[3]

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or mists.[1][5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1][5][6]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][6]

  • Ignition Sources: Keep away from heat and sources of ignition. Nickel(II) Nitrite is an oxidizer and can intensify fires.[1][5]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][5]

  • Incompatibilities: Store away from flammable substances, combustible materials, reducing agents, metal powders, water, and moisture.[1]

  • Hygroscopic: The material is hygroscopic and should be stored under an inert gas.[1]

Emergency Procedures

Spill Response:

In the event of a Nickel(II) Nitrite spill, follow these steps to ensure safety and proper cleanup. For small spills, isolate the area for at least 25 meters (75 feet). For large spills, consider an initial downwind evacuation of at least 100 meters (330 feet).[7]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal cluster_post Post-Cleanup Evacuate Evacuate unnecessary personnel Secure Secure and control entrance to the area Evacuate->Secure Ventilate Ensure adequate ventilation Secure->Ventilate Ignition Eliminate all ignition sources Ventilate->Ignition Moisten Moisten spilled material with water or use a HEPA-filter vacuum Ignition->Moisten Absorb For liquid spills, use a non-combustible absorbent (vermiculite, sand) Moisten->Absorb If liquid spill Collect With a clean shovel, place material into a clean, dry, loosely covered container Moisten->Collect Absorb->Collect Label Label container for disposal Collect->Label Dispose Dispose of as hazardous waste according to regulations Label->Dispose Decontaminate Wash the spill area Dispose->Decontaminate NoSewer DO NOT wash into sewer Decontaminate->NoSewer

Nickel(II) Nitrite Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical assistance.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if respiratory problems occur.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting unless directed by medical personnel.[1]

Disposal Plan

Dispose of Nickel(II) Nitrite and its containers as hazardous waste.[3] All disposal practices must be in accordance with local, regional, national, and international regulations.[8] Do not allow the material to enter drains or be released into the environment.[1]

Disposal Protocol:

  • Containment: Collect spilled material or waste in a suitable, sealed container for proper disposal.[1]

  • Labeling: Clearly label the container with the contents and associated hazards.

  • Consultation: Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to handle the final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.